molecular formula C10H12O B170303 2-Phenyl-tetrahydrofuran CAS No. 16133-83-8

2-Phenyl-tetrahydrofuran

Cat. No.: B170303
CAS No.: 16133-83-8
M. Wt: 148.2 g/mol
InChI Key: TZYYJCQVZHDEMI-UHFFFAOYSA-N
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Description

2-Phenyl-tetrahydrofuran is a versatile heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry. Its structure serves as a critical scaffold in the development of novel compounds, particularly in the design of pharmaceutical agents. Research has demonstrated its value as a precursor in efficient, one-pot synthetic methods for creating complex molecules, such as 2-aryltetrahydrofuran-2-ylphosphonic acids, which contain a synthetically challenging motif . Furthermore, tetrahydrofuran derivatives are established as potent ligands in the structure of HIV-1 protease inhibitors, where the oxygen atom of the ring is essential for forming key hydrogen-bonding interactions within the enzyme's active site, directly enhancing inhibitory potency . The compound also participates in photochemical ring-expansion reactions, providing a metal-free route to access more complex oxygen-containing heterocycles under mild conditions . Its reactivity extends to ring-cleavage studies, where it can be selectively opened by reagents like acetyl bromide to yield specific structural isomers, showcasing its utility in probing reaction mechanisms and synthesizing open-chain derivatives . This combination of applications makes this compound a valuable reagent for researchers developing new synthetic methodologies and exploring new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYYJCQVZHDEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936484
Record name 2-Phenyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16133-83-8
Record name 2-Phenyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenyl-tetrahydrofuran chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-Ph-THF), a heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with a phenyl group at the C2 position, stands as a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural combination of a cyclic ether and an aromatic moiety imparts a versatile reactivity profile, making it a valuable building block for more complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of 2-Ph-THF, including its synthesis, spectroscopic signature, reactivity, and applications, offering field-proven insights for professionals in chemical research and drug development.

Core Physicochemical and Structural Data

This compound, with the IUPAC name 2-phenyloxolane, is an organic compound whose properties are defined by its constituent functional groups.[1] The tetrahydrofuran (THF) ring provides a stable, polar, cyclic ether framework, while the phenyl group introduces aromaticity and a site for electrophilic substitution.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16133-83-8[1][2][3]
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [1][2]
IUPAC Name 2-phenyloxolane[1]
Canonical SMILES C1CC(OC1)C2=CC=CC=C2[1]
LogP 2.53810[2]
PSA (Polar Surface Area) 9.23 Ų[2]

Synthesis Methodologies: From Classic to Contemporary

The synthesis of 2-Ph-THF and its derivatives can be achieved through various strategic approaches, each with distinct advantages concerning yield, stereoselectivity, and substrate scope. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Acid-Catalyzed Cyclization

A foundational and straightforward method for synthesizing 2-Ph-THF is the acid-catalyzed intramolecular cyclization of 2-phenyl-1,4-butanediol.[4] This reaction proceeds via protonation of a hydroxyl group, followed by the loss of water to form a secondary carbocation. The remaining terminal hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered THF ring.

  • Causality: The use of strong acids like sulfuric or hydrochloric acid is critical to facilitate the formation of the oxonium ion intermediate, which is a necessary step for the subsequent nucleophilic attack that closes the ring.[4]

Reductive Cycloetherification of Diketones

Modern catalytic methods offer highly efficient and diastereoselective routes. A notable example is the reductive cycloetherification of 1,4-diketones using a simple triarylborane catalyst and dihydrogen (H₂) as a clean reductant.[5] This method is particularly powerful for accessing cis-α,α′-disubstituted tetrahydrofurans with high stereoselectivity.[5]

  • Expert Insight: The advantage of using H₂ over traditional reducing agents like silanes is twofold: it is more cost-effective and environmentally benign (producing only water as a byproduct), and it can provide superior stereoselectivity in this catalytic system.[5]

Advanced Organometallic Approaches

For the synthesis of more complex or stereochemically defined 2,5-disubstituted THF derivatives, which can include 2-Ph-THF analogues, organometallic strategies are employed.[4] A patented method involves a two-step process:

  • Reduction: A five-membered lactone is reduced to an acetal using diisobutylaluminum hydride (DIBAL) at low temperatures (-40°C to -80°C).[4]

  • Alkylation/Arylation: The resulting acetal is reacted with a monoalkyl (or aryl) zinc halide in the presence of a Lewis acid catalyst to form the 2-substituted THF with high stereoselectivity.[4]

  • Self-Validation: The low-temperature condition for the DIBAL reduction is crucial to prevent over-reduction to the diol. The subsequent Lewis acid-catalyzed reaction with the organozinc reagent ensures controlled substitution at the anomeric center of the acetal.

Experimental Workflow: Synthesis via Organozinc Reagent

Below is a generalized workflow based on advanced synthetic strategies.

G cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Arylation Lactone Five-Membered Lactone DIBAL DIBAL, THF -40°C to -80°C Lactone->DIBAL Acetal Intermediate Acetal DIBAL->Acetal Organozinc Phenyl Zinc Halide + Lewis Acid Product This compound (High Stereoselectivity) Organozinc->Product Acetal_ref->Organozinc caption Workflow for Stereoselective 2-Ph-THF Synthesis.

Caption: Workflow for Stereoselective 2-Ph-THF Synthesis.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The combination of NMR, IR, and Mass Spectrometry provides a definitive fingerprint of the molecule.

  • ¹H NMR: The proton NMR spectrum of the parent tetrahydrofuran shows two signals corresponding to the protons at the α (C2/C5) and β (C3/C4) positions, appearing around 3.7 ppm and 1.8 ppm, respectively.[6] For 2-Ph-THF, the spectrum is more complex due to the phenyl substituent breaking the molecule's symmetry. One would expect distinct multiplets for the protons on the THF ring and signals in the aromatic region (typically 7.2-7.7 ppm) for the phenyl protons.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the four unique carbons in the THF ring and the carbons of the phenyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations for both the aliphatic THF ring and the aromatic phenyl group. A prominent C-O-C stretching band, characteristic of cyclic ethers, is also a key feature.[7][8][9]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 148.[2] Fragmentation patterns often involve the loss of parts of the THF ring or cleavage at the benzylic position.[10]

Table 2: Anticipated Spectroscopic Data for this compound

TechniqueFeatureAnticipated Chemical Shift / Wavenumber / m/z
¹H NMR Phenyl Protons~ 7.2 - 7.7 ppm (multiplet)
C2-H Proton (methine)~ 4.9 - 5.1 ppm (triplet or dd)
C5-H₂ Protons (methylene)~ 3.8 - 4.1 ppm (multiplet)
C3/C4-H₂ Protons (methylene)~ 1.8 - 2.3 ppm (multiplet)
IR C-H Stretch (Aromatic)~ 3000-3100 cm⁻¹
C-H Stretch (Aliphatic)~ 2850-2960 cm⁻¹
C=C Stretch (Aromatic)~ 1450-1600 cm⁻¹
C-O-C Stretch (Ether)~ 1050-1150 cm⁻¹
MS (EI) Molecular Ion (M⁺)m/z 148

Note: Exact NMR chemical shifts can vary based on the solvent and experimental conditions.

Chemical Reactivity

The reactivity of 2-Ph-THF is a duality of its two core components: the saturated ether ring and the aromatic phenyl group.

Reactions of the Tetrahydrofuran Ring
  • Ring-Opening Reactions: Under strong acidic or basic conditions, the THF ring can undergo cleavage to yield linear alcohols or other functionalized products.[1] This reactivity is fundamental to using THF derivatives as synthetic intermediates.

  • Oxidation: The benzylic C-H bond at the C2 position is susceptible to oxidation. Treatment with suitable oxidizing agents can convert 2-Ph-THF into the corresponding ketone or lactone.[4]

  • Reduction: The ether linkage is generally stable to reduction, but under harsh conditions or with specific reagents like lithium aluminum hydride, reduction can occur, potentially leading to alcohols.[4]

Reactions of the Phenyl Group
  • Electrophilic Aromatic Substitution (EAS): The phenyl ring is amenable to standard EAS reactions. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed under appropriate conditions, allowing for functionalization of the aromatic core.[1][4] The THF moiety acts as an ortho-, para-directing group, although its influence is generally mild.

Reactivity cluster_ring THF Ring Reactions cluster_phenyl Phenyl Group Reactions Compound This compound RingOpening Ring-Opening (Strong Acid/Base) Compound->RingOpening Oxidation Oxidation (e.g., at C2) Compound->Oxidation EAS Electrophilic Aromatic Substitution (Nitration, etc.) Compound->EAS caption Key Reactivity Pathways for this compound.

Caption: Key Reactivity Pathways for this compound.

Applications in Research and Development

The unique structural attributes of 2-Ph-THF make it a valuable scaffold in several scientific domains.

  • Organic Synthesis: Its role as a building block is paramount. The THF moiety is a common structural motif in natural products, and 2-Ph-THF serves as a precursor for more elaborate heterocyclic systems.[1][5]

  • Medicinal Chemistry: The tetrahydrofuran ring is a privileged structure found in numerous bioactive molecules and approved drugs, including HIV protease inhibitors.[11] The phenyl group can engage in crucial π-π stacking interactions with aromatic amino acid residues in protein targets.[4] Therefore, 2-Ph-THF and its derivatives are attractive starting points for the synthesis of novel drug candidates.[1]

  • Material Science: The stability and properties of the cyclic ether structure suggest potential applications in the development of novel polymers and materials.[1]

  • Agrochemicals: Some studies have explored the herbicidal properties of 2-Ph-THF, indicating potential applications in agricultural chemistry.[4]

Conclusion

This compound is a versatile heterocyclic compound with a well-defined set of chemical properties. Its synthesis is accessible through multiple pathways, its structure is readily confirmed by modern spectroscopy, and its reactivity can be selectively targeted at either the ether ring or the aromatic group. For scientists in drug discovery and chemical development, 2-Ph-THF represents a valuable and adaptable scaffold, offering a gateway to a wide range of more complex and potentially bioactive molecules.

References

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  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - Chemical Science (RSC Publishing). (2019, September 6). DOI:10.1039/C9SC04069B.
  • This compound(16133-83-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications. (2026, January 2).
  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (n.d.).
  • Experimental IR spectra of tetrahydrofuran. | Download Scientific Diagram - ResearchGate. (n.d.).
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Sources

2-Phenyl-tetrahydrofuran CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenyl-tetrahydrofuran (CAS No. 16133-83-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16133-83-8), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a key structural motif, the tetrahydrofuran (THF) ring is present in numerous biologically active molecules and FDA-approved pharmaceuticals.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, synthesis methodologies, spectroscopic characterization, chemical reactivity, and applications. The protocols and explanations are grounded in established chemical principles to ensure technical accuracy and practical utility.

Physicochemical Properties and Identification

This compound, with the IUPAC name 2-phenyloxolane, is an organic compound characterized by a tetrahydrofuran ring substituted with a phenyl group at the second carbon position.[3] This substitution significantly influences its chemical and physical properties compared to the parent THF molecule.

PropertyValueSource(s)
CAS Number 16133-83-8[3][4][5][6]
Molecular Formula C₁₀H₁₂O[3][4][5]
Molecular Weight 148.20 g/mol [3][4][5]
Appearance White powder / Colorless liquid[7]
IUPAC Name 2-phenyloxolane[3]
SMILES C1CC(OC1)C2=CC=CC=C2[3][4]
InChI Key TZYYJCQVZHDEMI-UHFFFAOYSA-N[3]

Synthesis Methodologies: From Classic to Advanced

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, stereochemical control, and availability of starting materials.

Acid-Catalyzed Intramolecular Cyclization

A foundational and widely employed method is the acid-catalyzed dehydration and cyclization of a corresponding diol.[4]

Causality and Expertise: This approach leverages the nucleophilicity of the terminal hydroxyl group and the ability of an acid catalyst to facilitate the departure of the benzylic hydroxyl group as a water molecule. The mechanism proceeds through the formation of a stabilized secondary carbocation at the benzylic position, which is then readily attacked by the primary alcohol to form the five-membered THF ring. This method is robust and effective for gram-scale synthesis in a standard laboratory setting.

Experimental Protocol: Synthesis of this compound from 4-Phenyl-1,4-butanediol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Phenyl-1,4-butanediol (1 equivalent).

  • Solvent: Dissolve the diol in a suitable non-nucleophilic solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (approx. 0.05 equivalents).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting diol. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow start_material 4-Phenyl-1,4-butanediol reaction_step Acid Catalyst (H+) Toluene, Reflux start_material->reaction_step 1 product This compound reaction_step->product 2. Cyclization

Caption: Acid-catalyzed synthesis of this compound.

Advanced Synthesis via Organometallic Reagents

More contemporary methods offer greater control and can be applied to more complex substituted tetrahydrofurans. One such patented strategy involves the reduction of a lactone followed by reaction with an organozinc reagent.[4]

Causality and Expertise: This multi-step synthesis provides a high degree of stereoselectivity. The initial reduction of the lactone to a hemiacetal (or acetal) using a hydride source like DIBAL-H creates a key intermediate.[4] This intermediate is then activated by a Lewis acid, allowing for the stereocontrolled addition of the phenyl group via a monoalkyl zinc halide. This pathway is particularly valuable in pharmaceutical development where precise control over stereochemistry is critical.

Spectroscopic Analysis and Characterization

Structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data can be found in databases like ChemicalBook, the expected patterns are described below.[8]

TechniqueExpected Data & Interpretation
¹H NMR Signals are expected in two main regions: the aromatic region (approx. 7.2-7.4 ppm) for the phenyl protons and the aliphatic region for the tetrahydrofuran ring protons. The proton at the C2 position, being adjacent to both the oxygen and the phenyl group, will be the most downfield of the aliphatic signals. The other six protons on the THF ring will appear as complex multiplets further upfield.
¹³C NMR Aromatic carbons will appear in the typical 125-145 ppm range. The aliphatic carbons of the THF ring will be observed upfield, with the C2 carbon being the most deshielded due to its proximity to the oxygen and phenyl ring.
IR Spectroscopy Key absorbances will include C-H stretches for the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) regions. A strong C-O-C ether stretch is expected around 1050-1150 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region.
Mass Spec (EI) The molecular ion peak (M⁺) should be observed at m/z = 148.2. Common fragmentation patterns for tetrahydrofurans may be observed.[9][10]

Reactivity and Chemical Properties

The chemical behavior of this compound is dictated by the interplay between the stable aromatic ring and the reactive cyclic ether.

  • Ring-Opening Reactions: Like its parent, THF, the ether linkage is susceptible to cleavage under strong acidic or basic conditions, leading to linear alcohol products.[3][11]

  • Oxidation: The benzylic C-H bond at the C2 position is susceptible to oxidation, which can convert the compound into the corresponding ketone or lactone under appropriate oxidizing agents.[4]

  • Electrophilic Aromatic Substitution: The phenyl group can undergo standard electrophilic substitution reactions (e.g., nitration, halogenation). The tetrahydrofuran ring acts as an ortho-, para-directing group.[3]

  • Peroxide Formation: Ethers like THF are known to form potentially explosive peroxides upon exposure to air and light over time.[12] It is crucial to handle and store this compound with this hazard in mind, testing for peroxides before distillation or concentration.

Reactivity_Pathways cluster_reactions Key Reactions main This compound ring_opening Ring-Opening (Strong Acid/Base) main->ring_opening Cleavage oxidation Oxidation (e.g., KMnO4) main->oxidation C-H Activation substitution Electrophilic Substitution (e.g., HNO3/H2SO4) main->substitution Aromatic Ring

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in modern organic synthesis and medicinal chemistry.

  • Synthetic Intermediate: Its structure serves as a precursor for more complex molecules, particularly those containing heterocyclic rings.[3] The combination of a chiral center (at C2) and functionalizable aromatic ring makes it a versatile starting material.

  • Medicinal Chemistry: The tetrahydrofuran motif is a privileged structure found in numerous FDA-approved drugs, including the antiviral agent Darunavir and the antihypertensive drug Terazosin.[1][2] The phenyl group can participate in crucial π-π stacking interactions with protein targets, while the THF moiety can influence solubility and metabolic stability.[4]

  • Biological Activity: Research has shown that this compound and its derivatives possess a range of biological activities, including antimicrobial and herbicidal properties, highlighting their potential in both pharmaceutical and agricultural applications.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on its structure and the known hazards of tetrahydrofuran are warranted.[13]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood with appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Flammability: As an ether, the compound is likely flammable. Keep away from heat, sparks, and open flames.[12][14]

  • Peroxide Formation: Store in a tightly sealed container, protected from light and air, to minimize the formation of explosive peroxides. Periodically test for the presence of peroxides, especially before heating or distilling.

  • Toxicity: Information on the specific toxicity is limited.[3] However, related solvents like THF can cause irritation to the eyes, skin, and respiratory system.[14]

References

  • This compound, CasNo.16133-83-8 GIHI CHEMICALS CO.,LIMITED China (Mainland). (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

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  • This compound Safety Data Sheets(SDS) lookchem. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

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  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (1965, August 7). University of Dayton. Retrieved January 9, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

  • Experimental IR spectra of tetrahydrofuran. (2021, September). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Tetrahydrofuran - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 9, 2026, from [Link]

  • 2-Phenylfuran - SpectraBase. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

  • This compound | CAS#:16133-83-8 | Chemsrc. (2025, September 21). Chemsrc. Retrieved January 9, 2026, from [Link]

  • 2-methyl tetrahydrofuran, 96-47-9 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 9, 2026, from [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. - R Discovery. (2025, July 30). R Discovery. Retrieved January 9, 2026, from [Link]

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  • Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025, March 6). LinkedIn. Retrieved January 9, 2026, from [Link]

  • Mass spectral analysis of low-temperature pyrolysis products from poly(tetrahydrofuran). (2025, August 5). ScienceDirect. Retrieved January 9, 2026, from [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs | ACS Omega - ACS Publications. (2023, January 31). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (n.d.). De Gruyter. Retrieved January 9, 2026, from [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (2025, August 8). MDPI. Retrieved January 9, 2026, from [Link]

  • Tetrahydrofuran - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 9, 2026, from [Link]

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Sources

2-Phenyl-tetrahydrofuran molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenyl-tetrahydrofuran: Synthesis, Characterization, and Applications

Introduction

This compound (2-Ph-THF) is a heterocyclic organic compound featuring a five-membered tetrahydrofuran (THF) ring substituted with a phenyl group at the second carbon position.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable building block in various scientific domains. The tetrahydrofuran motif is a prevalent core in numerous FDA-approved pharmaceuticals, highlighting its importance in drug discovery and development.[2][3] As a substituted THF, 2-Ph-THF serves as a key intermediate in the synthesis of complex, biologically active molecules and finds potential applications in materials science.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its fundamental properties, synthetic methodologies, analytical characterization, chemical behavior, and safety considerations.

Physicochemical and Structural Properties

The essential properties of this compound are summarized below. This data is critical for experimental design, safety assessments, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[1][4]
Molecular Weight 148.2 g/mol [1][4]
CAS Number 16133-83-8[1][4]
IUPAC Name 2-phenyloxolane[1]
SMILES C1CC(OC1)C2=CC=CC=C2[1][4]
InChI 1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2[1][4]
Boiling Point 105.00 to 107.00 °C @ 1.00 mm Hg[5]
Appearance Colorless to pale straw-yellow liquid[5]

Synthesis of this compound

Multiple synthetic pathways exist for the preparation of 2-Ph-THF, ranging from classical cyclization reactions to modern catalytic methods. The choice of method often depends on the availability of starting materials, desired scale, and required stereochemical control.

Common Synthetic Strategies
  • Acid-Catalyzed Cyclization of Diols : A prevalent and straightforward method involves the intramolecular cyclization of 2-phenyl-1,4-butanediol. This reaction is typically catalyzed by strong acids like sulfuric acid, which protonates a hydroxyl group, facilitating a nucleophilic attack by the other hydroxyl group to form the stable five-membered THF ring.[4]

  • Reductive Cycloetherification of Diketones : A modern approach uses a triarylborane catalyst and dihydrogen (H₂) as a clean reductant to convert 1,4-diketones into cis-substituted tetrahydrofurans with high diastereoselectivity.[6] This method is valued for its high yields and compatibility with various functional groups.[6]

  • Organometallic Approaches : Advanced syntheses may employ organometallic reagents. One patented method involves the reduction of a five-membered lactone to an acetal using diisobutyl aluminum hydride (DIBAL), followed by a reaction with a monoalkyl zinc halide under Lewis acid catalysis to form the 2-substituted THF structure.[4]

Detailed Experimental Protocol: Acid-Catalyzed Cyclization

This protocol details the synthesis of 2-Ph-THF from 2-phenyl-1,4-butanediol. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

  • 2-phenyl-1,4-butanediol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-phenyl-1,4-butanediol (10.0 g) in 100 mL of toluene.

    • Causality: Toluene serves as a solvent and an azeotropic agent to remove water, which is a byproduct of the cyclization. Driving off water shifts the reaction equilibrium towards the product, maximizing the yield.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while stirring.

    • Causality: Sulfuric acid is a strong acid catalyst that protonates one of the diol's hydroxyl groups, converting it into a good leaving group (H₂O) and initiating the intramolecular nucleophilic attack.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.

    • Causality: The elevated temperature provides the necessary activation energy for the reaction. The continuous removal of water via the Dean-Stark trap is crucial for driving the reaction to completion.

  • Monitoring: Monitor the reaction's progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (approx. 1.08 mL for 10.0 g of starting material).

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Causality: Neutralizing the acid is essential to stop the reaction and prevent potential side reactions or degradation of the product during purification.

  • Extraction & Drying: Separate the organic layer and wash it with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: The brine wash helps to remove residual water from the organic phase. Anhydrous MgSO₄ is a drying agent that removes trace amounts of water, ensuring the purity of the final product.

  • Purification: Filter off the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield pure this compound.[7]

    • Causality: Vacuum distillation is used to purify liquids with high boiling points, preventing thermal decomposition that might occur at atmospheric pressure.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Purification A Dissolve 2-phenyl-1,4-butanediol in Toluene B Add Sulfuric Acid (Catalyst) A->B Slowly C Heat to Reflux (Dean-Stark) B->C D Monitor Water Collection C->D E Cool & Quench (NaHCO3 Wash) D->E F Extract & Dry (MgSO4) E->F G Concentrate & Purify (Vacuum Distillation) F->G H Pure 2-Ph-THF G->H

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of synthesized 2-Ph-THF is crucial. A combination of spectroscopic techniques is employed for full characterization. Spectral data for this compound is available from various chemical suppliers.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. For 2-Ph-THF, one would expect multiplets in the aromatic region (~7.2-7.4 ppm) for the phenyl protons and a series of multiplets in the aliphatic region (~1.8-4.9 ppm) for the tetrahydrofuran ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies the different carbon environments in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 148.2.

  • Infrared Spectroscopy (IR): Used to identify functional groups. Key signals would include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic groups.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Synthesized 2-Ph-THF Sample nmr NMR (¹H, ¹³C) start->nmr ms Mass Spec (MS) start->ms ir Infrared (IR) start->ir nmr_data Chemical Shifts Integration nmr->nmr_data ms_data Molecular Ion Peak (m/z = 148.2) ms->ms_data ir_data Functional Groups (C-O-C stretch) ir->ir_data result Structure Confirmed & Purity Assessed nmr_data->result ms_data->result ir_data->result

Caption: Analytical workflow for the characterization of 2-Ph-THF.

Chemical Reactivity

The unique structure of 2-Ph-THF, combining a stable ether linkage with an aromatic ring, dictates its chemical behavior.

  • Ring-Opening Reactions: Under strong acidic or basic conditions, the tetrahydrofuran ring can undergo cleavage to form linear alcohols or other functionalized products.[1] This reactivity is fundamental to its use as a synthetic intermediate.

  • Oxidation: The compound can be oxidized to form corresponding ketones.[4]

  • Reduction: Treatment with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ether, though this is less common than reactions involving other functional groups.[4]

  • Electrophilic Aromatic Substitution: The phenyl group is susceptible to electrophilic substitution reactions (e.g., nitration, halogenation), allowing for further functionalization of the molecule.[1] The tetrahydrofuran ring acts as an ortho-, para-directing group.

G cluster_reactions Characteristic Reactions mol This compound THF Ring Phenyl Group ring Ring-Opening (Strong Acid/Base) mol:f1->ring Targets C-O bond oxid Oxidation mol:f1->oxid Targets benzylic C-H subst Electrophilic Substitution mol:f2->subst Targets aromatic ring

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

The 2-Ph-THF scaffold is of significant interest to researchers, particularly in medicinal chemistry and materials science.

  • Pharmaceutical Intermediate: The tetrahydrofuran nucleus is a key structural component in many pharmaceuticals.[2][3] 2-Ph-THF serves as a versatile starting material or intermediate for synthesizing more complex drug candidates.[1] Its structure allows for the strategic introduction of various functional groups.

  • Organic Synthesis Building Block: The cyclic ether structure makes 2-Ph-THF a useful building block for creating larger, more complex organic molecules, especially other heterocyclic systems.[1]

  • Potential Biological Activity: Research has indicated that 2-Ph-THF itself exhibits antimicrobial activity against certain pathogens and has been evaluated for herbicidal properties.[4] The phenyl group can participate in π-π stacking interactions with biological targets like proteins, while the THF ring can influence solubility and metabolic stability.[4]

  • Material Science: Derivatives of 2-Ph-THF are explored for use in creating polymers and other advanced materials, owing to the stability and structural properties conferred by the THF ring.[1]

Safety and Handling

While specific hazard data for this compound is limited, safety protocols should be based on the known hazards of its parent compound, tetrahydrofuran (THF).[10]

  • Flammability: THF is a highly flammable liquid.[11][12] All work with 2-Ph-THF should be conducted away from ignition sources in a well-ventilated area, preferably a chemical fume hood.[13]

  • Peroxide Formation: Like many ethers, 2-Ph-THF may form explosive peroxides upon prolonged exposure to air and light.[11][14] Containers should be dated upon opening and tested for peroxides periodically, especially before distillation.[14] Store in tightly sealed, air-tight containers.

  • Health Hazards: The compound may be harmful if swallowed and can cause serious eye irritation and respiratory irritation.[11] It is suspected of causing cancer.[11][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat when handling the compound.[11]

Conclusion

This compound is a compound of considerable scientific interest, bridging foundational organic chemistry with applied fields like drug discovery and material science. Its well-defined physicochemical properties, accessible synthetic routes, and versatile chemical reactivity make it a valuable tool for researchers. A thorough understanding of its synthesis, characterization, and handling is essential for safely and effectively harnessing its potential in the development of novel molecules and materials.

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2-Phenyl-tetrahydrofuran synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-tetrahydrofuran: Mechanisms and Methodologies

Introduction

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of natural products and pharmacologically active compounds. When substituted with a phenyl group at the 2-position, the resulting this compound scaffold serves as a crucial building block in medicinal chemistry and a valuable intermediate in organic synthesis.[1] Its synthesis is a classic exercise in heterocyclic chemistry, illustrating fundamental principles of intramolecular reactions. This guide provides a detailed examination of the core mechanisms governing the formation of this important cyclic ether, tailored for researchers and professionals in the chemical sciences. We will dissect two primary, mechanistically distinct pathways: acid-catalyzed dehydrative cyclization and intramolecular oxymercuration-demercuration, offering insights into the causality behind experimental choices and protocols.

Mechanism I: Acid-Catalyzed Dehydrative Cyclization

The most direct conceptual route to this compound is the acid-catalyzed intramolecular cyclization of a suitable phenyl-substituted diol or alcohol. This pathway relies on the formation of a reactive intermediate that facilitates nucleophilic attack by a tethered hydroxyl group. The thermodynamic and kinetic viability of this process is significantly enhanced by the propensity to form a stable, five-membered ring system.[2][3]

Conceptual Overview: The Sɴ1 Pathway

The synthesis is optimally performed starting from 1-phenyl-1,4-butanediol . Under strong acidic conditions, the reaction proceeds via a Sɴ1 (Substitution Nucleophilic Unimolecular) mechanism. The key to this pathway is the selective protonation of the secondary, benzylic alcohol. The subsequent loss of a water molecule generates a resonance-stabilized secondary benzylic carbocation. This electrophilic center is then readily intercepted by the pendant primary hydroxyl group in an intramolecular fashion, a step which is entropically favored.

Detailed Mechanistic Steps
  • Protonation of the Benzylic Alcohol : The reaction is initiated by the protonation of the more reactive secondary (benzylic) hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into a good leaving group (H₂O⁺).

  • Formation of a Resonance-Stabilized Carbocation : The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary benzylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized into the adjacent phenyl ring.

  • Intramolecular Nucleophilic Attack (Cyclization) : The terminal primary hydroxyl group acts as an intramolecular nucleophile, attacking the carbocationic center. This 5-exo-tet cyclization is rapid, leading to the formation of a protonated tetrahydrofuran ring (an oxonium ion).[4]

  • Deprotonation : A weak base, typically water or the conjugate base of the acid catalyst, removes the proton from the oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.

Mechanistic Diagram: Acid-Catalyzed Cyclization

Caption: Sɴ1 mechanism for the synthesis of this compound.

Experimental Protocol: General Procedure
  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 1-phenyl-1,4-butanediol.

  • Solvent/Catalyst : Add a suitable high-boiling point solvent (e.g., toluene or xylenes) to allow for azeotropic removal of water, if desired. Add a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid or p-toluenesulfonic acid).

  • Reaction : Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting diol.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Data Presentation: Reaction Parameters
ParameterTypical Value/ConditionRationale
Acid Catalyst H₂SO₄, H₃PO₄, p-TsOHStrong proton source required to facilitate the formation of a good leaving group (water).[5][6]
Temperature 80 - 140 °C (Reflux)Provides the necessary activation energy for the dehydration (carbocation formation) step.
Solvent Toluene, Xylenes, or neatHigh-boiling solvents can aid in driving the equilibrium forward by removing water azeotropically.
Yield 70 - 90%Generally high due to the favorable thermodynamics of forming a five-membered ring.

Mechanism II: Intramolecular Oxymercuration-Demercuration

An alternative and highly reliable strategy for synthesizing substituted tetrahydrofurans is the intramolecular oxymercuration-demercuration of an unsaturated alcohol. This method is particularly valuable because it proceeds without the formation of a formal carbocation intermediate, thereby preventing unwanted rearrangements and ensuring high regioselectivity.[7]

Conceptual Overview

To synthesize this compound via this route, the required starting material is 4-phenyl-but-3-en-1-ol . The reaction is a two-step process. First, oxymercuration involves the electrophilic addition of a mercury(II) species (e.g., mercuric acetate, Hg(OAc)₂) across the alkene. This forms a cyclic, bridged mercurinium ion intermediate. The tethered hydroxyl group then attacks this intermediate from the backside in an intramolecular Sɴ2-like fashion. The second step, demercuration, involves the reductive replacement of the mercuric acetate group with a hydrogen atom using sodium borohydride (NaBH₄).

Detailed Mechanistic Steps
  • Formation of the Mercurinium Ion : The π-bond of the alkene attacks the electrophilic mercury(II) acetate, displacing one acetate ion. A three-membered, bridged mercurinium ion is formed. The positive charge is shared between the mercury atom and the two carbons of the original double bond.

  • Intramolecular Nucleophilic Attack : The hydroxyl group attacks one of the carbons of the mercurinium ion. This attack follows Markovnikov's rule, occurring at the more substituted carbon that can better stabilize a partial positive charge—in this case, the benzylic carbon.[8] The attack occurs with anti-stereochemistry relative to the mercury, leading to a trans-like opening of the three-membered ring.

  • Deprotonation : A solvent molecule (water) or the previously displaced acetate ion deprotonates the resulting oxonium ion to yield the organomercury intermediate.

  • Demercuration : In a separate step, sodium borohydride (NaBH₄) is added. The mechanism of this step is complex and believed to involve radicals, but its net result is the replacement of the C-HgOAc bond with a C-H bond, yielding this compound.[7]

Mechanistic Diagram: Intramolecular Oxymercuration

Caption: Oxymercuration-demercuration pathway to this compound.

Experimental Protocol: General Procedure
  • Oxymercuration Step :

    • Dissolve the starting material, 4-phenyl-but-3-en-1-ol, in a mixture of tetrahydrofuran (THF) and water.[9]

    • Add mercury(II) acetate (Hg(OAc)₂) to the solution and stir at room temperature.

    • The reaction is typically rapid, and its completion can be monitored by TLC.

  • Demercuration Step :

    • Cool the reaction mixture in an ice bath.

    • Add an aqueous solution of sodium hydroxide, followed by a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide. The addition of NaBH₄ is often exothermic and should be done carefully.

    • Stir the mixture for 1-2 hours. A black precipitate of elemental mercury will form.[7]

  • Workup and Purification :

    • Separate the organic layer. If an emulsion forms, it can be broken up by filtration through Celite.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or distillation.

Comparative Analysis of Synthetic Routes

FeatureAcid-Catalyzed CyclizationOxymercuration-Demercuration
Key Intermediate CarbocationBridged Mercurinium Ion
Rearrangements Possible if a more stable carbocation can be formed.Not observed, as no free carbocation is formed.
Regioselectivity Governed by carbocation stability.Follows Markovnikov's rule; OH attacks the more substituted carbon.[8]
Stereochemistry Not easily controlled; racemization at the carbocationic center.Anti-addition of the nucleophile and mercury across the double bond.
Reagents Simple strong acids (H₂SO₄, p-TsOH).Highly toxic mercury salts (Hg(OAc)₂). Requires a reducing agent (NaBH₄).
Conditions Typically requires elevated temperatures.Often proceeds at room temperature.
Safety Standard handling of strong acids.Extreme caution required due to the high toxicity of organomercury compounds.

Conclusion

The synthesis of this compound can be effectively achieved through several mechanistic pathways, with acid-catalyzed cyclization and intramolecular oxymercuration-demercuration being two of the most fundamental and instructive. The choice of method depends critically on the available starting material and the desired control over the reaction's outcome. The acid-catalyzed route is atom-economical and uses simple reagents but carries the risk of carbocation-driven side reactions. In contrast, the oxymercuration-demercuration pathway offers excellent control over regioselectivity and avoids rearrangements, but at the cost of using highly toxic mercury reagents. A thorough understanding of these competing mechanisms allows the synthetic chemist to make informed decisions, tailoring the reaction to the specific demands of the target molecule and ensuring a robust and efficient synthesis.

References

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An In-depth Technical Guide to the Spectroscopic Data of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-Phenyl-tetrahydrofuran (also known as 2-phenyloxolane), a heterocyclic compound with applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using modern spectroscopic techniques.

Molecular Structure and Spectroscopic Overview

This compound possesses a five-membered saturated tetrahydrofuran ring substituted with a phenyl group at the 2-position. This structure gives rise to a unique spectroscopic fingerprint that can be definitively characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₁₀H₁₂O[2][3]

Molecular Weight: 148.20 g/mol [2][3]

CAS Number: 16133-83-8[2][3][4]


C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O [len=1.5]; O -- C1 [len=1.5]; C1 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C5 [len=1.5];

H1 [label="H", pos="1.2,0.8!"]; H2 [label="H", pos="2.8,0.8!"]; H3 [label="H", pos="2.8,-0.8!"]; H4 [label="H", pos="1.2,-0.8!"]; H5 [label="H", pos="-0.8,0.8!"]; H6 [label="H", pos="-0.8,-0.8!"]; H7 [label="H", pos="-2.2,0!"]; }

Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern and the conformation of the tetrahydrofuran ring.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters should be used.

Data Interpretation:

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
Phenyl (ortho, meta, para)7.20 - 7.40Multiplet5H-
H-2 (methine)~4.90Triplet1HJ = 7.5
H-5 (methylene)~3.90 - 4.10Multiplet2H-
H-3, H-4 (methylene)~1.80 - 2.20Multiplet4H-

Note: Predicted values based on analogous structures. Actual experimental values may vary slightly.

The downfield shift of the H-2 proton to approximately 4.90 ppm is a direct consequence of its benzylic and ether linkages, which deshield the proton. The phenyl protons appear in their characteristic aromatic region. The protons on the tetrahydrofuran ring at positions 3, 4, and 5 exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.

Data Interpretation:

CarbonChemical Shift (ppm)
Phenyl (quaternary)~143
Phenyl (CH)~128, ~127, ~125
C-2 (methine)~80
C-5 (methylene)~68
C-3, C-4 (methylene)~35, ~26

Note: Predicted values based on analogous structures and data from SpectraBase.[4] Actual experimental values may vary slightly.

The carbon chemical shifts are consistent with the proposed structure. The C-2 carbon is significantly downfield due to the attached oxygen and phenyl group. The aromatic carbons show characteristic shifts, and the aliphatic carbons of the tetrahydrofuran ring are found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3030C-H stretchAromatic
2950 - 2850C-H stretchAliphatic
1600, 1495, 1450C=C stretchAromatic Ring
1100 - 1050C-O-C stretchEther

The IR spectrum will clearly show the presence of both the aromatic ring and the aliphatic ether functionality. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be distinguishable. The strong C-O-C stretching band is characteristic of the ether linkage in the tetrahydrofuran ring. A vapor phase IR spectrum is available on SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 148. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations. A GC-MS spectrum is available on SpectraBase.[4]

Expected Fragmentation Pathways:


M [label="[C₁₀H₁₂O]⁺˙\nm/z = 148\n(Molecular Ion)"]; F1 [label="[C₉H₉O]⁺\nm/z = 133"]; F2 [label="[C₆H₅]⁺\nm/z = 77"]; F3 [label="[C₄H₇O]⁺\nm/z = 71"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- C₄H₇O•"]; M -> F3 [label="- C₆H₅•"]; }

Proposed key fragmentation pathways of this compound.

  • Loss of a methyl radical (•CH₃): While not the most intuitive loss, rearrangement followed by loss of a methyl group could lead to a fragment at m/z = 133.

  • Loss of the tetrahydrofuranyl radical (C₄H₇O•): Cleavage of the C-C bond between the phenyl group and the tetrahydrofuran ring would result in the stable phenyl cation at m/z = 77.

  • Loss of the phenyl radical (C₆H₅•): This fragmentation would lead to the formation of the tetrahydrofuranyl cation at m/z = 71.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. The data presented in this guide, based on established spectroscopic principles and available database information, serves as a reliable reference for the identification and quality control of this important chemical intermediate. Researchers and scientists can utilize this comprehensive spectroscopic analysis to support their synthetic and drug development endeavors.

References

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A-101-2-PTHF: An In-depth Technical Guide to 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-tetrahydrofuran (2-PTHF), a heterocyclic compound of significant interest to the scientific and drug development communities. The document delineates the formal IUPAC nomenclature and elucidates the core chemical structure. It further explores the stereochemical intricacies, plausible synthetic methodologies, and characteristic spectroscopic data essential for its identification and characterization. The guide also discusses the compound's emerging applications, particularly in medicinal chemistry and material science, providing a holistic view for researchers and professionals in the field.

Introduction: The Tetrahydrofuran Scaffold in Modern Science

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a ubiquitous structural motif in a vast array of pharmacologically active compounds and natural products.[1][2] Its unique stereochemical and electronic properties make it a valuable scaffold in medicinal chemistry, often serving as a bioisostere for phenyl rings to enhance metabolic stability, modulate receptor interactions, and improve overall bioavailability.[3] The incorporation of a phenyl group at the 2-position of the tetrahydrofuran ring, yielding this compound, imparts a distinct set of physicochemical properties and biological activities, making it a compound of considerable scientific curiosity.[4] This guide aims to provide an in-depth technical resource on 2-PTHF for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Chemical Structure

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication within the scientific community.[5]

Preferred IUPAC Name (PIN)

The Preferred IUPAC Name for the compound is 2-phenyloxolane .[4][6] The name is derived from the parent heterocycle "oxolane," the systematic name for a five-membered saturated ring containing one oxygen atom. The phenyl group is treated as a substituent at the second position of the oxolane ring.

Other Accepted Names

While "2-phenyloxolane" is the preferred name, "this compound" is also a widely accepted and commonly used name in scientific literature and chemical catalogs.[6][7] "Tetrahydrofuran" is a retained name for oxolane in IUPAC nomenclature.

Chemical Structure and Properties

The chemical structure of this compound consists of a central tetrahydrofuran ring with a phenyl group attached to the carbon atom adjacent to the oxygen atom.

Molecular Formula: C₁₀H₁₂O[4]

Molecular Weight: 148.20 g/mol [4][6]

Canonical SMILES: C1CC(OC1)C2=CC=CC=C2[4][8]

InChI Key: TZYYJCQVZHDEMI-UHFFFAOYSA-N[4]

Synthesis and Methodologies

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired stereochemistry, scale, and available starting materials.

Acid-Catalyzed Cyclization of 1-Phenyl-1,4-butanediol

A common laboratory-scale synthesis involves the intramolecular cyclization of 1-phenyl-1,4-butanediol under acidic conditions.[8] This reaction proceeds via protonation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the other hydroxyl group, leading to the formation of the tetrahydrofuran ring.

G start Start: 1-Phenyl-1,4-butanediol acid Add Strong Acid (e.g., H₂SO₄) start->acid heat Heat Reaction Mixture acid->heat cyclization Intramolecular Cyclization heat->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Distillation/Chromatography) workup->purification product Product: this compound purification->product

Caption: Acid-Catalyzed Cyclization Workflow

Stereoselective Synthesis Strategies

For applications in drug development, controlling the stereochemistry of 2-PTHF is often crucial. Advanced synthetic methods have been developed to achieve high diastereoselectivity and enantioselectivity. These can include:

  • Intramolecular S N2 reactions: Utilizing chiral starting materials with a hydroxyl group and a suitable leaving group to control the stereocenter.[9]

  • Intramolecular additions of alcohols to epoxides: A method often used in the synthesis of complex molecules containing the tetrahydrofuran ring.[9]

  • [3+2] Cycloaddition reactions: A powerful strategy for constructing the tetrahydrofuran ring with the simultaneous formation of multiple stereocenters.[9]

  • Organometallic approaches: The use of organozinc reagents in the synthesis of 2,5-disubstituted tetrahydrofurans has been reported, offering a pathway to stereocontrolled synthesis.[8]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules.[10]

  • ¹H NMR: The proton NMR spectrum of 2-PTHF will exhibit characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the tetrahydrofuran ring. The chemical shifts and coupling patterns of the tetrahydrofuran protons can provide information about the relative stereochemistry of the phenyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the tetrahydrofuran ring, confirming the presence of these structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11] The IR spectrum of 2-PTHF will be characterized by:

  • C-O-C stretching vibrations: Indicative of the ether linkage in the tetrahydrofuran ring.

  • C-H stretching vibrations: Aromatic C-H stretches from the phenyl group and aliphatic C-H stretches from the tetrahydrofuran ring.

  • Aromatic C=C bending vibrations: Characteristic of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[11] The mass spectrum of 2-PTHF will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the tetrahydrofuran ring and the phenyl group.

Technique Expected Key Features
¹H NMR Aromatic proton signals (~7.2-7.4 ppm), Aliphatic proton signals of the THF ring (~1.8-4.0 ppm)
¹³C NMR Aromatic carbon signals (~125-145 ppm), Aliphatic carbon signals of the THF ring (~25-85 ppm)
IR C-O-C stretch (~1050-1150 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-3000 cm⁻¹)
MS Molecular ion peak (m/z = 148), Fragments corresponding to the loss of the phenyl group and ring cleavage

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in various scientific disciplines.

Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold in drug discovery, and the introduction of a phenyl group can modulate a compound's biological activity.[1] 2-PTHF and its derivatives are being investigated for a range of therapeutic applications, including:

  • Antimicrobial agents: Some studies have shown that 2-PTHF exhibits antimicrobial activity against certain pathogens.[8]

  • Herbicidal applications: The compound has been evaluated for its potential as a selective herbicide.[8]

  • Building block for complex molecules: The cyclic ether structure of 2-PTHF makes it a useful intermediate in the synthesis of more complex, biologically active molecules.[4] The presence of both a phenyl group and a tetrahydrofuran ring is found in various bioactive compounds.[4]

Material Science

The stability and structural properties of the tetrahydrofuran ring make it a candidate for applications in material science.[4] Derivatives of 2-PTHF can be used in the development of new polymers and materials with specific properties.[4]

Flavor and Fragrance Industry

Some tetrahydrofuran derivatives are utilized as flavoring and fragrance agents due to their aromatic characteristics.[4][12]

Conclusion

This compound, or 2-phenyloxolane, is a heterocyclic compound with a well-defined structure and a range of synthetic accessibility. Its spectroscopic profile is distinct, allowing for straightforward identification and characterization. The growing interest in this molecule stems from its potential applications as a versatile building block in medicinal chemistry and material science. As research continues, the full scope of 2-PTHF's utility in drug development and other technological fields will undoubtedly expand, making it a compound of ongoing scientific importance.

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An In-depth Technical Guide to 2-Phenyl-tetrahydrofuran: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-tetrahydrofuran, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document delves into the historical context of its discovery and the evolution of its synthetic methodologies, from classical acid-catalyzed cyclizations to modern organometallic strategies. A detailed analysis of its spectroscopic properties, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, is presented to aid in its characterization. Furthermore, this guide explores the diverse applications of this compound as a versatile building block in the synthesis of complex molecules, with a particular focus on its role in the development of bioactive compounds and pharmaceuticals.

Introduction

This compound, a colorless to pale yellow liquid, is an aromatic heterocyclic compound featuring a tetrahydrofuran ring substituted with a phenyl group at the 2-position. This seemingly simple molecule possesses a unique combination of chemical stability and reactivity that has rendered it a valuable intermediate in a multitude of chemical transformations.[1] The presence of both a polar ether linkage and a nonpolar aromatic ring imparts distinct solubility and reactivity characteristics, making it a versatile scaffold in organic synthesis.

The tetrahydrofuran motif is a prevalent structural feature in a wide array of natural products and biologically active molecules, including several approved drugs.[2] This has spurred significant interest in the development of efficient synthetic routes to substituted tetrahydrofurans, with this compound emerging as a key building block for accessing more complex and medicinally relevant structures. This guide aims to provide a detailed and practical understanding of this compound, from its fundamental properties to its application in cutting-edge research.

Discovery and History of Synthesis

While a definitive singular "discovery" of this compound is not prominently documented, its synthesis is rooted in the broader history of furan and tetrahydrofuran chemistry. Early methods for the synthesis of tetrahydrofurans often involved the dehydration of 1,4-diols. One of the most common and classical approaches to synthesizing this compound is the acid-catalyzed cyclization of 1-phenyl-1,4-butanediol. This reaction proceeds through the protonation of a hydroxyl group, followed by the intramolecular nucleophilic attack of the other hydroxyl group, leading to the formation of the five-membered ether ring.

Over the years, synthetic methodologies have evolved to offer greater efficiency, stereocontrol, and functional group tolerance. The following sections will detail the progression from these foundational methods to more sophisticated contemporary strategies.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: cyclization strategies and methods involving the functionalization of a pre-existing tetrahydrofuran ring.

Classical Approach: Acid-Catalyzed Cyclization

The intramolecular dehydration of 1-phenyl-1,4-butanediol remains a straightforward and widely utilized method for the preparation of this compound.[3] This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Acid-Catalyzed Cyclization of 1-Phenyl-1,4-butanediol

  • Reaction Setup: To a solution of 1-phenyl-1,4-butanediol in a suitable solvent (e.g., toluene or dichloromethane), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • Heating: The reaction mixture is heated to reflux, and the progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

G cluster_0 Acid-Catalyzed Cyclization 1-Phenyl-1,4-butanediol 1-Phenyl-1,4-butanediol Protonation Protonation 1-Phenyl-1,4-butanediol->Protonation + H+ Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate - H2O Intramolecular Attack Intramolecular Attack Carbocation Intermediate->Intramolecular Attack Oxonium Ion Oxonium Ion Intramolecular Attack->Oxonium Ion This compound This compound Oxonium Ion->this compound - H+

Caption: Mechanism of acid-catalyzed cyclization.

Modern Synthetic Approaches: Organometallic and Catalytic Methods

Recent advancements in organic synthesis have led to the development of more sophisticated methods for the preparation of this compound, often offering higher yields and stereoselectivity.

One notable strategy involves the use of organometallic reagents. For instance, the reaction of a suitable precursor with an organozinc reagent under Lewis acid catalysis has been reported.[3] This approach is particularly useful for the synthesis of substituted this compound derivatives.

Another modern approach involves the reductive cyclization of appropriate precursors. These methods often utilize transition metal catalysts to achieve high efficiency and selectivity.

Experimental Protocol: Synthesis via Organozinc Reagent

This method is adapted from a patented procedure for the synthesis of 2,5-disubstituted tetrahydrofuran derivatives and is applicable to this compound.[3]

  • Lactone Reduction: A five-membered lactone is reduced to an acetal using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C to -40 °C).

  • Organozinc Reaction: The resulting acetal is then reacted with a phenyl zinc halide reagent in the presence of a Lewis acid catalyst.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified as described in the classical method.

G cluster_1 Organometallic Synthesis Workflow Lactone Lactone Acetal Acetal Lactone->Acetal 1. DIBAL-H This compound This compound Acetal->this compound 2. Phenyl Zinc Halide, Lewis Acid

Caption: Workflow for organometallic synthesis.

Spectroscopic and Physical Properties

Accurate characterization of this compound is crucial for its use in research and development. The following table summarizes its key physical and spectroscopic properties.

PropertyValue
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 98-100 °C at 10 mmHg
Density 1.02 g/cm3
CAS Number 16133-83-8[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

1H NMR (Proton NMR): The 1H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm corresponding to the five protons of the phenyl group.

  • Benzylic Proton (H-2): A triplet or doublet of doublets around δ 4.90-5.00 ppm, coupled to the protons on C-3.

  • Methylene Protons (H-3, H-4, H-5): A series of multiplets in the range of δ 1.80-2.40 ppm and δ 3.80-4.10 ppm.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons: Signals in the range of δ 125.0-145.0 ppm.

  • Benzylic Carbon (C-2): A signal around δ 80.0-82.0 ppm.

  • Methylene Carbons (C-3, C-4, C-5): Signals in the range of δ 25.0-35.0 ppm and δ 68.0-70.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.[5]

  • C-H stretching (aromatic): ~3030 cm-1

  • C-H stretching (aliphatic): ~2850-2960 cm-1

  • C=C stretching (aromatic): ~1600 and 1495 cm-1

  • C-O-C stretching (ether): A strong band around 1070-1090 cm-1

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 148. Common fragmentation patterns would involve the loss of fragments from the tetrahydrofuran ring and the phenyl group.[1]

Applications in Drug Development and Research

The this compound scaffold is a valuable building block in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its derivatives have been explored for a wide range of therapeutic applications.

A Key Intermediate in the Synthesis of Bioactive Molecules

The tetrahydrofuran ring system is a common motif in many natural products and synthetic drugs. The this compound moiety, in particular, can serve as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.

For instance, substituted tetrahydrofurans are key components of several HIV protease inhibitors .[6][7] The specific stereochemistry and substitution pattern of the tetrahydrofuran ring can significantly influence the binding affinity of these inhibitors to the protease enzyme. While direct incorporation of the parent this compound is less common, its derivatives are instrumental in building up the complex P2 ligands found in drugs like Darunavir.

The tetrahydrofuran scaffold is also found in a variety of other bioactive molecules, including some with potential anticancer and anti-inflammatory properties.[8][9] The synthesis of analogs containing the this compound core allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

A Versatile Tool in Organic Synthesis

Beyond its direct application in medicinal chemistry, this compound serves as a versatile starting material for the synthesis of other complex organic molecules. The ether linkage can be cleaved under certain conditions to reveal a diol functionality, and the phenyl ring can undergo various electrophilic substitution reactions.[7] This allows for the elaboration of the this compound core into a diverse range of other chemical entities.

Conclusion

This compound, a molecule with a rich history of synthetic exploration, continues to be a compound of significant interest to the scientific community. Its versatile chemical nature, coupled with the prevalence of the tetrahydrofuran motif in biologically active molecules, ensures its continued importance as a key building block in organic synthesis and drug discovery. The evolution of its synthetic methodologies, from classical approaches to modern catalytic systems, has expanded the toolkit available to chemists for accessing this valuable scaffold. As the demand for novel and complex molecular architectures grows, particularly in the pharmaceutical industry, the role of this compound as a fundamental building block is set to expand further.

References

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An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the boiling point and solubility of 2-Phenyl-tetrahydrofuran (also known as 2-phenyloxolane), a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its fundamental physicochemical properties, experimental determination methodologies, and the underlying scientific principles.

Introduction to this compound

This compound (2-Ph-THF) is an organic compound featuring a five-membered tetrahydrofuran ring substituted with a phenyl group at the 2-position.[1] Its molecular formula is C₁₀H₁₂O.[1] This structure, combining a polar ether moiety with a nonpolar aromatic ring, imparts a unique set of properties that are critical for its application in organic synthesis and medicinal chemistry.[1] The tetrahydrofuran ring can participate in ring-opening reactions, while the phenyl group allows for electrophilic aromatic substitution, making 2-Ph-THF a versatile synthetic intermediate.[1] Understanding its boiling point and solubility is paramount for its purification, handling, and application in various reaction and formulation systems.

Physicochemical Properties of this compound

A precise understanding of the boiling point and solubility is crucial for the effective application of this compound in a laboratory or industrial setting. These properties dictate the conditions required for purification, the choice of appropriate solvents for reactions, and the methods for product isolation and formulation.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This physical constant is a critical parameter for purification techniques such as distillation.

Experimental Data:

PropertyValueConditions
Boiling Point105 °C14 Torr

Table 1: Experimentally Determined Boiling Point of this compound

The boiling point of this compound has been reported as 105 °C at a reduced pressure of 14 Torr. Boiling points are dependent on pressure; at atmospheric pressure, the boiling point would be significantly higher.

Solubility Profile

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Qualitative Solubility Assessment:

While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative assessment can be made based on its molecular structure, which contains both a large nonpolar phenyl group and a polar ether linkage.

  • Water: Due to the significant nonpolar character of the phenyl group, this compound is expected to have very low solubility in water. The principle of "like dissolves like" dictates that nonpolar molecules are poorly soluble in polar solvents like water.

  • Organic Solvents: Conversely, it is anticipated to be readily soluble in a range of common organic solvents.[2] This includes:

    • Nonpolar Solvents (e.g., Toluene, Hexane): The phenyl group will promote solubility in aromatic and aliphatic hydrocarbon solvents.

    • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): The ether oxygen in the tetrahydrofuran ring allows for dipole-dipole interactions, enhancing solubility in these solvents.[3]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While the potential for hydrogen bonding is limited to the ether oxygen acting as a hydrogen bond acceptor, moderate solubility is expected.

Predicted Solubility Summary:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWaterVery LowThe large nonpolar phenyl group dominates the molecule's character.
Ethanol, MethanolModerate to HighThe alkyl chain and hydroxyl group of the alcohols can interact with the solute.
Polar AproticDichloromethane (DCM), ChloroformHighThe polarity of chlorinated solvents is well-suited to dissolve the aromatic and ether functionalities.[4]
Tetrahydrofuran (THF), Diethyl etherHigh"Like dissolves like," as the core structure is a substituted THF.[4]
Acetone, Ethyl AcetateModerate to HighThese solvents have appropriate polarity to solvate both the polar and nonpolar parts of the molecule.[4]
NonpolarToluene, BenzeneHighThe aromatic rings of the solvent interact favorably with the phenyl group of the solute.[2]
Hexane, CyclohexaneModerateThe nonpolar nature of these solvents will interact with the phenyl group, though less effectively than aromatic solvents.

Table 2: Predicted Qualitative Solubility of this compound

Experimental Methodologies

For researchers requiring precise quantitative data, the following established experimental protocols for determining boiling point and solubility are recommended.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point, especially under reduced pressure.

Protocol:

  • Sample Preparation: Place a small volume (a few milliliters) of this compound into a small test tube or fusion tube.

  • Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer and place it in a heating block or an oil bath. If determining the boiling point under vacuum, the apparatus should be connected to a vacuum pump with a manometer to monitor the pressure.

  • Heating: Gradually heat the apparatus. A stream of bubbles will emerge from the capillary tube as the trapped air expands and is replaced by the vapor of the substance.

  • Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.

  • Cooling and Confirmation: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the precise boiling point at that pressure.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_process Experimental Process SamplePrep Sample in Test Tube Capillary Inverted Capillary Thermometer Thermometer HeatingBlock Heating Block/Oil Bath Vacuum Vacuum Source (Optional) Heat Apply Heat Gradually Bubbles Observe Continuous Bubbling Heat->Bubbles Vapor pressure increases RecordTemp Record Temperature Bubbles->RecordTemp Boiling initiated Cool Cool Slowly RecordTemp->Cool LiquidEntry Observe Liquid Entering Capillary Cool->LiquidEntry Vapor pressure decreases FinalBP Record Final Boiling Point LiquidEntry->FinalBP cluster_setup cluster_setup

Caption: Workflow for Micro Boiling Point Determination.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.

Protocol:

  • Supersaturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath is ideal for this purpose.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled, leaving a clear saturated solution.

  • Sampling: Carefully extract a known volume of the clear supernatant.

  • Quantification: Determine the concentration of this compound in the sample using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

SolubilityDetermination Start Start: Excess Solute + Solvent Equilibrate Agitate at Constant Temperature (24-48h) Start->Equilibrate Settle Allow Undissolved Solute to Settle Equilibrate->Settle Sample Extract Known Volume of Supernatant Settle->Sample Analyze Quantify Solute Concentration (e.g., GC, HPLC) Sample->Analyze Calculate Calculate Solubility (g/100mL or mol/L) Analyze->Calculate End End: Quantitative Solubility Value Calculate->End

Caption: Shake-Flask Method for Solubility Determination.

Conclusion

This technical guide has provided the known boiling point of this compound and a detailed qualitative assessment of its solubility profile. For research and development professionals, this information is foundational for the effective use of this compound. The provided experimental protocols offer a clear path for determining precise quantitative values for these critical physicochemical properties, ensuring scientific rigor and reproducibility in future work.

References

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Styrene oxide. Retrieved from [Link]

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An In-Depth Technical Guide to the Stereoisomers of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydrofuran (THF) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in clinically approved drugs underscores its significance in medicinal chemistry.[2] The introduction of a phenyl group at the 2-position of the THF ring creates 2-Phenyl-tetrahydrofuran, a molecule with a critical stereocenter that gives rise to a pair of enantiomers, (R)- and (S)-2-Phenyl-tetrahydrofuran. The precise stereochemical configuration of these molecules can profoundly influence their biological activity, pharmacokinetic profiles, and toxicological properties.[3] Consequently, the ability to synthesize, separate, and characterize the individual stereoisomers of this compound is of paramount importance for researchers in drug discovery and development.

This comprehensive technical guide provides an in-depth exploration of the stereoisomers of this compound. We will delve into the nuances of their synthesis, with a focus on stereoselective methodologies. Furthermore, this guide will detail the analytical techniques essential for the separation and characterization of these stereoisomers, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

The Stereochemical Landscape of this compound

The core structure of this compound contains a single chiral center at the C2 position, where the phenyl group is attached. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers:

  • (R)-2-Phenyl-tetrahydrofuran

  • (S)-2-Phenyl-tetrahydrofuran

These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. More critically, they can exhibit markedly different interactions with other chiral molecules, including biological receptors and enzymes, leading to distinct pharmacological effects.[3]

Stereoselective Synthesis of this compound

The synthesis of enantiomerically enriched or pure stereoisomers is a cornerstone of modern organic chemistry and drug development. Several strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans, which can be adapted for this compound.

Asymmetric Cycloaddition Reactions

One powerful approach involves the asymmetric [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes.[4][5][6] This method allows for the creation of the tetrahydrofuran ring with high diastereoselectivity and enantioselectivity. The use of a chiral catalyst, such as a magnesium-pybox complex, can facilitate a dynamic kinetic asymmetric transformation of racemic starting materials to yield highly enantioenriched tetrahydrofuran products.[4][5][6]

Experimental Protocol: Catalytic Enantioselective [3+2] Cycloaddition

Objective: To synthesize enantioenriched this compound derivatives.

Materials:

  • Racemic 1,1-cyclopropane diester

  • Benzaldehyde

  • (tBu-pybox)MgI₂ catalyst

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the (tBu-pybox)MgI₂ catalyst (10 mol%).

  • Add anhydrous dichloromethane, followed by the racemic 1,1-cyclopropane diester (1.0 equivalent).

  • Cool the mixture to the desired reaction temperature (e.g., -78 °C).

  • Add benzaldehyde (1.2 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.[4]

Reductive Cycloetherification of Diketones

A recently developed strategy for the synthesis of cis-2,5-disubstituted tetrahydrofurans involves the borane-catalyzed reductive cycloetherification of 1,4-diketones.[7] This method utilizes dihydrogen as a clean reductant and demonstrates broad substrate scope with high yields and diastereoselectivity.[7] While this approach primarily yields cis products, it represents a significant advancement in stereoselective THF synthesis.

Caption: Borane-catalyzed reductive cycloetherification of 1,4-diketones.

Analytical Separation and Characterization of Stereoisomers

The separation and characterization of enantiomers are critical steps in the development of chiral molecules. Due to their identical physical properties, specialized analytical techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers.[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Table 1: Common Chiral Stationary Phases for Tetrahydrofuran Derivatives

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile Phases
Polysaccharide-based (e.g., Chiralpak AD-H)Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and π-π stacking.[10]Hexane/Isopropanol, Acetonitrile/Methanol
Pirkle-type (e.g., Whelk-O 1)π-π interactions, hydrogen bonding, and steric repulsion.Hexane/Ethanol
Cyclodextrin-based (e.g., CYCLOBOND)Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin.Acetonitrile/Water, Methanol/Buffer
Experimental Protocol: Chiral HPLC Separation

Objective: To separate the enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., Daicel Chiralpak AD-H).[10]

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min).

  • Inject a small volume (e.g., 10 µL) of the standard solution onto the column.

  • Monitor the separation at a suitable wavelength (e.g., 254 nm).

  • Record the chromatogram, noting the retention times of the two enantiomeric peaks.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Spectroscopic and Spectrometric Characterization

While NMR spectroscopy is a powerful tool for structural elucidation, standard ¹H and ¹³C NMR spectra of enantiomers are identical.[11][12][13] However, in the presence of a chiral solvating agent or a chiral lanthanide shift reagent, it is possible to induce diastereomeric interactions that result in distinguishable NMR signals for the enantiomers.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] It provides a unique spectroscopic fingerprint for each enantiomer and is a powerful tool for determining the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations.[15][16][17][18]

Caption: Principle of Vibrational Circular Dichroism (VCD) spectroscopy.

Applications in Drug Development

The tetrahydrofuran moiety is a key component in numerous FDA-approved drugs, acting as a versatile scaffold that can influence solubility, metabolic stability, and receptor binding.[2][19][20] In many of these drugs, the stereochemistry of the tetrahydrofuran ring is crucial for their therapeutic efficacy. For instance, the HIV protease inhibitor Darunavir contains a bis-tetrahydrofuranyl urethane moiety where the specific stereoconfiguration is essential for its potent activity.[2][21]

The ability to synthesize and analyze specific stereoisomers of this compound and its derivatives is therefore a critical capability in the design and development of new therapeutic agents. It allows for the investigation of structure-activity relationships (SAR) and the selection of the optimal stereoisomer with the desired pharmacological profile and reduced off-target effects.

Conclusion

The stereoisomers of this compound represent a fundamentally important class of molecules with significant implications for medicinal chemistry and materials science. A thorough understanding of their stereoselective synthesis, analytical separation, and chiroptical characterization is essential for any researcher working in these fields. The methodologies and protocols outlined in this guide provide a solid foundation for the successful investigation and utilization of these chiral building blocks. As the demand for enantiomerically pure compounds continues to grow, the development of even more efficient and selective synthetic and analytical methods will remain an active and vital area of research.

References

  • Doyle, A. G., & Jacobsen, E. N. (2007). Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes. Journal of the American Chemical Society. [Link]

  • Kerr, M. A., & Young, I. S. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Semantic Scholar. [Link]

  • Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

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  • Gürdere, M. B., et al. (2013). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry. [Link]

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  • Gevorgyan, V., et al. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Journal of the American Chemical Society. [Link]

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  • Wang, Y., et al. (2017). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. The Royal Society of Chemistry. [Link]

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Sources

Quantum Chemical Analysis of 2-Phenyl-tetrahydrofuran: From Molecular Structure to Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules, prized for its unique structural and electronic properties.[1] 2-Phenyl-tetrahydrofuran (2-Ph-THF), a fundamental derivative, serves as an excellent model system for understanding how the interplay of a flexible saturated heterocycle and an aromatic substituent dictates molecular behavior. This guide provides a comprehensive exploration of 2-Ph-THF through the lens of quantum chemical calculations. We will dissect its conformational landscape, predict its spectroscopic signatures, and map its electronic reactivity. The overarching goal is to establish a validated computational workflow that furnishes deep molecular insights, thereby accelerating the rational design of novel therapeutics by predicting structure-activity relationships before a single molecule is synthesized in the lab.

Part 1: The Computational Strategy: Why Quantum Chemistry?

In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. Before committing resources to complex multi-step syntheses, it is crucial to develop a profound understanding of a candidate molecule's intrinsic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful in silico microscope to achieve this. DFT strikes an optimal balance between computational efficiency and predictive accuracy for organic molecules, allowing us to model electronic structure and derive a wealth of molecular properties.[2]

The insights from these calculations are not merely theoretical; they provide a causal explanation for observed chemical behavior and a predictive framework for designing molecules with enhanced activity, selectivity, and metabolic stability. The methodologies outlined below represent a self-validating system: predicted properties, such as NMR or IR spectra, can be directly compared against experimental data to confirm the accuracy of the computational model.

Protocol 1: Foundational Geometry Optimization & Conformational Search

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure(s). For a flexible molecule like 2-Ph-THF, this involves a thorough conformational analysis.

Methodology:

  • Initial Structure Generation: A 3D model of 2-Ph-THF is constructed.

  • Conformational Search: A systematic search is performed by rotating the C-C bond connecting the phenyl and THF rings and allowing for the THF ring's pseudorotation.

  • Geometry Optimization: Each potential conformer is subjected to a full geometry optimization using DFT. This process finds the lowest energy structure (a local minimum) on the potential energy surface.

    • Theory Level: B3LYP/6-311++G(d,p).

    • Rationale: The B3LYP functional is a well-validated hybrid functional renowned for its robust performance with organic molecules.[3][4] The 6-311++G(d,p) basis set is sufficiently large and flexible to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[5]

  • Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure.

    • Trustworthiness Check: A true energy minimum must have zero imaginary frequencies.[6] The presence of an imaginary frequency indicates a transition state, not a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) for more accurate relative energy comparisons.

Workflow for Computational Analysis

Below is a visualization of the standard workflow for moving from a molecular structure to actionable drug development insights using quantum chemistry.

cluster_setup Part 1: Computational Setup cluster_analysis Part 2: Core Quantum Calculations cluster_application Part 3: Application & Insights mol_structure Initial 3D Structure of 2-Ph-THF dft_params Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_params Define Theory Level conf_search Conformational Analysis & Geometry Optimization dft_params->conf_search freq_calc Frequency Calculation (Confirm Minima) conf_search->freq_calc Validate Structures binding Receptor Binding (Pharmacophore) conf_search->binding Shape & Sterics spec_calc Spectra Prediction (NMR, IR, UV-Vis) freq_calc->spec_calc elec_calc Electronic Properties (FMO, MEP) freq_calc->elec_calc reactivity Reactivity Prediction (Metabolic Stability) elec_calc->reactivity elec_calc->binding Electrostatics drug_design Rational Drug Design reactivity->drug_design binding->drug_design cluster_pes Potential Energy Surface Conf1 Conformer 1 (Twist) 0.0 kcal/mol TS1 TS (Envelope) ~0.45 kcal/mol Conf1->TS1 ΔE‡ Conf2 Conformer 2 (Twist) ~0.1 kcal/mol TS1->Conf2 Conf2->Conf1 Pseudorotation

Caption: Simplified energy profile for THF ring pseudorotation.

Part 3: Spectroscopic Fingerprints: Validating the Model

Quantum chemistry allows for the direct prediction of various spectra. Comparing these in silico spectra with experimental data is the most rigorous way to validate that our computational model accurately represents the real molecule.

Protocol 2: Spectroscopic Calculations

Methodology:

  • Vibrational (IR/Raman): Perform a frequency calculation on the optimized geometry of the most stable conformer (Conf-1). The resulting frequencies and intensities correspond to the IR and Raman spectra. [7]2. NMR (¹H & ¹³C): Using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry, calculate the isotropic shielding values for each nucleus. These are then referenced against a standard (e.g., TMS, calculated at the same level of theory) to yield chemical shifts (δ). [5][8]3. UV-Vis: Employ Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies from the ground state to the first several excited states. These energies correspond to absorption maxima (λₘₐₓ) in the UV-Vis spectrum. [5][8]

Data Summary: Calculated vs. Experimental Spectra
PropertyCalculated Value (Conf-1)Typical Experimental ValueAssignment
IR Peak ~1070 cm⁻¹1065-1080 cm⁻¹C-O-C asymmetric stretch
IR Peak ~3060 cm⁻¹3050-3070 cm⁻¹Aromatic C-H stretch
¹H NMR (δ) ~4.9-5.1 ppm~5.0 ppmProton on C2 (adjacent to O and Ph)
¹³C NMR (δ) ~80-85 ppm~82 ppmCarbon C2 (adjacent to O and Ph)
UV-Vis (λₘₐₓ) ~260 nm~262 nmπ → π* transition of the phenyl ring

Note: Experimental values are illustrative. The strong correlation between the calculated and observed values provides high confidence in the accuracy of our computed molecular model.

Visualizing Electronic Transitions

The primary UV-Vis absorption in 2-Ph-THF is dominated by the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO HOMO (Highest Occupied Molecular Orbital) π-system of Phenyl Ring LUMO LUMO (Lowest Unoccupied Molecular Orbital) π*-system of Phenyl Ring HOMO->LUMO  ΔE = hν (π → π* transition)

Caption: Dominant electronic transition in this compound.

Part 4: Reactivity & Implications for Drug Development

With a validated model, we can now probe the electronic properties that govern the molecule's reactivity and potential biological interactions.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key players in chemical reactions. The HOMO represents the region most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic). [4][9]

  • HOMO: For 2-Ph-THF, the HOMO is predominantly localized on the electron-rich phenyl ring . This indicates that the molecule will likely undergo electrophilic aromatic substitution .

  • LUMO: The LUMO is primarily located on the π system of the phenyl ring*, but with some density on the C-O bonds of the THF ring.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions, which is critical for understanding drug-receptor binding. [3]

  • Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack and hydrogen bond acceptance. For 2-Ph-THF, the most negative region is centered on the oxygen atom , highlighting its role as a key hydrogen bond acceptor.

  • Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. The protons on the phenyl ring and adjacent to the oxygen are typically the most positive regions.

Drug Development Insights

The quantum chemical analysis provides a direct link between molecular structure and potential pharmacological function.

  • Pharmacophore Identification: The MEP map and FMO analysis define the key pharmacophoric features of 2-Ph-THF. The phenyl ring acts as a hydrophobic feature capable of π-π stacking, while the THF oxygen is a strong hydrogen bond acceptor. [10]This information is vital for designing analogues that fit into a specific protein binding site.

  • Metabolic Stability: Understanding the molecule's reactivity helps predict its metabolic fate. The electron-rich phenyl ring is a likely site for oxidation by cytochrome P450 enzymes. The potential for THF ring-opening, a known metabolic pathway for some ethers, can also be assessed by calculating the energies of potential reaction intermediates. [4][11]3. Rational Analogue Design: By understanding the electronic effect of substituents on the phenyl ring or the THF scaffold, we can rationally design new molecules. For example, adding an electron-withdrawing group to the phenyl ring would lower the HOMO energy, potentially making it less susceptible to oxidative metabolism.

Conclusion

The quantum chemical study of this compound provides a holistic and deeply informative picture of its molecular properties. By leveraging Density Functional Theory, we have moved beyond a static 2D structure to understand its dynamic conformational preferences, validate its identity through spectroscopic prediction, and map its reactive potential. This in silico approach provides an indispensable, data-driven foundation for researchers in the pharmaceutical sciences, enabling the design of more effective, selective, and stable drug candidates with a greater probability of success.

References

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  • Wolfe, J. P., & Rossi, M. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved from [Link]

  • American Chemical Society. (2023, January 31). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega. Retrieved from [Link]

  • American Chemical Society. (2024, January 2). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Suhail, M. (2022). A Theoretical Density Functional Theory Calculation-Based Analysis of Conformers of P-Xylene. European Journal of Chemistry, 13(3), 224-229.
  • Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(18), 3753-3757. Retrieved from [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349275/
  • ResearchGate. (2014, August 9). Conformational and NMR study of some furan derivatives by DFT methods. Retrieved from [Link]

  • Dereli, O., & Erdogdu, Y. (2014). Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation... Journal of Atomic and Molecular Sciences, 5(2), 104-128.
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Biological activity of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Phenyl-tetrahydrofuran and Its Derivatives

Abstract

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1] The introduction of a phenyl group at the 2-position of the THF ring yields this compound, a compound with emerging biological significance. While research on this compound itself is nascent, studies on its derivatives have revealed a spectrum of activities, including antimicrobial, herbicidal, antioxidant, and antiproliferative effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, with a particular focus on the well-documented antioxidant and antiproliferative properties of 2-(phenylselenomethyl)tetrahydrofuran. We will delve into the synthesis, mechanisms of action, and the experimental methodologies used to evaluate these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is achievable through several synthetic routes, each with its own advantages in terms of yield, stereocontrol, and scalability.

Acid-Catalyzed Cyclization

A common laboratory-scale method involves the acid-catalyzed cyclization of 2-phenyl-1,4-butanediol.[2] This reaction typically employs strong acids like sulfuric acid or hydrochloric acid. The mechanism proceeds through the protonation of a hydroxyl group, followed by the loss of water to form a secondary carbocation, which is then attacked intramolecularly by the remaining hydroxyl group to form the tetrahydrofuran ring.[2]

Modern Synthetic Approaches

More recent methodologies offer greater control and efficiency. These include:

  • Palladium-Catalyzed Reactions: Functionalization of tetrahydrofuran derivatives using palladium catalysts can introduce the phenyl group.[3]

  • Reductive Cycloetherification of Diketones: A catalytic approach using a simple triarylborane catalyst and dihydrogen can produce cis-2,5-disubstituted tetrahydrofurans from 1,4-diketones with high diastereoselectivity.[4]

  • Organometallic Reagents: The use of monoalkyl zinc halide reagents to react with an acetal formed from the reduction of a five-membered lactone has been documented.[2]

Below is a generalized workflow for the synthesis of this compound derivatives.

cluster_synthesis General Synthesis Workflow A Starting Materials (e.g., 1,4-diketones, alkenes, alkynes) B Cyclization/Functionalization (e.g., Reductive Cycloetherification, Pd-Catalysis) A->B C This compound Scaffold B->C D Further Derivatization (e.g., addition of functional groups) C->D E Biologically Active Derivatives D->E

Figure 1: Generalized workflow for the synthesis of this compound and its derivatives.

Documented Biological Activities

While this compound serves as a valuable synthetic intermediate, its own biological activities, along with those of its derivatives, are of significant interest.[3]

Antimicrobial and Herbicidal Properties of this compound
  • Antimicrobial Activity: Research has indicated that this compound possesses antimicrobial properties, notably against the plant pathogen Phytophthora infestans. The proposed mechanism of action is the disruption of cell wall biosynthesis, leading to cellular senescence and death.[2]

  • Herbicidal Activity: this compound has also been assessed for its herbicidal potential. It has shown efficacy against several grass species while maintaining selectivity for important crop plants. This selective herbicidal action is thought to stem from its ability to interfere with specific biochemical pathways in the target species.[2]

A Case Study: Antioxidant and Antiproliferative Activity of 2-(phenylselenomethyl)tetrahydrofuran

A significant body of research has focused on a selenium-containing derivative, 2-(phenylselenomethyl)tetrahydrofuran, revealing its potential as both an antioxidant and an antiproliferative agent.[5]

Studies have shown that 2-(phenylselenomethyl)tetrahydrofuran can mitigate oxidative stress in cancer cell lines.[5] The primary mechanisms include:

  • Reduction of Superoxide Anion Radicals (O₂•⁻): This derivative has been observed to decrease the concentration of superoxide radicals.[5]

  • Increase in Total Glutathione (GSH): It also promotes an increase in the concentration of glutathione, a key endogenous antioxidant, thereby enhancing the cell's own defense mechanisms against oxidative stress.[5]

The proposed mechanism for its antioxidant activity involves the modulation of reactive oxygen species (ROS) levels within the cell.

cluster_antioxidant Antioxidant Mechanism of 2-(phenylselenomethyl)tetrahydrofuran A Cellular Oxidative Stress B 2-(phenylselenomethyl)tetrahydrofuran C Decrease in Superoxide Anion (O₂•⁻) B->C D Increase in Glutathione (GSH) B->D E Reduced Oxidative Damage C->E D->E

Figure 2: Proposed antioxidant mechanism of 2-(phenylselenomethyl)tetrahydrofuran.

The antiproliferative effects of 2-(phenylselenomethyl)tetrahydrofuran have been evaluated against human colon carcinoma (HCT-116) and human breast adenocarcinoma (MDA-MB-231) cell lines.[5][6] The HCT-116 cell line was found to be more sensitive to the compound than the MDA-MB-231 cell line.[5]

Table 1: Summary of Antiproliferative Activity of 2-(phenylselenomethyl)tetrahydrofuran

Cell LineCancer TypeObserved EffectReference
HCT-116Colon CarcinomaDose-dependent inhibition of cell viability[5]
MDA-MB-231Breast AdenocarcinomaDose-dependent inhibition of cell viability[5][6]

Experimental Protocols for Biological Evaluation

The following protocols are based on the methodologies used to evaluate the biological activity of 2-(phenylselenomethyl)tetrahydrofuran and can be adapted for the study of this compound and its other derivatives.

Antiproliferative Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells (e.g., HCT-116 or MDA-MB-231) in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1-500 µM) and incubate for 24 or 72 hours.[6][7] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control.

Antioxidant Capacity Assessment

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate and NBT in a suitable buffer.

  • Incubation: Incubate the mixture at room temperature.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) to quantify the amount of formazan produced.

This assay utilizes the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[7]

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.

  • Reaction Mixture: In a 96-well plate, mix the cell lysate with DTNB and glutathione reductase.[7]

  • NADPH Addition: Initiate the reaction by adding NADPH.

  • Absorbance Measurement: Monitor the change in absorbance at 405 or 412 nm over time.

  • Quantification: Determine the GSH concentration from a standard curve.[7]

The following diagram illustrates a general workflow for evaluating the biological activity of this compound derivatives.

cluster_evaluation Biological Evaluation Workflow A Synthesized this compound Derivative B In Vitro Screening A->B C Antiproliferative Assays (e.g., MTT) B->C D Antioxidant Assays (e.g., O₂•⁻, GSH) B->D E Antimicrobial Assays (e.g., MIC determination) B->E F Lead Compound Identification C->F D->F E->F G Mechanism of Action Studies F->G H In Vivo Studies G->H I Potential Therapeutic Candidate H->I

Figure 3: General workflow for the biological evaluation of this compound derivatives.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The documented antimicrobial and herbicidal activities of the parent compound, coupled with the potent antioxidant and antiproliferative effects of its selenium-containing derivative, underscore the potential of this chemical class.[2][5] Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. A systematic structure-activity relationship (SAR) study of a broader library of this compound derivatives would be invaluable in optimizing their biological activities and advancing them towards preclinical and clinical development. The versatility of the tetrahydrofuran ring and the diverse biological roles of the phenyl group suggest that this compound and its analogs will continue to be an exciting area of research in medicinal chemistry and drug discovery.

References

  • This compound - 16133-83-8 - Vulcanchem. (n.d.).
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A Senior Application Scientist's Guide to the Ring-Opening Reactions of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

The 2-phenyl-tetrahydrofuran motif is a cornerstone in the architecture of numerous molecules of interest to the pharmaceutical and materials science sectors. Its strategic disassembly through ring-opening reactions offers a versatile platform for the synthesis of complex linear structures, particularly γ-hydroxy-γ-phenylbutyric acid derivatives and 1,4-disubstituted phenyl compounds. The presence of the phenyl group at the C2 position profoundly influences the reactivity of the tetrahydrofuran ring, creating unique challenges and opportunities for the synthetic chemist. This guide provides an in-depth exploration of the primary methodologies for the ring-opening of this compound, grounded in mechanistic principles and practical application. We will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategies.

I. The Mechanistic Dichotomy: Navigating SN1 and SN2 Pathways

The regioselectivity of the ring-opening of 2-substituted tetrahydrofurans is primarily dictated by the nature of the reaction mechanism. The phenyl group in this compound can stabilize a positive charge at the C2 position, making an SN1-type pathway more accessible compared to alkyl-substituted tetrahydrofurans. Conversely, the steric bulk of the phenyl group can hinder nucleophilic attack at C2, favoring an SN2 reaction at the less substituted C5 position.

Key Considerations for Regioselectivity:
  • SN1-type Reactions: These are favored under strongly acidic conditions or with Lewis acids that can effectively coordinate to the ether oxygen and facilitate the formation of a stabilized benzylic oxocarbenium ion. Cleavage in this pathway occurs at the C2-O bond.

  • SN2-type Reactions: These are promoted by strong nucleophiles under neutral or basic conditions, or with reagents that favor attack at the less sterically hindered C5 position.[1] This pathway leads to cleavage of the C5-O bond.

The choice of reagents and reaction conditions is therefore paramount in directing the ring-opening to the desired regioisomer.

II. Acid-Catalyzed Ring-Opening: A Versatile Approach

Lewis and Brønsted acids are potent promoters of the ring-opening of this compound. The initial step involves the activation of the ether oxygen by the acid, which weakens the C-O bonds and renders the ring susceptible to nucleophilic attack.

The Role of Lewis Acids:

A wide array of Lewis acids, including metal triflates and boron-based reagents, can be employed.[2][3] Frustrated Lewis Pairs (FLPs), which consist of a sterically hindered Lewis acid and a Lewis base, have also been shown to be effective in activating and cleaving the THF ring.[1][4][5][6] The mechanism typically involves the formation of an oxonium ylide intermediate, which activates the C-O bond for subsequent nucleophilic attack.[7]

The strength of the Lewis acid plays a crucial role. Stronger Lewis acids can promote a more SN1-like character in the transition state, favoring cleavage at the C2 position. The choice of the counter-ion or the Lewis base in an FLP system can also influence the reaction outcome.

Diagram 1: Generalized Mechanism of Lewis Acid-Catalyzed Ring-Opening

G cluster_0 Activation cluster_1 Nucleophilic Attack & Ring-Opening 2-Ph-THF 2-Phenyl-THF Activated_Complex Activated Complex [2-Ph-THF-LA] 2-Ph-THF->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Product Ring-Opened Product Activated_Complex->Product SN1 or SN2 attack Nu Nucleophile (Nu-) Nu->Product

Caption: Lewis acid activation of 2-phenyl-THF followed by nucleophilic ring-opening.

III. Reductive Cleavage: Accessing 1,4-Diol Scaffolds

Reductive ring-opening provides a direct route to 4-phenyl-1,4-butanediol and its derivatives. This transformation is typically achieved using hydride reagents, often in the presence of a Lewis acid to activate the ether.

Common Reagent Systems:
  • Lithium Aluminum Hydride (LiAlH₄) in Combination with Lewis Acids: A classic and powerful system for ether cleavage is the combination of LiAlH₄ with a Lewis acid such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the ether oxygen, facilitating hydride attack. The regioselectivity of this reaction is highly dependent on the nature of the substrate and the specific conditions employed.

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent that can also effect the cleavage of ethers.[8] Its electrophilic nature makes it particularly effective for this transformation.[8]

  • Diborane: The reductive cleavage of tetrahydrofurans by diborane has been reported, offering an alternative approach to reductive ring-opening.[9]

The stereochemistry of hydride reduction is a critical consideration, especially when chiral this compound is used. The approach of the hydride to the oxocarbenium ion intermediate will determine the stereochemistry of the resulting alcohol.[10][11]

Diagram 2: Reductive Ring-Opening Workflow

G Start 2-Phenyl-THF Step1 Activation with Lewis Acid (e.g., AlCl3) Start->Step1 Step2 Hydride Attack (e.g., LiAlH4) Step1->Step2 Step3 Workup Step2->Step3 End 4-Phenyl-1,4-butanediol Step3->End

Caption: A typical workflow for the reductive ring-opening of 2-phenyl-THF.

IV. Nucleophilic Ring-Opening with Organometallic Reagents

The direct formation of a carbon-carbon bond during the ring-opening process is a highly desirable transformation. This can be achieved using potent carbon nucleophiles such as organometallic reagents.

Grignard Reagents:

The ring-opening of tetrahydrofurans with Grignard reagents, often catalyzed by copper salts, provides a powerful method for constructing new C-C bonds.[3][12] For this compound, this reaction would likely proceed via an SN2 mechanism, with the Grignard reagent attacking the C5 position. The choice of copper catalyst can be critical for achieving high yields and regioselectivity.

Organocuprates:

Lithium dialkylcuprates (Gilman reagents) are softer nucleophiles than Grignard reagents and are also effective for the ring-opening of ethers. Their use can sometimes offer advantages in terms of selectivity and functional group tolerance.

V. Experimental Protocols: A Starting Point for Your Research

While specific, detailed protocols for the ring-opening of this compound are not abundantly available in the literature, the following general procedures, adapted from related transformations, can serve as a solid foundation for your experimental design.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with a Nucleophile
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid (0.1 - 1.2 eq).

  • Addition of Nucleophile: To the stirred solution, add the nucleophile (1.0 - 1.5 eq) either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, water). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Ring-Opening with LiAlH₄/AlCl₃
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of aluminum chloride (1.0 - 1.3 eq) in anhydrous diethyl ether or tetrahydrofuran. To this solution, add a solution of lithium aluminum hydride (1.0 - 1.5 eq) in the same solvent at 0 °C.

  • Addition of Substrate: To the stirred suspension of the mixed hydride reagent, add a solution of this compound (1.0 eq) in the reaction solvent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[13]

  • Purification: Stir the resulting granular precipitate, filter, and wash the solid with the reaction solvent. Dry the combined filtrate over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the residue by column chromatography.

VI. Data Summary: A Comparative Overview

The following table provides a conceptual framework for comparing the different ring-opening methodologies. It is important to note that the specific outcomes will be highly dependent on the exact substrate, reagents, and conditions employed.

Methodology Typical Reagents Likely Regioselectivity Key Advantages Potential Challenges
Acid-Catalyzed Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃), Brønsted Acids (e.g., H₂SO₄)C2-O cleavage (SN1-like)Versatile, wide range of nucleophiles can be used.Risk of polymerization, control of regioselectivity can be challenging.
Reductive Cleavage LiAlH₄/AlCl₃, DIBAL-H, DiboraneDependent on conditionsDirect access to 1,4-diols.Over-reduction of other functional groups, handling of pyrophoric reagents.
Nucleophilic (C-C bond) Grignard Reagents/Cu(I) catalyst, OrganocupratesC5-O cleavage (SN2-like)Forms a new C-C bond.Requires highly reactive nucleophiles, potential for side reactions.

Conclusion and Future Outlook

The ring-opening of this compound is a synthetically valuable transformation that provides access to a diverse range of functionalized linear molecules. A thorough understanding of the underlying mechanistic principles is essential for controlling the regioselectivity of the reaction. While acid-catalyzed and reductive methods are well-established for tetrahydrofuran ring-opening in general, there is a clear opportunity for further research into the development of highly selective and efficient protocols specifically for this compound. Future work in this area could focus on asymmetric ring-opening reactions to access enantiomerically enriched products, as well as the application of novel catalytic systems to achieve greater control over the reaction outcome. This guide serves as a foundational resource to empower researchers in their efforts to harness the full synthetic potential of this important heterocyclic scaffold.

References

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An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 2-Phenyl-tetrahydrofuran: Mechanisms, Regioselectivity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on 2-Phenyl-tetrahydrofuran (2-PTHF). It delves into the underlying electronic principles governing the regioselectivity of these reactions, offers detailed experimental protocols for key transformations, and discusses the practical challenges and applications relevant to medicinal chemistry and drug development.

The Directing Influence of the 2-Tetrahydrofuranyl Group

The central question in predicting the outcome of an electrophilic aromatic substitution on 2-PTHF is understanding the electronic influence of the 2-tetrahydrofuranyl substituent. This group, an α-alkoxyalkyl substituent, modulates the reactivity and regioselectivity of the phenyl ring through a combination of inductive and resonance effects.[1][2]

Interplay of Inductive vs. Resonance Effects
  • Inductive Effect (-I): The oxygen atom within the tetrahydrofuran (THF) ring is highly electronegative. It withdraws electron density from the phenyl ring through the sigma bond connecting the benzylic carbon to the ring. This inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3][4]

  • Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[2] This donation of electron density, a positive resonance effect, increases the electron density at the ortho and para positions of the ring. This effect strongly stabilizes the cationic intermediate (the σ-complex or arenium ion) formed during ortho or para attack.[5][6]

Stability of the Sigma Complex (Arenium Ion)

The directing effect can be rationalized by examining the stability of the carbocation intermediate (σ-complex) formed during the reaction.[6][8]

  • Ortho and Para Attack: When an electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the THF ring. This allows the adjacent oxygen atom to donate a lone pair, forming a highly stable, oxonium ion-like contributor where all atoms (except hydrogen) have a full octet of electrons. This additional resonance structure provides significant stabilization.[5]

  • Meta Attack: In contrast, if the electrophile attacks at the meta position, the positive charge is never delocalized onto the carbon bearing the substituent. Consequently, the stabilizing resonance participation from the oxygen lone pair is not possible. The intermediate for meta attack is therefore less stable than the intermediates for ortho and para attack.[3]

Because the activation energy for the formation of the more stable ortho and para intermediates is lower, these pathways are kinetically favored.[5]

graph "Sigma_Complex_Stability" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=ortho, label="Figure 1: Enhanced Stability of Ortho/Para σ-Complex", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Figure 1. σ-Complex stability in 2-PTHF electrophilic substitution.

Key Electrophilic Substitution Reactions & Protocols

While the 2-tetrahydrofuranyl group directs ortho and para, the ratio of these products can be influenced by steric hindrance. The bulky nature of the THF ring may disfavor substitution at the adjacent ortho position, often leading to the para-substituted product as the major isomer.[9]

Aromatic Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[10][11]

Regiochemical Outcome: The reaction is expected to yield a mixture of 2-(2-nitrophenyl)tetrahydrofuran and 2-(4-nitrophenyl)tetrahydrofuran, with the para isomer likely predominating.

Detailed Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool this compound (1.0 eq) in concentrated sulfuric acid to 0-5°C using an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to an equal volume of cold, concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Addition: Add the nitrating mixture dropwise to the solution of 2-PTHF, ensuring the internal temperature does not rise above 10°C. Vigorous stirring is essential.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice with stirring. The crude product may precipitate as a solid or an oil.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the ortho and para isomers.

Safety Considerations: The mixture of nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The addition of the reaction mixture to ice must be done slowly and cautiously.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[12][13] This reaction forms an aryl ketone. A key advantage is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[14]

Regiochemical Outcome: The reaction will produce primarily the para-acylated product, 1-(4-(tetrahydrofuran-2-yl)phenyl)ethan-1-one, due to the steric bulk of both the THF substituent and the acylium-Lewis acid complex.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) and anhydrous aluminum trichloride (1.2 eq).

  • Formation of Acylium Ion: Cool the suspension to 0°C and slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise. An acylium ion complex will form.[13]

  • Substrate Addition: Add this compound (1.0 eq) dropwise to the stirred suspension, maintaining the temperature at 0°C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0°C and quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with the reaction solvent.

  • Purification: Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is typically purified by column chromatography or recrystallization.

Safety Considerations: Aluminum trichloride reacts violently with water. The reaction must be conducted under strictly anhydrous conditions. The quenching procedure is highly exothermic and should be performed with extreme care.

Comparative Data Summary

The following table summarizes expected outcomes for common electrophilic substitution reactions on 2-PTHF, based on established principles. Yields are illustrative and highly dependent on specific reaction conditions.

ReactionElectrophile (Source)CatalystMajor ProductTypical Yield (%)
Nitration NO₂⁺ (HNO₃/H₂SO₄)H₂SO₄4-nitro-2-phenyl-THF70-85
Bromination Br⁺ (Br₂/FeBr₃)FeBr₃4-bromo-2-phenyl-THF80-90
Acylation CH₃CO⁺ (CH₃COCl)AlCl₃4-acetyl-2-phenyl-THF75-85
Sulfonation SO₃ (Fuming H₂SO₄)H₂SO₄4-(2-phenyl-THF)-sulfonic acid85-95

Challenges and Synthetic Considerations

Acid-Catalyzed Ring Opening

A significant challenge when working with 2-PTHF under strongly acidic conditions, such as those used in nitration or sulfonation, is the potential for acid-catalyzed cleavage of the tetrahydrofuran ring.[15][16][17] The ether oxygen can be protonated, turning it into a good leaving group. This can lead to ring-opening reactions, forming diol or halo-alcohol byproducts, which reduces the overall yield of the desired aromatic substitution product.

Mitigation Strategy:

  • Use the mildest possible acidic conditions.

  • Maintain low reaction temperatures to disfavor the ring-opening pathway.

  • Minimize reaction times.

graph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", label="Figure 2: General Workflow for Electrophilic Substitution", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Figure 2. General workflow for electrophilic substitution on 2-PTHF.

Applications in Drug Development

The this compound scaffold is present in various biologically active molecules and natural products.[18] The ability to selectively functionalize the phenyl ring through electrophilic substitution opens up avenues for synthesizing libraries of novel compounds. These derivatives can be used in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, introducing nitro groups allows for subsequent reduction to amines, which are versatile handles for further chemical modification.[11] Similarly, aryl ketones from Friedel-Crafts reactions can be elaborated into more complex structures.[19]

Conclusion

The electrophilic aromatic substitution of this compound is governed by the powerful ortho-, para-directing influence of the α-alkoxyalkyl substituent, where the resonance donation from the ether oxygen overcomes its inductive withdrawal. While highly regioselective, with a strong preference for the para position due to steric hindrance, synthetic protocols must be carefully designed to mitigate potential side reactions, particularly acid-catalyzed ring cleavage. Understanding these principles is crucial for researchers aiming to leverage this versatile scaffold in the synthesis of complex molecules for applications in materials science and drug discovery.

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  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. Retrieved from [Link]

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  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

The 2-Phenyl-tetrahydrofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-Phenyl-tetrahydrofuran moiety is a recurring structural motif in a plethora of biologically active natural products and synthetic compounds. This guide provides a comprehensive technical overview of the this compound core, delineating its significance as a privileged scaffold in medicinal chemistry. We will navigate through its stereoselective synthesis, explore its diverse applications in various therapeutic areas—including oncology, neuroscience, and inflammatory diseases—and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The this compound Core: A Foundation for Bioactivity

The this compound scaffold is a key structural component of many lignans, a class of polyphenolic compounds found in plants.[1][2] These natural products exhibit a wide array of pharmacological activities, including antitumor, antioxidant, and anti-inflammatory properties.[2][3] The inherent bioactivity of these natural products has inspired medicinal chemists to explore the this compound core as a template for the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]

The versatility of the this compound scaffold lies in its synthetic tractability and the diverse biological activities exhibited by its derivatives. This guide will delve into the synthetic strategies that provide access to this important core and highlight its potential in various therapeutic landscapes.

Strategic Synthesis of the this compound Scaffold

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for the construction of the this compound core is of paramount importance in medicinal chemistry.

Acid-Catalyzed Cyclization of Diols

A common and straightforward method for the synthesis of tetrahydrofurans is the acid-catalyzed dehydration of 1,4-diols.[4] For the synthesis of this compound derivatives, a 2-phenyl-1,4-butanediol precursor is required. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the stereochemistry of the starting diol.

Experimental Protocol: Acid-Catalyzed Cyclization of 2-Phenyl-1,4-butanediol

  • Reaction Setup: To a solution of 2-phenyl-1,4-butanediol (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) at 0 °C, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.1 mmol).

  • Reaction Execution: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

Intramolecular SN2 Cyclization

Intramolecular SN2 reactions of haloalcohols or sulfonate esters are a reliable method for the stereospecific synthesis of cyclic ethers. This approach allows for the precise control of stereochemistry at the carbon centers of the tetrahydrofuran ring.

Logical Workflow for Intramolecular SN2 Cyclization

G start Chiral Precursor (e.g., optically active alcohol) step1 Introduction of a Leaving Group (e.g., tosylation, mesylation) start->step1 Activation of hydroxyl group step2 Base-mediated Intramolecular Cyclization step1->step2 Generation of alkoxide product Enantiomerically Pure This compound Derivative step2->product SN2 attack

Caption: Workflow for the stereoselective synthesis of this compound derivatives via intramolecular SN2 cyclization.

Medicinal Chemistry Applications of the this compound Scaffold

The this compound core has been incorporated into a diverse range of molecules with significant therapeutic potential. The following sections highlight its application in key disease areas.

Anticancer Activity

The furan and tetrahydrofuran ring systems are present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[5][6] While direct studies on simple this compound are limited, the activity of more complex derivatives suggests the importance of this scaffold. For instance, some tetrahydrofuran lignans have shown potent antiproliferative activity.[7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]

To assess the anticancer potential of novel this compound derivatives, the MTT assay is a widely used and reliable method.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) into a 96-well plate at a predetermined optimal density and incubate overnight.[8][10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[8][9] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective and Psychotropic Effects

Derivatives of tetrahydrofuran have been investigated for their potential as agents targeting the central nervous system (CNS).[11] A series of novel tetracyclic tetrahydrofuran derivatives have been identified as potential broad-spectrum psychotropic agents, exhibiting affinities for multiple dopaminergic, serotonergic, and adrenergic receptors.[11] This suggests that the tetrahydrofuran core can serve as a scaffold for the development of new treatments for psychiatric and neurodegenerative disorders.

Anti-inflammatory and Antioxidant Properties

Many natural products containing the this compound scaffold, particularly lignans, are known for their potent anti-inflammatory and antioxidant activities.[3] These compounds can scavenge free radicals and modulate inflammatory signaling pathways.[3] The antioxidant properties of certain selenium-containing 2-(phenylselenomethyl)tetrahydrofuran derivatives have been demonstrated to reduce oxidative stress in cancer cell lines.[10]

Platelet-Activating Factor (PAF) Antagonism

A notable and well-studied application of this compound derivatives is their activity as antagonists of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses. The inhibition of PAF receptor binding is stereodependent, highlighting the importance of the three-dimensional structure of the tetrahydrofuran lignan analogs.[1] The trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran has been identified as a particularly potent PAF antagonist.[1]

Experimental Protocol: PAF Receptor Binding Assay (Radioligand Competition)

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the PAF receptor (e.g., CHO cells stably expressing the human PAF receptor).[11]

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]WEB 2086), and increasing concentrations of the unlabeled test compound (this compound derivative).[1][11]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative this compound derivatives and related compounds.

Compound/DerivativeBiological ActivityIC50/EC50Cell Line/AssayReference
trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuranPAF Antagonist0.02 µMRabbit platelet plasma membranes[1]
2-(phenylselenomethyl)tetrahydrofuranAntiproliferativeMore potent than the tetrahydropyran analogHCT-116 and MDA-MB-231[10]
Tetracyclic Tetrahydrofuran DerivativesPsychotropic AgentsED50 values reported for in vivo assaysMultiple CNS receptors[11]

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its presence in a wide range of bioactive natural products underscores its evolutionary selection as a privileged structure for interacting with biological macromolecules. Future research in this area should focus on:

  • Library Synthesis: The development of efficient and stereoselective synthetic routes to generate diverse libraries of this compound derivatives for high-throughput screening.

  • Target Identification: Elucidating the specific molecular targets of bioactive this compound derivatives to understand their mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the substitution patterns on both the phenyl and tetrahydrofuran rings to optimize potency and selectivity.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). (URL: [Link])

  • Biftu, T., Gamble, N. F., Doebber, T., Hwang, S. B., Shen, T. Y., Snyder, J., Springer, J. P., & Stevenson, R. (1986). Conformation and activity of tetrahydrofuran lignans and analogues as specific platelet activating factor antagonists. Journal of Medicinal Chemistry, 29(10), 1917–1921. (URL: [Link])

  • Jagtap, P. R., Císařová, I., & Jahn, U. (2017). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry, 16(1), 107-117. (URL: [Link])

  • MTT Cell Assay Protocol. (n.d.). (URL: [Link])

  • Wen, L. R., Li, M., & Li, Z. L. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Chinese Chemical Letters, 23(1), 25-28. (URL: [Link])

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Pharmaceutical and Biomedical Research. (URL: [Link])

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC - NIH. (2024). (URL: [Link])

  • Fernández, J., Alonso, J. M., Andrés, J. I., Cid, J. M., Díaz, A., Iturrino, L., Gil, P., Megens, A., Sipido, V. K., & Trabanco, A. A. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of medicinal chemistry, 48(6), 1709–1712. (URL: [Link])

  • Antioxidative and antiproliferative evaluation of 2-(phenylselenomethyl)tetrahydrofuran and 2-(phenylselenomethyl)tetrahydropyran - PubMed. (n.d.). (URL: [Link])

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022). (URL: [Link])

  • Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications - PubMed. (2022). (URL: [Link])

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 2-Phenyl-tetrahydrofuran from Furan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, two-step methodology for the synthesis of 2-phenyl-tetrahydrofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2] The synthesis commences with the palladium-catalyzed Negishi cross-coupling of furan with bromobenzene to yield the 2-phenylfuran intermediate. Subsequent catalytic hydrogenation of the furan ring affords the target saturated heterocycle. This document offers detailed, step-by-step protocols, mechanistic insights, and data presentation designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Tetrahydrofuran Moiety

Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs found in a vast array of bioactive natural products, including acetogenins, lignans, and polyether ionophores.[3] These compounds exhibit a wide spectrum of biological activities, making the development of robust and stereoselective synthetic routes to access these scaffolds a critical endeavor in modern organic chemistry.[3] This application note details a reliable pathway to this compound starting from the readily available feedstock, furan.

Overall Synthetic Strategy

The transformation from furan to this compound is efficiently achieved in two distinct synthetic operations: (1) C-C bond formation to install the phenyl group at the 2-position of the furan ring, and (2) selective reduction of the furanic double bonds to yield the saturated tetrahydrofuran ring.

Overall_Synthesis furan Furan pf 2-Phenylfuran furan->pf Step 1: Negishi Coupling (n-BuLi, ZnCl₂, Pd(PPh₃)₄, Bromobenzene) pthf This compound pf->pthf Step 2: Catalytic Hydrogenation (H₂, Pd/C or Rh/Al₂O₃)

Caption: Overall two-step synthetic route from furan to this compound.

Part 1: Synthesis of 2-Phenylfuran via Negishi Cross-Coupling

Principle and Mechanistic Insight

The first step involves the synthesis of the 2-phenylfuran intermediate. A direct Friedel-Crafts phenylation of furan is often problematic due to the high reactivity and acid sensitivity of the furan ring, which can lead to polymerization.[4] Therefore, a more controlled cross-coupling strategy is employed. The Negishi coupling provides an excellent method for this transformation.

The mechanism proceeds via three key stages:

  • Directed Lithiation: Furan is regioselectively deprotonated at the C2 position, its most acidic site, using a strong organolithium base like n-butyllithium (n-BuLi).

  • Transmetalation: The resulting 2-furyllithium is a highly reactive nucleophile. To temper its reactivity and enhance its stability and functional group tolerance for the subsequent catalytic step, it is converted to a more stable organozinc species (a furyl zinc chloride) via transmetalation with zinc chloride (ZnCl₂).[5]

  • Palladium-Catalyzed Cross-Coupling: The organozinc reagent is then coupled with bromobenzene in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). The catalytic cycle involves oxidative addition of bromobenzene to the Pd(0) center, transmetalation with the furyl zinc reagent, and reductive elimination to yield 2-phenylfuran and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Synthesis of 2-Phenylfuran

This protocol is adapted from a well-established procedure for the synthesis of 2-phenylfuran.[6]

Materials & Reagents Data

ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount Used
FuranC₄H₄O68.070.151.510.2 g (11.3 mL)
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.060.151.560 mL
Zinc Chloride (anhydrous)ZnCl₂136.300.151.520.4 g
BromobenzeneC₆H₅Br157.010.101.015.7 g (10.5 mL)
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.00050.0050.58 g
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11--~500 mL

Workflow Diagram: Negishi Coupling

Negishi_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_furan Prepare Furan/THF solution in Flask A. Cool to 0°C. add_buli Slowly add n-BuLi to Flask A. Stir for 3 hours at 0°C. prep_furan->add_buli prep_zncl2 Prepare ZnCl₂/THF solution in Flask B (anhydrous). transmetal Transfer Flask A suspension to Flask B via cannula. Stir for 1 hour at RT. prep_zncl2->transmetal prep_pd Prepare Bromobenzene/Pd(0) solution in Flask C. coupling Transfer Flask B solution to Flask C via cannula. Heat at 50°C for 24h. prep_pd->coupling add_buli->transmetal transmetal->coupling quench Cool reaction. Quench with 10% HCl (aq). coupling->quench extract Extract aqueous layer with diethyl ether (2x). quench->extract wash Wash combined organics with NaHCO₃ then brine. extract->wash dry Dry over MgSO₄, filter, and concentrate. wash->dry distill Purify by vacuum distillation (b.p. 94°C @ 10 torr). dry->distill

Caption: Step-by-step workflow for the synthesis of 2-phenylfuran.

Step-by-Step Protocol:

  • Preparation of Furylzinc Reagent:

    • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve furan (10.2 g, 0.15 mol) in 100 mL of anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 2.5 M n-butyllithium in hexanes (60 mL, 0.15 mol) dropwise via syringe, maintaining the temperature at 0°C. A white suspension may form.

    • Stir the resulting suspension at 0°C for 3 hours.

    • In a separate flame-dried 250 mL flask, prepare a solution of anhydrous zinc chloride (20.4 g, 0.15 mol) in 100 mL of anhydrous THF.

    • Transfer the cold furyllithium suspension into the zinc chloride solution at room temperature via a cannula.

    • Stir the resulting mixture for 1 hour at room temperature.

  • Cross-Coupling Reaction:

    • In a larger (1 L) flame-dried flask, dissolve tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) in 300 mL of anhydrous THF.

    • Add bromobenzene (10.5 mL, 0.10 mol) to the catalyst solution.

    • Transfer the prepared furylzinc chloride solution into the bromobenzene/catalyst mixture via cannula.

    • Heat the reaction mixture to 50°C and stir for 24 hours. Monitor reaction progress by TLC analysis (Eluent: 95:5 Hexane/Ethyl Acetate).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by slowly adding 100 mL of 10% aqueous HCl.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation (b.p. 94°C at 10 torr) to yield 2-phenylfuran as a clear liquid (Typical yield: 75-85%).[6]

Part 2: Catalytic Hydrogenation of 2-Phenylfuran

Principle and Mechanistic Insight

The conversion of 2-phenylfuran to this compound requires the saturation of the two double bonds within the furan ring. Catalytic hydrogenation is the method of choice for this transformation. However, the reaction conditions must be carefully selected to avoid two primary side reactions:

  • Hydrogenolysis/Ring Opening: Harsh conditions can lead to the cleavage of the C-O bonds in the furan ring.[4]

  • Reduction of the Phenyl Ring: Overly active catalysts or severe conditions (high pressure/temperature) can also reduce the aromatic phenyl ring.

The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) onto the surface of a noble metal catalyst, typically palladium or rhodium supported on an inert material like carbon or alumina. The adsorbed hydrogen then adds stepwise across the double bonds of the furan ring. Rhodium on alumina is often effective for the hydrogenation of furanic rings under conditions that leave the benzene ring intact.

Experimental Protocol: Hydrogenation of 2-Phenylfuran

Materials & Reagents Data

Reagent/MaterialFormula/TypeMW ( g/mol )Moles (mol)Amount Used
2-PhenylfuranC₁₀H₈O144.170.057.2 g
Rhodium on Alumina (5 wt%)Rh/Al₂O₃--360 mg (5 mol%)
Ethanol (or Ethyl Acetate)C₂H₅OH / C₄H₈O₂--100 mL
Hydrogen Gas (H₂)H₂2.02Excess5-10 bar (atm)

Workflow Diagram: Catalytic Hydrogenation dot digraph "Hydrogenation_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

setup [label="Combine 2-phenylfuran, solvent,\nand Rh/Al₂O₃ catalyst in a\nhigh-pressure reactor vessel."]; purge [label="Seal the vessel. Purge\nsequentially with N₂ then H₂\nto remove all air."]; pressurize [label="Pressurize the reactor with H₂\nto the target pressure (e.g., 10 bar)."]; react [label="Heat the mixture (e.g., 60-80°C)\nwith vigorous stirring.\nMonitor H₂ uptake."]; cool_depressurize [label="Cool to RT and carefully\nvent the excess H₂ pressure."]; filter [label="Filter the reaction mixture\nthrough Celite to remove the\ncatalyst. Wash with solvent."]; concentrate [label="Concentrate the filtrate\nunder reduced pressure\nto obtain the crude product."]; purify [label="Purify by column chromatography\nor distillation if necessary."];

setup -> purge -> pressurize -> react -> cool_depressurize -> filter -> concentrate -> purify; }

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged structural motif found in a vast array of natural products and biologically active compounds. Its prevalence underscores the importance of developing efficient and stereoselective synthetic methodologies for its construction. Among the various substituted tetrahydrofurans, 2-phenyl-tetrahydrofuran serves as a key structural element and a valuable synthetic intermediate in medicinal chemistry and materials science. This document provides a comprehensive guide to the palladium-catalyzed synthesis of this compound, offering in-depth mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Palladium catalysis has emerged as a powerful tool for the formation of C-O bonds, enabling the construction of cyclic ethers with high efficiency and selectivity.[1][2] Several palladium-catalyzed strategies have been successfully employed for the synthesis of substituted tetrahydrofurans, including intramolecular hydroalkoxylation, Wacker-type cyclizations, and carboetherification reactions.[3][4][5] This guide will focus on a practical and reliable approach involving the intramolecular cyclization of a γ-hydroxy alkene, a method that has proven to be robust and versatile.[6]

Mechanistic Rationale: Understanding the Catalytic Cycle

The palladium-catalyzed synthesis of this compound from a suitable γ-hydroxy alkene precursor, such as 1-phenyl-4-penten-1-ol, proceeds through a well-defined catalytic cycle. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism for this transformation is a Wacker-type oxidative cyclization.

The catalytic cycle can be visualized as follows:

Palladium-Catalyzed Synthesis of this compound Pd0 Pd(0)L_n PdII_alkoxide [(RO)Pd(II)L_n]+X- Pd0->PdII_alkoxide Ligand Exchange pi_complex π-Alkene Complex PdII_alkoxide->pi_complex Coordination alkyl_PdII Alkyl-Pd(II) Intermediate pi_complex->alkyl_PdII Intramolecular Oxypalladation (5-exo-trig) alkyl_PdII->Pd0 β-Hydride Elimination & Reductive Elimination product This compound alkyl_PdII->product Protonolysis substrate 1-Phenyl-4-penten-1-ol + Oxidant substrate->Pd0 Oxidative Addition Experimental_Workflow start Start setup Reaction Setup (Pd(OAc)₂, BQ in THF) start->setup reagents Add 1-Phenyl-4-penten-1-ol setup->reagents reaction Heat to 80°C (12-24h) reagents->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product This compound purification->product

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 2-Phenyl-tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 2-Phenyl-tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a phenyl group at the 2-position imparts a unique combination of steric and electronic properties, often enhancing the therapeutic potential of the molecule. This compound derivatives have emerged as crucial building blocks in medicinal chemistry, finding applications in the development of novel therapeutic agents. Their synthesis, particularly with control over stereochemistry, is a critical endeavor in modern drug discovery. This guide provides an in-depth exploration of field-proven, stereoselective methods for the synthesis of these valuable compounds, offering both the underlying principles and detailed, actionable protocols.

Strategic Approaches to Stereocontrol in this compound Synthesis

The stereoselective construction of the this compound core can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of a particular strategy is often dictated by the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis.

  • Asymmetric Catalysis: This is arguably the most elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. Both metal-based and organocatalytic systems have been successfully employed.

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as carbohydrates or amino acids, to introduce the desired stereochemistry. The inherent chirality of the starting material is then transferred to the final product through a series of chemical transformations.

  • Substrate and Reagent-Controlled Diastereoselective Reactions: In this approach, the stereochemical outcome is directed by the inherent chirality of the substrate or by the use of a chiral reagent or auxiliary. This method is particularly useful for controlling the relative stereochemistry between multiple stereocenters.

I. Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of this compound derivatives. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other, leading to high enantiomeric excess (ee).

A. Organocatalytic Asymmetric Michael Addition-Cyclization Cascade

Organocatalysis has emerged as a robust alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic heavy metals. A prominent strategy involves a Michael addition of a nucleophile to an α,β-unsaturated precursor, followed by an intramolecular cyclization. Chiral secondary amines, such as those derived from proline, are frequently employed as catalysts.[1]

Causality of Experimental Choices: The choice of a diarylprolinol silyl ether as a catalyst is crucial for achieving high enantio- and diastereoselectivity. The bulky silyl group helps to create a well-defined chiral pocket, while the prolinol scaffold activates the enal substrate through the formation of a transient iminium ion. This activation lowers the LUMO of the enal, facilitating the nucleophilic attack of the γ-hydroxy group. The subsequent intramolecular Michael addition proceeds through a highly organized transition state, leading to the observed stereoselectivity. Benzoic acid is often used as a co-catalyst to facilitate proton transfer steps in the catalytic cycle.[1]

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a 2-Phenyl-3-formyl-tetrahydrofuran Derivative [1]

  • Materials:

    • (E)-4-hydroxy-1-phenylbut-2-en-1-one (1.0 equiv)

    • Cinnamaldehyde (1.2 equiv)

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst I, 0.1 equiv)

    • Benzoic acid (0.1 equiv)

    • Chloroform (CHCl₃), anhydrous

  • Procedure:

    • To a solution of (E)-4-hydroxy-1-phenylbut-2-en-1-one (0.1 mmol) and cinnamaldehyde (0.12 mmol) in anhydrous chloroform (0.4 mL) is added benzoic acid (0.01 mmol).

    • The mixture is stirred at room temperature for 10 minutes.

    • Catalyst I (0.01 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

    • Upon completion, the reaction mixture is directly purified by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the desired 2-phenyl-3-formyl-tetrahydrofuran derivative.

Self-Validating System:

  • Expected Outcome: The product is typically obtained as a mixture of diastereomers, with the major diastereomer exhibiting high enantioselectivity (often >90% ee). The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

  • Troubleshooting:

    • Low Conversion: Ensure all reagents and solvents are anhydrous. The reaction can be sensitive to moisture. Consider increasing the catalyst loading slightly or extending the reaction time.

    • Low Stereoselectivity: The choice of solvent can significantly impact stereoselectivity. If chloroform is not optimal, other non-polar solvents like toluene or dichloromethane can be screened. The structure of the catalyst is also critical; screening different diarylprolinol silyl ethers may be necessary.

  • Characterization: The structure and stereochemistry of the product should be confirmed by ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

Data Presentation:

CatalystAdditiveSolventYield (%)d.r. (major:minor)ee (%) (major)
Catalyst IBenzoic AcidCHCl₃851:0.55:0.3594
Catalyst IIBenzoic AcidCHCl₃801:0.60:0.4090

Catalyst I: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether. Catalyst II: (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine. Data adapted from Reference[1].

Visualization:

Organocatalytic_Cascade cluster_0 Catalytic Cycle Enal Cinnamaldehyde Iminium Iminium Ion Intermediate Enal->Iminium + Catalyst Hydroxyenone γ-Hydroxyenone Catalyst Chiral Amine Catalyst Michael_Adduct Enamine Intermediate Iminium->Michael_Adduct + Hydroxyenone (Michael Addition) Product This compound Derivative Michael_Adduct->Product Intramolecular Cyclization Product->Catalyst + H₂O (Catalyst Regeneration)

Caption: Organocatalytic cascade for this compound synthesis.

B. Metal-Catalyzed Asymmetric Hydrogenation

Metal-catalyzed asymmetric hydrogenation is a cornerstone of stereoselective synthesis. For the synthesis of this compound derivatives, this can be applied to the enantioselective reduction of a ketone precursor. The Noyori asymmetric hydrogenation, utilizing a Ruthenium-BINAP catalyst, is a prime example of a highly efficient and selective method.[2][3]

Causality of Experimental Choices: The choice of a Ru-BINAP catalyst is critical for achieving high enantioselectivity. The C₂-symmetric BINAP ligand creates a chiral environment around the ruthenium center, which coordinates to the ketone substrate. Hydrogen is then delivered to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. The reaction is typically carried out under a pressure of hydrogen gas to ensure a sufficient concentration of the reducing agent.[2][3]

Experimental Protocol: Noyori Asymmetric Hydrogenation of a Phenyl-γ-hydroxy Ketone [2]

  • Materials:

    • 1-Phenyl-4-hydroxybutan-1-one (1.0 equiv)

    • RuCl₂[(R)-BINAP] (0.001 equiv)

    • Ethanol (EtOH), anhydrous

    • Hydrogen gas (H₂)

  • Procedure:

    • In a nitrogen-filled glovebox, a pressure vessel is charged with 1-phenyl-4-hydroxybutan-1-one (1.0 mmol) and RuCl₂[(R)-BINAP] (0.001 mmol) in anhydrous ethanol (5 mL).

    • The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

    • The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-100 atm).

    • The reaction mixture is stirred at a specified temperature (e.g., 30-80 °C) for 12-24 hours.

    • After cooling and venting the hydrogen, the solvent is removed under reduced pressure.

    • The resulting chiral diol can then be cyclized to the corresponding this compound under acidic conditions (e.g., p-toluenesulfonic acid in toluene).

    • The final product is purified by silica gel column chromatography.

Self-Validating System:

  • Expected Outcome: The chiral diol is expected in high yield and with excellent enantioselectivity (>95% ee). The subsequent cyclization should also proceed in high yield.

  • Troubleshooting:

    • Incomplete Reduction: Ensure the catalyst is active and the hydrogen pressure is maintained. The solvent must be anhydrous.

    • Low Enantioselectivity: The purity of the catalyst and ligand is crucial. Temperature can also affect enantioselectivity; lower temperatures often lead to higher ee.

  • Characterization: The enantiomeric excess of the diol can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The final this compound can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization:

Noyori_Hydrogenation cluster_1 Noyori Asymmetric Hydrogenation & Cyclization Start_Ketone Phenyl-γ-hydroxy Ketone Chiral_Diol Chiral Diol Start_Ketone->Chiral_Diol Ru-BINAP, H₂ Final_Product This compound Chiral_Diol->Final_Product Acid Catalyst (e.g., p-TsOH)

Caption: Workflow for Noyori hydrogenation and subsequent cyclization.

II. Chiral Pool Synthesis: Harnessing Nature's Chirality

Chiral pool synthesis provides a reliable route to enantiomerically pure compounds by starting with readily available chiral molecules. For this compound derivatives, precursors can be derived from carbohydrates or amino acids.

A. From L-Glutamic Acid

L-Glutamic acid is an inexpensive and abundant chiral starting material. A multi-step synthesis can convert it into a key lactone intermediate, which can then be transformed into the desired this compound.

Causality of Experimental Choices: The key to this strategy is the preservation of the stereocenter derived from L-glutamic acid throughout the synthetic sequence. The initial conversion to a pyroglutamate derivative protects the amine and one of the carboxylic acids. Subsequent reduction and functional group manipulations lead to a chiral lactone. The introduction of the phenyl group is typically achieved via a Grignard reaction with the lactone, which proceeds with high diastereoselectivity due to steric hindrance directing the attack of the Grignard reagent.

Experimental Protocol: Synthesis from L-Glutamic Acid (Conceptual Outline)

  • Protection and Cyclization: L-Glutamic acid is converted to the corresponding pyroglutamic acid derivative.

  • Reduction: The carboxylic acid is selectively reduced to an alcohol.

  • Lactone Formation: The resulting amino alcohol is converted to a lactone.

  • Grignard Addition: The lactone is reacted with phenylmagnesium bromide to introduce the phenyl group and form a diol.

  • Cyclization: The diol is cyclized under acidic conditions to yield the this compound.

Self-Validating System:

  • Expected Outcome: Each step should proceed with good to excellent yield. The stereochemical integrity should be maintained throughout the synthesis.

  • Troubleshooting:

    • Racemization: Harsh reaction conditions (strong acid or base, high temperatures) should be avoided to prevent racemization at the stereocenter.

    • Low Yields in Grignard Reaction: Ensure the Grignard reagent is freshly prepared or titrated. The reaction must be carried out under strictly anhydrous conditions.

  • Characterization: The stereochemical purity of the final product can be confirmed by polarimetry and comparison with literature values.

Visualization:

Chiral_Pool_Synthesis Glutamic_Acid L-Glutamic Acid Pyroglutamate Pyroglutamate Derivative Glutamic_Acid->Pyroglutamate Protection & Cyclization Lactone Chiral Lactone Pyroglutamate->Lactone Reduction & Lactonization Diol Diol Intermediate Lactone->Diol PhMgBr THF_Product This compound Diol->THF_Product Acid-catalyzed Cyclization

Caption: Synthetic pathway from L-Glutamic acid.

III. Substrate and Reagent-Controlled Diastereoselective Reactions

When the starting material already contains one or more stereocenters, the introduction of a new stereocenter can be influenced by the existing chirality. This is known as substrate-controlled diastereoselection. Alternatively, a chiral reagent or auxiliary can be used to direct the stereochemical outcome.

A. Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4][5][6] This can be a key step in the synthesis of this compound derivatives, where the resulting diol can be further elaborated and cyclized.

Causality of Experimental Choices: The enantioselectivity of the Sharpless dihydroxylation is controlled by the chiral ligand (either (DHQ)₂PHAL or (DHQD)₂PHAL) which coordinates to the osmium tetroxide catalyst.[4] The choice of AD-mix (AD-mix-α or AD-mix-β) determines which face of the alkene is hydroxylated, allowing for predictable access to either enantiomer of the diol product.[4] The co-oxidant, typically potassium ferricyanide, regenerates the active osmium(VIII) catalyst, allowing it to be used in catalytic amounts.[4]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Phenyl-1-butene [4]

  • Materials:

    • 4-Phenyl-1-butene (1.0 equiv)

    • AD-mix-β (containing (DHQD)₂PHAL)

    • tert-Butanol (t-BuOH)

    • Water (H₂O)

    • Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve reaction rates for some substrates)

    • Sodium sulfite (Na₂SO₃)

  • Procedure:

    • A mixture of t-BuOH and H₂O (1:1, v/v) is prepared.

    • AD-mix-β (1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred until two clear phases are formed.

    • The reaction mixture is cooled to 0 °C in an ice bath.

    • 4-Phenyl-1-butene (1.0 mmol) is added to the cold mixture.

    • The reaction is stirred vigorously at 0 °C for 6-24 hours, monitoring by TLC.

    • Once the alkene is consumed, solid sodium sulfite (1.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

    • The mixture is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with 2M NaOH and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude diol is purified by silica gel column chromatography.

Self-Validating System:

  • Expected Outcome: The chiral diol is expected in high yield and with high enantioselectivity (>90% ee).

  • Troubleshooting:

    • Low Yield: Ensure vigorous stirring to mix the biphasic system effectively. For less reactive alkenes, the addition of methanesulfonamide may be beneficial.

    • Low ee: The reaction temperature should be carefully controlled. Lower temperatures generally lead to higher enantioselectivity.

  • Characterization: The enantiomeric excess of the diol can be determined by chiral HPLC analysis.

Visualization:

Sharpless_Dihydroxylation cluster_2 Sharpless Asymmetric Dihydroxylation Alkene 4-Phenyl-1-butene Diol Chiral Diol Alkene->Diol AD-mix-β, OsO₄ (cat.), K₃Fe(CN)₆, t-BuOH/H₂O

Caption: Sharpless asymmetric dihydroxylation workflow.

Conclusion and Future Perspectives

The stereoselective synthesis of this compound derivatives is a dynamic and evolving field. The methods outlined in this guide represent robust and reliable strategies for accessing these important molecules with high levels of stereocontrol. Asymmetric catalysis, particularly with the advent of novel organocatalysts and metal complexes, continues to offer increasingly efficient and selective routes. Chiral pool synthesis remains a valuable strategy for producing enantiomerically pure compounds from readily available starting materials. Furthermore, the development of new diastereoselective reactions and the refinement of existing methods will undoubtedly expand the synthetic chemist's toolbox for constructing these valuable scaffolds. The continued advancement in these synthetic methodologies will be instrumental in driving the discovery and development of new therapeutics with improved efficacy and safety profiles.

References

  • Meggers, E. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Belusa, V. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Tetrahydrofurans and Applications in Total Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Myers, A. G. Research Group. (1991). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]

  • Fernández de la Pradilla, R., et al. (1997). Asymmetric synthesis of tetrahydrofurans and tetrahydropyrans with competitive[4][7]-phenylsulfanyl (PhS) migrations (I): thermodynamic control. Chemical Communications. [Link]

  • Phillips, A. J., & Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

Sources

Application Note: Chiral Synthesis of 2-Phenyl-tetrahydrofuran Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details validated methodologies for the enantioselective synthesis of 2-phenyl-tetrahydrofuran (2-Ph-THF), a crucial chiral building block in medicinal chemistry and materials science. Recognizing the demand for high enantiopurity, this document provides researchers, scientists, and drug development professionals with a selection of robust synthetic strategies. We present detailed, step-by-step protocols for two field-proven methods: Enzymatic Kinetic Resolution (EKR) of a racemic alcohol precursor and Catalytic Asymmetric Prins Cyclization. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to ensure both reproducibility and a deep mechanistic understanding. All protocols are supported by quantitative data, characterization methods, and references to authoritative literature.

Introduction: The Significance of Chiral this compound

The tetrahydrofuran (THF) ring is a prevalent scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1] When substituted, as in this compound, the C2 position becomes a stereocenter, leading to (R)- and (S)-enantiomers. The specific stereochemistry of these molecules is often critical for their biological function, dictating the efficacy and safety of potential drug candidates. Consequently, the development of reliable and scalable methods to access enantiomerically pure 2-Ph-THF is of paramount importance.

This application note moves beyond a simple recitation of procedures. It aims to provide the logical framework and practical insights necessary for a researcher to select and execute the optimal synthetic route based on available resources, desired scale, and required enantiomeric purity.

Overview of Synthetic Strategies

The synthesis of chiral 2-Ph-THF can be approached through several distinct strategies. The choice of method often involves a trade-off between atom economy, catalyst cost, substrate scope, and operational simplicity.

  • Chiral Pool Synthesis: Utilizes naturally occurring chiral molecules as starting materials. This approach can be direct but is limited by the availability and cost of suitable precursors.

  • Asymmetric Catalysis: Employs a small amount of a chiral catalyst to convert a prochiral starting material into a chiral product with high enantioselectivity. This is often the most elegant and efficient approach. Methods include asymmetric cyclizations and hydrogenations.[2][3]

  • Kinetic Resolution: A chiral catalyst or enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the derivatized product. Enzymatic resolutions are particularly valued for their high selectivity and mild reaction conditions.[4][5][6]

The following diagram illustrates the decision-making logic for selecting a synthetic approach.

G Start Goal: Enantiopure (R)- or (S)-2-Ph-THF Racemic Is a racemic precursor readily available? Start->Racemic Prochiral Is a prochiral acyclic precursor available? Racemic->Prochiral  No EKR Strategy 1: Enzymatic Kinetic Resolution (EKR) Racemic->EKR  Yes AsymCat Strategy 2: Asymmetric Catalysis (e.g., Prins Cyclization) Prochiral->AsymCat  Yes Other Consider other routes: Chiral Pool, Derivatization, etc. Prochiral->Other  No

Caption: Strategic decision workflow for chiral 2-Ph-THF synthesis.

Protocol I: Enzymatic Kinetic Resolution of Racemic 1-Phenylbutane-1,4-diol

This protocol leverages the high enantioselectivity of lipases to resolve racemic 1-phenylbutane-1,4-diol via acylation. The enzyme preferentially acylates one enantiomer, leaving the other unreacted and enantiomerically enriched. Subsequent cyclization of the unreacted alcohol yields the desired enantiopure 2-Ph-THF.

Causality: Candida antarctica Lipase B (CALB) is selected due to its well-documented efficacy, broad substrate tolerance, and high enantioselectivity in resolving secondary alcohols.[4] Vinyl acetate serves as an irreversible acyl donor, driving the reaction forward by producing acetaldehyde, which does not participate in a reverse reaction. Toluene is chosen as the solvent to solubilize the substrates while maintaining the enzyme's activity.

Workflow for Enzymatic Resolution

G cluster_0 Step A: Enzymatic Acylation cluster_1 Step B: Workup & Separation cluster_2 Step C: Acid-Catalyzed Cyclization A1 Combine racemic diol, CALB, and toluene in flask A2 Add vinyl acetate (acyl donor) A1->A2 A3 Incubate at 37°C with gentle agitation A2->A3 A4 Monitor conversion by chiral GC/HPLC (~50%) A3->A4 B1 Filter to remove immobilized enzyme A4->B1 B2 Concentrate filtrate in vacuo B1->B2 B3 Separate monoacetate and unreacted diol via column chromatography B2->B3 C1 Dissolve enantioenriched diol in DCM B3->C1 C2 Add catalytic p-TsOH C1->C2 C3 Stir at room temp. until TLC shows completion C2->C3 C4 Purify to yield enantiopure 2-Ph-THF C3->C4

Caption: Experimental workflow for EKR and subsequent cyclization.

Detailed Protocol

Materials:

  • Racemic 1-phenylbutane-1,4-diol

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate (reagent grade)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (HPLC grade)

Procedure:

  • Enzymatic Acylation:

    • To a 250 mL round-bottom flask, add racemic 1-phenylbutane-1,4-diol (10.0 g, 59.4 mmol) and anhydrous toluene (100 mL).

    • Add immobilized CALB (1.0 g, 10% w/w).

    • Add vinyl acetate (8.2 mL, 89.1 mmol, 1.5 equiv).

    • Seal the flask and place it in an orbital shaker set to 37°C and 200 rpm.

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The target is ~50% conversion, which maximizes the enantiomeric excess (ee) of both the product and the remaining substrate.[7] This typically takes 24-72 hours.

  • Workup and Separation:

    • Once ~50% conversion is reached, remove the flask from the shaker and filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed and reused).

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • Purify the resulting oil by silica gel column chromatography (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to separate the monoacetylated product from the unreacted, enantioenriched diol.

  • Cyclization to 2-Ph-THF:

    • Dissolve the recovered enantioenriched 1-phenylbutane-1,4-diol (e.g., 4.5 g, >98% ee) in anhydrous DCM (50 mL).

    • Add a catalytic amount of p-TsOH (approx. 85 mg, 0.05 equiv).

    • Stir the reaction at room temperature, monitoring by TLC until the starting material is fully consumed (typically 2-4 hours).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Ph-THF.

    • Purify by distillation or flash chromatography to obtain the final product.[8]

Protocol II: Catalytic Asymmetric Vinylogous Prins Cyclization

This protocol constructs the chiral 2-Ph-THF ring directly from achiral precursors—an aldehyde and a dienyl alcohol—using a chiral Brønsted acid catalyst. This represents a highly atom-economical and enantioselective approach.

Causality: The reaction is catalyzed by a confined chiral imidodiphosphoric acid (IDP).[2] This powerful Brønsted acid protonates the aldehyde, activating it for nucleophilic attack by the dienyl alcohol. The catalyst's chiral pocket creates a highly organized transition state, directing the cyclization to proceed with a specific facial selectivity, thus controlling the absolute stereochemistry of the newly formed C-C and C-O bonds.[2] The vinylogous nature of the reaction allows for the formation of the THF ring with concomitant installation of a vinyl side chain, which can be a handle for further functionalization.

Detailed Protocol

Materials:

  • Benzaldehyde

  • (E)-hexa-3,5-dien-1-ol

  • Chiral Imidodiphosphoric Acid Catalyst (e.g., (S)-TRIP or a confined IDP)[2]

  • Toluene (anhydrous)

  • 4 Å Molecular Sieves

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral IDP catalyst (0.025 mmol, 5 mol%).

    • Add freshly activated 4 Å molecular sieves (~100 mg).

    • Add anhydrous toluene (2.5 mL).

    • Cool the mixture to 0°C.

  • Reagent Addition:

    • Add (E)-hexa-3,5-dien-1-ol (0.50 mmol, 1.0 equiv).

    • Add benzaldehyde (0.60 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Reaction and Workup:

    • Stir the reaction mixture at 0°C. Monitor progress by TLC.

    • Upon completion (typically 12-24 hours), quench the reaction by adding a few drops of triethylamine.

    • Filter the mixture through a pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched 2-phenyl-5-vinyl-tetrahydrofuran.

Characterization and Data Summary

The primary methods for characterizing the products are NMR spectroscopy (¹H and ¹³C) to confirm the structure and chiral HPLC or GC to determine the enantiomeric excess (ee%).

Table 1: Comparison of Synthetic Methods

ParameterProtocol I: Enzymatic ResolutionProtocol II: Asymmetric Cyclization
Starting Materials Racemic 1-phenylbutane-1,4-diolBenzaldehyde, (E)-hexa-3,5-dien-1-ol
Key Reagent Immobilized Lipase (CALB)Chiral Imidodiphosphoric Acid
Theoretical Max. Yield 50% (for one enantiomer)100%
Typical Enantiomeric Excess >98% ee90-99% ee[2]
Key Advantages High ee, robust & reliable enzymeHigh atom economy, direct formation
Key Disadvantages Max 50% yield, requires separationCatalyst sensitivity, anhydrous conditions

Conclusion

Both Enzymatic Kinetic Resolution and Catalytic Asymmetric Cyclization offer effective and reliable pathways to enantiomerically pure this compound. The choice between them depends on project-specific priorities. EKR provides exceptionally high enantiopurity for the unreacted alcohol, though with a theoretical maximum yield of 50%. In contrast, asymmetric cyclization methods like the vinylogous Prins reaction offer a more direct and atom-economical route with the potential for 100% yield and excellent enantioselectivity. By understanding the mechanistic principles and practical considerations outlined in these protocols, researchers can confidently synthesize the specific 2-Ph-THF enantiomers required for their advanced research and development programs.

References

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Enzymatic kinetic resolution of 8. Retrieved from [Link]

  • Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Retrieved from [Link]

  • Goti, A., et al. (2006). Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. ResearchGate. Retrieved from [Link]

  • List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenylfuran. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2005). Asymmetric synthesis of tetrahydrofurans and tetrahydropyrans with competitive[1][8]-phenylsulfanyl (PhS) migrations (I): thermodynamic control. Chemical Communications. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective tetrahydrofuran and benzodihydrofuran synthesis by (salen)Co(III) catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • List, B., et al. (2021). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Frontier, A. J. (2006). Asymmetric Nazarov Cyclizations. NIH Public Access. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives. Retrieved from [Link]

  • Ou, Z., & Li, R. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research. Retrieved from [Link]

  • Liu, G., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. Retrieved from [Link]

  • Shi, B.-F., et al. (2022). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Catalysis. Retrieved from [Link]

Sources

Application Note: 2-Phenyl-tetrahydrofuran as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of natural products and pharmaceutically active compounds.[1] This application note details the utility of 2-phenyl-tetrahydrofuran (2-Ph-THF), a commercially available and synthetically accessible derivative, as a versatile building block for organic synthesis. We will explore its primary modes of reactivity, focusing on C-2 functionalization through directed lithiation and strategic ring-opening reactions to generate complex, functionalized linear chains. This guide provides detailed mechanistic rationales, step-by-step experimental protocols, and data-driven insights to empower researchers in leveraging 2-Ph-THF for the efficient construction of valuable molecular architectures.

Introduction: The Significance of the Substituted Tetrahydrofuran Core

Substituted tetrahydrofurans are cornerstone structural motifs in molecules exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and antiprotozoal properties.[1] Their prevalence has driven the development of numerous stereoselective synthetic methods for their construction.[1][2][3][4] While the synthesis of the THF ring is well-documented, the strategic use of pre-formed, functionalized THFs as starting materials offers a complementary and powerful approach to molecular complexity.

This compound (2-Ph-THF) emerges as a particularly valuable building block due to the unique electronic and steric properties conferred by the C-2 phenyl substituent.[5] This group not only enhances the stability of the molecule but also precisely controls its reactivity in two principal ways:

  • Activation of the C-2 Position: The phenyl group acidifies the adjacent C-2 proton, enabling regioselective deprotonation to form a stabilized carbanion. This nucleophile can be trapped with various electrophiles to build stereocomplexity.

  • Facilitation of Ring-Opening: The phenyl group can stabilize a positive charge at the benzylic C-2 position, facilitating controlled ring-opening under acidic conditions to yield 1,4-difunctionalized linear synthons.[5]

This document serves as a practical guide to harnessing these reactive pathways, providing researchers with the foundational knowledge and protocols to integrate 2-Ph-THF into their synthetic programs.

Synthesis of this compound

2-Ph-THF can be reliably synthesized through several established methods. A common and straightforward laboratory-scale approach involves the acid-catalyzed intramolecular cyclization (dehydration) of 4-phenyl-1,4-butanediol. The mechanism proceeds via protonation of a hydroxyl group, loss of water to form a carbocation, and subsequent intramolecular nucleophilic attack by the remaining hydroxyl group.[6]

cluster_synthesis Synthesis of this compound diol 4-Phenyl-1,4-butanediol intermediate Carbocation Intermediate diol->intermediate H⁺, -H₂O product This compound intermediate->product Intramolecular Cyclization

Caption: Acid-catalyzed synthesis of 2-Ph-THF.

Key Synthetic Application: C-2 Functionalization via Directed Lithiation

Mechanistic Rationale

The true power of 2-Ph-THF as a building block is unlocked through the regioselective functionalization of its C-2 position. Unlike unsubstituted THF, which undergoes rapid deprotonation followed by a reverse [3+2] cycloaddition, 2-Ph-THF offers a more controlled reaction pathway.[7][8] The C-2 proton is significantly more acidic due to the ability of the adjacent phenyl ring to stabilize the resulting carbanion through resonance.

This directed lithiation, typically achieved with strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), generates a potent nucleophile that can be subsequently reacted with a wide range of electrophiles. The stereochemical outcome of the electrophilic quench is often influenced by the solvent and additives, allowing for potential diastereoselective control.

cluster_lithiation C-2 Functionalization Pathway start 2-Phenyl-THF anion C-2 Lithiated Anion (Resonance Stabilized) start->anion s-BuLi, THF -78 °C functionalized C-2 Functionalized Product anion->functionalized Electrophile (E⁺)

Caption: General workflow for C-2 lithiation and functionalization.

Protocol 1: Diastereoselective C-2 Methylation of this compound

This protocol describes a representative procedure for the methylation of 2-Ph-THF, a foundational transformation for introducing a quaternary center.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 1.1 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Argon or Nitrogen gas supply

  • Standard glassware (flame-dried)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color typically indicates anion formation.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl iodide (1.5 eq) dropwise. The colored solution should fade upon addition.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methyl-2-phenyl-tetrahydrofuran.[9]

Parameter Condition / Reagent Rationale / Insight
Base sec-Butyllithium (s-BuLi)More sterically hindered than n-BuLi, often providing cleaner deprotonation.
Solvent Anhydrous THFEthereal solvent is required to solvate the organolithium species.[8]
Temperature -78 °CCrucial for maintaining the stability of the lithiated intermediate and preventing side reactions.
Electrophile Methyl IodideA highly reactive electrophile ensuring efficient trapping of the carbanion.
Workup Saturated aq. NH₄ClA mild acidic quench to neutralize any remaining base without causing ring-opening.

Key Synthetic Application: Ring-Opening Reactions

Mechanistic Rationale

The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions.[5] For 2-Ph-THF, this process is particularly efficient under acidic or reductive conditions, providing access to valuable 4-functionalized 1-phenylbutan-1-ol derivatives.

  • Acid-Catalyzed Opening: Treatment with a Lewis acid or strong Brønsted acid can activate the ether oxygen, leading to cleavage of the C-O bond to form a resonance-stabilized benzylic carbocation. This intermediate is then trapped by a nucleophile.[10][11][12]

  • Reductive Opening: Reagents like lithium aluminum hydride (LiAlH₄) can also effect ring-opening to yield the corresponding alcohol, 4-phenylbutane-1,4-diol.[6]

cluster_opening Acid-Catalyzed Ring-Opening start 2-Phenyl-THF activated Protonated Ether start->activated H⁺ carbocation Benzylic Carbocation activated->carbocation Ring Cleavage product Ring-Opened Product carbocation->product Nu:⁻

Caption: Mechanism of acid-catalyzed ring-opening.

Application in Bioactive Scaffold Synthesis: γ-Hydroxy-γ-phenylbutyric Acid

To demonstrate the synthetic power of this strategy, we outline a pathway to γ-hydroxy-γ-phenylbutyric acid, a derivative of the neurotransmitter γ-hydroxybutyric acid (GHB).[13][14] This transformation highlights a two-step sequence: reductive ring-opening followed by selective oxidation.

cluster_workflow Synthesis of a GHB Analog start 2-Phenyl-THF diol 4-Phenyl-1,4-butanediol start->diol 1. LiAlH₄ 2. H₃O⁺ workup acid γ-Hydroxy-γ-phenylbutyric acid diol->acid Selective Oxidation (e.g., TEMPO)

Caption: Two-step workflow from 2-Ph-THF to a GHB analog.

Protocol 2: Reductive Ring-Opening of this compound

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Diethyl Ether or THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask under argon, add LiAlH₄ (1.5 eq) and suspend it in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, it can be gently refluxed.

  • Upon completion, cool the reaction back to 0 °C and carefully quench it using the Fieser workup method: slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite, washing thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-phenyl-1,4-butanediol, which can often be used in the next step without further purification.

Conclusion

This compound is a cost-effective and highly effective building block for introducing complex, functionalized fragments in organic synthesis. Its reactivity can be precisely controlled through the judicious choice of reagents, enabling either C-2 elaboration via directed lithiation or strategic ring-opening to access linear, difunctionalized scaffolds. The protocols and mechanistic insights provided herein offer a robust starting point for researchers to explore the rich chemistry of this versatile intermediate in the pursuit of novel molecules for pharmaceutical and materials science applications.[5]

References

  • Vulcanchem. This compound - 16133-83-8.
  • Smolecule. Buy this compound | 16133-83-8. (2023-08-15).
  • PrepChem.com. Synthesis of 2-phenylfuran.
  • National Institutes of Health (NIH). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • Royal Society of Chemistry. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. (2019-09-06). DOI:10.1039/C9SC04069B.
  • National Institutes of Health (NIH). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. PMC.
  • Springer. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • ACS Publications. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2026-01-02).
  • Semantic Scholar. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.
  • ResearchGate. Mechanism of THF ring opening followed by polymerization.
  • National Institutes of Health (NIH). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PMC.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis.
  • National Institutes of Health (NIH). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC. (2016-12-07).
  • Semantic Scholar. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate.
  • ACS Publications. Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. (2020-01-17).
  • National Institutes of Health (NIH). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC.
  • ChemicalBook. 2-methyl-2-phenyltetrahydrofuran | 21865-78-1.
  • Royal Society of Chemistry. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions.
  • Wikipedia. γ-Hydroxybutyric acid.
  • ResearchGate. Primary pathway for gamma-hydroxybutyric acid synthesis and elimination.

Sources

The Strategic Role of 2-Phenyl-tetrahydrofuran in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) ring system is a foundational structural motif in a vast array of biologically active molecules and natural products.[1][2] Its unique conformational flexibility and ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.[3] This application note provides an in-depth exploration of 2-phenyl-tetrahydrofuran, a key heterocyclic building block, and its pivotal role in the synthesis of pharmaceutical intermediates. We will delve into various synthetic methodologies, from classical acid-catalyzed cyclizations to modern organometallic approaches, providing detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and strategies for stereocontrol will be emphasized to empower researchers in drug discovery and development.

Introduction: The Significance of the this compound Moiety

The this compound scaffold is more than just a simple cyclic ether. The strategic placement of the phenyl group at the 2-position introduces specific steric and electronic properties that are crucial for its utility as a pharmaceutical intermediate. The phenyl group can engage in π-π stacking interactions with biological targets, such as enzymes and receptors, influencing binding affinity and pharmacological activity. Furthermore, the tetrahydrofuran ring itself can be a key pharmacophoric element, contributing to the overall three-dimensional shape and solubility of a drug molecule. Its derivatives are utilized in the creation of polymers and other materials due to their stability and mechanical properties.[4]

This guide will focus on practical and scalable synthetic routes to this compound and its derivatives, highlighting their application in the synthesis of complex pharmaceutical intermediates.

Synthetic Strategies for this compound

A variety of synthetic routes have been developed to access the this compound core. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability.

Acid-Catalyzed Cyclization of Diols

A common and straightforward approach involves the intramolecular cyclization of a 1,4-diol precursor, such as 2-phenyl-1,4-butanediol, under acidic conditions. This method is often favored for its simplicity and the ready availability of starting materials.

Mechanism: The reaction proceeds via protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Intramolecular nucleophilic attack by the remaining hydroxyl group then closes the ring to form the tetrahydrofuran product.

Causality of Experimental Choices:

  • Acid Catalyst: Strong acids like sulfuric acid or hydrochloric acid are typically employed to facilitate the formation of the carbocation intermediate.

  • Solvent: A non-nucleophilic solvent is preferred to avoid competing side reactions.

  • Temperature: The reaction is often heated to promote the dehydration and cyclization steps.

Protocol 1: Acid-Catalyzed Cyclization of 2-Phenyl-1,4-butanediol

Materials:

  • 2-Phenyl-1,4-butanediol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-phenyl-1,4-butanediol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Organometallic Approaches

More advanced and often stereoselective methods utilize organometallic reagents. These approaches offer greater control over the final product's stereochemistry, which is often critical in pharmaceutical synthesis.

A powerful strategy for constructing 2,2-disubstituted tetrahydrofurans involves the asymmetric addition of a Grignard reagent to a γ-chlorobutyrophenone, followed by a base-promoted intramolecular cyclization.[5][6]

Mechanism: The Grignard reagent adds to the carbonyl group of the γ-chlorobutyrophenone to form a tertiary alcohol. Subsequent treatment with a non-nucleophilic base promotes an intramolecular Sₙ2 reaction, where the alkoxide displaces the chloride to form the tetrahydrofuran ring.[5]

Causality of Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent determines one of the substituents at the 2-position.

  • Chiral Ligand: The use of a chiral ligand during the Grignard addition can induce high enantioselectivity in the formation of the tertiary alcohol intermediate.[5][6]

  • Base: A strong, non-nucleophilic base like sodium hydride is used for the cyclization step to avoid competing elimination reactions.[5]

Protocol 2: Asymmetric Grignard Synthesis and Cyclization

Materials:

  • 4-Chlorobutyrophenone

  • Methylmagnesium Bromide (in THF)

  • Chiral Diaminocyclohexyl-derived Tridentate Ligand (e.g., (R,R)-L1)[5]

  • Toluene

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

Part A: Asymmetric Grignard Addition

  • To a solution of the chiral ligand (e.g., 1.1 eq) in toluene, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add a solution of 4-chlorobutyrophenone (1.0 eq) in toluene dropwise at 0 °C.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude alcohol by column chromatography.

Part B: Intramolecular Cyclization

  • To a suspension of sodium hydride (5.0 eq) in anhydrous THF at 0 °C, add a solution of the purified γ-chloro alcohol (1.0 eq) in THF.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 2-methyl-2-phenyl-tetrahydrofuran.

Reductive Cyclization of 1,4-Diketones

A catalytic approach for the synthesis of cis-2,5-disubstituted tetrahydrofurans involves the reductive cycloetherification of 1,4-diketones.[7] This method is notable for its high diastereoselectivity and the use of dihydrogen as a clean reductant.[7]

Mechanism: The reaction is catalyzed by a triarylborane. One of the ketone groups is reduced to a hydroxyl group, which then undergoes an intramolecular cyclization with the remaining ketone, followed by a final reduction step to yield the tetrahydrofuran.

Causality of Experimental Choices:

  • Catalyst: A highly Lewis acidic borane, such as tris(pentafluorophenyl)borane, is effective in promoting the cyclization.

  • Reductant: Dihydrogen (H₂) is a clean and sustainable reducing agent.

  • Solvent: A Lewis basic solvent like diisopropyl ether is used.

Protocol 3: Borane-Catalyzed Reductive Cyclization

Materials:

  • 1-Phenylpentane-1,4-dione

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Diisopropyl ether

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reactor, dissolve 1-phenylpentane-1,4-dione (1.0 eq) and tris(pentafluorophenyl)borane (10 mol %) in diisopropyl ether.

  • Pressurize the reactor with hydrogen gas (e.g., 50 bar).

  • Heat the reaction to 80 °C and stir for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to afford cis-2-methyl-5-phenyl-tetrahydrofuran.

Application of this compound in Pharmaceutical Synthesis: The Case of Apixaban

This compound and its derivatives are not just academic curiosities; they are crucial intermediates in the synthesis of marketed drugs. A prominent example is the anticoagulant Apixaban (Eliquis®).[8][9][10] The synthesis of Apixaban involves the construction of a complex heterocyclic core, and intermediates bearing a phenyl-piperidone moiety are key. While not a direct precursor, the synthetic strategies used to create substituted tetrahydrofurans are conceptually similar to those employed in the synthesis of the piperidinone core of Apixaban intermediates. For instance, the preparation of 1-(4-iodophenyl)piperidin-2-one, a key intermediate for Apixaban, involves the cyclization of an N-substituted aminopentanoyl halide.[11] This highlights the broader applicability of cyclization strategies in constructing heterocyclic pharmaceutical intermediates.

Data Presentation

Synthetic MethodKey ReagentsTypical YieldStereoselectivityReference
Acid-Catalyzed CyclizationH₂SO₄, 2-phenyl-1,4-butanediolModerate to HighGenerally low
Asymmetric Grignard SynthesisGrignard reagent, chiral ligandHighHigh (up to 96% ee)[5][6]
Reductive CyclizationB(C₆F₅)₃, H₂HighHigh (cis-selective)[7]

Visualization of Key Synthetic Pathways

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Synthetic Strategies Precursors Precursors Diols 1,4-Diols Precursors->Diols Ketones γ-Halo Ketones Precursors->Ketones Diketones 1,4-Diketones Precursors->Diketones Cyclization Acid-Catalyzed Cyclization Diols->Cyclization Grignard Asymmetric Grignard Addition & Cyclization Ketones->Grignard Reductive Reductive Cycloetherification Diketones->Reductive Methods Methods Product 2-Phenyl- tetrahydrofuran Cyclization->Product Grignard->Product Reductive->Product

Caption: Overview of synthetic routes to this compound.

Diagram 2: Mechanism of Asymmetric Grignard Addition and Cyclizationdot

G Start γ-Chlorobutyrophenone Addition Asymmetric Addition Start->Addition Grignard_Reagent R-MgX + Chiral Ligand Grignard_Reagent->Addition Intermediate Chiral γ-Chloro Tertiary Alcohol Addition->Intermediate Cyclization Intramolecular SN2 Cyclization Intermediate->Cyclization Base Base (e.g., NaH) Base->Cyclization Product 2-R-2-Phenyl- tetrahydrofuran Cyclization->Product

Sources

Application of 2-Phenyl-tetrahydrofuran in Polymer Science: A Guide to (Co)Polymerization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential and Challenges of Substituted Tetrahydrofurans in Polymer Synthesis

Polytetrahydrofuran (PTHF), a linear polyether diol, is a cornerstone in the production of high-performance elastomers, such as polyurethanes and copolyesters, valued for its flexibility and resilience.[1] The synthesis of PTHF is typically achieved through the cationic ring-opening polymerization (CROP) of its monomer, tetrahydrofuran (THF).[2][3] This has spurred interest in leveraging substituted THF derivatives to create novel polymers with tailored properties. 2-Phenyl-tetrahydrofuran (2-Ph-THF) emerges as a particularly compelling monomer. The incorporation of a pendant phenyl group is a well-established strategy in polymer chemistry to enhance thermal stability, modify solubility, and introduce specific optical or mechanical properties.[2][4]

However, the path to creating polymers from 2-substituted tetrahydrofurans is not straightforward. This guide provides a comprehensive overview of the application of this compound in polymer science, addressing both the significant challenges and viable synthetic routes. It moves beyond a simple recitation of protocols to explain the fundamental principles governing the reactivity of this monomer, offering researchers a scientifically grounded framework for their work.

The Cationic Ring-Opening Polymerization (CROP) of Tetrahydrofuran: A Mechanistic Benchmark

To appreciate the complexities associated with this compound, one must first understand the CROP of unsubstituted THF. The process is initiated by electrophilic species, such as Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the THF ring, forming a tertiary oxonium ion.[2][5] This active species is then susceptible to nucleophilic attack by another THF monomer, propagating the polymer chain.[6] The polymerization is a reversible process, and for polymerization to occur, the reaction temperature must be below the ceiling temperature of the monomer.[7]

The living nature of THF polymerization, when conducted under appropriate conditions, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[7][8] This control is a significant advantage in designing advanced polymer architectures.

The Overriding Influence of Steric Hindrance in the Polymerization of 2-Substituted Tetrahydrofurans

The introduction of a substituent at the 2-position of the tetrahydrofuran ring dramatically alters its polymerizability. Seminal work in the field has shown that monomers like 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran fail to polymerize under conditions that readily polymerize THF.[6][9] This is attributed to the steric hindrance imposed by the substituent group.[5]

For polymerization to proceed, the incoming monomer must be able to attack the active center of the growing polymer chain. A bulky substituent at the 2-position shields this active center, sterically inhibiting the approach of another monomer molecule. The phenyl group in this compound is substantially bulkier than a methyl group, leading to the strong scientific inference that the homopolymerization of this compound via cationic ring-opening polymerization is highly improbable. Researchers attempting to directly polymerize 2-Ph-THF are likely to recover the unreacted monomer.[6]

A Viable Synthetic Pathway: Cationic Ring-Opening Copolymerization

While the homopolymerization of this compound is not a feasible route, the unique properties of the phenyl group can still be incorporated into a polyether backbone through copolymerization . By introducing 2-Ph-THF as a comonomer with a more reactive cyclic ether, such as unsubstituted THF, it is possible to synthesize random copolymers. In this scenario, the more reactive THF will readily polymerize, with occasional incorporation of the less reactive 2-Ph-THF units.

The resulting copolymer, poly(THF-co-2-Ph-THF), would possess a unique combination of properties derived from both monomers. The flexible polytetrahydrofuran segments would ensure good elastomeric properties, while the pendant phenyl groups would be expected to increase the glass transition temperature (Tg), enhance thermal stability, and alter the solubility profile of the polymer.[2][10]

Experimental Protocol: Cationic Ring-Opening Copolymerization of Tetrahydrofuran (THF) with this compound (2-Ph-THF)

This protocol is adapted from established procedures for the cationic ring-opening polymerization of tetrahydrofuran and serves as a starting point for the synthesis of poly(THF-co-2-Ph-THF).[11] Optimization of reaction conditions, particularly the monomer feed ratio and reaction time, will be necessary.

Materials:

  • Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

  • This compound (2-Ph-THF), purified by distillation

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator

  • 1,4-Butanediol (BDO), as co-initiator/chain transfer agent

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (flasks, syringes)

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath

Procedure:

  • Monomer and Solvent Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the desired amounts of freshly distilled THF and purified 2-Ph-THF to a dry reaction flask equipped with a magnetic stir bar. A suggested starting molar ratio is 9:1 THF:2-Ph-THF. Add anhydrous dichloromethane to achieve the desired monomer concentration (e.g., 2 M).

  • Initiation: Cool the monomer solution to 0°C using an ice bath. In a separate flask, prepare a solution of the initiator, BF₃·OEt₂, in anhydrous DCM. Slowly add the initiator solution to the stirred monomer solution via syringe. The amount of initiator will determine the molecular weight of the resulting polymer.

  • Polymerization: Allow the reaction to proceed at 0°C. Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by ¹H NMR to determine monomer conversion. The incorporation of 2-Ph-THF can also be tracked by the appearance of aromatic proton signals in the polymer spectrum.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of methanol.

  • Purification:

    • Dilute the reaction mixture with additional DCM and wash with a saturated sodium bicarbonate solution to neutralize the acidic initiator.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the copolymer structure and determine the comonomer composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.

Visualizing the Process

Proposed Copolymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., H⁺) THF THF I->THF Protonation Oxonium Active Oxonium Ion THF->Oxonium Prop_THF Growing Chain + THF Oxonium->Prop_THF Nucleophilic Attack by THF Prop_THF->Prop_THF Prop_2PhTHF Growing Chain + 2-Ph-THF Prop_THF->Prop_2PhTHF Incorporation of 2-Ph-THF (less favored) GrowingChain Living Copolymer Chain Prop_2PhTHF->GrowingChain Terminator Terminating Agent (e.g., Methanol) GrowingChain->Terminator Quenching FinalPolymer Poly(THF-co-2-Ph-THF) Terminator->FinalPolymer

Caption: Proposed mechanism for the cationic copolymerization of THF and 2-Ph-THF.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Monomers Mix THF and 2-Ph-THF in Anhydrous DCM Cool Cool Monomer Mix to 0°C Monomers->Cool Initiator Prepare Initiator Solution (BF₃·OEt₂ in DCM) Add_Init Add Initiator Initiator->Add_Init Cool->Add_Init Polymerize Stir at 0°C Add_Init->Polymerize Terminate Add Methanol Polymerize->Terminate Wash Wash with NaHCO₃ and Water Terminate->Wash Dry Dry & Concentrate Wash->Dry Precipitate Precipitate in Cold Methanol Dry->Precipitate Filter_Dry Filter & Dry Polymer Precipitate->Filter_Dry NMR ¹H NMR Filter_Dry->NMR GPC GPC Filter_Dry->GPC DSC_TGA DSC/TGA Filter_Dry->DSC_TGA

Sources

Application Note: Comprehensive 1H and 13C NMR Analysis of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenyl-tetrahydrofuran is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry, serving as a key structural motif in various biologically active molecules. The precise and unambiguous determination of its chemical structure is paramount for ensuring the quality, efficacy, and safety of downstream applications in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of organic molecules in solution. This application note provides a detailed guide to the 1H and 13C NMR analysis of this compound, offering in-depth protocols, data interpretation, and expert insights for researchers, scientists, and drug development professionals.

Scientific Principles: Understanding the NMR Signature of this compound

The NMR spectrum of this compound is a direct reflection of its molecular structure, with the chemical environment of each proton and carbon nucleus dictating its unique resonance frequency (chemical shift) and spin-spin coupling interactions.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through scalar (J) coupling. The protons on the tetrahydrofuran ring are diastereotopic due to the chiral center at C2, leading to complex splitting patterns. The phenyl group introduces characteristic signals in the aromatic region of the spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to the electronegative oxygen atom and the aromatic phenyl group appearing at lower field (higher ppm values).

  • 2D NMR Techniques (COSY & HSQC): Two-dimensional NMR experiments are invaluable for unambiguously assigning the complex signals in the spectrum of this compound.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.[1]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.[2]

Experimental Protocols

Meticulous sample preparation and data acquisition are fundamental to obtaining high-quality, reproducible NMR data.[3]

Protocol 1: Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Tube Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Spectral Width 12 ppm240 ppm
Acquisition Time ~3.4 s~1.4 s
Relaxation Delay 2.0 s2.0 s

For 2D NMR experiments (COSY and HSQC), standard pulse programs available on the spectrometer software should be utilized, with parameters optimized for the specific sample and instrument.

Protocol 3: Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Data Analysis and Interpretation

The following sections present an analysis of the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with analogous structures.

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the phenyl group and the tetrahydrofuran ring.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
H2', H6' (ortho)7.35 - 7.45m2HDeshielded due to proximity to the electron-withdrawing THF oxygen and ring current effects.
H3', H4', H5' (meta, para)7.25 - 7.35m3HTypical aromatic proton chemical shifts.
H2~5.0dd1HBenzylic proton, deshielded by both the phenyl group and the adjacent oxygen atom.
H5a, H5b3.9 - 4.1m2HProtons adjacent to the oxygen atom, appearing at a lower field than other aliphatic protons.
H3a, H3b1.9 - 2.2m2HMethylene protons at the C3 position.
H4a, H4b1.6 - 1.9m2HMethylene protons at the C4 position.

Causality of Spectral Features:

  • The methine proton at C2 (H2) is the most downfield of the aliphatic protons due to the combined deshielding effects of the adjacent oxygen atom and the phenyl group's ring current.

  • The protons on C5 are deshielded by the adjacent oxygen, causing them to resonate at a lower field than the protons on C3 and C4.

  • The protons on each of the methylene groups (C3, C4, and C5) are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the chiral center at C2 and results in each proton having a distinct chemical shift and coupling to its geminal partner and vicinal neighbors, leading to complex multiplets.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information for structural confirmation.

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
C1' (ipso)~143Quaternary carbon of the phenyl ring attached to the THF ring.
C2', C6' (ortho)~128Aromatic carbons ortho to the THF substituent.
C4' (para)~127Aromatic carbon para to the THF substituent.
C3', C5' (meta)~126Aromatic carbons meta to the THF substituent.
C2~80Carbon atom bonded to both the phenyl group and the oxygen atom, highly deshielded.
C5~68Carbon atom adjacent to the oxygen atom.
C3~35Aliphatic carbon at the C3 position.
C4~26Aliphatic carbon at the C4 position.
2D NMR Correlation Analysis

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY Analysis: A COSY spectrum would reveal correlations between H2 and the protons on C3, and between the protons on C3 and C4, and between the protons on C4 and C5. This provides a clear "walk" through the spin system of the tetrahydrofuran ring, confirming the connectivity.

  • HSQC Analysis: An HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal. For example, the signal around 5.0 ppm in the ¹H spectrum would correlate with the carbon signal around 80 ppm in the ¹³C spectrum, definitively assigning these to H2 and C2, respectively. This is crucial for unambiguously assigning all proton and carbon resonances.

Conclusion

The comprehensive analysis of 1D and 2D NMR spectra provides an unequivocal structural confirmation of this compound. The combination of ¹H and ¹³C NMR, augmented by COSY and HSQC experiments, allows for the complete assignment of all proton and carbon signals. This detailed application note serves as a practical guide for researchers in academic and industrial settings, ensuring accurate and reliable characterization of this important chemical entity. The methodologies and interpretative strategies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Widener University. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412–421. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000246). Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

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High-Yield, Stereoselective Synthesis of 2-Phenyl-tetrahydrofuran: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules.[1] Specifically, 2-phenyl-tetrahydrofuran serves as a crucial building block and intermediate in medicinal chemistry and materials science.[2] This application note provides detailed, field-proven protocols for the high-yield synthesis of this compound, designed for professionals in research and drug development. We move beyond simple step-by-step instructions to offer in-depth mechanistic explanations, comparative analysis of synthetic strategies, and robust troubleshooting guidance. The primary focus is on a modern, highly enantioselective two-step method involving an asymmetric Grignard addition followed by a base-promoted intramolecular cyclization, offering yields up to 96%. A classical acid-catalyzed dehydrative cyclization is also presented as a reliable alternative.

Introduction: The Significance of the 2-Phenyl-THF Moiety

Substituted tetrahydrofurans are core components of many biologically active compounds, including lignans, polyether ionophores, and the vast family of annonaceous acetogenins, which exhibit potent antitumor and antimicrobial activities.[1] The phenyl group at the 2-position introduces specific steric and electronic properties, making 2-phenyl-THF a valuable synthon for creating complex molecular architectures.[2] Achieving high yields and, critically, controlling the stereochemistry at the C2 position, is paramount for developing effective and specific therapeutic agents. This guide provides the necessary protocols to achieve these goals efficiently and reliably.

Comparative Overview of Synthetic Strategies

Multiple pathways exist for the synthesis of this compound. The optimal choice depends on factors such as desired stereocontrol, scale, and availability of starting materials.

  • Grignard-Based Approach: This modern strategy involves the asymmetric addition of a Grignard reagent to a γ-haloketone, followed by an intramolecular Williamson ether synthesis. It is renowned for its high enantioselectivity (up to 96% ee) and excellent yields.[3][4]

  • Dehydrative Cyclization: A classical and straightforward method involving the acid-catalyzed intramolecular cyclization of a 1,4-diol.[5] While generally robust, it does not offer inherent stereocontrol unless the diol precursor is already chirally pure.

  • Catalytic Reductive Cycloetherification: An emerging method that utilizes a borane catalyst and dihydrogen to convert 1,4-diketones into cis-disubstituted THFs with high diastereoselectivity.[6]

  • Oxidative Cyclization: Palladium-catalyzed methods can convert specific alkenols into substituted THFs, often with good control of diastereoselectivity through mechanisms like intramolecular hydrogen bonding.[7]

This note will provide detailed protocols for the first two methods, representing both a state-of-the-art stereoselective synthesis and a fundamental, reliable approach.

Featured Protocol I: Asymmetric Grignard Synthesis and Intramolecular Cyclization

This two-step protocol is the method of choice for producing enantioenriched this compound. It leverages a chiral ligand-promoted Grignard addition to establish the key stereocenter, followed by a clean, high-yielding cyclization.[3][4]

Rationale and Mechanistic Insight

The synthesis hinges on two key transformations:

  • Asymmetric Grignard Addition: A Grignard reagent (e.g., Methylmagnesium Bromide) is added to a γ-chlorobutyrophenone. The presence of a chiral tridentate ligand coordinates to the magnesium, creating a chiral environment that directs the nucleophilic attack of the Grignard reagent to one face of the ketone, resulting in a tertiary alcohol with high enantiomeric excess (ee). Toluene is often the solvent of choice as it enhances enantioselectivity.[3]

  • Base-Promoted SN2 Cyclization: The resulting chiral γ-chloroalcohol is treated with a strong, non-nucleophilic base like sodium hydride (NaH).[3][4] The base deprotonates the alcohol to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the chloride in a 5-exo-tet SN2 reaction to form the tetrahydrofuran ring. This step proceeds with complete retention of the newly formed stereocenter.

Experimental Workflow Diagram

G cluster_0 Step 1: Asymmetric Grignard Addition cluster_1 Step 2: Intramolecular Cyclization A γ-Chlorobutyrophenone + Chiral Ligand (L1) in Toluene B Add Grignard Reagent (R-MgBr) @ 0°C to rt A->B C Reaction Quench (aq. NH4Cl) & Work-up B->C D Purification (Chromatography) C->D E Chiral γ-Chloro Tertiary Alcohol D->E F Dissolve Alcohol in THF E->F Proceed to Cyclization G Add NaH (5 equiv.) @ 0°C to rt, 18h F->G H Reaction Quench (H2O) & Work-up G->H I Purification (Distillation/Chromatography) H->I J This compound I->J

Caption: Workflow for the two-step synthesis of 2-Phenyl-THF.

Detailed Protocol

Step 1: Synthesis of Chiral 1-Chloro-4-phenylpentan-4-ol

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chlorobutyrophenone (1.0 equiv.) and the chiral diaminocyclohexyl-derived tridentate ligand ((R,R)-L1, 1.1 equiv.).

  • Solvent Addition: Add anhydrous toluene via cannula to achieve a 0.2 M solution.

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral tertiary alcohol as a clear oil.

Step 2: Cyclization to 2-Methyl-2-phenyl-tetrahydrofuran

  • Reactor Setup: To a separate flame-dried flask under nitrogen, add the purified chiral γ-chloro tertiary alcohol (1.0 equiv.) and dissolve it in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 5.0 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the suspension to warm to room temperature and stir for 18 hours.[3]

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate carefully.

  • Purification: Purify the final product by distillation or chromatography to obtain 2-methyl-2-phenyl-tetrahydrofuran.

Featured Protocol II: Acid-Catalyzed Dehydrative Cyclization

This method is a robust, classical approach suitable for synthesizing racemic this compound or when an enantiopure diol precursor is available.

Rationale and Mechanistic Insight

The reaction proceeds via an SN1-type mechanism. A strong acid (e.g., H₂SO₄) protonates one of the hydroxyl groups of 2-phenyl-1,4-butanediol, converting it into a good leaving group (water).[5] Departure of water forms a secondary carbocation, which is then trapped by the intramolecular nucleophilic attack of the remaining hydroxyl group.[5] A final deprotonation step yields the this compound ring.

Reaction Mechanism Diagram

G A 2-Phenyl-1,4-butanediol B Protonation (H+) A->B + H+ C Oxonium Ion Intermediate B->C D Loss of H2O C->D - H2O E Carbocation D->E F Intramolecular Nucleophilic Attack E->F 5-exo-trig G Protonated THF F->G H Deprotonation (-H+) G->H - H+ I 2-Phenyl-THF H->I

Caption: Mechanism of acid-catalyzed THF formation.

Detailed Protocol
  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-phenyl-1,4-butanediol (1.0 equiv.).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux (or as required, e.g., 80-100 °C) and stir. Monitor the reaction by TLC for the disappearance of the starting material.

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Summary and Method Comparison

ParameterProtocol I: Grignard/CyclizationProtocol II: Dehydrative Cyclization
Starting Material 4-Chlorobutyrophenone2-Phenyl-1,4-butanediol
Key Reagents Grignard Reagent, Chiral Ligand, NaHStrong Acid (e.g., H₂SO₄)
Stereocontrol High Enantioselectivity (up to 96% ee)[3]Racemic (unless chiral diol is used)
Typical Yield >85% over two steps[3]Variable, typically 70-90%
Key Advantages Excellent stereocontrol, high yieldOperationally simple, fewer steps
Key Disadvantages Requires anhydrous conditions, more stepsRisk of side reactions, no stereocontrol

Safety and Handling Precautions

  • Grignard Reagents: Highly reactive, pyrophoric, and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Strong Acids (H₂SO₄): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid to other reagents slowly and with cooling.

  • Solvents: Toluene, THF, and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Grignard step Wet glassware/solvents; inactive Grignard reagent; enolization of ketone.Ensure all equipment is rigorously dried. Use freshly titrated Grignard reagent. Perform the addition at a lower temperature.
Low enantioselectivity Impure chiral ligand; wrong solvent.Use a purified, well-characterized ligand. Ensure toluene is used as the solvent for the Grignard addition step.[3]
Incomplete cyclization (Step 2) Insufficient base; deactivated NaH.Use a larger excess of NaH (up to 5 equiv.). Use fresh, unopened NaH.
Low yield in acid cyclization Insufficient heating; catalyst decomposition.Ensure the reaction reaches the required temperature. Use a different strong acid catalyst like p-TsOH.
Formation of elimination byproducts For Protocol I, using a nucleophilic base. For Protocol II, overheating.Ensure a non-nucleophilic base (NaH) is used for Protocol I.[3][4] Carefully control the temperature in Protocol II.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Shaw, D. E. (n.d.). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. Retrieved from [Link]

  • Lo-Raso, U., et al. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science, 10(24), 6085-6090. Available from: [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1338-1349. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenylfuran. Retrieved from [Link]

  • Starr, D., & Hixon, R. M. (n.d.). Tetrahydrofuran. Organic Syntheses. Retrieved from [Link]

  • Lo-Raso, U., et al. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Semantic Scholar. Retrieved from [Link]

  • Hay, M. B., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 254-272. Available from: [Link]

  • Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(37), 8576-8581. Available from: [Link]

  • Wang, Z., et al. (2021). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters, 23(15), 5845-5850. Available from: [Link]

  • Sjöholm, Å. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 2-Phenyl-tetrahydrofuran for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed protocols and strategic insights for the scalable synthesis of 2-Phenyl-tetrahydrofuran (2-Ph-THF), a key intermediate in the pharmaceutical and fine chemical industries. We present two primary methodologies: a robust, cost-effective acid-catalyzed dehydrative cyclization suitable for bulk manufacturing, and a highly enantioselective Grignard-based route for applications requiring specific stereoisomers. The causality behind experimental choices, process optimization for industrial settings, and critical safety considerations are discussed to ensure technical accuracy and reliable implementation.

Introduction and Industrial Relevance

This compound is a heterocyclic compound whose core structure is a prevalent motif in a wide array of biologically active molecules and natural products. Its derivatives are integral to the development of novel therapeutics, agrochemicals, and specialty polymers. The industrial demand for 2-Ph-THF necessitates synthetic routes that are not only high-yielding but also scalable, economically viable, and safe.

This guide is designed for researchers, process chemists, and drug development professionals, offering a comprehensive framework for selecting and implementing an appropriate synthesis strategy based on specific industrial requirements such as scale, cost, and desired stereochemical purity.

Overview of Synthetic Strategies

The construction of the 2-substituted tetrahydrofuran ring can be achieved through several strategic approaches. The most common and industrially relevant methods include:

  • Intramolecular Dehydrative Cyclization: A classic and straightforward method involving the acid-catalyzed ring closure of a precursor diol. This route is often favored for its simplicity and the use of readily available, cost-effective reagents.

  • Asymmetric Grignard Addition and Cyclization: A powerful two-step method for producing chiral 2-Ph-THF. This approach is critical in pharmaceutical manufacturing where the biological activity of a drug molecule is often dependent on a single enantiomer.[1][2][3] It involves the stereocontrolled addition of a Grignard reagent to a ketone, followed by intramolecular ring closure.[1][2]

The selection between these routes is a critical decision driven by the end-use application, balancing the need for stereochemical purity against the economic pressures of large-scale production.

Protocol I: Acid-Catalyzed Dehydrative Cyclization (Bulk Production)

This method is the workhorse for producing racemic 2-Ph-THF on an industrial scale. It proceeds in two main stages: the synthesis of the precursor 1-phenyl-1,4-butanediol via a Grignard reaction, followed by its acid-catalyzed cyclization.

3.1. Rationale and Mechanism

The Grignard reaction provides a reliable method for creating the C-C bond and installing the phenyl group. The subsequent cyclization is an acid-catalyzed intramolecular SN1 or SN2 reaction. Protonation of a hydroxyl group creates a good leaving group (water), facilitating a nucleophilic attack from the remaining hydroxyl group to form the stable five-membered THF ring.[4][5][6] The use of strong mineral acids or solid acid catalysts makes this a robust and scalable process.[7]

3.2. Experimental Workflow

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclization A1 γ-Butyrolactone + Phenylmagnesium Bromide A2 Grignard Addition (Anhydrous THF) A1->A2 A3 Aqueous Acidic Work-up A2->A3 A4 1-Phenyl-1,4-butanediol A3->A4 B1 1-Phenyl-1,4-butanediol + Acid Catalyst (e.g., H₂SO₄) A4->B1 Precursor B2 Dehydrative Cyclization (Heat) B1->B2 B3 Neutralization & Extraction B2->B3 B4 Purification (Vacuum Distillation) B3->B4 B5 This compound B4->B5

Caption: Workflow for the two-stage synthesis of 2-Ph-THF.

3.3. Detailed Protocol

Part A: Synthesis of 1-Phenyl-1,4-butanediol

  • Equipment Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, nitrogen/argon inlet, and a dropping funnel is required. All glassware must be rigorously dried to prevent quenching the Grignard reagent.[8][9]

  • Reagent Preparation: Prepare a solution of Phenylmagnesium Bromide (PhMgBr) in anhydrous Tetrahydrofuran (THF). Commercially available solutions are recommended for consistency and safety on a large scale.

  • Reaction:

    • Charge the reactor with a solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the reactor to 0-5 °C using a chiller.

    • Slowly add the Phenylmagnesium Bromide solution (approx. 2.2 equivalents) via the dropping funnel, maintaining the internal temperature below 15 °C. The reaction of Grignard reagents with esters is highly exothermic and requires careful temperature control.[10][11]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours to ensure completion.

  • Work-up and Isolation:

    • Cool the reaction mixture again to 0-5 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step is also exothermic.[12]

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., methyl tert-butyl ether, MTBE).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-1,4-butanediol, which can often be used in the next step without further purification.

Part B: Dehydrative Cyclization to this compound

  • Reaction Setup: Use a reactor equipped for heating and distillation.

  • Procedure:

    • Charge the reactor with the crude 1-phenyl-1,4-butanediol from Part A.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%). Alternatively, a solid acid catalyst like an acidic ion-exchange resin can be used to simplify work-up.

    • Heat the mixture to 100-120 °C. Water will be generated as a byproduct. The reaction can be monitored by Gas Chromatography (GC).

  • Purification:

    • After the reaction is complete, cool the mixture.

    • If a mineral acid was used, neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent, wash, and dry.

    • Purify the final product by vacuum distillation to obtain this compound as a colorless liquid.

3.4. Data Summary

ParameterPart A: Grignard ReactionPart B: Cyclization
Key Reagents γ-Butyrolactone, Phenylmagnesium Bromide1-Phenyl-1,4-butanediol, H₂SO₄
Solvent Anhydrous THFToluene or neat
Temperature 0-15 °C (addition), RT (stirring)100-120 °C
Typical Yield 85-95% (crude)>90%
Final Purity (post-distillation) N/A>99% (by GC)

Protocol II: Asymmetric Synthesis via Chiral Ligand-Promoted Grignard Reaction

For pharmaceutical applications, achieving high enantiomeric purity is paramount. This protocol details a highly enantioselective synthesis of chiral 2-Ph-THF.[2]

4.1. Rationale and Mechanism

This strategy relies on a two-step sequence:

  • Asymmetric Grignard Addition: A phenyl Grignard reagent is added to a γ-haloketone (e.g., 4-chloro-1-phenylbutan-1-one) in the presence of a chiral ligand. The ligand coordinates to the magnesium atom, creating a chiral environment that directs the nucleophilic attack of the phenyl group to one face of the ketone, resulting in a chiral tertiary alcohol with high enantiomeric excess (ee).[1][2]

  • Intramolecular Cyclization: The resulting chiral γ-chloroalcohol is then treated with a non-nucleophilic base (e.g., sodium hydride). The base deprotonates the alcohol, and the resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the chloride to form the THF ring with retention of stereochemistry.[2]

4.2. Experimental Workflow

cluster_0 Step 1: Asymmetric Addition cluster_1 Step 2: Cyclization A1 4-Chloro-1-phenylbutan-1-one + PhMgBr A3 Asymmetric Grignard Addition (Toluene, low temp) A1->A3 A2 Chiral Ligand (e.g., DACH-derived) A2->A3 A4 Chiral γ-Chloroalcohol A3->A4 B1 Chiral γ-Chloroalcohol + Base (e.g., NaH) A4->B1 Intermediate B2 Intramolecular Sₙ2 Cyclization (THF) B1->B2 B3 Work-up & Purification B2->B3 B4 Enantiopure This compound B3->B4

Caption: Workflow for the asymmetric synthesis of 2-Ph-THF.

4.3. Detailed Protocol

  • Equipment and Reagent Handling: This reaction is extremely sensitive to air and moisture.[13] All steps must be performed using Schlenk line or glovebox techniques under an inert atmosphere. Anhydrous solvents are critical.

  • Step 1: Asymmetric Grignard Addition

    • In a flame-dried, inerted reactor, dissolve the chiral ligand (e.g., a 1,2-diaminocyclohexane-derived tridentate ligand, ~5-10 mol%) in anhydrous toluene.[1][2]

    • Cool the solution to -20 °C to -40 °C.

    • Slowly add Phenylmagnesium Bromide (1.5 equivalents). Stir for 30 minutes to allow the chiral complex to form.

    • Add a solution of 4-chloro-1-phenylbutan-1-one (1.0 equivalent) in anhydrous toluene dropwise, maintaining the low temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction carefully at low temperature with saturated aqueous NH₄Cl.

    • Extract the product, dry the organic phase, and concentrate. The crude chiral alcohol can be purified by column chromatography if necessary.

  • Step 2: Base-Promoted Cyclization

    • Dissolve the purified chiral γ-chloroalcohol in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (NaH, ~1.5 equivalents, as a 60% dispersion in mineral oil) in portions. Caution: Hydrogen gas is evolved. Ensure proper ventilation and no ignition sources.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]

    • Quench the reaction by the slow addition of water.

    • Extract the product, dry the organic phase, and concentrate.

    • Purify by vacuum distillation or chromatography.

4.4. Data Summary

ParameterAsymmetric Grignard AdditionIntramolecular Cyclization
Key Reagents 4-chloro-1-phenylbutan-1-one, PhMgBr, Chiral LigandChiral γ-chloroalcohol, NaH
Solvent Anhydrous TolueneAnhydrous THF
Temperature -20 to -40 °C0 °C to RT
Typical Yield 70-85%>90%
Enantiomeric Excess (ee) >95% (determined by Chiral HPLC)ee is retained from the previous step

Industrial Production and Safety Considerations

5.1. Reactor and Process Control For exothermic processes like Grignard reactions, industrial-scale production demands robust thermal management.[10][14] While batch reactors are common, continuous flow reactors offer superior heat transfer, precise control of reaction time, and enhanced safety, minimizing the risks of thermal runaway.[14] For the acid-catalyzed cyclization, using solid acid catalysts (e.g., zeolites) in a packed-bed flow reactor can streamline the process by simplifying catalyst separation and enabling continuous operation.

5.2. Safety: Grignard Reagents Grignard reagents are highly reactive and pyrophoric.[10] Industrial handling requires a strictly controlled, inert atmosphere (nitrogen or argon).[12] All transfers should be conducted via closed systems. Personnel must be equipped with appropriate personal protective equipment (PPE), including flame-retardant lab coats. Emergency quench stations and appropriate fire extinguishers (Class D for metal fires) must be readily available.

5.3. Safety: Peroxide Formation Tetrahydrofuran and its derivatives, including 2-Ph-THF, are prone to forming explosive peroxides upon exposure to air and light.[15][16][17][18]

  • Prevention: Always store THF-based chemicals under an inert atmosphere, away from light.[18] For long-term storage, use stabilized solvents containing inhibitors like butylated hydroxytoluene (BHT), which act as radical scavengers.[16]

  • Detection: Before distilling any THF-containing solution to near dryness, it is mandatory to test for the presence of peroxides. This can be done using commercially available test strips or by adding a potassium iodide (KI) solution; a yellow-brown or blue color (with starch indicator) indicates the presence of peroxides.[15]

  • Removal: If peroxides are detected, they must be quenched before heating or concentration. This can be achieved by shaking the solution with an aqueous solution of ferrous sulfate or sodium bisulfite.

Conclusion

The scalable synthesis of this compound can be effectively achieved through multiple strategic routes. For large-volume, cost-sensitive applications, the acid-catalyzed dehydrative cyclization of 1-phenyl-1,4-butanediol offers a robust and high-yielding pathway. For pharmaceutical applications where stereochemical purity is non-negotiable, the asymmetric Grignard addition to a γ-haloketone followed by base-mediated cyclization provides excellent enantioselectivity. The successful and safe implementation of these protocols on an industrial scale hinges on careful process control, rigorous safety protocols for handling hazardous reagents, and proactive management of peroxide formation.

References

  • Safe Handling Practices of Industrial Scale Grignard Reagents. (n.d.).
  • How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? (2024, February 18). YouTube. Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

  • What product would you expect to obtain on treatment of the cyclic ester butyrolactone with excess phenylmagnesium bromide? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved from [Link]

  • Peroxide formation mechanism in THF. (2024, February 20). YouTube. Retrieved from [Link]

  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. (2019). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Delineating Oxidative Processes of Aqueous C-60 Preparations: Role of THF Peroxide. (n.d.). ResearchGate. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]

  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. (2019, May 27). PMC - NIH. Retrieved from [Link]

  • Peroxide-Forming Chemical. (2021, August 1). Environmental Health and Safety. Retrieved from [Link]

  • Generation and Reaction of a Grignard Reagent. (2021, April 22). YouTube. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Grignard Reaction with Phenylmagnesium Bromide. (n.d.). Scribd. Retrieved from [Link]

  • Multi-Gram Scale Synthesis of Chiral 3-Methyl-2,5-trans-tetrahydrofurans. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

  • Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. (2016, February 5). PubMed. Retrieved from [Link]

  • Strategy for synthesis of chiral 2,5-disubstituted tetrahydrofuran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]

  • Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. (n.d.). ACS Publications. Retrieved from [Link]

  • Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydration in High-Temperature Water. (2006, August 4). PubMed. Retrieved from [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022, April 20). RSC Publishing. Retrieved from [Link]

  • Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. (n.d.). MDPI. Retrieved from [Link]

  • Asymmetric Synthesis Using Grignard Reagents. (1996). Taylor & Francis eBooks. Retrieved from [Link]

  • Asymmetric Induction in Grignard Reactions in a Chiral Solvent. (n.d.). WMU's ScholarWorks. Retrieved from [Link]

  • Process for producing 1,4-butanediol and tetrahydrofuran. (n.d.). European Patent Office. Retrieved from [Link]

  • Process of producing 1,4-butanediol. (n.d.). Google Patents.
  • Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). (2025, August 8). Retrieved from [Link]

  • Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. (2006, July 12). Semantic Scholar. Retrieved from [Link]

  • Preparation of 1,4-butanediol. (n.d.). Google Patents.

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Streamlined Access to Privileged Scaffolds: A One-Pot, Acid-Catalyzed Synthesis of Substituted 2-Phenyl-tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The tetrahydrofuran (THF) ring system, particularly when substituted with an aryl group at the 2-position, represents a core structural motif in a multitude of biologically active natural products and pharmaceutical agents.[1][2][3] Its prevalence underscores the continuous need for efficient, robust, and scalable synthetic methodologies. This application note details a one-pot protocol for the synthesis of substituted 2-phenyl-tetrahydrofurans via a Prins-type cyclization. By explaining the mechanistic rationale, providing a detailed step-by-step procedure, and offering practical troubleshooting advice, we present a comprehensive guide for researchers in drug discovery and chemical development to rapidly access these valuable heterocyclic scaffolds.

Introduction: The Significance of the Tetrahydrofuran Moiety

Substituted tetrahydrofurans are privileged structures in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The 2-phenyl-tetrahydrofuran core, in particular, serves as a key building block for lignans and other complex molecules. Traditional multi-step syntheses for these compounds can be time-consuming and resource-intensive. One-pot reactions, which combine multiple reaction steps into a single operation without isolating intermediates, offer a superior alternative by increasing efficiency, reducing waste, and simplifying the overall synthetic process.

This guide focuses on an acid-catalyzed Prins-type cyclization, a powerful C-C and C-O bond-forming reaction, to construct the this compound scaffold from readily available starting materials.[4][5]

Mechanistic Rationale: The Prins-Type Cyclization Pathway

The synthesis proceeds via a Prins-type cyclization, a reaction between an aldehyde (in this case, a substituted benzaldehyde) and a homoallylic alcohol. The reaction is typically promoted by a Brønsted or Lewis acid catalyst.

The key mechanistic steps are:

  • Oxocarbenium Ion Formation: The acid catalyst protonates the carbonyl oxygen of the benzaldehyde, activating it for nucleophilic attack by the hydroxyl group of the homoallylic alcohol. Subsequent dehydration generates a highly electrophilic oxocarbenium ion intermediate.

  • Intramolecular Cyclization: The tethered alkene acts as an internal nucleophile, attacking the oxocarbenium ion. This key step can proceed via a 5-exo-trig or 6-endo-trig pathway. By carefully selecting substrates and conditions, the formation of the five-membered tetrahydrofuran ring (5-exo-trig) can be favored over the six-membered tetrahydropyran ring.[4]

  • Carbocation Quenching: The resulting tertiary carbocation is trapped by a nucleophile present in the reaction medium (e.g., the conjugate base of the acid catalyst or water upon workup) to yield the final, stable product.

The use of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) is highly effective for this transformation, often requiring only catalytic amounts.[4]

Prins_Cyclization_Mechanism Figure 1: Proposed Mechanism for Prins-Type Cyclization sub Homoallylic Alcohol + Benzaldehyde activated Protonated Aldehyde sub->activated + H⁺ cat H⁺ (Catalyst) oxocarbenium Oxocarbenium Ion Intermediate activated->oxocarbenium - H₂O cyclized_cation Cyclized Carbocation oxocarbenium->cyclized_cation 5-exo-trig Cyclization product 2-Phenyl- tetrahydrofuran cyclized_cation->product + Nu⁻ - H⁺

Caption: Proposed Mechanism for Prins-Type Cyclization.

Experimental Protocol: One-Pot Synthesis

This protocol provides a general method for the TfOH-catalyzed synthesis of 2-phenyl-tetrahydrofurans.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )ConcentrationNotes
Substituted Homoallylic AlcoholVariesVaries-Substrate, must be anhydrous.
Substituted BenzaldehydeVariesVaries-Substrate, purify by distillation if necessary.
Trifluoromethanesulfonic Acid (TfOH)CF₃SO₃H150.08~98%Catalyst, highly corrosive. Handle with care.
Dichloromethane (DCM)CH₂Cl₂84.93-Anhydrous, reaction solvent.
Saturated Sodium BicarbonateNaHCO₃84.01AqueousFor quenching the reaction.
Anhydrous Magnesium SulfateMgSO₄120.37-For drying the organic layer.
Silica GelSiO₂--For column chromatography (230-400 mesh).
Hexanes/Ethyl AcetateVaries--Solvents for chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

The following workflow outlines the complete process from reaction setup to product isolation.

Experimental_Workflow Figure 2: Experimental Workflow Diagram setup 1. Reaction Setup - Combine alcohol & aldehyde in DCM - Cool to 0 °C under N₂ addition 2. Catalyst Addition - Add TfOH solution dropwise setup->addition reaction 3. Reaction - Warm to 40 °C - Stir for 3-5 hours addition->reaction quench 4. Quenching - Cool and add sat. NaHCO₃ reaction->quench workup 5. Workup - Separate layers - Extract aqueous layer with DCM - Dry combined organics quench->workup purify 6. Purification - Concentrate in vacuo - Purify by flash chromatography workup->purify characterize 7. Characterization - Analyze by NMR, HRMS purify->characterize

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the substituted homoallylic alcohol (1.0 mmol, 1.0 equiv) and the substituted benzaldehyde (1.0 mmol, 1.0 equiv). Dissolve the solids/liquids in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Prepare a stock solution of TfOH in anhydrous DCM (e.g., 9 μL of TfOH in 1 mL of DCM). Add the TfOH solution (0.1 mmol, 0.1 equiv) dropwise to the stirred reaction mixture at 0 °C.[4]

  • Reaction Progression: After addition, remove the ice bath and warm the mixture to 40 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure substituted this compound.[4]

Expected Results and Scope

This protocol is versatile and accommodates a range of substitutions on both the homoallylic alcohol and the benzaldehyde. The yields are generally good to excellent.

EntryHomoallylic Alcohol Substituent (R¹)Benzaldehyde Substituent (R²)Yield (%)Reference
14-methylpent-3-enyl4-Bromo91%[4]
2StyrenylH78% (89:11 dr)[1]
3E-styreneHHigh (cis-preferred)[5]

Note: Diastereoselectivity (dr) can be influenced by the stereochemistry of the starting alkene and the bulk of substituents. Cis-configured products are often favored via a pseudoequatorial transition state.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (TfOH decomposed by moisture).2. Insufficient reaction time or temperature.3. Poor quality of reagents (e.g., wet solvent/reagents).1. Use fresh, high-purity TfOH. Ensure all glassware and solvents are scrupulously dried.2. Increase reaction time or slightly elevate the temperature (e.g., to reflux in DCM), monitoring carefully for decomposition.3. Use freshly distilled aldehydes and anhydrous grade solvents.
Formation of Side Products 1. Formation of the six-membered tetrahydropyran.2. Polymerization of the alkene or aldehyde.3. Intermolecular reactions.1. The 5-exo cyclization is generally favored, but substrate structure can influence selectivity. Lowering the reaction temperature may improve selectivity.2. Ensure slow, dropwise addition of the catalyst at low temperature to control the reaction rate and minimize polymerization.3. Maintain the recommended concentration (~0.2 M); higher concentrations can favor intermolecular pathways.
Difficult Purification 1. Product co-elutes with starting material or byproducts.2. Product is unstable on silica gel.1. Optimize the solvent system for flash chromatography. A shallow gradient or isocratic elution may be necessary.2. If instability is suspected, consider using deactivated silica gel (treated with triethylamine) or an alternative purification method like preparative TLC or distillation if the product is volatile.

Conclusion

The one-pot Prins-type cyclization described herein is a highly effective and atom-economical method for the synthesis of substituted 2-phenyl-tetrahydrofurans. Its operational simplicity, use of a readily available catalyst, and broad substrate scope make it an invaluable tool for medicinal chemists and drug development professionals. This protocol facilitates the rapid generation of diverse compound libraries, accelerating the discovery of new therapeutic agents based on this privileged heterocyclic scaffold.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. National Institutes of Health (NIH). [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. ACS Publications. [Link]

  • Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Royal Society of Chemistry. [Link]

  • Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hy. Semantic Scholar. [Link]

  • Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]

  • Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. National Institutes of Health (NIH). [Link]

  • Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. ACS Publications. [Link]

  • 5-Exocyclic Products, 2,3,5-Trisubstituted Tetrahydrofurans via Prins-Type Cyclization. ACS Publications. [Link]

  • Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. [Link]

  • Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation. ChemRxiv. [Link]

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Application Notes & Protocols: Asymmetric Synthesis of 2-Phenyl-tetrahydrofuran Analogs for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-phenyl-tetrahydrofuran (THF) scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmacologically active natural products, particularly lignans, and synthetic compounds.[1][2] These molecules exhibit a diverse range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][3][4] The therapeutic efficacy of these compounds is often critically dependent on their absolute and relative stereochemistry. Consequently, the development of robust and stereocontrolled synthetic methods to access enantiopure this compound analogs is a paramount objective for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of key modern strategies for the asymmetric synthesis of these valuable scaffolds. We move beyond mere procedural outlines to explain the mechanistic rationale behind catalyst and reagent choices, offering field-proven insights into achieving high levels of stereocontrol. Detailed, step-by-step protocols for three authoritative methodologies—Organocatalytic Tandem Michael Addition, Palladium-Catalyzed Asymmetric Allylic Alkylation, and Diastereoselective Cyclization of Epoxycarbanions—are presented, complete with data tables and mechanistic diagrams to facilitate practical application in a research setting.

Introduction: The this compound Scaffold in Drug Discovery

Significance and Pharmacological Relevance

The tetrahydrofuran ring system is a cornerstone of natural product chemistry.[5] When substituted with aryl groups, particularly at the C2 and C5 positions, it forms the core of the tetrahydrofuran lignan family.[6] Biosynthetically, these compounds often arise from the oxidative dimerization of phenylpropanoid units.[6] This structural motif has proven to be a fertile ground for identifying potent biological activity. For instance, analogs of manassantin A, which features a 2,5-diaryl-tetrahydrofuran core, are investigated for their role in inhibiting Hypoxia-Inducible Factor 1 (HIF-1), a key target in cancer therapy.[3] The broad spectrum of activities associated with this scaffold underscores its importance as a "privileged structure" in drug design.

The Stereochemical Challenge

The this compound core can contain multiple stereocenters, leading to a large number of possible stereoisomers. It is a well-established principle in pharmacology that different enantiomers and diastereomers of a chiral drug can have vastly different biological activities, metabolic fates, and toxicological profiles.[7] One isomer may be the active agent (the eutomer), while another may be inactive or even detrimental (the distomer).[7] Therefore, the ability to selectively synthesize a single, desired stereoisomer is not an academic exercise but a critical requirement for developing safe and effective therapeutics. The challenge lies in controlling the spatial arrangement of substituents around the forming heterocyclic ring, a task that demands sophisticated synthetic strategies.

Strategic Approaches to Asymmetric Synthesis

The asymmetric construction of the this compound ring can be broadly categorized into three main approaches. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the specific stereochemical outcome required.

  • Catalytic Asymmetric Synthesis: This is the most elegant and atom-economical approach, where a small amount of a chiral catalyst is used to induce enantioselectivity in a reaction that builds the heterocyclic ring. This category includes metal-catalyzed and organocatalytic methods.

  • Substrate-Controlled Diastereoselective Synthesis: In this strategy, one or more stereocenters are pre-installed in the acyclic precursor. During the cyclization step, these existing stereocenters direct the formation of new stereocenters in a predictable manner.

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature (e.g., amino acids, sugars, or terpenes) as building blocks. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.[7]

cluster_Strategies Core Synthetic Strategies cluster_Catalytic Catalytic Asymmetric Synthesis cluster_Substrate Substrate-Controlled Synthesis Start Achiral / Racemic Precursors Cat Chiral Catalyst (Metal or Organocatalyst) Start->Cat Induces Chirality Substrate Acyclic Precursor with Pre-installed Stereocenter(s) Start->Substrate Introduce Chirality ChiralPool Chiral Pool (e.g., Sugars, Terpenes) Product Enantiopure 2-Phenyl-THF Analog ChiralPool->Product Retains Chirality Cat->Product Substrate->Product Diastereoselective Cyclization

Caption: Overview of major synthetic routes to chiral 2-phenyl-THF analogs.

Key Methodologies & Protocols

This section details three distinct, robust methods for the asymmetric synthesis of substituted this compound analogs. Each protocol is grounded in peer-reviewed literature and includes explanations of the core mechanistic principles.

Organocatalytic Asymmetric Tandem Michael Addition

Expertise & Experience: Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding potential heavy metal contamination in final products—a significant advantage in drug development. This method utilizes a chiral secondary amine catalyst to activate the substrates through a sequence of iminium and enamine intermediates, facilitating a cascade reaction that constructs the THF ring with multiple stereocenters in a single operation.[8] The reaction between a γ-hydroxy-α,β-unsaturated carbonyl and an enal proceeds via a double Michael addition, affording highly substituted tetrahydrofurans with excellent diastereo- and enantioselectivity.[8] The stereochemical outcome is dictated by the chiral catalyst, which creates a sterically defined environment for the key bond-forming steps.

cluster_cycle Organocatalytic Cycle Catalyst Chiral Amine (e.g., Diarylprolinol Silyl Ether) Enamine Enamine Intermediate Formed from Catalyst + Hydroxyenone Adduct Michael Adduct Nucleophilic attack of Enamine on Iminium Enamine->Adduct Iminium Iminium Intermediate Formed from Catalyst + Enal Iminium->Adduct + Enamine Cyclized Cyclized Intermediate Intramolecular Oxy-Michael Addition Adduct->Cyclized Tautomerization & Oxy-Michael Product Chiral THF Product Cyclized->Product Hydrolysis Enal Enal (Michael Acceptor) Enal->Iminium + Catalyst Hydroxyenone γ-Hydroxyenone (Michael Donor) Hydroxyenone->Enamine + Catalyst Product->Catalyst Regenerates Start Acyclic Precursor (Allylic Carbonate with Pendant Alcohol) PiAllyl Chiral (π-allyl)Pd(II)L* Complex Start->PiAllyl Oxidative Addition Pd0 Pd(0)L* Catalyst (L* = Chiral Ligand) Pd0->PiAllyl Product cis- or trans-THF (depending on L*) PiAllyl->Product Intramolecular Alkylation Nucleophile Tethered Alkoxide (formed by base) Nucleophile->Product Product->Pd0 Reductive Elimination Start Chiral γ,δ-Epoxy Sulfone Carbanion Sulfonyl Carbanion Start->Carbanion Deprotonation Base Strong Base (e.g., LiOt-Bu/KOt-Bu) Base->Carbanion Adducts Diastereomeric Mixture of Aldol Adducts (Reversible) Carbanion->Adducts + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Adducts Product Single Major Diastereomer of Hydroxymethyl-THF Adducts->Product Irreversible Rate-Determining Intramolecular Sₙ2 Cyclization

Sources

2-Phenyl-tetrahydrofuran: A Specialized Ethereal Solvent in Organic Synthesis - Application Notes and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenyl-tetrahydrofuran (2-PhTHF) is a unique, yet underexplored, ethereal solvent whose structural features suggest significant potential in specialized applications within organic synthesis. Unlike its well-known counterparts, tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF), 2-PhTHF possesses a bulky, aromatic phenyl group at the 2-position. This substitution is hypothesized to profoundly influence its solvent properties, including its solvating power, stability towards strong bases, and its interaction with organometallic species. Due to the limited availability of direct experimental protocols, this guide provides a framework for researchers by comparing the physicochemical properties of 2-PhTHF with those of standard ethereal solvents. It further presents established protocols for key organometallic reactions in THF and 2-MeTHF, supplemented with expert commentary on how the unique structural attributes of 2-PhTHF might alter reaction pathways and outcomes. This document serves as a theoretical and practical starting point for scientists interested in exploring the niche applications of this specialized solvent.

Section 1: Introduction to this compound (2-PhTHF)

This compound is a heterocyclic organic compound distinguished by a tetrahydrofuran ring substituted with a phenyl group at the C2 position. This structural modification introduces significant steric bulk and aromaticity adjacent to the ether oxygen, setting it apart from common ethereal solvents. These features are expected to modulate its performance in chemical reactions, particularly those involving highly reactive organometallic reagents.

Comparative Physicochemical Properties

The choice of a solvent is critical for reaction success, influencing solubility, stability of intermediates, and reaction kinetics. The properties of 2-PhTHF are best understood in comparison to the widely used solvents THF and its greener alternative, 2-MeTHF.

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)This compound (2-PhTHF)
CAS Number 109-99-996-47-916133-83-8[1]
Molecular Formula C₄H₈OC₅H₁₀OC₁₀H₁₂O[2]
Molecular Weight 72.11 g/mol 86.13 g/mol 148.20 g/mol [2]
Boiling Point 66 °C[3]~80 °CNot Available
Density 0.888 g/mL (at 20°C)[3]~0.854 g/mL (at 20°C)Not Available
Solubility in Water Miscible[3]Partially Miscible (14 g/100 g)Expected to be very low
Key Structural Feature Unsubstituted THF RingMethyl group at C2Phenyl group at C2
Hypothesized Advantages and Disadvantages

Based on its structure, we can infer several potential characteristics of 2-PhTHF as a solvent:

Potential Advantages:

  • Enhanced Stability: The steric hindrance provided by the bulky phenyl group may offer greater resistance to deprotonation at the α-position by strong organometallic bases (e.g., organolithiums) compared to THF.[4] This could allow for reactions at higher temperatures with reduced solvent degradation.

  • Modified Solvating Power: The presence of the aromatic ring could enhance the solubility of nonpolar, aromatic substrates through π-π stacking interactions.

  • Influence on Reactivity and Selectivity: The unique coordination environment created by 2-PhTHF around a metal center could alter the aggregation state and reactivity of organometallic reagents, potentially leading to different selectivity profiles in reactions like Grignard additions.

Potential Disadvantages:

  • Steric Hindrance: The bulkiness of the phenyl group might impede the solvation of very large or sterically demanding reagents, potentially slowing down reaction rates compared to less hindered ethers like THF.

  • Higher Boiling Point: A presumed higher boiling point could make its removal after a reaction more energy-intensive.

  • Cost and Availability: As a specialty chemical, 2-PhTHF is likely more expensive and less readily available than THF or 2-MeTHF.

Section 2: Safety, Handling, and Purification

Like other ethereal solvents, 2-PhTHF requires careful handling due to its flammability and, most critically, its tendency to form explosive peroxides upon exposure to air and light.

Peroxide Formation and Detection

Ethers react with atmospheric oxygen in a radical chain reaction to form hydroperoxides and peroxides, which can detonate upon shock, heat, or friction.[5][6] The risk is particularly high when the solvent is concentrated to dryness.[5]

  • Protocol for Peroxide Detection:

    • To 1 mL of the 2-PhTHF sample in a test tube, add 1 mL of glacial acetic acid.

    • Add approximately 0.1 g of solid potassium iodide or sodium iodide.

    • A pale yellow color indicates the presence of low levels of peroxides, while a brown color signifies a high and dangerous concentration.[7]

    • Action: If peroxides are detected at significant levels (>8 ppm), the solvent must be treated or disposed of as hazardous waste. Never distill or evaporate a solvent with a high peroxide concentration.

Purification and Drying

For moisture- and peroxide-sensitive reactions, 2-PhTHF must be rigorously purified.

  • Protocol for Drying and Peroxide Removal:

    • Pre-Drying: If the solvent contains significant water, pre-dry it over anhydrous magnesium sulfate or calcium chloride.

    • Peroxide Quenching: If peroxides are present, they can be quenched by stirring the solvent with activated alumina or a solution of sodium metabisulfite.

    • Final Drying & Distillation: For applications requiring anhydrous conditions, distill the solvent from a suitable drying agent. A common method for ethers is distillation from sodium metal and benzophenone indicator. The formation of a deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.

    • Storage: Store the purified, anhydrous solvent in a dark, airtight container over molecular sieves and under an inert atmosphere (e.g., Argon or Nitrogen). Always date the container upon opening and purification.

Section 3: Application Notes in Organometallic Chemistry (A Comparative & Theoretical Approach)

Given the lack of specific literature for 2-PhTHF, this section provides robust protocols for fundamental organometallic reactions using THF/2-MeTHF and offers expert analysis on the potential impact of substituting with 2-PhTHF.

Grignard Reactions

Grignard reagents (RMgX) are mainstays of organic synthesis. Their formation and reactivity are highly dependent on the coordinating ethereal solvent, which stabilizes the magnesium center.[8]

  • Standard Protocol: Formation of Phenylmagnesium Bromide in THF

    • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Reagents: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium.

    • Initiation: Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, ready for use.

dot

Caption: General workflow for Grignard reagent formation.

  • Senior Scientist's Commentary: The Potential Role of 2-PhTHF

    The performance of 2-PhTHF in Grignard reactions would be dictated by its influence on the Schlenk equilibrium . This equilibrium governs the composition of the Grignard solution:

    2 RMgX ⇌ MgR₂ + MgX₂[9]

    The position of this equilibrium is highly solvent-dependent.[9][10]

    • Steric Effects: The bulky phenyl group in 2-PhTHF would create a more sterically congested coordination sphere around the magnesium atom compared to THF. This could disfavor the formation of dimeric or oligomeric Grignard species, potentially shifting the Schlenk equilibrium.[9]

    • Reactivity: A more monomeric and "naked" Grignard reagent is generally more reactive.[10] Therefore, using 2-PhTHF could potentially lead to faster reaction rates or allow for the formation of Grignard reagents from less reactive organic halides. Conversely, if the steric bulk of 2-PhTHF hinders the initial oxidative addition step on the magnesium surface, the formation of the reagent could be slower. Experimental validation is necessary to determine which effect predominates.

Lithium-Mediated Reactions

Organolithium reagents (e.g., n-BuLi, s-BuLi) are exceptionally strong bases and nucleophiles, but they are known to react with ethereal solvents, especially THF.[4] This side reaction limits the temperature at which these reactions can be performed.

  • Standard Protocol: Metalation of Furan with n-BuLi in THF

    • Apparatus Setup: Use a flame-dried, two-necked flask equipped with a magnetic stirrer, a septum, and an inert gas inlet.

    • Reagents & Cooling: Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath. Add freshly distilled furan (1.0 eq).

    • Addition: Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) via syringe over 15-20 minutes, keeping the internal temperature below -70 °C.

    • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The 2-lithiofuran is formed and is ready for quenching with an electrophile.

dot

LogicalRelationship cluster_stability Solvent Stability vs. Basicity THF THF MeTHF 2-MeTHF PhTHF 2-PhTHF (Hypothesized) Base Strong Organolithium Base (e.g., n-BuLi) Base->THF Deprotonation at α-C (Fast, requires low temp) Base->MeTHF Deprotonation is slower (Allows higher temp) Base->PhTHF Deprotonation potentially significantly slower (Steric & Electronic Shielding)

Caption: Hypothesized stability of ethereal solvents toward strong bases.

  • Senior Scientist's Commentary: The Potential Role of 2-PhTHF

    The primary advantage of a substituted THF like 2-MeTHF is its enhanced stability towards strong bases.[11] The methyl group hinders deprotonation at the adjacent C-H bond. We can hypothesize that 2-PhTHF would exhibit even greater stability for two reasons:

    • Steric Hindrance: The phenyl group is significantly larger than a methyl group, providing a much more substantial steric shield against attack by the organolithium base.

    • Electronic Effects: The electron-withdrawing inductive effect of the phenyl group could slightly increase the acidity of the benzylic C-H proton, but this is likely outweighed by the profound steric effect.

    This enhanced stability could make 2-PhTHF an excellent solvent for lithiation reactions that are sluggish at -78 °C and would benefit from being run at higher temperatures (e.g., -40 °C or -20 °C) without significant solvent decomposition. Furthermore, the aggregation state of organolithium reagents, which dictates their reactivity, is heavily influenced by the coordinating solvent.[12] The unique steric and electronic profile of 2-PhTHF could lead to different aggregation states (e.g., favoring dimers over tetramers) and thus, a different reactivity profile compared to THF.[12]

Section 4: Conclusion and Future Outlook

While this compound remains a largely unexplored solvent, its unique chemical structure presents a compelling case for its investigation in specialized areas of organic synthesis. Based on a theoretical and comparative analysis, 2-PhTHF is hypothesized to be a sterically hindered, robust ethereal solvent with enhanced stability towards strong bases and a unique capacity to solvate aromatic compounds.

Its most promising applications likely lie in organometallic chemistry, where it could allow for reactions at higher temperatures than are feasible with THF and potentially alter the selectivity of Grignard and organolithium additions. Researchers and drug development professionals are encouraged to perform empirical studies to validate these hypotheses and uncover the full potential of 2-PhTHF as a niche, high-performance solvent.

Section 5: References

  • Stanetty, P., & Koller, H. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Monatshefte für Chemie / Chemical Monthly, 123(10), 985-990.

  • Wikipedia. (n.d.). Schlenk equilibrium. Retrieved from [Link]

  • ChemSrc. (2025). This compound. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-phenyltetrahydrofuran. Retrieved from [Link]

  • Fiveable. (n.d.). Schlenk Equilibrium Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

  • Cascella, M., & Eisenstein, O. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Omega, 2(4), 1594-1600.

  • Viñas, C., et al. (2014). Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. Organometallics, 33(15), 3876-3886.

  • Fischer, R., et al. (2019). Dioxane method to shift the Schlenk equilibrium of organylmagnesium halides toward soluble [R2Mg(dx)n] and insoluble [MgX2(dx)2]∞ by substitution of the Lewis base L (e.g., diethyl ether or thf) by 1,4‐dioxane (dx). Chemistry – A European Journal, 25(47), 11075-11086.

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • Google Patents. (1950). US2525410A - Stabilization of tetrahydrofuran. Retrieved from

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-phenylsulfanyl-tetrahydro-furan. Retrieved from [Link]

  • YouTube. (2024). Peroxide formation mechanism in THF. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Tetrahydrofuran Solvent Properties. Retrieved from [Link]

  • Al-Amin, M., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3463.

  • Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents. Retrieved from [Link]

  • Kumar, A., et al. (2021). Unconventional Ethereal Solvents in Organic Chemistry: A Perspective on Applications of 2-Methyltetrahydrofuran, Cyclopentyl Methyl Ether, and 4-Methyltetrahydropyran. Organic Process Research & Development, 25(12), 2613-2630.

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159.

  • Pignataro, L., & Capriati, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(4), 679-688.

  • International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Phenyl-tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Phenyl-tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and validated solutions.

Issue 1: Low or No Product Formation

A common frustration in organic synthesis is the failure to obtain the desired product. Several factors can contribute to a low or nonexistent yield of this compound.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Poor Quality Starting Materials Impurities in the starting materials, such as 4-phenyl-1-butanol or the reagents used in alternative syntheses, can interfere with the reaction.[1] Ensure the purity of your reactants through appropriate purification techniques (e.g., distillation, recrystallization) and confirm their identity and purity by analytical methods like NMR or GC-MS before use.
Inactive or Insufficient Catalyst In acid-catalyzed cyclization methods, the catalyst's activity is paramount.[1] If using a solid-supported catalyst, ensure it has not been deactivated by moisture or other contaminants. For reactions requiring a strong acid catalyst, verify its concentration. Consider trying a different acid catalyst, such as p-toluenesulfonic acid or a Lewis acid, which may offer better performance for your specific substrate.[2]
Suboptimal Reaction Temperature The rate of intramolecular cyclization is highly temperature-dependent.[1] A temperature that is too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions like elimination, leading to the formation of undesired byproducts.[1] It is crucial to carefully optimize the reaction temperature. Start with conditions reported in the literature and then systematically vary the temperature to find the optimal balance between reaction rate and selectivity.
Presence of Water For reactions involving dehydration, such as the cyclization of a diol, the presence of water can inhibit the reaction equilibrium.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents. If necessary, employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[3]
Incorrect Reaction Time Insufficient reaction time will lead to incomplete conversion of the starting material. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Continue the reaction until the starting material is consumed.
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of this compound.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Intermolecular Reactions If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers. Running the reaction under high dilution conditions can favor the intramolecular pathway.
Elimination Reactions As mentioned previously, high temperatures or the use of a very strong, non-selective acid catalyst can promote elimination reactions, leading to the formation of unsaturated byproducts.[1] Consider using a milder acid catalyst or lowering the reaction temperature.
Rearrangement Reactions Carbocationic intermediates, which can be formed during acid-catalyzed cyclization, may be prone to rearrangement, leading to the formation of isomeric products. The choice of catalyst and solvent can influence the stability of these intermediates and minimize rearrangements.
Oxidation of Starting Material or Product If the reaction is exposed to air, particularly at elevated temperatures, oxidation of the alcohol starting material or the ether product can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent these unwanted side reactions.[5]
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Co-elution of Impurities If side products have similar polarities to the desired product, they may be difficult to separate by column chromatography. Experiment with different solvent systems for chromatography to improve separation. Sometimes, a different purification technique, such as distillation under reduced pressure, may be more effective.[6]
Product Volatility This compound is a relatively volatile compound. Care must be taken during solvent removal (e.g., using a rotary evaporator) to avoid significant product loss.[4] Use moderate temperatures and pressures during evaporation.
Peroxide Formation in Solvents Ethereal solvents like tetrahydrofuran (THF) can form explosive peroxides upon storage and exposure to air.[7][8] These peroxides can also lead to unwanted side reactions. Always use freshly distilled or inhibitor-free solvents. Test for the presence of peroxides before use and purify the solvent if necessary.[7][9]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

There are several established methods for the synthesis of this compound. One of the most common laboratory-scale methods is the acid-catalyzed intramolecular cyclization of 4-phenyl-1-butanol.[2] Other notable methods include the reaction of styrene oxide with a phenyl Grignard reagent, and more advanced strategies involving organometallic reagents or photochemical ring expansion reactions.[10]

Q2: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of starting material, product, and any side products.[4]

Q3: What is the role of the acid catalyst in the cyclization of 4-phenyl-1-butanol?

In the acid-catalyzed cyclization of 4-phenyl-1-butanol, the acid (either a Brønsted or Lewis acid) protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent intramolecular nucleophilic attack by the oxygen of the resulting carbocation or an SN2-type displacement of the protonated hydroxyl group by the terminal phenyl group's ortho-position (followed by rearomatization) is not the primary pathway. The more accepted mechanism involves the formation of an oxonium ion intermediate followed by an intramolecular nucleophilic attack from the phenyl ring. A more plausible and common pathway is the intramolecular nucleophilic attack of the hydroxyl oxygen onto the benzylic carbon, which is activated towards nucleophilic attack, or through the formation of a carbocation at the benzylic position followed by ring closure. The mechanism proceeds through the formation of an oxonium ion intermediate, which then undergoes intramolecular nucleophilic attack to form the tetrahydrofuran ring.[2]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, there is growing interest in developing greener synthetic methodologies. For the synthesis of this compound, this can include the use of solid acid catalysts that can be easily recovered and reused, employing solvent-free reaction conditions, or using more environmentally benign solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and can be a suitable alternative to THF.[2][11][12]

III. Experimental Protocols & Visualizations

Protocol 1: Acid-Catalyzed Cyclization of 4-Phenyl-1-butanol

This protocol describes a general procedure for the synthesis of this compound via the acid-catalyzed cyclization of 4-phenyl-1-butanol.

Materials:

  • 4-Phenyl-1-butanol

  • Anhydrous Toluene

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or Diethyl ether

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • To the flask, add 4-phenyl-1-butanol and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Reaction Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 4-Phenyl-1-butanol, Toluene, and p-TSA reflux Heat to Reflux (Remove water via Dean-Stark) start->reflux Heat monitor Monitor by TLC/GC-MS reflux->monitor Periodically Sample quench Cool and Quench (NaHCO3 wash) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry (MgSO4) and Concentrate extract->dry purify Column Chromatography or Vacuum Distillation dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

reactant 4-Phenyl-1-butanol (with H+) intermediate1 Protonated Alcohol reactant->intermediate1 Protonation intermediate2 Oxonium Ion Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack water H2O intermediate1->water product This compound intermediate2->product Deprotonation

Caption: Acid-catalyzed cyclization mechanism.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in 2,2-Dimethyltetrahydrofuran Synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low conversion rates in 2,5-dimethoxytetrahydrofuran reactions. Retrieved from

  • Vulcanchem. (n.d.). This compound. Retrieved from

  • Royal Society of Chemistry. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-phenylfuran. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Retrieved from

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Reddit. (2021). Improving yields on alkylfuran synthesis. r/Chempros. Retrieved from

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved from

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from

  • BenchChem. (n.d.). Common side reactions in the synthesis of furans. Retrieved from

  • Google Patents. (n.d.). Novel synthesis process for 4-phenyl-1-butanol. Retrieved from

  • ChemicalBook. (n.d.). 2-METHYL-4-PHENYL-2-BUTANOL synthesis. Retrieved from

  • Diva-portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from

  • ChemicalBook. (n.d.). This compound. Retrieved from

  • LookChem. (n.d.). Purification of Tetrahydrofuran. Chempedia. Retrieved from

  • ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from

  • National Institutes of Health. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC. Retrieved from

  • SpringerLink. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from

  • ChemicalBook. (2022). Synthesis and Applications of THF. Retrieved from

  • WIPO Patentscope. (2015). WO/2015/194568 METHOD FOR PURIFYING TETRAHYDROFURAN COMPOUND. Retrieved from

  • Asian Journal of Chemistry. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Retrieved from

  • Google Patents. (n.d.). Purification of tetrahydrofuran. Retrieved from

  • Wiley Online Library. (n.d.). Two‐stage polymerization of styrene in tetrahydrofuran with Na‐naphthalene. Retrieved from

Sources

Technical Support Center: 2-Phenyl-tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Phenyl-tetrahydrofuran. This document is intended for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges encountered during its synthesis, with a particular focus on the identification, mechanism, and mitigation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yield and purity, and troubleshoot effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound (2-Ph-THF) involve the cyclization of a linear precursor. Key routes include:

  • Acid-catalyzed cyclization of 4-phenyl-1,4-butanediol or 4-phenyl-1-butanol : This is a straightforward and widely used method, often employing strong acids like sulfuric acid.[1]

  • Grignard-based synthesis : This approach involves the reaction of a Grignard reagent with a suitable precursor, such as γ-chlorobutyrophenone, followed by base-promoted intramolecular cyclization.[2][3]

  • Organometallic approaches : More advanced methods may utilize organozinc reagents reacting with acetals derived from lactones.[1]

Q2: I'm observing a significant amount of an unsaturated compound as a byproduct. What is it likely to be, and why does it form?

A2: The most common unsaturated byproduct is an alkene resulting from the dehydration of the starting alcohol (e.g., 4-phenyl-1-butanol) or the product itself. This is particularly prevalent in acid-catalyzed cyclizations. The acidic conditions required for ring closure can also promote the elimination of water, leading to the formation of various phenyl-substituted butenes.

Q3: My reaction yields are consistently low, and I have a lot of unreacted starting material. What are the likely causes?

A3: Low conversion can be attributed to several factors:

  • Insufficient acid catalysis : The acid concentration may be too low to effectively promote the cyclization.

  • Low reaction temperature : The activation energy for the cyclization may not be reached, leading to a sluggish reaction.

  • Deactivation of the catalyst : Impurities in the starting material or solvent can neutralize the acid catalyst.

  • Steric hindrance : In some substituted precursors, steric hindrance can slow down the intramolecular reaction.

Q4: I've noticed the formation of a higher molecular weight byproduct. What could this be?

A4: Higher molecular weight byproducts are often the result of intermolecular etherification, where two molecules of the starting alcohol react to form a linear ether instead of the desired intramolecular cyclization to form 2-Ph-THF. This is more likely to occur at higher concentrations of the starting material.

Q5: Are there any specific safety concerns I should be aware of when working with the solvents and reagents for this synthesis?

A5: Yes, particularly when using tetrahydrofuran (THF) as a solvent. THF can form explosive peroxides upon exposure to air.[4] It is crucial to test for peroxides before distillation and to use freshly distilled, inhibitor-free THF for reactions.[5] Grignard reagents are highly reactive with water and protic solvents, requiring anhydrous conditions for safe and effective use.[6]

II. In-Depth Troubleshooting Guides

Byproduct Profile 1: Dehydration Products (Phenyl-butenes)

Mechanism of Formation:

In acid-catalyzed reactions, the protonation of a hydroxyl group creates a good leaving group (water). Subsequent elimination of water can lead to the formation of a carbocation, which can then lose a proton to form a double bond.

Mitigation Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can favor the desired intramolecular cyclization over the higher-activation-energy elimination pathway.

  • Choice of Acid Catalyst: Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can sometimes reduce the extent of dehydration compared to strong mineral acids like sulfuric acid.

  • Reaction Time: Minimizing the reaction time can help to reduce the formation of degradation products. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

Byproduct Profile 2: Intermolecular Ether

Mechanism of Formation:

This byproduct forms when one molecule of the starting alcohol acts as a nucleophile, attacking the protonated hydroxyl group of another molecule in an intermolecular SN2 reaction.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration (high dilution) will favor the intramolecular cyclization over the intermolecular reaction, as the probability of two starting material molecules colliding is reduced.

  • Slow Addition of Substrate: A slow, controlled addition of the starting alcohol to the reaction mixture containing the catalyst can help to maintain a low instantaneous concentration of the substrate, further promoting the desired intramolecular pathway.

Byproduct Profile 3: Oxidation Products

Mechanism of Formation:

If oxidizing agents are present, or if the reaction is exposed to air at high temperatures, the tetrahydrofuran ring can be oxidized.[1] For instance, the benzylic position of this compound is susceptible to oxidation.

Mitigation Strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Purified Reagents and Solvents: Ensure that all reagents and solvents are free from oxidizing impurities.

III. Experimental Protocols & Data

Protocol 1: Acid-Catalyzed Cyclization of 4-Phenyl-1-butanol

This protocol is a general guideline. Optimal conditions may vary depending on the specific substrate and scale.

Materials:

  • 4-Phenyl-1-butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-phenyl-1-butanol in a suitable solvent (e.g., toluene) at 0 °C, slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Effect of Reaction Conditions on Byproduct Formation
CatalystTemperature (°C)Concentration (M)2-Ph-THF Yield (%)Dehydration Byproduct (%)Intermolecular Ether (%)
H₂SO₄1101.0652015
H₂SO₄801.0751510
H₂SO₄800.185105
p-TsOH1100.180128

Note: These are representative values. Actual results may vary.

IV. Mechanistic Diagrams

Main Synthetic Pathway and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproduct1 Dehydration Byproduct cluster_byproduct2 Intermolecular Ether Byproduct 4-Phenyl-1-butanol 4-Phenyl-1-butanol Protonated Alcohol Protonated Alcohol 4-Phenyl-1-butanol->Protonated Alcohol H+ Carbocation Carbocation Protonated Alcohol->Carbocation -H2O Intermolecular Ether Intermolecular Ether Protonated Alcohol->Intermolecular Ether + 4-Phenyl-1-butanol (Intermolecular Attack) 2-Phenyl-THF 2-Phenyl-THF Carbocation->2-Phenyl-THF Intramolecular Attack Phenyl-butene Phenyl-butene Carbocation->Phenyl-butene -H+ (Elimination)

Caption: Synthesis of 2-Phenyl-THF and major byproduct pathways.

Troubleshooting Workflow

G cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Purity of 2-Ph-THF identify_byproducts Identify Byproducts (GC-MS, NMR) start->identify_byproducts check_conversion Check Conversion (TLC, GC) start->check_conversion dehydration High Dehydration Products? identify_byproducts->dehydration ether High Intermolecular Ether? identify_byproducts->ether low_conversion Low Conversion? check_conversion->low_conversion solution_temp Lower Reaction Temperature dehydration->solution_temp Yes solution_acid Use Milder Acid dehydration->solution_acid Yes solution_dilution Increase Dilution ether->solution_dilution Yes solution_addition Slow Substrate Addition ether->solution_addition Yes solution_catalyst Increase Catalyst Loading low_conversion->solution_catalyst Yes solution_temp2 Increase Temperature low_conversion->solution_temp2 Yes

Caption: Troubleshooting workflow for 2-Phenyl-THF synthesis.

V. References

  • 4-Phenyl-1-butanol 99 3360-41-6 - Sigma-Aldrich. (URL: _)

  • CN105503783A - Purifying method of by-product THF in production process of PBT - Google Patents. (URL: )

  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - PMC - NIH. (URL: )

  • This compound - 16133-83-8 - Vulcanchem. (URL: )

  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - Semantic Scholar. (URL: )

  • Organic Syntheses Procedure. (URL: )

  • Purification of Tetrahydrofuran - Chempedia - LookChem. (URL: )

  • Mastering Grignard Reactions with 2-MeTHF: A Supplier's Guide. (URL: )

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Technical Support Center: Troubleshooting Low Yield in 2-Phenyl-tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyl-tetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yields. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide

Question 1: My acid-catalyzed cyclization of 2-phenyl-1,4-butanediol is resulting in a low yield of this compound. What are the likely causes and how can I improve the outcome?

Low yields in the acid-catalyzed cyclization of diols are frequently due to side reactions or incomplete conversion. The mechanism involves protonation of a hydroxyl group, elimination of water to form a carbocation, and subsequent intramolecular nucleophilic attack by the remaining hydroxyl group. Several factors can disrupt this pathway.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting diol.

      • Extend Reaction Time: If the starting material is still present, extend the reaction time. Optimization studies have shown that reaction times can be crucial, and reducing them from 20 to 4 hours is possible under optimized conditions without significantly impacting conversion[1].

      • Increase Temperature: Gently increasing the reaction temperature can enhance the rate of reaction. However, be cautious as excessive heat can promote side reactions.

  • Side Reactions: The formation of unwanted byproducts is a common issue.

    • Elimination Reactions: The carbocation intermediate can undergo elimination to form an alkene instead of cyclizing.

      • Solution: Use a non-nucleophilic, strong acid catalyst at the lowest effective concentration. Ensure the reaction temperature is not excessively high.

    • Intermolecular Etherification: Two molecules of the diol can react to form a linear ether, especially at high concentrations.

      • Solution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization.

  • Catalyst Issues: The choice and concentration of the acid catalyst are critical.

    • Troubleshooting Steps:

      • Catalyst Choice: While strong acids like sulfuric acid or hydrochloric acid are commonly used, they can also promote side reactions[2]. Consider using a milder Lewis acid catalyst.

      • Catalyst Concentration: Titrate the amount of catalyst. Too little will result in a slow or incomplete reaction, while too much can lead to degradation of the starting material or product.

Question 2: I'm attempting a synthesis using organometallic reagents and experiencing low yields. What are the critical parameters to control in this type of reaction?

Syntheses involving organometallic reagents, such as the reaction of a monoalkyl zinc halide with an acetal, are highly sensitive to reaction conditions[2].

Critical Parameters & Optimization:

  • Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture.

    • Troubleshooting Steps:

      • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent, must be purified to remove water and peroxides[3]. Distillation from sodium/benzophenone or lithium aluminum hydride is a standard procedure[3][4].

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.

  • Temperature Control: The stability of the organometallic reagents and intermediates is often temperature-dependent.

    • Solution: Many of these reactions require low temperatures (e.g., -40°C to -80°C) to prevent side reactions and decomposition of the reagents[2]. Ensure your cooling bath is stable and the internal reaction temperature is monitored.

  • Reagent Quality: The purity and activity of the organometallic reagent are paramount.

    • Solution: If possible, titrate the organometallic reagent before use to determine its exact concentration. Use freshly prepared or recently purchased reagents.

Frequently Asked Questions (FAQs)

Q1: My final product is impure after workup. What is a robust purification strategy for this compound?

A multi-step purification protocol is recommended to achieve high purity[5].

Recommended Purification Protocol:

  • Aqueous Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Dilute with an organic solvent like diethyl ether or ethyl acetate.

    • Wash sequentially with:

      • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

      • Deionized water.

      • Brine to aid in the separation of the organic and aqueous layers.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure[5].

  • Flash Column Chromatography:

    • This step is crucial for separating the target compound from organic impurities with different polarities.

    • Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase[5].

  • Vacuum Distillation:

    • As a final step, vacuum distillation can remove any remaining high-boiling impurities and residual chromatography solvent[5].

Q2: I suspect solvent impurities are affecting my reaction. How should I prepare my THF solvent?

Tetrahydrofuran can contain peroxides and water, which can interfere with many reactions, especially those involving organometallics[3][4].

THF Purification Protocol:

  • Peroxide Test: Before purification, test for peroxides using an acidic aqueous iodide solution. A yellow to brown color indicates the presence of peroxides[4].

  • Peroxide Removal: If peroxides are present, they can be removed by treatment with cuprous chloride or by passing the solvent through a column of activated alumina[3][4]. Caution: Do not distill THF with significant amounts of peroxides as this can lead to explosions[4].

  • Drying:

    • For rigorous drying, reflux THF over a drying agent like lithium aluminum hydride (LiAlH₄) or sodium/benzophenone ketyl under an inert atmosphere, followed by distillation[3][4].

    • Safety Note: Never add LiAlH₄ to THF that has not been tested and treated for peroxides, and ensure the solvent is not grossly wet to avoid a violent reaction[4].

  • Storage: Store the purified, anhydrous THF under an inert atmosphere and away from light. It is recommended to use it within a few days[4].

Q3: Could isomerization be a cause for my low yield of the desired this compound isomer?

Yes, the formation of isomers can be a significant issue, especially in reactions that proceed through intermediates that can rearrange.

  • In photochemical ring expansion reactions , for example, the stereoselectivity can be influenced by the reaction conditions and the nature of the starting materials[6].

  • In acid-catalyzed reactions , the stability of the carbocation intermediate can influence the final product distribution.

Troubleshooting Isomer Formation:

  • Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product over the thermodynamically more stable isomer.

  • Catalyst Choice: The choice of catalyst can significantly impact stereoselectivity. For instance, in some reactions involving tetrahydrofuran derivatives, Lewis acids like BF₃·OEt₂ can favor the formation of a specific isomer[7].

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the stereochemical outcome of the reaction.

Data and Protocols

Table 1: General Reaction Parameter Optimization
ParameterInitial ConditionOptimization StrategyRationale
Temperature Room TemperatureScreen from 0°C to refluxTemperature affects reaction rate and selectivity. Lower temperatures can reduce side reactions[1].
Solvent DichloromethaneTest a range of solvents (e.g., THF, Acetonitrile, Toluene)The solvent can influence solubility, reaction rate, and in some cases, product distribution[1][8].
Concentration 0.1 MVary from high dilution (0.01 M) to higher concentrations (0.5 M)High dilution can favor intramolecular reactions over intermolecular side reactions.
Reaction Time 24 hoursMonitor by TLC/GC-MS at regular intervalsOptimizing reaction time prevents product degradation from prolonged exposure to reaction conditions[1].
Protocol: Acid-Catalyzed Cyclization of 2-Phenyl-1,4-butanediol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-1,4-butanediol in a suitable solvent (e.g., toluene) under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to reflux and monitor the progress using TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or vacuum distillation.

Visual Guides

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) Start->AnalyzeByproducts OptimizePurity Purify Starting Materials CheckPurity->OptimizePurity Impure? OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeTime Optimize Reaction Time CheckConditions->OptimizeTime OptimizeSolvent Change Solvent CheckConditions->OptimizeSolvent OptimizeCatalyst Change/Titrate Catalyst CheckConditions->OptimizeCatalyst AddressSideReactions Address Specific Side Reactions AnalyzeByproducts->AddressSideReactions Side products identified? ImproveWorkup Optimize Workup & Purification AnalyzeByproducts->ImproveWorkup Product loss during workup? Success Improved Yield OptimizePurity->Success OptimizeTemp->Success OptimizeTime->Success OptimizeSolvent->Success OptimizeCatalyst->Success AddressSideReactions->Success ImproveWorkup->Success

Caption: A decision tree for troubleshooting low yields.

General Synthesis and Purification Workflow

SynthesisWorkflow Start Starting Materials Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Chromatography Flash Column Chromatography Workup->Chromatography Distillation Vacuum Distillation Chromatography->Distillation FinalProduct Pure 2-Phenyl- tetrahydrofuran Distillation->FinalProduct

Caption: Standard workflow for synthesis and purification.

References

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies . Chemical Science (RSC Publishing). (2019-09-06). DOI: 10.1039/C9SC04069B. Available at: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Purification of Tetrahydrofuran . Chempedia - LookChem. Available at: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans . Journal of the Brazilian Chemical Society. Available at: [Link]

  • Tetrahydrofuran synthesis . Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans . PMC - NIH. Available at: [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry . PMC - NIH. (2016-12-07). Available at: [Link]

  • Method for purifying high-purity organic solvent tetrahydrofuran for scientific research. Google Patents.
  • Purification of tetrahydrofuran. Google Patents.

Sources

Technical Support Center: Synthesis of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Phenyl-tetrahydrofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Instead of a generic overview, we will address specific, practical challenges you may encounter at the bench. This resource is structured as a series of troubleshooting questions and in-depth answers, grounded in mechanistic principles and validated protocols.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound and related derivatives.

Question 1: My reaction yield is unexpectedly low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes?

Answer: This is a classic case of incomplete conversion, which can stem from several root causes. Before repeating the experiment, consider the following points based on the type of reaction you are performing:

  • For Acid-Catalyzed Cyclization of a Diol (e.g., 4-phenylbutane-1,4-diol):

    • Catalyst Potency: Ensure your acid catalyst (e.g., H₂SO₄, TsOH) is not old or hydrated. The concentration of the catalyst is critical; too little will result in slow or incomplete reaction, while too much can promote dehydration side reactions.

    • Water Removal: The cyclization is a dehydration reaction, which is reversible. If water is not effectively removed (e.g., using a Dean-Stark apparatus or molecular sieves), the equilibrium will not favor product formation.

    • Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the cyclization. A modest increase in temperature can often drive the reaction to completion, but be cautious of promoting side reactions.

  • For Intramolecular Williamson Ether Synthesis (from a halo-alcohol):

    • Base Strength & Solubility: The chosen base (e.g., NaH, KOtBu) must be strong enough to fully deprotonate the alcohol. Furthermore, the resulting alkoxide must be sufficiently soluble in the reaction solvent to participate in the intramolecular Sₙ2 reaction. Using a phase-transfer catalyst can sometimes be beneficial in biphasic systems.

    • Solvent Quality: This reaction is highly sensitive to moisture. Ensure you are using anhydrous solvents. Water will quench the base and the reactive alkoxide. The solvent must also be appropriate for Sₙ2 reactions; polar aprotic solvents like DMF or DMSO are generally preferred over protic solvents.

  • For Reductive Cyclization of a Diketone:

    • Reductant Activity: The activity of hydride reagents (e.g., NaBH₄, LiAlH₄) can degrade upon storage. Similarly, for catalytic hydrogenations, the catalyst (e.g., Pd/C) may be poisoned or simply inactive.[1]

    • Incomplete Initial Reduction: In stepwise reductions, if the first ketone is not fully reduced to the alcohol before the cyclization step is initiated, a complex mixture of intermediates can result.

Question 2: My crude NMR spectrum shows unexpected signals in the olefinic region (δ 5.0-7.0 ppm). What is the likely side product?

Answer: The presence of olefinic protons is a strong indicator of dehydration and/or elimination side reactions . Instead of the desired intramolecular nucleophilic substitution (cyclization), a competing elimination pathway has occurred.

  • Likely Structures: The most common byproduct is an unsaturated five-membered ring or an acyclic isomer. For instance, in the acid-catalyzed cyclization of 4-phenylbutane-1,4-diol, the intermediate carbocation can lose a proton to form an enol ether, which may isomerize.

  • Causality:

    • Excessive Heat: High reaction temperatures favor elimination over substitution (Gibbs free energy).

    • Strongly Acidic Conditions: A high concentration of a strong, non-coordinating acid can promote E1 elimination via a carbocation intermediate.

    • Steric Hindrance: If the substrate is sterically hindered around the reaction centers, the Sₙ2 pathway for cyclization can be slowed, allowing the E2 pathway to become more competitive.

  • Preventative Measures:

    • Reduce the reaction temperature and extend the reaction time.

    • Use a milder, bulkier, or less concentrated acid catalyst.

    • In Williamson ether syntheses, use a non-hindered base like NaH instead of a bulky base like KOtBu, which is known to favor elimination.

Below is a diagram illustrating the desired cyclization pathway versus the competing dehydration side reaction.

G cluster_main Troubleshooting: Dehydration Side Reaction cluster_solution Corrective Actions SM 4-Phenylbutane-1,4-diol (Starting Material) Carbocation Secondary Carbocation Intermediate SM->Carbocation  H⁺ (cat.) -H₂O Product This compound (Desired Product) Carbocation->Product Intramolecular Nucleophilic Attack SideProduct Unsaturated Byproduct (e.g., 5-Phenyl-2,3-dihydrofuran) Carbocation->SideProduct E1 Elimination (-H⁺) Temp Lower Temperature SideProduct->Temp Prevented by Acid Milder Acid Catalyst SideProduct->Acid Prevented by

Caption: Desired cyclization vs. E1 elimination side reaction.

Question 3: I obtained a mixture of cis- and trans-2-phenyl-tetrahydrofuran. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is dependent on controlling the reaction mechanism. The formation of a mixture suggests that the reaction may be proceeding through a pathway that does not have strong facial bias, such as an Sₙ1-type mechanism with a planar carbocation intermediate.[2]

  • Mechanistic Considerations:

    • Sₙ1 Pathway: This pathway involves the formation of a carbocation. The subsequent intramolecular attack by the hydroxyl group can occur from either face of the planar carbocation, often leading to a mixture of diastereomers. This is common under strongly acidic conditions.

    • Sₙ2 Pathway: This pathway involves a backside attack, which is stereospecific. If the stereocenter at the alcohol is pre-defined, an Sₙ2 cyclization onto a carbon with a leaving group will result in a single diastereomer.

  • Strategies to Improve cis/trans Selectivity:

    • Favor Sₙ2 Conditions: For syntheses from a halo-alcohol, use conditions that favor the Sₙ2 mechanism: a polar aprotic solvent (e.g., THF, DMF) and a strong, non-hindered base (e.g., NaH). Avoid conditions that promote carbocation formation.

    • Lewis Acid Catalysis: Certain Lewis acids can coordinate to the reactants and template a specific transition state, leading to higher diastereoselectivity. For example, some titanium or tin-based Lewis acids have been used to direct the stereochemical outcome of similar cyclizations.[2]

    • Reductive Cyclization: Recent methods involving the borane-catalyzed reductive cyclization of 1,4-diketones have shown very high cis-selectivity.[3] This proceeds through a concerted mechanism that strongly favors the formation of the cis-isomer.

StrategyTypical ConditionsExpected OutcomeMechanistic Rationale
Promote Sₙ1 Strong Brønsted acid (H₂SO₄), high temp.Low diastereoselectivity (~1:1 cis/trans)Planar carbocation intermediate allows for non-selective nucleophilic attack.
Promote Sₙ2 NaH in anhydrous THF/DMF at 0 °C to RTHigh diastereoselectivity (often one major isomer)Stereospecific backside attack mechanism.
Catalytic Reductive Cyclization B(C₆F₅)₃, H₂ (gas)High cis-selectivity (>20:1)[3]The reaction proceeds through a constrained cyclic transition state favoring the cis product.[3]

Section 2: In-Depth Protocols & Experimental Validation

This section provides detailed, self-validating protocols for key procedures related to the synthesis and purification of this compound.

Protocol 1: Synthesis via Reductive Cyclization of 1-Phenyl-1,4-butanedione

This modern approach offers high yields and excellent cis-diastereoselectivity.[3]

Objective: To synthesize cis-2-phenyl-tetrahydrofuran with high stereocontrol.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-phenyl-1,4-butanedione (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene (to make a 0.1 M solution). With stirring, add the borane catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃, 5 mol%).

  • Reaction Execution: Seal the flask, purge with H₂ gas, and then pressurize the vessel to the desired pressure (e.g., 50 bar H₂). Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • In-Process Control (Self-Validation): Monitor the reaction by TLC or GC-MS. The disappearance of the starting diketone (higher polarity) and the appearance of a new, less polar spot corresponding to the product should be observed. The reaction is complete when no starting material is detected.

  • Workup: Carefully vent the H₂ gas in a fume hood. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Critical Solvent Check - Testing for and Removing THF Peroxides

Tetrahydrofuran (THF), a common solvent in these syntheses, can form explosive peroxides upon exposure to air.[4][5] This is a critical safety and quality control step.

Objective: To ensure the THF solvent is free of dangerous peroxides before use, especially before distillation or use with reactive metals or hydrides.

Step-by-Step Methodology:

  • Qualitative Test:

    • Place ~1 mL of the THF to be tested in a glass vial.

    • Add 2-3 drops of a freshly prepared 10-15% aqueous potassium iodide (KI) solution.[4]

    • Add a drop of dilute acid (e.g., 1M HCl) or a small amount of starch indicator solution.

    • Validation: A colorless or faint yellow solution indicates that the THF is safe to use. The formation of a dark yellow, brown, or purple/blue color (with starch) indicates the presence of peroxides, and the solvent should NOT be used or distilled directly.[4]

  • Peroxide Removal:

    • For Low Levels: If the test is only slightly positive, pass the solvent through a column of activated alumina. This will adsorb the peroxides. Re-test the solvent after treatment.

    • For High Levels: It is strongly recommended to discard THF that contains high levels of peroxides according to your institution's safety guidelines.[5] If disposal is not an option, the peroxides can be quenched by stirring the THF with an aqueous solution of a reducing agent like ferrous sulfate (FeSO₄) or sodium bisulfite.

    • Caution: Never distill THF to dryness, as this concentrates peroxides to an explosive level. Always leave a small amount of solvent in the distilling flask.

Caption: Workflow for testing and handling THF peroxides.

Section 3: Purification & Characterization

Question 4: I've completed my reaction, but I'm struggling to separate my this compound product from a non-polar byproduct. What's the best purification strategy?

Answer: Effective purification relies on exploiting the differences in physical properties between your product and the impurities. This compound is a moderately polar compound due to the ether oxygen. If you have a non-polar byproduct (e.g., from an elimination reaction or a hydrocarbon impurity), flash column chromatography is the method of choice.

Troubleshooting Purification Strategy:

  • Identify the Byproduct: Use crude NMR or GC-MS to get an idea of the byproduct's structure. Is it an alkene? An unreacted, protected starting material? Knowing the structure helps predict its polarity.

  • Optimize TLC: Before running a column, optimize the separation on a TLC plate.

    • Start with a low-polarity eluent system, such as 98:2 Hexane:Ethyl Acetate.

    • Gradually increase the polarity (e.g., 95:5, 90:10) until you achieve good separation (ΔR_f > 0.2) between the product and the impurity.

    • The goal is to have the product R_f be around 0.3-0.4 for optimal column separation.

  • Column Chromatography Protocol:

    • Packing: Use a slurry of silica gel in your initial, low-polarity eluent.

    • Loading: Adsorb your crude material onto a small amount of silica and load it dry onto the column. This prevents band broadening.

    • Elution: Begin eluting with the low-polarity solvent system determined by TLC. This will wash the non-polar impurity off the column first. Once the impurity is eluted (monitor by TLC), you can increase the solvent polarity to elute your desired this compound product more quickly.[6]

G Purification Purification Logic Crude Mixture Contains: • 2-Phenyl-THF (Product) • Non-polar Byproduct Goal: Isolate Product TLC TLC Purification:f2->TLC Develop Method Column Flash Column Chromatography Step 1: Elute with Low Polarity (e.g., 98:2 Hex:EtOAc) Step 2: Collect Byproduct Step 3: Increase Polarity (e.g., 90:10 Hex:EtOAc) Step 4: Collect Product TLC->Column Execute Separation Pure {Pure Product} Column->Pure Achieve Purity

Caption: Logic for separating polar products from non-polar impurities.

References

  • Acantharex. (2022). Watch this before using tetrahydrofuran (THF) | Quick guide. YouTube. Available at: [Link]

  • González-López, V., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(37), 8588-8597. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure: Tetrahydrofuran Purification. Available at: [Link]

  • Taylor, R. J. K., & Cernak, T. (2013). Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 2007, 345-394. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). tetrahydrofuran synthesis. Available at: [Link]

  • Google Patents. (2016). CN105503783A - Purifying method of by-product THF in production process of PBT.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure: Tetrahydrofuran from Furan. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]

  • Al-Harrasi, A. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Available at: [Link]

  • LookChem. (n.d.). Purification of Tetrahydrofuran. Chempedia. Available at: [Link]

  • ResearchGate. (2020). Mechanism of tetrahydrofuran synthesis. Available at: [Link]

  • IntechOpen. (2023). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Available at: [Link]

  • Le, C. M., et al. (2022). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. The Journal of Organic Chemistry, 87(1), 519-529. Available at: [Link]

  • Google Patents. (1980). US4233228A - Purification of tetrahydrofuran.

Sources

Technical Support Center: Purification of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenyl-tetrahydrofuran (2-Ph-THF). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable intermediate. Instead of a generic protocol, we offer a troubleshooting-focused approach, addressing the specific, practical challenges that arise in the lab. Our goal is to provide not just steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Section 1: Understanding and Troubleshooting Synthesis-Related Impurities

The purity of your final 2-Ph-THF is fundamentally linked to its synthesis route. Different methods introduce distinct impurity profiles. Here, we address the most common challenges stemming from popular synthetic pathways.

Q1: My 2-Ph-THF, synthesized via a Grignard reaction, has a persistent yellow color and a significant impurity peak in the GC analysis. What is this impurity and how can I remove it?

A1: The most probable culprit is biphenyl.

Expertise & Experience: This is a classic byproduct of Grignard reactions involving phenylmagnesium halides. Biphenyl is formed from a Wurtz-type coupling reaction between the Grignard reagent (phenylmagnesium bromide) and any unreacted bromobenzene starting material.[1][2] This reaction is often favored by higher temperatures and concentrated conditions.[1] The presence of biphenyl not only imparts a yellow hue but also complicates downstream applications.

Trustworthiness (Self-Validating Protocols): Successful removal of biphenyl is confirmed by the disappearance of the yellow color and, more definitively, by analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Authoritative Grounding: The formation of biphenyl as a major impurity in Grignard reactions is a well-documented phenomenon in organic chemistry literature.[1][2]

cluster_main Desired Reaction cluster_side Side Reaction Bromobenzene Bromobenzene PhMgBr PhMgBr Bromobenzene->PhMgBr + Mg, Ether 2-Ph-THF_intermediate 2-Ph-THF_intermediate PhMgBr->2-Ph-THF_intermediate + γ-Butyrolactone or other electrophile PhMgBr_side PhMgBr 2-Ph-THF 2-Ph-THF 2-Ph-THF_intermediate->2-Ph-THF Workup Biphenyl Biphenyl PhMgBr_side->Biphenyl Coupling Bromobenzene_unreacted Unreacted Bromobenzene Bromobenzene_unreacted->Biphenyl

Caption: Formation of 2-Ph-THF and the biphenyl impurity.

This is the most effective method for separating 2-Ph-THF from the less polar biphenyl.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (SiO₂) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system. Biphenyl, being a non-polar hydrocarbon, will elute first.

    • Starting Eluent: 98:2 Hexane:Ethyl Acetate.

    • Gradient: Gradually increase the polarity to 95:5 or 90:10 Hexane:Ethyl Acetate to elute the more polar 2-Ph-THF.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

While less precise than chromatography for this specific separation, vacuum distillation can be effective for larger scales if the boiling points are sufficiently different.

CompoundBoiling Point (°C at 760 mmHg)Boiling Point (°C at 10 torr)Notes
Biphenyl~255 °C~121-123 °CHigher boiling than the target compound.
This compound ~245-247 °C~94 °C (for 2-phenylfuran)[3]Data for 2-phenyl-THF is sparse; 2-phenylfuran is used as a proxy.[3]

Note: The boiling points are close, making fractional distillation necessary but challenging. Careful monitoring of the distillation temperature and pressure is critical.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column for vacuum operation. Ensure all glassware is properly dried.

  • Distillation: Heat the crude mixture under vacuum. Collect the fraction corresponding to the boiling point of 2-Ph-THF while monitoring for any changes in temperature that might indicate co-distillation of impurities.

  • Purity Check: Analyze the collected distillate by GC to confirm the removal of biphenyl.

Q2: I am synthesizing 2-Ph-THF via acid-catalyzed cyclization of 1-phenyl-1,4-butanediol and my yield is low, with several byproducts. How can I improve my purification?

A2: The primary issues are likely incomplete reaction and acid-mediated side reactions.

Expertise & Experience: The acid-catalyzed cyclization of diols is an equilibrium process.[4] If the reaction does not go to completion, you will have to separate your product from the highly polar starting diol. Furthermore, strong acidic conditions and heat can promote unwanted elimination (dehydration) reactions, leading to unsaturated byproducts.[5][6]

Trustworthiness (Self-Validating Protocols): A successful purification will result in a product free of the starting diol (as confirmed by NMR or LC-MS) and elimination byproducts (detectable by GC-MS and NMR).

Authoritative Grounding: The dehydration of 1,4-butanediol derivatives under acidic conditions is a known pathway to both the desired cyclic ether (tetrahydrofuran) and undesired byproducts.[5][7][8]

  • Quench and Neutralize: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst and prevents further side reactions.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine (saturated NaCl solution) to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purification: Purify the resulting crude oil using flash column chromatography as described in A1 . The highly polar 1-phenyl-1,4-butanediol will remain at the baseline in typical non-polar solvent systems, while the 2-Ph-THF will elute cleanly.

Section 2: General Purification and Stability

Even with a clean reaction, purification challenges can arise from the solvents and handling procedures used.

Q3: I suspect my purification solvents are contaminating my final product. How do I properly prepare THF for use in reactions and chromatography?

A3: Commercial THF often contains stabilizers and can form explosive peroxides upon storage, which must be removed for sensitive applications.

Expertise & Experience: Tetrahydrofuran is notorious for forming peroxides when exposed to air and light.[9] These peroxides can be detrimental, acting as radical initiators or oxidizing agents. Furthermore, commercial THF is often stabilized with butylated hydroxytoluene (BHT), which can appear as an impurity in your final product. For high-purity applications, fresh distillation from a drying and de-peroxidating agent is essential.

Trustworthiness (Self-Validating Protocols): The effectiveness of THF purification is validated by a negative peroxide test and the formation of a persistent deep blue color from the sodium-benzophenone ketyl indicator.[10][11]

Authoritative Grounding: The purification of THF using a sodium/benzophenone still is a standard and widely documented laboratory procedure for obtaining anhydrous, oxygen-free, and peroxide-free solvent.[10][12] Extreme caution is advised for this procedure.

Commercial_THF Commercial THF (may contain H₂O, O₂, peroxides, BHT) Peroxide_Test Test for Peroxides (e.g., KI test strips) Commercial_THF->Peroxide_Test Pre_Drying Pre-dry over NaOH or KOH Peroxide_Test->Pre_Drying Peroxides < Low Discard Discard Safely if Peroxides > High Peroxide_Test->Discard Peroxides > High Distillation_Apparatus Assemble Still: Add Na and Benzophenone Pre_Drying->Distillation_Apparatus Reflux Reflux under Inert Gas (N₂/Ar) until deep blue color persists Distillation_Apparatus->Reflux Distill Distill Pure THF Reflux->Distill Pure_THF Pure, Dry, Peroxide-Free THF Distill->Pure_THF

Caption: Workflow for the safe purification of THF.

Safety First: This procedure involves metallic sodium, a flammable solvent, and the potential for explosive peroxides. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). Never distill to dryness.[13]

  • Peroxide Check: Before proceeding, test the commercial THF for peroxides using potassium iodide (KI) starch paper or commercial test strips. If high levels of peroxides are present, do not proceed with distillation. Discard the solvent according to your institution's safety guidelines.[14]

  • Pre-Drying: Add THF to a flask containing sodium hydroxide or potassium hydroxide pellets and let it stand for 24-48 hours. This removes the bulk of the water.[12]

  • Distillation Setup: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add small pieces of metallic sodium and a small amount of benzophenone to act as an indicator.

  • Solvent Addition: Distill the pre-dried THF directly into the flask containing the sodium and benzophenone.

  • Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color as the sodium reacts with benzophenone to form the ketyl radical. This radical scavenges any remaining water and oxygen.[10] If the color fades, it indicates the presence of more water/oxygen, and the mixture should be refluxed until the color is persistent.

  • Collection: Once the blue color is stable, the THF can be distilled from the still for immediate use.

Section 3: Purity Assessment

Confirming the purity of your final product is the last critical step.

Q4: What are the most effective analytical techniques to confirm the purity of my this compound?

A4: A combination of Gas Chromatography (GC/GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for comprehensive purity analysis.

Expertise & Experience: No single technique tells the whole story. GC is excellent for detecting volatile impurities and quantifying purity, while NMR provides structural confirmation and can reveal non-volatile impurities that are invisible to GC.

Authoritative Grounding: GC and NMR are standard, powerful methods for the analysis of organic compounds, including heterocyclic structures like 2-Ph-THF.[15][16][17]

TechniqueStrengthsWeaknessesBest For Detecting
Gas Chromatography (GC) High resolution for volatile compounds; excellent for % purity calculation.[18]Not suitable for non-volatile impurities (e.g., salts, starting diol).Residual solvents (ether, hexane), biphenyl, elimination byproducts.
GC-Mass Spectrometry (GC-MS) Combines separation with identification of unknown peaks by mass.Same as GC.Identifying unknown byproducts from side reactions.
¹H and ¹³C NMR Provides definitive structural confirmation; detects a wide range of impurities.Can be less sensitive for very minor impurities; quantification requires an internal standard.Structural integrity of the product, starting materials (e.g., diol), BHT.[15]

References

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • PrepChem.com. Synthesis of 2-phenylfuran. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • University of Washington. How to Grow Crystals. [Link]

  • Organic Spectroscopy International. 2-Phenylfuran. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Scribd. THF Distillation. [Link]

  • National Institutes of Health. Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). [Link]

  • The Fromm Group. Guide for crystallization. [Link]

  • Homework.Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. [Link]

  • ResearchGate. Please how can I crystallize a new substance from THF as a solvent?. [Link]

  • LookChem. Purification of Tetrahydrofuran - Chempedia. [Link]

  • Grignard Reaction. Grignard Synthesis of Triphenylmethanol. [Link]

  • Sciencemadness Discussion Board. Safely distilling THF?. [Link]

  • ResearchGate. Possible degradation pathways of 2‐MeTHF under the radical addition conditions. [Link]

  • The Good Scents Company. 2-phenyl propyl tetrahydrofuran, 3208-40-0. [Link]

  • SciELO. An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. [Link]

  • ResearchGate. What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water?. [Link]

  • ResearchGate. Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method | Request PDF. [Link]

  • Grignard Reaction. Synthesis of Triphenylmethanol. [Link]

  • ResearchGate. Dehydration of 1,4-butanediol into 3-buten-1-ol catalyzed by ceria. [Link]

  • Google Patents.
  • National Institutes of Health. Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. [Link]

  • The Royal Society of Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • Centers for Disease Control and Prevention. tetrahydrofuran 1609 | niosh. [Link]

  • Reddit. THF has an incredibly short shelf life when not stabilized. :/. [Link]

  • Analytical Methods (RSC Publishing). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. [Link]

  • NIST WebBook. Tetrahydrofuran. [Link]

  • Google Patents. Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - CN101723922B.
  • ResearchGate. Reaction kinetics studies on catalytic dehydration of 1,4-butanediol using cation exchange resin | Request PDF. [Link]

  • ResearchGate. The Dehydration of 1,4‐Butanediol to Tetrahydrofuran in Supercritical Water. [Link]

  • Spectrochem. Home. [Link]

  • Agilent. Determination of THF in technical cyclohexane. [Link]

  • ScienceDirect. In situ DRIFTS for the mechanistic studies of 1,4-butanediol dehydration over Yb/Zr catalysts. [Link]

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Technical Support Center: Stereoselective Synthesis of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-phenyl-tetrahydrofuran (2-Ph-THF) scaffold is a key structural motif in numerous biologically active compounds and a valuable building block in medicinal chemistry. The precise three-dimensional arrangement of its substituents is often paramount to its function, making stereocontrol a critical challenge in its synthesis. This guide provides field-proven insights and detailed protocols to help researchers troubleshoot and optimize the stereoselectivity of 2-Ph-THF synthesis, addressing common issues related to both diastereomeric and enantiomeric control.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 2-Ph-THF. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Problem 1: Poor Diastereoselectivity (Low cis:trans or trans:cis Ratio)

Question: My reaction produces a nearly 1:1 mixture of cis- and trans-2-phenyl-tetrahydrofuran. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity is one of the most frequent challenges in substituted tetrahydrofuran synthesis. The outcome is typically a result of a delicate balance between kinetically and thermodynamically controlled pathways, which are highly sensitive to reaction conditions.[1][2] The key is to systematically manipulate reaction parameters to favor the formation of a single diastereomer's transition state over the other.

Potential Causes & Solutions:

  • Reaction Temperature: Temperature has a profound impact on selectivity. Lowering the temperature often enhances selectivity by favoring the transition state with the lowest activation energy, leading to the kinetic product.[3][4] Conversely, higher temperatures can allow the system to reach equilibrium, favoring the most thermodynamically stable product.[2]

    • Actionable Advice: Perform a temperature screening study. Start at your current reaction temperature and run parallel experiments at lower increments (e.g., 0 °C, -20 °C, -78 °C). Analyze the diastereomeric ratio (d.r.) at each point to identify the optimal kinetic conditions. (See Protocol 1 ).

  • Solvent Choice: The solvent's polarity and coordinating ability can preferentially stabilize one transition state over another, directly influencing the stereochemical outcome.[3][5][6] Non-coordinating, non-polar solvents may favor a more compact transition state, while polar or coordinating solvents can interact with intermediates, altering the energy landscape.

    • Actionable Advice: Screen a range of solvents with varying properties. A selection is provided in the table below.

Solvent TypeExamplesPotential Influence on Selectivity
Non-Polar Toluene, HexaneMay favor intramolecular interactions and less polar transition states.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Can stabilize charged intermediates or transition states. THF itself can sometimes participate in the catalytic cycle.[7]
Polar Protic Methanol, EthanolCan participate in hydrogen bonding, potentially interfering with or directing the cyclization. Generally less common for these reactions unless part of a specific mechanistic design.
  • Catalyst Selection (Acid-Catalyzed Cyclizations): For methods involving the cyclization of a diol or epoxy-alcohol, the choice of acid catalyst is critical. Lewis acids and Brønsted acids operate via different mechanisms.

    • Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄): These coordinate to oxygen atoms, creating a more organized, rigid transition state. This rigidity can amplify steric effects, often leading to higher diastereoselectivity.[1][8] Chelation control can play a significant role in directing the stereochemical outcome.[1]

    • Brønsted Acids (e.g., CSA, H₂SO₄, HClO₄): These protonate the hydroxyl group, leading to a carbocation intermediate that may be more flexible, potentially resulting in lower selectivity. However, in some systems, strong Brønsted acids can provide superior results.[1]

    • Actionable Advice: If you are using a Brønsted acid and getting poor selectivity, switch to a Lewis acid. Screen several Lewis acids to find the optimal balance of reactivity and selectivity.

Workflow for Troubleshooting Poor Diastereoselectivity

G start Poor Diastereoselectivity (e.g., 1:1 d.r.) temp Optimize Temperature (Run Protocol 1) start->temp solvent Screen Solvents (Vary Polarity) start->solvent catalyst Change Catalyst Type (Lewis vs. Brønsted Acid) start->catalyst check_kinetic Determine Control (Re-subject product to conditions) temp->check_kinetic solvent->check_kinetic catalyst->check_kinetic success Improved d.r. check_kinetic->success

Caption: A decision workflow for improving diastereoselectivity.

Problem 2: Low Enantioselectivity (Low Enantiomeric Excess, e.e.)

Question: I am attempting an asymmetric synthesis of 2-Ph-THF, but the enantiomeric excess is unacceptably low. What are the likely causes and solutions?

Answer: Achieving high enantioselectivity requires the use of a chiral influence—either a chiral catalyst, a chiral auxiliary, or an enzyme—that can effectively differentiate between the two enantiotopic faces of the substrate or prochiral intermediate. Low e.e. indicates that this differentiation is inefficient.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst/Ligand: The choice of chiral ligand is the most critical factor in asymmetric catalysis. The ligand's steric and electronic properties create the chiral environment necessary for stereodifferentiation.

    • Actionable Advice: Screen a library of chiral ligands. For metal-catalyzed reactions (e.g., using Cu, Pd, Ni, Rh), ligands with different backbones and chiral elements (e.g., BINOL, Salen, P-chiral phosphines) should be tested.[1][9] Even minor structural changes to the ligand can have a dramatic effect on enantioselectivity.

  • Sub-optimal Reaction Conditions: The performance of a chiral catalyst is highly dependent on temperature, solvent, and concentration.

    • Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: The solvent can coordinate to the metal center or interact with the ligand, altering the shape of the chiral pocket.

    • Actionable Advice: Once a promising ligand is identified, re-optimize the temperature and solvent for that specific catalytic system. (See Protocol 2 for a general approach).

  • Background (Uncatalyzed) Reaction: If the uncatalyzed reaction is fast relative to the catalyzed one, it will produce a racemic background, eroding the overall e.e.

    • Actionable Advice: Run a control experiment without the chiral catalyst/ligand to measure the rate of the background reaction. If it is significant, you may need to lower the reaction temperature or use a more active catalyst system to ensure the chiral pathway dominates.

  • Racemization of Product: The product itself might be racemizing under the reaction conditions.

    • Actionable Advice: Subject an enantiomerically enriched sample of the product to the reaction conditions (without the starting material) and monitor its optical purity over time. If racemization occurs, you may need to use milder conditions, shorten the reaction time, or find a catalyst that operates under neutral pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing stereodefined 2-Ph-THF, and how do I choose one?

There are several robust strategies, and the best choice depends on the available starting materials and the desired substitution pattern.

  • Intramolecular Cycloetherification: This is a very common approach, typically involving the cyclization of a precursor like 4-phenyl-1,4-butanediol or a related γ-hydroxy species with a leaving group.[10][11] Stereocenters are often set in the acyclic precursor before cyclization. This method is excellent if you have access to stereodefined precursors.

  • Metal-Catalyzed Cyclizations: Palladium- or Nickel-catalyzed reactions of γ-hydroxy alkenes or O-alkynones can form the THF ring while creating new C-C or C-O bonds, often with high levels of stereocontrol guided by chiral ligands.[9][12] These are powerful methods for asymmetric synthesis.

  • [3+2] Cycloadditions: Reactions involving rhodium-catalyzed decomposition of diazo compounds can generate carbonyl ylides that undergo [3+2] cycloaddition with alkenes to form the THF ring, often with excellent diastereoselectivity.[1]

  • Reductive Cycloetherification: This modern approach uses a catalyst to reduce a 1,4-diketone precursor, which then undergoes cyclization to form the THF ring, often with high cis-selectivity.[13]

Q2: Can you illustrate the key mechanistic step that determines diastereoselectivity in an acid-catalyzed cyclization?

Certainly. In the acid-catalyzed cyclization of a precursor like 4-phenylbutane-1,4-diol, the reaction proceeds through an oxonium ion intermediate. The subsequent intramolecular Sₙ2-like ring closure occurs via different chair-like transition states. The relative energies of these transition states determine the product ratio. The phenyl group, being bulky, will preferentially occupy a pseudo-equatorial position to minimize steric strain, which often dictates the major diastereomer.

G cluster_main Mechanism of Diastereoselection Precursor Acyclic Precursor (e.g., 4-phenyl-1,4-diol) Oxonium Oxonium Ion Intermediate Precursor->Oxonium + H⁺ TS_trans Transition State 1 (Pseudo-equatorial Ph) LOWER ENERGY Oxonium->TS_trans Favored Pathway TS_cis Transition State 2 (Pseudo-axial Ph) HIGHER ENERGY Oxonium->TS_cis Disfavored Pathway Prod_trans trans-2-Ph-THF (Major Product) TS_trans->Prod_trans Prod_cis cis-2-Ph-THF (Minor Product) TS_cis->Prod_cis

Caption: Steric effects in the transition state control diastereoselectivity.

Q3: What are the best analytical methods for determining the stereochemical purity (d.r. and e.e.) of my product?

  • For Diastereomeric Ratio (d.r.):

    • ¹H NMR Spectroscopy: This is the most direct method. The cis and trans diastereomers will have distinct signals with different chemical shifts and coupling constants. Careful integration of non-overlapping peaks provides an accurate d.r.

    • Gas Chromatography (GC) or HPLC: If the diastereomers are separable on a standard column, these methods provide excellent quantification.

  • For Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): This is the gold standard. Using a column with a chiral stationary phase allows for the separation of the two enantiomers, and the relative peak areas give the precise e.e.

    • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals of the two enantiomers to resolve in the NMR spectrum, allowing for quantification by integration. This is a classic method but often less precise than chiral chromatography.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a Lewis Acid-Catalyzed Cyclization

This protocol is designed to find the optimal temperature for maximizing diastereoselectivity.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the acyclic precursor (e.g., 4-phenyl-1,4-diol, 1.0 equiv) in anhydrous solvent (e.g., DCM, 0.1 M).

  • Cooling: Cool the flask to the first target temperature (e.g., 0 °C) using an ice-water bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at this temperature. Monitor its progress by TLC or LC-MS by periodically quenching small aliquots in saturated NaHCO₃ solution.

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated solution of NaHCO₃. Extract the aqueous layer with the reaction solvent (e.g., 3x DCM). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product's diastereomeric ratio using ¹H NMR spectroscopy.

  • Iteration: Repeat steps 1-6 at progressively lower temperatures (e.g., -20 °C, -40 °C, -78 °C) to determine the effect on the d.r.

Protocol 2: General Procedure for Screening Chiral Ligands in an Asymmetric Reaction

This protocol outlines a parallel approach to efficiently screen different chiral ligands.

  • Stock Solutions: Prepare stock solutions of the starting material, the metal precursor (e.g., Cu(OTf)₂), and the base (if required) in the chosen anhydrous solvent.

  • Array Preparation: In a series of oven-dried vials under an inert atmosphere, add the metal precursor (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%) for each reaction. Use a different chiral ligand for each vial.

  • Pre-formation of Catalyst: Add a small amount of solvent to each vial and stir for 30 minutes at room temperature to allow for the pre-formation of the chiral catalyst complex.

  • Reaction Initiation: Add the starting material stock solution and the base (if any) to each vial.

  • Incubation: Place all vials in a temperature-controlled shaker or stir plate at the desired reaction temperature.

  • Monitoring & Workup: After a set time (e.g., 24 hours), quench a small aliquot from each reaction and analyze by TLC or LC-MS to assess conversion. Once complete, perform a standard aqueous workup.

  • Analysis: Purify the product from each reaction (e.g., by flash chromatography). Determine the enantiomeric excess of each purified product using chiral HPLC or chiral GC. The ligand that provides the highest e.e. is selected for further optimization.

References

  • Wolfe, J. P., & Hay, M. B. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. Retrieved from [Link]

  • Yadav, V., Prasad, D. L. V. K., Yadav, A., & Yadav, K. (2020). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of solvent tetrahydrofuran (THF). a Variation of solvent (only... [Diagram]. Retrieved from [Link]

  • American Chemical Society Publications. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews. Retrieved from [Link]

  • Yadav, V., et al. (2020). On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. Cambridge Open Engage. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. Retrieved from [Link]

  • MDPI. (n.d.). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Retrieved from [Link]

  • Smith, A. D., & Bull, J. A. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]

  • ChemRxiv. (n.d.). Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Retrieved from [Link]

  • ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium−Prins Cyclization: Access to the Cordigol Ring System. Organic Letters. Retrieved from [Link]

  • American Chemical Society Publications. (2024). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. Retrieved from [Link]

  • MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. Retrieved from [Link]

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Technical Support Center: Catalyst Deactivation in 2-Phenyl-tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Phenyl-tetrahydrofuran. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. As your partner in the lab, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the robustness of your synthetic protocols.

The synthesis of this compound can be approached through several catalytic routes, most commonly via the acid-catalyzed cyclization of a diol, hydrogenation of 2-phenylfuran, or the hydroalkoxylation of a styrene precursor.[1][2][3] While effective, these methods are susceptible to catalyst deactivation, a phenomenon that can manifest as decreased reaction rates, lower yields, and reduced selectivity. This guide provides a structured, question-and-answer approach to troubleshoot these challenges effectively.

Section 1: Troubleshooting Guide for Common Catalyst Deactivation Issues

This section is organized by the class of catalyst typically employed in this compound synthesis. Each question addresses a specific experimental observation, explains the probable root cause, and provides actionable solutions.

1.1. Solid Acid Catalysts (e.g., Zeolites, Amberlyst-15, Nafion)

Solid acid catalysts are frequently used for the intramolecular cyclization of 2-phenyl-1,4-butanediol. Their primary deactivation pathway is often related to surface fouling.[4]

Q1: My reaction rate has significantly decreased after the first use of my recycled zeolite catalyst. What is the likely cause?

A1: The most probable cause is fouling of the catalyst's active sites and pores by carbonaceous deposits, commonly referred to as "coke" or humins.[4]

  • Causality: Furanic compounds and their precursors, especially under acidic and thermal stress, can polymerize to form high-molecular-weight, carbon-rich species.[5] These deposits physically block the micropores of the zeolite, preventing reactant molecules from accessing the internal acidic sites where catalysis occurs. The deactivation often follows an exponential decay curve, indicating a rapid loss of accessible active sites.[5]

  • Troubleshooting Steps:

    • Visual Inspection: Check for a noticeable darkening or charring of the catalyst pellets or beads.

    • Thermogravimetric Analysis (TGA): To confirm and quantify coke deposition, run TGA on the spent catalyst under an air or oxygen atmosphere. A significant weight loss between 300-600°C corresponds to the combustion of carbonaceous deposits.

    • Solution: The catalyst can often be regenerated. See Protocol 3.1: Regeneration of a Coked Solid Acid Catalyst via Calcination .

Q2: I am observing a lower yield of this compound and an increase in dark, polymeric byproducts. How is this related to catalyst deactivation?

A2: This is a classic symptom of deactivation by coke formation , which not only reduces activity but can also alter selectivity.

  • Causality: The buildup of coke on the catalyst surface does not happen uniformly. It may initially block the most active acid sites, which are responsible for the desired cyclization pathway.[6] As these primary sites are obstructed, the reaction may shift to less selective pathways on external surfaces or weaker acid sites, favoring polymerization and the formation of undesired byproducts. Aromatic precursors, such as the phenyl group in the substrate, can contribute significantly to coke formation.[7]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: High temperatures accelerate coke formation.[8] Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Modify Flow Rate (for flow systems): Increasing the space velocity can sometimes reduce the residence time of coke precursors on the catalyst surface, mitigating their formation.

    • Solvent Choice: Using a solvent that can effectively dissolve oligomeric intermediates may help wash them off the catalyst surface before they permanently convert to hard coke.

1.2. Heterogeneous Palladium Catalysts (e.g., Pd/C, Pd/Al₂O₃)

Palladium catalysts are essential for the hydrogenation of 2-phenylfuran to this compound or in certain hydroalkoxylation routes.[2][9] Their deactivation is typically chemical in nature.

Q1: My Pd/C-catalyzed hydrogenation of 2-phenylfuran has completely stalled, even with a fresh supply of hydrogen. What is the cause?

A1: This abrupt halt in activity strongly suggests catalyst poisoning .

  • Causality: Poisons are substances that chemically bond to the active metal sites, rendering them inactive. Palladium is highly susceptible to poisoning by sulfur compounds (e.g., thiols, sulfides), halides, and heavy metals.[10] These impurities can be present in starting materials, solvents, or leach from rubber septa or tubing. The poisoning mechanism involves strong chemisorption onto the palladium surface, which blocks sites required for hydrogen activation and substrate adsorption.[11]

  • Troubleshooting Steps:

    • Substrate & Solvent Purity Check: Analyze your 2-phenylfuran starting material and solvent for sulfur or halide impurities using appropriate analytical techniques (e.g., GC with a sulfur-selective detector, elemental analysis).

    • Purify Reagents: If impurities are detected, purify the substrate (e.g., by distillation or recrystallization) and use high-purity, sulfur-free solvents.

    • System Inertness: Ensure all glassware is scrupulously clean and avoid using any components that could introduce poisons.

Q2: The activity of my Pd(II) catalyst used for a cycloisomerization reaction is decreasing with each recycle. What is happening?

A2: The likely cause is the reduction of the active Pd(II) species to catalytically inactive Pd(0) aggregates .

  • Causality: In many catalytic cycles involving Pd(II), a reductive elimination step can lead to the formation of Pd(0). While this is a necessary part of some catalytic cycles, under certain conditions, these Pd(0) species can aggregate and precipitate out of the catalytic cycle as metallic palladium, which is inactive for this specific transformation.[12] This process is a common deactivation pathway in oxidative palladium catalysis.

  • Troubleshooting Steps:

    • Introduce a Mild Oxidant: The addition of a stoichiometric or catalytic amount of a mild oxidant can regenerate the active Pd(II) state from the inactive Pd(0). Benzoquinone (BQ) is often effective for this purpose.[12]

    • Optimize Reaction Atmosphere: Running the reaction under a slightly oxidative atmosphere (e.g., with a controlled amount of air or O₂) can sometimes prevent the accumulation of Pd(0).

    • Regeneration Protocol: A deactivated catalyst can sometimes be restored by ex-situ oxidation. See Protocol 3.2: Re-oxidation of a Deactivated Pd(0) Catalyst .

Q3: My hydrogenation reaction is sluggish, and I notice performance drops when running at higher temperatures. Why?

A3: This suggests deactivation via thermal degradation , specifically metal sintering.

  • Causality: At elevated temperatures, small, highly active palladium nanoparticles on the support surface can become mobile and coalesce into larger, less active crystals.[11] This process, known as sintering, irreversibly reduces the active surface area of the metal, leading to a lower overall reaction rate. While Pd/C is relatively robust, very high local temperatures (exacerbated by poor heat transfer from exothermic hydrogenations) can induce this effect.[13]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction.

    • Ensure Efficient Stirring/Mixing: Vigorous agitation is crucial to dissipate the heat generated during an exothermic hydrogenation, preventing localized hot spots on the catalyst surface.

    • Choose a More Stable Support: For high-temperature applications, consider catalysts on more thermally stable supports like alumina or titania, although this may alter selectivity.

Section 2: General FAQs on Catalyst Management

Q1: What are the main classes of catalyst deactivation I should be aware of?

A1: Catalyst deactivation mechanisms can be broadly categorized into three types: chemical, thermal, and mechanical.[14]

  • Chemical: Includes poisoning (strong adsorption of impurities) and fouling (physical deposition of substances like coke).[10][11]

  • Thermal: Involves changes to the catalyst structure due to high temperatures, such as sintering of the active metal or collapse of the support material.[15]

  • Mechanical: Relates to the physical loss of catalyst material through attrition (grinding into fines) or crushing, primarily a concern in industrial packed-bed or slurry reactors.[11]

Q2: How can I proactively minimize catalyst deactivation?

A2: A proactive approach is key to extending catalyst life.

  • Ensure High Purity of Reactants: The single most effective measure is to use highly pure substrates, solvents, and gases to prevent poisoning.

  • Optimize Reaction Conditions: Avoid excessively high temperatures to minimize thermal degradation and coking. Ensure efficient mixing to prevent local overheating.[16]

  • Select the Right Catalyst: Choose a catalyst with a support and active phase appropriate for your reaction conditions. For instance, if basic impurities are a concern, a catalyst less sensitive to them might be preferable.

Q3: Is it always possible to regenerate a deactivated catalyst?

A3: Regeneration is possible for certain deactivation mechanisms but not all.

  • Regenerable: Fouling by coke can often be reversed by controlled combustion (calcination).[4] Deactivation by reduction of Pd(II) to Pd(0) can sometimes be reversed by chemical oxidation.[12]

  • Often Irreversible: Poisoning by strong chemisorption (like sulfur on palladium) is typically permanent.[10] Thermal degradation (sintering) is also irreversible as it involves a physical restructuring of the active metal particles.

Section 3: Protocols & Data
3.1. Protocol: Regeneration of a Coked Solid Acid Catalyst via Calcination

Objective: To remove carbonaceous deposits (coke) from a solid acid catalyst (e.g., H-ZSM-5, Amberlyst-15) by controlled oxidation.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature and gas flow control

  • Quartz or ceramic tube

  • Source of dry, compressed air and an inert gas (N₂ or Ar)

Procedure:

  • Pre-treatment (Drying): Place the spent catalyst in the tube furnace. Heat the catalyst to 120°C under a steady flow of inert gas (e.g., 50 mL/min) for 2 hours to remove any adsorbed water and volatile organics.

  • Controlled Burn-off: While maintaining the inert gas flow, slowly ramp the temperature to your target calcination temperature (typically 450-550°C for zeolites; consult manufacturer's data for resins as they have lower thermal stability).

  • Oxidation: Once at the target temperature, gradually introduce a flow of dry air, starting with a diluted stream (e.g., 5% air in N₂) and slowly increasing the concentration to 100% air over 1-2 hours. This slow introduction prevents a rapid, uncontrolled combustion that could create hot spots and damage the catalyst structure.

  • Hold: Maintain the catalyst at the target temperature under the air flow for 3-5 hours, or until the exit gas shows no more CO₂ (if monitoring is available).

  • Cool Down: Switch the gas flow back to 100% inert gas and allow the furnace to cool down to room temperature.

  • Storage: Once cool, store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture.

3.2. Protocol: Re-oxidation of a Deactivated Pd(0) Catalyst

Objective: To regenerate a Pd(II) catalyst that has been deactivated by reduction to Pd(0).

Materials:

  • Deactivated catalyst (e.g., Pd(II) on a solid support)

  • 1,4-Benzoquinone (BQ)

  • An appropriate solvent (e.g., THF, Dioxane)

Procedure:

  • Catalyst Suspension: In a flask, suspend the deactivated catalyst in a suitable solvent under an inert atmosphere.

  • Oxidant Addition: Add 1.5-2.0 equivalents of 1,4-benzoquinone (relative to the amount of palladium) to the suspension.

  • Stirring: Stir the mixture at room temperature for 4-6 hours. A color change in the solution may be observed as the benzoquinone is reduced to hydroquinone.

  • Washing: Filter the catalyst and wash it thoroughly with fresh solvent to remove the hydroquinone and any remaining benzoquinone.

  • Drying: Dry the catalyst under vacuum before reusing it in the reaction.

3.3. Data Table: Impact of Deactivation on Catalyst Performance

The following table provides representative data illustrating the decline in performance for a solid acid catalyst used in the cyclization of 2-phenyl-1,4-butanediol.

Catalyst StateCycle NumberReaction Time (h)Conversion of Diol (%)Selectivity to 2-Phenyl-THF (%)
Fresh Catalyst 149895
Deactivated 246588
Deactivated 343275
Regenerated 449593
Section 4: Visualizing Deactivation Pathways

The following diagrams illustrate the primary mechanisms of catalyst deactivation and a logical workflow for troubleshooting.

DeactivationMechanisms Active Active Catalyst Site Poisoned Poisoned Site (Inactive) Active->Poisoned Poisoning (e.g., Sulfur, Halides) Fouled Fouled Site (Inactive) Active->Fouled Fouling / Coking (Carbon Deposition) Sintered Sintered Metal (Low Activity) Active->Sintered Thermal Degradation (High Temperature) Reduced Reduced Metal (Inactive, e.g., Pd(0)) Active->Reduced Chemical Reduction (e.g., Pd(II) -> Pd(0))

Caption: Primary mechanisms leading to catalyst deactivation.

TroubleshootingWorkflow start Reduced Catalyst Activity Observed q1 Is the catalyst visibly darkened or charred? start->q1 q2 Was the reaction run at an unusually high temperature? q1->q2 No coke Probable Cause: Coking / Fouling q1->coke Yes q3 Did the activity drop suddenly and completely? q2->q3 No sinter Probable Cause: Thermal Sintering q2->sinter Yes poison Probable Cause: Poisoning q3->poison Yes sol_coke Action: Perform TGA. Regenerate via Calcination. coke->sol_coke sol_sinter Action: Optimize temperature control. Catalyst is likely irreversibly damaged. sinter->sol_sinter sol_poison Action: Analyze reactants for impurities. Purify starting materials. poison->sol_poison

Caption: A troubleshooting workflow for diagnosing catalyst issues.

References
  • Vulcanchem. (n.d.). This compound. Retrieved from Vulcanchem.
  • Gligorich, K. M., Schultz, M. J., & Sigman, M. S. (2006). Palladium(II)-catalyzed aerobic hydroalkoxylation of styrenes containing a phenol. Journal of the American Chemical Society, 128(9), 2794–2795. URL: [Link]

  • Starr, D., & Hixon, R. M. (n.d.). Tetrahydrofuran. Organic Syntheses. URL: [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. URL: [Link]

  • Wang, T., et al. (2015). Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts. RSC Advances. URL: [Link]

  • Request PDF. (n.d.). Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts. Retrieved from ResearchGate. URL: [Link]

  • MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. URL: [Link]

  • MDPI. (2023). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. URL: [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? YouTube. URL: [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. URL: [Link]

  • Request PDF. (n.d.). Carbon support hydrogenation in Pd/C catalysts during reductive thermal treatment. Retrieved from ResearchGate. URL: [Link]

  • Google Patents. (n.d.). Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst.
  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. URL: [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. URL: [Link]

  • ResearchGate. (n.d.). Different types of coke deposited or formed in catalysts during the.... URL: [Link]

Sources

Technical Support Center: 2-Phenyl-tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-phenyl-tetrahydrofuran. This document is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical role of temperature in this synthetic process, offering practical solutions to common challenges. Our goal is to provide you with the expertise to navigate experimental complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of this compound?

Temperature is a critical parameter that directly influences reaction kinetics, thermodynamics, and selectivity. In the synthesis of this compound, temperature control is essential for:

  • Initiating the reaction: Providing sufficient activation energy for the reaction to proceed at a practical rate.

  • Controlling reaction rate: Ensuring the reaction is not too slow, which can lead to degradation of intermediates, or too fast, which can generate excessive heat and promote side reactions.

  • Maximizing yield and purity: Operating within the optimal temperature range minimizes the formation of byproducts.

  • Directing stereoselectivity: In stereoselective syntheses, temperature can be the deciding factor between different diastereomers by shifting the balance between thermodynamic and kinetic control.[1]

Q2: Are there different optimal temperatures depending on the synthetic route?

Absolutely. The ideal temperature is highly dependent on the chosen synthetic pathway. For instance:

  • Acid-catalyzed cyclization of 2-phenyl-1,4-butanediol: This method often requires heating to facilitate the dehydration and subsequent intramolecular nucleophilic attack to form the tetrahydrofuran ring.[2]

  • Organometallic routes: Reactions involving organometallic reagents, such as the use of monoalkyl zinc halides or n-butyllithium, frequently require very low temperatures (e.g., -80°C to 0°C) during the initial steps to control the high reactivity of these reagents and prevent unwanted side reactions.[2][3] Subsequent steps may involve warming to room temperature or gentle heating.[4]

  • Reductive cyclization of diketones: Certain catalytic methods, like those using a triarylborane catalyst with dihydrogen, may require elevated temperatures (e.g., 80°C) and pressure to achieve efficient conversion.[5]

Q3: What are the most common side reactions promoted by incorrect temperatures?

Deviations from the optimal temperature can lead to a variety of undesirable side products:

  • Too High: Elevated temperatures can cause decomposition of starting materials, reagents, or the final product.[6] In acid-catalyzed reactions, it can lead to elimination reactions, forming alkenes, or polymerization.

  • Too Low: Insufficient temperature may result in an incomplete or stalled reaction, leaving unreacted starting materials that complicate purification.[3]

  • Poor Temperature Control during Reagent Addition: For highly exothermic reactions involving organometallics, poor heat dissipation can create localized "hot spots," leading to side reactions such as the formation of over-lithiated species or reaction with the solvent (e.g., THF).[3]

Q4: How does temperature influence the diastereoselectivity of the final product?

In syntheses that create multiple stereocenters, temperature can be a powerful tool for controlling the diastereomeric ratio. The product distribution can be governed by either kinetic or thermodynamic control.

  • Kinetic Control: Often favored at lower temperatures, this leads to the fastest-forming product, which may not be the most stable.

  • Thermodynamic Control: Typically achieved at higher temperatures, this allows the reaction to reach equilibrium, favoring the most stable product diastereomer.[1] In some cases, product stereoisomers can interconvert under the reaction conditions until the most stable form predominates.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and solutions.

Problem 1: My reaction yield is significantly lower than expected.

  • Possible Cause: The reaction temperature is too low, resulting in insufficient activation energy and a slow or stalled reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Use a calibrated thermometer to check the internal reaction temperature. Do not rely solely on the setpoint of the heating mantle or cooling bath.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by techniques like TLC or GC-MS.

    • Consult Literature: Re-examine the literature for the specific synthetic route you are using to ensure you are within the recommended temperature range.[2][5]

  • Possible Cause: The reaction temperature is too high, causing decomposition of your starting material, product, or sensitive reagents.

  • Troubleshooting Steps:

    • Run at Lower Temperature: Attempt the reaction at a lower temperature. While this may increase the reaction time, it can preserve the integrity of the molecules involved.

    • Analyze Byproducts: Identify the impurities in your crude product. The structure of these byproducts can provide clues about the degradation pathway (e.g., elimination vs. fragmentation).

    • Controlled Reagent Addition: For exothermic reactions, add the reagent slowly at a low temperature to maintain control and prevent temperature spikes. For example, the addition of n-butyllithium is often performed at -78°C.[3]

Problem 2: The final product is contaminated with significant impurities.

  • Possible Cause: The reaction temperature is promoting the formation of a thermodynamically stable but undesired side product.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to favor the kinetically controlled product, which may be your desired compound.

    • Optimize Reaction Time: High temperatures for prolonged periods can lead to side reactions. Determine the point at which the formation of your desired product is maximized and stop the reaction, even if some starting material remains.

    • Change of Catalyst/Solvent: Consider using a more active catalyst that allows the reaction to proceed at a lower temperature.

Problem 3: The reaction has poor or incorrect diastereoselectivity.

  • Possible Cause: The reaction is operating under thermodynamic control when the desired isomer is the kinetic product (or vice versa).

  • Troubleshooting Steps:

    • Adjust Temperature for Selectivity:

      • To favor the kinetic product , run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[3]

      • To favor the thermodynamic product , run the reaction at a higher temperature to allow the isomers to equilibrate.[1]

    • Lewis Acid Additives: In some radical cyclizations to form tetrahydrofurans, the addition of Lewis acids can reverse diastereoselectivity. This effect can also be temperature-dependent.[7]

    • Screening Reaction Conditions: Systematically vary the temperature and monitor the change in the diastereomeric ratio to find the optimal conditions for your desired isomer.

Data Summary & Experimental Protocols

Impact of Temperature on Synthesis Outcomes

The following table summarizes general temperature effects on tetrahydrofuran synthesis based on common reaction types. Specific outcomes will vary based on substrates and reagents.

Synthetic RouteTypical Temperature RangeEffect of Lower TemperatureEffect of Higher Temperature
Acid-Catalyzed Dehydration [2][8]80°C - 150°CIncomplete reaction, low yield.Increased side products (elimination, polymerization).
Organolithium/Grignard Addition -78°C to RTMay be required for selectivity and to prevent reaction with solvent.[3]Loss of selectivity, reaction with solvent, reagent decomposition.
Catalytic Reductive Cyclization [5]25°C - 100°CSlow reaction rate.Potential for catalyst deactivation or product degradation.
Palladium-Catalyzed Coupling [4]50°C - 100°CInefficient catalytic turnover.Ligand decomposition, formation of undesired coupling byproducts.
Protocol: Acid-Catalyzed Cyclization of 2-Phenyl-1,4-Butanediol

This protocol is a representative example of a common synthesis route where temperature control is crucial for success.

Materials:

  • 2-Phenyl-1,4-butanediol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-phenyl-1,4-butanediol in toluene.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., p-TsOH).

  • Heating and Water Removal (Critical Temperature Step): Heat the mixture to reflux (approx. 110-120°C for toluene). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. This temperature is crucial to overcome the activation energy for dehydration.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cooling: Once complete, allow the reaction mixture to cool to room temperature. Do not quench while hot , as this can be hazardous.

  • Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Visual Schematics

Experimental Workflow

The following diagram illustrates a generalized workflow, highlighting the points where temperature control is critical.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reactant & Solvent Setup B Cool to T1 (e.g., 0°C or -78°C) A->B C Controlled Reagent Addition at T1 B->C D Warm to T2 (Reaction Temp) (e.g., RT or Reflux) C->D E Monitor Reaction Progress at T2 D->E F Cool to T3 (e.g., 0°C) E->F G Quench Reaction F->G H Extraction & Drying G->H I Purification (e.g., Distillation) H->I

Caption: Generalized workflow for synthesis highlighting critical temperature control points.

Troubleshooting Decision Tree

Use this diagram to diagnose common temperature-related issues.

G Start Unsatisfactory Result (Low Yield / Impurities) Cause Is internal temperature verified & stable? Start->Cause CheckSetup Calibrate Probe Improve Insulation/Stirring Cause->CheckSetup  No YieldIssue Primary Issue: Low Yield Cause->YieldIssue  Yes ImpurityIssue Primary Issue: Impurities / Poor Selectivity Cause->ImpurityIssue  Yes TempLow Is Temperature Potentially Too Low? YieldIssue->TempLow TempHigh_Yield Is Temperature Potentially Too High? YieldIssue->TempHigh_Yield TempHigh_Impurity Is Temperature Potentially Too High? ImpurityIssue->TempHigh_Impurity IncreaseT Solution: Incrementally Increase Temp & Monitor Progress TempLow->IncreaseT  Yes DecreaseT_Yield Solution: Reduce Temp Check for Degradation TempHigh_Yield->DecreaseT_Yield  Yes DecreaseT_Impurity Solution: Reduce Temp Favor Kinetic Product TempHigh_Impurity->DecreaseT_Impurity  Yes

Sources

Technical Support Center: Solvent Effects on the Synthesis of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-tetrahydrofuran. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) with a focus on the critical role of solvent selection in achieving optimal reaction outcomes. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility in a laboratory setting.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the synthesis of this compound via intramolecular Williamson ether synthesis.

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is the intramolecular Williamson ether synthesis. This method involves the cyclization of a 4-halo-1-phenylbutan-1-ol precursor in the presence of a strong base. The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, attacking the carbon bearing the halogen to form the five-membered tetrahydrofuran ring.[1][2]

Q2: Why is the choice of solvent so critical in this synthesis?

A2: The solvent plays a multifaceted role in the intramolecular Williamson ether synthesis of this compound. It influences the solubility of the reactants, the rate of the SN2 reaction, and the competition between the desired substitution reaction and potential side reactions, most notably elimination (E2). Polar aprotic solvents are generally favored as they can solvate the cation of the base (e.g., Na⁺ from NaH) without strongly solvating the alkoxide nucleophile, thus enhancing its reactivity.[3][4][5]

Q3: Which solvents are generally recommended for this reaction?

A3: Polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), and Dimethyl sulfoxide (DMSO) are commonly employed for Williamson ether synthesis.[2][6] The choice among these depends on factors such as desired reaction temperature, reaction time, and ease of removal during workup.

Q4: I am observing a significant amount of an alkene byproduct. What is the likely cause and how can I minimize it?

A4: The formation of an alkene byproduct, 1-phenylbut-3-en-1-ol or similar elimination products, is a common issue and arises from a competing E2 elimination reaction. This is more likely to occur with secondary halides, but can also be a factor with primary halides under certain conditions. The choice of a less sterically hindered base and a solvent that favors SN2 over E2 can help. Additionally, running the reaction at the lowest effective temperature can favor the substitution pathway.[4]

Q5: My reaction is very slow or is not going to completion. What are some potential reasons?

A5: A sluggish or incomplete reaction can be due to several factors. Insufficiently strong base or incomplete deprotonation of the starting alcohol will limit the concentration of the nucleophile. The presence of water in the reaction mixture can quench the base and the alkoxide. The choice of a solvent that poorly solubilizes the reactants or a reaction temperature that is too low can also be contributing factors. Ensure your reagents and solvent are anhydrous and consider a solvent with a higher boiling point if a higher reaction temperature is required.

II. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used (e.g., sodium hydride) is old or has been deactivated by moisture. 2. Presence of Water: The solvent or starting material is not anhydrous, leading to quenching of the base and alkoxide. 3. Incorrect Solvent: The chosen solvent does not adequately dissolve the starting material or the alkoxide intermediate. 4. Low Reaction Temperature: The reaction is being run at a temperature too low to achieve a reasonable rate.1. Use fresh, high-quality sodium hydride. Consider washing the NaH with dry hexanes to remove the mineral oil it is often dispersed in.[7] 2. Dry the solvent and starting material thoroughly before use. Distill solvents from an appropriate drying agent. 3. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. 4. Gradually increase the reaction temperature, monitoring for the onset of side reactions.
Formation of Elimination Byproducts 1. Sterically Hindered Base: While NaH is generally good, other bases might promote elimination. 2. High Reaction Temperature: Higher temperatures favor elimination over substitution. 3. Solvent Choice: Protic solvents can promote elimination.1. Sodium hydride is an excellent choice as it is non-nucleophilic and minimally sterically demanding. 2. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider adding the haloalcohol dropwise to a suspension of the base at a controlled temperature. 3. Use a polar aprotic solvent such as THF or DMF.
Difficulty in Product Purification 1. Residual Solvent: High-boiling solvents like DMF or DMSO can be difficult to remove completely. 2. Co-elution with Starting Material: The product and unreacted starting material may have similar polarities. 3. Formation of Emulsions during Workup: This can make extraction and separation challenging.1. For DMF and DMSO, consider an aqueous workup followed by extraction with a lower-boiling organic solvent like diethyl ether or ethyl acetate. 2. Optimize the reaction to drive it to completion. Use column chromatography with a carefully selected eluent system to separate the product. 3. Use a brine wash to help break up emulsions during the aqueous workup.

III. Data Presentation: Comparison of Common Solvents

Solvent Boiling Point (°C) [8]Dielectric Constant (at 20°C) [8]Pros for this Synthesis Cons for this Synthesis
Tetrahydrofuran (THF) 667.6- Good solvent for the starting material and the alkoxide. - Relatively low boiling point, making it easy to remove.- Can form explosive peroxides upon storage. - May not provide the fastest reaction rates compared to more polar solvents.
N,N-Dimethylformamide (DMF) 15336.7- Highly polar aprotic solvent, which can significantly accelerate SN2 reactions. - High boiling point allows for a wide range of reaction temperatures.- Difficult to remove completely due to its high boiling point. - Can decompose at high temperatures or in the presence of strong acids or bases.
Acetonitrile (CH₃CN) 8237.5- Polar aprotic solvent that effectively promotes SN2 reactions. - Relatively easy to remove due to its moderate boiling point.- Can be susceptible to side reactions with strong bases like NaH.[9]
Dimethyl Sulfoxide (DMSO) 18946.7- Very high polarity, leading to potentially the fastest reaction rates. - High boiling point allows for reactions at elevated temperatures.- Extremely difficult to remove from the reaction mixture. - Can act as a nucleophile in some cases, leading to byproducts.[10]

IV. Experimental Protocols & Visualizations

Experimental Workflow

The general workflow for the synthesis of this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with 4-chloro-1-phenylbutan-1-ol dry Ensure anhydrous conditions (dry solvent and glassware) start->dry base Suspend NaH in chosen anhydrous solvent dry->base add Slowly add 4-chloro-1-phenylbutan-1-ol solution base->add react Stir at appropriate temperature (e.g., RT to reflux) add->react monitor Monitor reaction progress by TLC or GC react->monitor quench Carefully quench excess NaH with water or alcohol monitor->quench extract Aqueous workup and extraction with organic solvent quench->extract dry_purify Dry organic layer and purify (distillation or chromatography) extract->dry_purify end Obtain pure this compound dry_purify->end

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The intramolecular Williamson ether synthesis of this compound proceeds through an SN2 mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack cluster_2 Step 3: Ring Closure Reactant 4-chloro-1-phenylbutan-1-ol Alkoxide Alkoxide Intermediate Reactant->Alkoxide Deprotonation Base NaH Base->Alkoxide Alkoxide_2 Alkoxide Intermediate TS Transition State TS_2 Transition State Alkoxide_2->TS Nucleophilic Attack Product This compound TS_2->Product Chloride leaves

Caption: Mechanism of intramolecular Williamson ether synthesis.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

Materials:

  • 4-chloro-1-phenylbutan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • In a separate flask, dissolve 4-chloro-1-phenylbutan-1-ol (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 4-chloro-1-phenylbutan-1-ol to the stirred suspension of sodium hydride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.

  • Add saturated aqueous ammonium chloride solution and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.

V. References

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Org. Synth. (1960). Procedure. Coll. Vol. 40, p. 94.

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Brainly. (2023, April 9). When 4-chloro-1-butanol is placed in sodium hydride, a cyclization reaction occurs. Retrieved from [Link]

  • Chegg. (2015, October 25). Solved When 4-chloro-1-butanol is placed in sodium hydride, a cyclization reaction occurs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Brainly. (2023, March 28). Do the following solvents favor SN1 or SN2 reactions? Sort them accordingly. Retrieved from [Link]

  • Chegg. (2020, July 2). Solved 10 Question (1 point) When 4-chloro-1-butanol is placed in sodium hydride, a cyclization reaction occurs. Retrieved from [Link]

  • Zhu, Y., et al. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemical Engineering.

  • Google Patents. (n.d.). US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol. Retrieved from

  • Google Patents. (n.d.). EP0431923A2 - Process for producing 1,4-butanediol and tetrahydrofuran. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Synthetic Procedures. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lang, P. T. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • PubMed. (2011, October 7). Separate deprotonation reactions converge mechanistically for a new cyclization of benzyl 1-alkynyl sulfones. Retrieved from [Link]

  • Reddit. (2013, June 11). Using NaH in a reaction. Retrieved from [Link]

  • PubMed. (2002, December 16). Deprotonation-substitution reactions of cyclic methylphenylphosphazenes: synthesis and structures of nongeminal P-ethyl, P-phenyl cyclotriphosphazenes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 8.2 Sodium Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • University of York. (n.d.). Topic 3 Summary Questions. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Retrieved from [Link]

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Technical Support Center: Purification of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Phenyl-tetrahydrofuran (2-Ph-THF). This resource is designed for researchers, chemists, and drug development professionals who require high-purity 2-Ph-THF for their work. Achieving high purity is critical, as contaminants can lead to ambiguous experimental results, undesirable side reactions, and compromised product quality.

This guide provides a structured, inquiry-based approach to troubleshooting common purification challenges. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting the purification process.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude 2-Ph-THF is highly dependent on the synthetic route used. Common synthesis methods, such as the acid-catalyzed cyclization of 2-phenyl-1,4-butanediol or organometallic approaches, can introduce specific contaminants.[1]

Potential impurities include:

  • Unreacted Starting Materials: Such as 2-phenyl-1,4-butanediol.

  • Reaction Byproducts: Including isomers, ring-opened products (e.g., linear alcohols), and products from side reactions like elimination.[2]

  • Residual Solvents: Solvents used during the synthesis or workup, like diethyl ether or tetrahydrofuran (THF) itself.[3][4]

  • Catalysts and Reagents: Traces of acids or organometallic compounds.[1]

  • Water: Introduced during aqueous workup steps.[5]

  • Peroxides: Ethers like 2-Ph-THF are prone to forming explosive peroxides upon exposure to air and light during storage.[6] This is a critical safety concern.

Q2: How can I detect these impurities before starting purification?

A multi-faceted analytical approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying volatile impurities and assessing the overall purity of your sample.[7] It can separate 2-Ph-THF from byproducts and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and reveal the presence of organic impurities, often allowing for their structural elucidation.

  • Peroxide Test Strips: These provide a quick and semi-quantitative method to check for the presence of dangerous peroxides.[6] Alternatively, a potassium iodide test can be performed.[6] This test is mandatory before any heating or distillation.

Q3: My crude product is a complex mixture. What is the best general strategy for purification?

A multi-step approach is typically most effective:

  • Aqueous Workup: Begin by washing the crude product with solutions like saturated aqueous NaHCO₃ to neutralize acid catalysts, followed by water and brine to remove inorganic salts and water-soluble impurities.[4]

  • Peroxide Removal (If Detected): Chemically treat the organic layer to eliminate peroxides before any concentration or distillation steps.

  • Bulk Purification: Use either flash column chromatography or fractional distillation to separate the 2-Ph-THF from organic impurities with different polarities or boiling points.

  • Final Polishing: A final vacuum distillation can remove residual chromatography solvents or high-boiling impurities to achieve the highest possible purity.[4]

Q4: How do I safely remove hazardous peroxide impurities?

Peroxides are a serious explosion hazard, especially when concentrated by heating or distillation.[6] If your sample tests positive for peroxides, they must be removed. Two common methods are:

  • Ferrous Sulfate Wash: Shake the ether solution with a freshly prepared acidic solution of ferrous sulfate (FeSO₄).[8][9] The Fe(II) ions reduce the peroxides to non-hazardous alcohols.

  • Activated Alumina Column: Pass the solvent through a short column of activated alumina.[8] This method adsorbs the peroxides. Note that this does not destroy them, and the alumina should be properly quenched after use.[8]

Never distill an ether without first confirming the absence of peroxides.

Section 2: Troubleshooting and Purification Strategy

This section provides a logical framework for tackling specific purification challenges. The choice of method depends on the nature and quantity of the impurities present.

Purification Decision Workflow

The following diagram outlines a decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Initial Assessment cluster_peroxide Safety Check cluster_main_purification Primary Purification cluster_final Final Steps Start Crude 2-Ph-THF (Post-Workup) Analytics Analyze Sample (GC-MS, Peroxide Test) Start->Analytics Peroxide_Check Peroxides > 3 ppm? Analytics->Peroxide_Check Peroxide_Removal Chemical Treatment (e.g., FeSO4 Wash) Peroxide_Check->Peroxide_Removal Yes Purity_Check Impurities have distinct polarity? Peroxide_Check->Purity_Check No Peroxide_Removal->Purity_Check Chromatography Flash Column Chromatography Purity_Check->Chromatography Yes Distillation_Check Impurities have different B.P.? Purity_Check->Distillation_Check No Final_Analytics Assess Purity (GC-MS, NMR) Chromatography->Final_Analytics Fractional_Dist Fractional Vacuum Distillation Distillation_Check->Fractional_Dist Yes Distillation_Check->Final_Analytics No (Re-evaluate) Fractional_Dist->Final_Analytics Pure_Product High-Purity 2-Ph-THF (>99%) Final_Analytics->Pure_Product

Caption: Decision workflow for purifying 2-Ph-THF.

Problem: My GC-MS analysis shows multiple organic impurities.

Answer: This is a common scenario. Your choice of purification technique depends on the properties of the impurities relative to this compound.

  • Scenario A: Impurities have different polarities. If thin-layer chromatography (TLC) shows good separation between your product and the impurities, Flash Column Chromatography is the preferred method.[10] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. By carefully selecting the solvent system (eluent), you can isolate the 2-Ph-THF.

  • Scenario B: Impurities are isomers or have very similar polarities but different boiling points. If chromatography provides poor separation, Fractional Vacuum Distillation is the more effective choice.[11] This method separates liquids based on differences in their boiling points. A fractionating column provides a large surface area (e.g., glass beads or rings) for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component at each stage.[11] Using a vacuum is crucial to lower the boiling point, preventing potential thermal decomposition of the compound.

Problem: My product is pure by GC, but my NMR spectrum shows the presence of water.

Answer: Water is a common impurity, especially after an aqueous workup. It must be removed, as it can interfere with many subsequent reactions (e.g., those using organometallics or water-sensitive catalysts).

  • Standard Drying: For routine drying, stir the organic solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[4]

  • Rigorous Drying (for anhydrous applications): For applications requiring strictly anhydrous conditions, distillation from a drying agent is necessary. The gold standard for ethers is distillation from sodium metal and benzophenone . This mixture forms a deep blue radical anion (ketyl), which is a powerful scavenger for both water and oxygen.[12][13] The distillation is continued as long as the blue color persists. This procedure should only be performed on peroxide-free solvent. An alternative is distillation from lithium aluminum hydride (LiAlH₄), which also removes peroxides, but this should be done with extreme caution.[12]

Problem: After column chromatography, my product is contaminated with residual ethyl acetate or hexane.

Answer: Residual solvents from chromatography are a frequent issue.

  • Rotary Evaporation: For solvents with moderate boiling points like hexane and ethyl acetate, careful rotary evaporation under high vacuum and gentle heating (e.g., a 30-40°C water bath) is often sufficient.

  • High-Vacuum Distillation: If rotary evaporation is insufficient, a simple distillation under high vacuum (without a fractionating column) will effectively remove the more volatile chromatography solvents, leaving behind the pure, higher-boiling 2-Ph-THF.

Section 3: Detailed Experimental Protocols

Protocol 1: Peroxide Detection and Removal

Causality: Peroxides are unstable and can detonate violently upon heating, friction, or shock.[6] This protocol uses ferrous sulfate to chemically reduce peroxides (R-O-O-R) to harmless alcohols (R-O-H).

Materials:

  • Crude 2-Ph-THF solution

  • Peroxide test strips or Potassium Iodide (KI) solution (10%)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Separatory funnel

Procedure:

  • Detection:

    • Method A (Test Strips): Dip a peroxide test strip into a small sample of the 2-Ph-THF. After the specified time, compare the color to the chart provided. A concentration >3 ppm requires treatment.[8]

    • Method B (KI Test): To 1 mL of 2-Ph-THF, add 1 mL of 10% KI solution and a drop of acid. A yellow to brown color (due to iodine formation) indicates the presence of peroxides.[6]

  • Preparation of Ferrous Salt Solution: Prepare a fresh solution by dissolving 6 g of FeSO₄·7H₂O in 11 mL of water and adding 0.6 mL of concentrated H₂SO₄.[8]

  • Removal:

    • Transfer the crude 2-Ph-THF solution to a separatory funnel.

    • Add approximately 20% of the total volume of the ferrous salt solution.

    • Stopper the funnel and shake gently, periodically venting to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the wash until the organic layer tests negative for peroxides.

    • Wash the organic layer with deionized water to remove any residual iron salts, then with brine to aid separation.

  • Drying: Dry the peroxide-free organic layer over anhydrous MgSO₄, filter, and proceed to the next purification step.

Protocol 2: Purification by Flash Column Chromatography

Causality: This protocol separates compounds based on polarity. A less polar eluent will move less polar compounds down the column faster, while more polar compounds will be retained longer on the polar silica gel stationary phase.[10]

Materials:

  • Crude, peroxide-free 2-Ph-THF

  • Silica gel (40-63 µm particle size)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Determine Eluent System: Using TLC, find a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives your product (2-Ph-THF) an Rf value of approximately 0.3. This provides optimal separation.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:EtOAc). Pour the slurry into the column and use air pressure to pack it evenly, ensuring no cracks or air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin eluting the solvent through the column at a flow rate of about 5 cm/minute.[10]

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified this compound.

ChromatographyWorkflow A Select Eluent (via TLC, Rf ≈ 0.3) B Pack Column (Silica Gel Slurry) A->B C Load Sample (Dry Loading) B->C D Elute with Solvent & Collect Fractions C->D E Monitor Fractions (via TLC) D->E F Combine Pure Fractions E->F G Concentrate (Rotary Evaporator) F->G H Purified Product G->H

Caption: Workflow for Flash Column Chromatography.

Section 4: Purity Assessment Data

The following table summarizes typical purity improvements for a crude 2-Ph-THF sample using the methods described.

Purification StageKey Impurities PresentPurity by GC (% Area)Comments
Crude Product Starting materials, byproducts, water, peroxides75%A complex mixture requiring multi-step purification.
After Aqueous Workup Starting materials, byproducts, peroxides80%Water-soluble impurities and acids removed.
After Peroxide Removal Starting materials, byproducts80%Safety-critical step completed. No change in organic purity.
After Chromatography Residual chromatography solvents98%Effective removal of polar and non-polar organic impurities.
After Final Distillation None detected>99.5%Final "polishing" step removes volatile solvents.

Section 5: References

  • Handling and Removing Peroxides. University of California, Riverside. Available at: [Link]

  • Ethers - storage and the detection and removal of peroxides. The University of Edinburgh. Available at: [Link]

  • Burfield, D. R. Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. The Journal of Organic Chemistry. Available at: [Link]

  • Mirzazadeh, R., et al. Removing peroxide impurities from ether improves the quality of globin chains for biosynthetic studies. Hemoglobin. Available at: [Link]

  • Dukes, J. A. The removal of peroxides from ether. OSTI.GOV. Available at: [Link]

  • Synthesis of 2-phenylfuran. PrepChem.com. Available at: [Link]

  • Strieth-Kalthoff, F., et al. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. Available at: [Link]

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Purification of Tetrahydrofuran. Chempedia - LookChem. Available at: [Link]

  • Tetrahydrofuran purification. Google Patents. Available at:

  • Sutton, A. E., et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • THF Distillation. Scribd. Available at: [Link]

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science. Supreme Science on YouTube. Available at: [Link]

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Technical Support Center: Preventing Peroxide Formation in 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Phenyl-tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. The focus of this resource is to provide in-depth, practical guidance on a critical safety aspect: the prevention, detection, and removal of peroxide impurities. The information herein is grounded in established chemical safety principles and aims to empower you to work safely and effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to peroxide formation?

A: this compound combines two structural features that make it particularly prone to autoxidation, the process that forms explosive peroxides.[1][2][3]

  • Ether Linkage: Like other ethers (e.g., diethyl ether, THF), the carbon atoms adjacent to the oxygen atom are susceptible to hydrogen atom abstraction by radicals.[1][4] This initiates a free-radical chain reaction with atmospheric oxygen.[1][5]

  • Benzylic Hydrogen: The presence of a phenyl group creates a "benzylic" position on the tetrahydrofuran ring (the carbon atom attached to both the phenyl group and the ether oxygen). Hydrogen atoms at this position are particularly easy to abstract because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This increased stability of the radical intermediate accelerates the initiation step of the autoxidation process.[6][7]

The combination of these two features makes this compound a compound that requires vigilant management to prevent the accumulation of dangerous peroxide levels.

Q2: What are the primary dangers associated with peroxides in this compound?

A: The primary danger is the risk of a violent explosion.[8][9][10] Organic peroxides are low-power explosives that are notoriously sensitive to:

  • Heat: Concentrating the solvent through distillation or evaporation can dangerously increase the peroxide concentration.[11][12][13] Most incidents occur during these processes.[11] Never distill a peroxide-forming solvent to dryness, always leave at least 10-20% of the liquid behind.[6][8][12][14]

  • Shock and Friction: Mechanical shock, such as dropping a container, or friction from opening a container with crystallized peroxides on the cap threads, can be enough to initiate detonation.[8][9][14] If you see any crystal formation, discoloration, or oily stratification in your container, do not move or open it.[14][15] Contact your institution's Environmental Health & Safety (EHS) office immediately.[14]

Q3: How can I prevent or slow down peroxide formation during storage?

A: Proper storage is the first and most critical line of defense.

Storage ParameterRecommendationRationale
Container Store in the original, sealed, air-impermeable, light-resistant container.[10][14][15]Prevents exposure to oxygen and light, which catalyze peroxide formation.[3][15] Some manufacturers' containers (e.g., steel cans for diethyl ether) contain materials that act as inhibitors.[6][15]
Atmosphere If the original inhibitor has been removed (e.g., by distillation), store under an inert atmosphere like nitrogen or argon.[6][16]Displaces the oxygen required for the autoxidation reaction.[1] Note: Some inhibitors, like BHT, require a small amount of oxygen to function and should not be stored under a completely inert atmosphere.[6][14][16] Always check the manufacturer's recommendation.[14]
Temperature Store in a cool, dark place.[10][16]Heat accelerates the rate of peroxide formation.[3] Do not refrigerate or freeze unless specified by the manufacturer, as this can cause peroxides to precipitate out of solution, increasing the shock sensitivity.[16]
Inhibitors Purchase solvents containing a stabilizer like Butylated Hydroxytoluene (BHT) whenever possible.[11][17][18]BHT is a radical scavenger that interrupts the free-radical chain reaction, significantly slowing down peroxide formation.[17][19]
Inventory Purchase small quantities based on short-term needs.[8][14] Label containers with the date received and the date opened.[8][11][14]This minimizes the time the chemical is stored, reducing the window for peroxide accumulation.[8]
Q4: How often should I test my this compound for peroxides?

A: Due to its structure (a cyclic ether with a benzylic hydrogen), this compound should be considered a high-risk compound. It falls into the category of chemicals that can form explosive levels of peroxides, which become hazardous upon concentration.[11]

  • Upon Opening: Test all ethers upon first opening the container.[11]

  • Routine Testing: Test opened containers quarterly (every 3 months).[11]

  • Before Use: ALWAYS test for peroxides before any concentration step, such as distillation or evaporation.[11][12][14]

  • Disposal Timeline: Discard opened containers within 12 months, or immediately if a positive peroxide test is obtained.[11] Unopened containers should be discarded after 1 year or by the manufacturer's expiration date, whichever comes first.[11]

Troubleshooting Guide

Issue 1: My peroxide test is positive. What do I do now?

A positive test indicates the presence of peroxides, and the appropriate action depends on their concentration. Several sources suggest that a "safe" range for use is generally considered to be less than 100 ppm, though some protocols for distillation require levels as low as 0 ppm.[6][13][20]

Workflow for Handling a Positive Peroxide Test

G start Positive Peroxide Test Detected check_conc Quantify Peroxide Level (e.g., using semi-quantitative test strips) start->check_conc low_conc Concentration < 100 ppm? check_conc->low_conc high_conc Concentration ≥ 100 ppm low_conc->high_conc No decontaminate Decontaminate Solvent (See Protocol Below) low_conc->decontaminate Yes contact_ehs STOP. Do Not Use. Contact EHS for Disposal. high_conc->contact_ehs retest Re-test to Confirm Peroxide Removal decontaminate->retest pass Peroxides Absent? retest->pass use_or_store Use Immediately or Store with Inhibitor pass->decontaminate No pass->use_or_store Yes

Caption: Workflow for responding to a positive peroxide test.

Issue 2: I need to remove peroxides from my solvent before use. How is this done safely?

There are several established methods for removing hydroperoxides from ethers. The choice depends on the scale and the specific requirements of your experiment. These procedures should always be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves. [21]

Method 1: Treatment with Ferrous Sulfate

This method is effective for reducing peroxides in water-insoluble solvents like this compound.[6][12]

Protocol:

  • Prepare a fresh solution of ferrous sulfate by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water, then carefully adding 6 mL of concentrated sulfuric acid.[12]

  • In a separatory funnel, add the prepared ferrous sulfate solution to the solvent containing peroxides. Use a volume of ferrous sulfate solution that is approximately 5-10% of the solvent volume.

  • Shake the mixture. Peroxides will oxidize the iron(II) to iron(III).

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Wash the solvent with a small amount of water to remove any residual acid or iron salts.

  • Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Crucially, re-test the solvent to ensure all peroxides have been removed. [12]

  • If the solvent is to be stored, add an inhibitor like BHT (e.g., 250 ppm) to prevent future peroxide formation.[17]

Method 2: Passage Through Activated Alumina

This is a convenient method for removing hydroperoxides.[6][9][13]

Protocol:

  • Pack a chromatography column with basic activated alumina. A column filled with 80 g of 80-mesh alumina is typically sufficient for 100-400 mL of solvent.[6]

  • Pass the solvent through the column. The alumina decomposes the peroxides.[6]

  • Collect the purified solvent.

  • Test the eluted solvent to confirm the absence of peroxides. [6]

  • Important: This method removes both peroxides and any added inhibitors (like BHT).[9][22] The purified solvent is now highly susceptible to rapid peroxide formation and should be used immediately.[9]

  • Safety Decontamination: Before discarding the alumina, it is best practice to slurry it with a dilute acidic solution of ferrous sulfate to destroy any adsorbed peroxides.[6]

Issue 3: My peroxide test strips are giving an unclear or unexpected result.
  • False Positives: Some organic compounds can act as oxidizing agents and may give a false positive result.[23] If you suspect this, try an alternative testing method to confirm.

  • Test Strip Compatibility: Ensure you are using test strips designed for use with organic solvents.[24] Some strips are intended for aqueous solutions only.

  • Following Instructions: Test strips require specific procedures. For example, some require breathing on the reaction zone or dipping it in water after exposure to the solvent to develop the color.[9] Always follow the manufacturer's instructions precisely.[21]

The Science of Peroxide Formation

Understanding the underlying mechanism is key to appreciating the associated risks. The formation of peroxides in ethers is a free-radical chain reaction initiated by exposure to oxygen, often accelerated by light or heat.[1][3][17]

Mechanism: Autoxidation of an Ether

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination init1 R-O-CH₂-R' + Initiator• init2 R-O-ĊH-R' (Ether Radical) init1->init2 H• abstraction prop1 R-O-ĊH-R' + O₂ prop2 R-O-CH(OO•)-R' (Peroxy Radical) prop1->prop2 prop3 R-O-CH(OOH)-R' (Hydroperoxide) + R-O-ĊH-R' prop2->prop3 + R-O-CH₂-R' prop3->prop1 Regenerates Ether Radical (Chain Reaction) term1 2 Radicals • term2 Non-Radical Product term1->term2

Caption: Free-radical chain mechanism for ether autoxidation.

  • Initiation: A radical initiator (which can be formed by UV light) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a carbon-centered ether radical.[1][4]

  • Propagation:

    • The ether radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical.[1][4]

    • This highly reactive peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical, which continues the chain reaction.[1][4]

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical product.[1]

The accumulation of hydroperoxides and other polymeric peroxides is what creates the explosion hazard.[2]

References

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  • Ethers - storage and the detection and removal of peroxides - The University of Edinburgh. (URL: [Link])

  • Video: Autoxidation of Ethers to Peroxides and Hydroperoxides - JoVE. (URL: [Link])

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (URL: [Link])

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  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed. (URL: [Link])

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  • SAFETY AND HANDLING OF ORGANIC PEROXIDES | American Chemistry Council. (URL: [Link])

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  • CONTROLLED OXIDATION OF BENZYL ETHERS ON IRRADIATED SEMICONDUCTOR POWDERS James A. Pincocktf Alexandra L. Pincock and Harye Anne - ElectronicsAndBooks. (URL: [Link])

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Technical Support Center: Optimizing Reaction Time for 2-Phenyl-tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyl-tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to not only execute the synthesis but also to optimize critical parameters like reaction time, ensuring efficiency and high yields in your experiments.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that can arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Problem 1: The reaction is sluggish or incomplete, resulting in low yield.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The choice and concentration of the acid catalyst are paramount. For syntheses involving the cyclization of a diol, strong acids like sulfuric acid or hydrochloric acid are typically employed to protonate the hydroxyl group, facilitating the intramolecular nucleophilic attack that forms the tetrahydrofuran ring.[1]

    • Troubleshooting Step: Increase the catalyst loading incrementally. If using a solid catalyst like a zeolite or metal oxide, ensure it is properly activated and has a high surface area.[1]

  • Suboptimal Reaction Temperature: The rate of most chemical reactions is highly dependent on temperature.

    • Troubleshooting Step: Gradually increase the reaction temperature while monitoring for the formation of byproducts. For many cyclization reactions, refluxing the solvent is a common practice to maintain a consistent and elevated temperature.

  • Inefficient Water Removal: In dehydration reactions, the accumulation of water can inhibit the reaction equilibrium.

    • Troubleshooting Step: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective when using solvents like toluene.[2]

  • Poor Substrate Purity: Impurities in the starting material can interfere with the catalyst or participate in side reactions.

    • Troubleshooting Step: Purify the starting materials (e.g., 4-phenyl-1-butanol or a corresponding precursor) via distillation or chromatography before use.

Problem 2: Significant formation of undesired side-products.

Possible Causes & Solutions:

  • Excessive Reaction Temperature or Time: Prolonged reaction times or excessively high temperatures can lead to degradation of the product or the formation of polymeric side-products.[3]

    • Troubleshooting Step: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of various byproducts.

    • Troubleshooting Step: Carefully control the stoichiometry of the reactants and reagents.

  • Alternative Reaction Pathways: Depending on the starting materials and conditions, competing reactions can occur. For instance, in some syntheses, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Troubleshooting Step: Adjusting the concentration of the substrate can favor intramolecular reactions. Running the reaction at a lower concentration can sometimes minimize intermolecular side reactions.

Troubleshooting Workflow: Optimizing Reaction Time

The following diagram illustrates a systematic approach to optimizing the reaction time for the synthesis of this compound.

G start Start: Low Yield or Slow Reaction check_catalyst 1. Verify Catalyst Activity & Loading start->check_catalyst adjust_temp 2. Optimize Reaction Temperature check_catalyst->adjust_temp remove_water 3. Implement Water Removal (if applicable) adjust_temp->remove_water check_purity 4. Assess Starting Material Purity remove_water->check_purity monitor_reaction 5. Monitor Reaction Progress (TLC/GC-MS) check_purity->monitor_reaction quench 6. Quench Reaction at Optimal Point monitor_reaction->quench analyze_byproducts 7. Analyze Side-Products quench->analyze_byproducts success End: Optimized Reaction Time & Yield quench->success adjust_conditions 8. Adjust Stoichiometry/Concentration analyze_byproducts->adjust_conditions adjust_conditions->monitor_reaction Re-evaluate

Caption: A workflow for troubleshooting and optimizing reaction time.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

There are several established methods for synthesizing this compound. One common approach is the acid-catalyzed cyclization of 4-phenyl-1,4-butanediol.[1] Other methods include palladium-catalyzed reactions to functionalize the tetrahydrofuran ring and various cyclization reactions starting from precursors like alkenes or alkynes.[4] Radical cyclization reactions have also been explored for the synthesis of tetrahydrofuran derivatives.[5]

Q2: How does the choice of solvent affect the reaction time and yield?

The solvent plays a crucial role in the reaction. A solvent's polarity can influence the solubility of reactants and the stability of intermediates. For reactions that produce water, using a solvent that forms an azeotrope with water, such as toluene, allows for its continuous removal, driving the reaction forward.[2] In some cases, greener solvents like acetonitrile have been shown to provide a good balance between conversion and selectivity.[3] It is important to choose a solvent that is inert under the reaction conditions to avoid unwanted side reactions. For instance, tetrahydrofuran (THF) itself can react with highly basic organometallic reagents, especially at elevated temperatures.[6][7]

Q3: What is the role of a catalyst in this synthesis, and how do I choose the right one?

In many synthetic routes to this compound, a catalyst is essential to facilitate the reaction. For acid-catalyzed cyclizations, strong acids like sulfuric acid or Lewis acids such as aluminum trichloride are often used.[1][8] The catalyst's role is typically to activate a functional group, making it a better leaving group or more susceptible to nucleophilic attack. The choice of catalyst depends on the specific reaction mechanism. For example, palladium catalysts are used in cross-coupling reactions to form C-C bonds.[4] The optimal catalyst and its concentration often need to be determined empirically for a specific set of reaction conditions.

Q4: Can reaction time be significantly reduced without compromising the yield?

Yes, in many cases, reaction times can be optimized. A systematic approach, as outlined in the troubleshooting workflow, is key. By carefully adjusting parameters such as temperature, catalyst concentration, and efficient removal of byproducts, it's often possible to achieve a significant reduction in reaction time while maintaining or even improving the yield.[3] Monitoring the reaction is crucial to identify the point of maximum product formation before significant degradation or side-product formation occurs.

Q5: What are some of the potential side reactions to be aware of?

Side reactions can lower the yield of the desired product. Common side reactions include polymerization, especially under harsh acidic conditions or at high temperatures.[2] If the starting material has multiple reactive sites, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomers. In some cases, rearrangement reactions can also occur, leading to isomeric byproducts.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Cyclization of 4-Phenyl-1-butanol

This protocol describes a common method for synthesizing this compound via the dehydration of 4-phenyl-1-butanol.

Materials:

  • 4-Phenyl-1-butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-phenyl-1-butanol and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected in the trap and the starting material is no longer detectable.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes hypothetical data on how different reaction parameters can influence the yield of this compound.

CatalystTemperature (°C)Reaction Time (h)Yield (%)
H₂SO₄ (cat.)801265
H₂SO₄ (cat.)110 (reflux)685
p-TsOH (cat.)110 (reflux)882
Zeolite H-ZSM-5150490
Mandatory Visualization: Reaction Pathway

The following diagram illustrates the acid-catalyzed cyclization of 4-phenyl-1-butanol to this compound.

G reactant 4-Phenyl-1-butanol intermediate Protonated Alcohol reactant->intermediate + H⁺ product This compound intermediate->product - H₂O, - H⁺ water + H₂O

Caption: Acid-catalyzed cyclization of 4-phenyl-1-butanol.

IV. References

  • Schmalz, H.-G., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(40), 9239-9245. DOI:10.1039/C9SC04069B

  • PrepChem. (n.d.). Synthesis of 2-phenylfuran. Retrieved from [Link]

  • Endo, T., & Kanda, N. (1985). Syntheses of 2‐phenyl‐3‐vinyloxirane derivatives that undergo radical ring‐opening polymerization. Journal of Polymer Science: Polymer Chemistry Edition, 23(7), 1931-1939.

  • Crimmins, M. T., & Pace, J. M. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.

  • Schmalz, H.-G., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. ResearchGate.

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol. Retrieved from

  • Pieters, L., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 29(9), 1954-1962.

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC - NIH.

  • ResearchGate. (2025, August 7). Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. Retrieved from [Link]

  • Pace, V., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 15-22.

  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

  • Google Patents. (n.d.). US9040755B2 - Hydrogenation of styrene oxide forming 2-phenyl ethanol. Retrieved from

  • Liu, X., et al. (2021). Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast. Applied Microbiology and Biotechnology, 105(6), 2421-2431.

  • Google Patents. (n.d.). US2582114A - Synthesis of styrene oxide. Retrieved from

Sources

Technical Support Center: Achieving High Purity 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenyl-tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As a crucial intermediate and building block in various synthetic applications, the purity of this compound is paramount to ensure reproducible and reliable experimental outcomes.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during its purification.

I. Troubleshooting Guide: Common Purity Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: After synthesis via a Grignard reaction, my crude this compound is contaminated with a significant amount of a non-polar, UV-active impurity. What is it and how can I remove it?

Answer:

The most likely non-polar, UV-active impurity from a Grignard reaction involving phenylmagnesium bromide is biphenyl .[3] This byproduct forms from the coupling of the Grignard reagent with unreacted aryl halide.[3]

Causality: Biphenyl formation is often favored by higher reaction temperatures and high concentrations of the aryl halide.

Solution:

  • Trituration: Biphenyl can often be removed by trituration with a non-polar solvent in which this compound has low solubility. Petroleum ether or hexane are good choices.[3]

    • Protocol: Dissolve the crude product in a minimal amount of a solvent in which both compounds are soluble (e.g., dichloromethane). Slowly add petroleum ether or hexane while stirring until a precipitate (your product) forms, leaving the more soluble biphenyl in the mother liquor. Cool the mixture in an ice bath to maximize precipitation of the desired product.[3]

  • Column Chromatography: If trituration is insufficient, flash column chromatography is highly effective.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration), will effectively separate the less polar biphenyl from the more polar this compound.[1][4]

Question 2: My purified this compound shows the presence of residual starting materials (e.g., 4-phenyl-1,4-butanediol or an unsaturated alcohol precursor) in the NMR spectrum. How can I remove them?

Answer:

The presence of starting materials indicates an incomplete reaction or inefficient initial workup. These are typically more polar than the desired product.

Causality: Insufficient reaction time, incorrect stoichiometry, or catalyst deactivation can lead to incomplete conversion. The aqueous workup may not have been sufficient to remove all polar starting materials.

Solution:

  • Aqueous Workup: A thorough aqueous workup is the first line of defense.

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid catalysts), followed by deionized water, and finally brine to aid in phase separation.[1]

  • Flash Column Chromatography: This is the most effective method for removing polar impurities.

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a solvent like ethyl acetate. The this compound will elute before the more polar starting materials.[4]

Question 3: I've noticed my purified this compound develops a yellow tint and gives a positive peroxide test over time. What is happening and is it dangerous?

Answer:

This compound, like other ethers, is prone to the formation of explosive peroxides upon exposure to air and light.[5][6] The yellowing is often an indicator of decomposition products formed from these peroxides. This is a significant safety hazard, as peroxides can detonate upon heating, friction, or shock.[3][6][7]

Causality: The ether linkage is susceptible to autoxidation in the presence of oxygen, a process that is often accelerated by light.

Solution:

  • Peroxide Testing: Always test for the presence of peroxides before distilling or concentrating any ether.[5][6][8] This can be done using commercially available peroxide test strips or a potassium iodide solution.[5][8]

  • Peroxide Removal:

    • Activated Alumina: Passing the solvent through a column of activated alumina is an effective method for removing peroxides.[5]

    • Ferrous Sulfate Wash: For water-soluble ethers, washing with a concentrated ferrous sulfate solution can remove peroxides.[5]

  • Prevention:

    • Storage: Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[7][9]

    • Inhibitors: For long-term storage, consider adding a stabilizer like butylated hydroxytoluene (BHT).[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: A multi-step approach is generally recommended for achieving high purity. This typically involves:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.[1]

  • Flash Column Chromatography: To separate organic impurities with different polarities.[1][4]

  • Fractional Vacuum Distillation: As a final polishing step to remove any remaining high-boiling impurities and residual chromatography solvents.[1]

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to determine the appropriate solvent system for column chromatography.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.[11][12]

Q3: What are some suitable solvent systems for recrystallizing this compound?

A3: While this compound is a liquid at room temperature, recrystallization can sometimes be employed if it is a low-melting solid or if a solid derivative is formed. For aromatic ethers, a mixed solvent system is often effective.[13][14][15] Common pairs include:

  • Ethanol/Water

  • Methanol/Water

  • Hexanes/Ethyl Acetate

  • Toluene/Hexanes

The principle is to dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid, after which it is allowed to cool slowly.[14][15][16]

III. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from established methods for purifying analogous phenyl-substituted furan derivatives and is a robust method for removing a wide range of impurities.[1]

1. Preparation:

  • Sample Adsorption (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. This method generally provides better separation than wet loading.
  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 hexane:ethyl acetate) and pack a glass column.[1]

2. Elution:

  • Load the adsorbed sample onto the top of the packed column.
  • Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
  • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the this compound.
  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

3. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Vacuum Distillation

This method is ideal as a final purification step to remove non-volatile impurities and residual chromatography solvents.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Ensure all joints are properly sealed.

2. Distillation:

  • Place the partially purified this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
  • Slowly apply vacuum to the system. The boiling point of this compound is 105 °C at 14 Torr.[17] Adjust the vacuum to achieve a manageable boiling point.
  • Gradually heat the flask.
  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

IV. Visualizations

Workflow for Purification of this compound

PurificationWorkflow start Crude this compound workup Aqueous Workup (Saturated NaHCO₃, H₂O, Brine) start->workup dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) workup->dry concentrate1 Concentrate (Rotary Evaporator) dry->concentrate1 chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) concentrate1->chromatography concentrate2 Combine Pure Fractions & Concentrate chromatography->concentrate2 distillation Fractional Vacuum Distillation concentrate2->distillation final_product High-Purity this compound distillation->final_product analysis Purity Analysis (GC-MS, NMR, TLC) final_product->analysis Troubleshooting start Impure this compound impurity_type Identify Impurity Type (TLC, NMR, GC-MS) start->impurity_type nonpolar Non-polar Impurity (e.g., Biphenyl) impurity_type->nonpolar Non-polar polar Polar Impurity (e.g., Starting Material) impurity_type->polar Polar peroxide Peroxide Formation (Positive Test) impurity_type->peroxide Peroxide trituration Trituration (Hexane or Petroleum Ether) nonpolar->trituration workup Thorough Aqueous Workup polar->workup remove_peroxide Peroxide Removal (Activated Alumina or FeSO₄ Wash) peroxide->remove_peroxide column1 Flash Column Chromatography (Low Polarity Eluent) trituration->column1 If necessary column2 Flash Column Chromatography (Gradient Elution) workup->column2 prevention Implement Preventative Storage remove_peroxide->prevention

Caption: A decision tree for addressing common purity issues with this compound.

V. Quantitative Data Summary

Purification StepTypical Impurities RemovedExpected Purity
Aqueous Workup Inorganic salts, acid/base catalysts, water-soluble starting materials>85%
Flash Column Chromatography Biphenyl, unreacted starting materials, other organic byproducts>98%
Fractional Vacuum Distillation High-boiling impurities, residual chromatography solvents>99.5%

VI. References

  • Working Safely with Peroxide Forming Compounds - Safety & Risk Services. (2017). Retrieved from [Link]

  • Peroxide Removal from Organic Solvent Tetrahydrofuran - Activated Alumina Balls. (n.d.). Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Safe Handling of Peroxide Forming Chemicals - UTEP. (2011). Retrieved from [Link]

  • Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns - NIH. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Purifying ether for Gringard reactions : r/chemistry - Reddit. (2024). Retrieved from [Link]

  • What Solvent Is Used In Column Chromatography? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). (n.d.). Retrieved from [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? (2023). Retrieved from [Link]

  • Peroxide-Forming Chemicals Procedures - Environmental Health and Safety - Western Washington University. (2023). Retrieved from [Link]

  • Tetrahydrofuran purification - US4918204A - Google Patents. (n.d.). Retrieved from

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. (2013). Retrieved from [Link]

  • 2-Phenylfuran - ORGANIC SPECTROSCOPY INTERNATIONAL. (2017). Retrieved from [Link]

  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. (2025). Retrieved from [Link]

  • Please how can I crystallize a new substance from THF as a solvent? - ResearchGate. (2020). Retrieved from [Link]

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions - Diva-portal.org. (2004). Retrieved from [Link]

  • Naming Ethers Practice Questions & Answers – Page 2 | Organic Chemistry - Pearson. (n.d.). Retrieved from [Link]

  • Advancements in Fractional Distillation: Innovations in Industrial Separation Techniques. (n.d.). Retrieved from [Link]

  • Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025). Retrieved from [Link]

  • Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology - MDPI. (2023). Retrieved from [Link]

  • The procedure of fraction distillation in a laboratory | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

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Technical Support Center: Navigating the Scale-Up of 2-Phenyl-tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-tetrahydrofuran. This resource is designed for researchers, scientists, and professionals in drug development who are looking to transition this synthesis from bench-scale to larger-scale production. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful and efficient scale-up of this important chemical intermediate.

I. Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yields in Acid-Catalyzed Cyclization

Question: We are experiencing significantly lower than expected yields during the acid-catalyzed cyclization of a precursor like 4-phenyl-1,4-butanediol. What are the likely causes and how can we mitigate this?

Answer: Low yields in this intramolecular cyclization are a frequent challenge during scale-up. The root causes often lie in reaction conditions and the choice of catalyst.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if necessary, but be mindful of potential side reactions with prolonged heating.[1]

  • Side Reactions: The formation of byproducts is a major contributor to yield loss.

    • Dehydration: Elimination of water can lead to the formation of unsaturated acyclic ethers.

      • Solution: Employ milder acidic catalysts. While strong acids like sulfuric acid are common, they can promote dehydration.[2] Consider using solid acid catalysts like zeolites or acidic resins, which can offer better selectivity and easier removal upon reaction completion.

    • Intermolecular Etherification: At higher concentrations typical of scale-up, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

      • Solution: Maintain a suitable dilution. While high concentrations are often desired for throughput, a balance must be struck to favor the intramolecular pathway. A gradual addition of the diol precursor to the heated acidic medium can also help maintain a low instantaneous concentration of the starting material.

  • Catalyst Deactivation: The catalyst may become poisoned or lose activity.

    • Troubleshooting: Ensure the purity of your starting materials. Impurities can neutralize or poison the acid catalyst.[3]

Experimental Protocol: Optimizing Acid-Catalyzed Cyclization

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge a suitable solvent (e.g., toluene) and the acid catalyst (e.g., p-toluenesulfonic acid).

  • Azeotropic Water Removal: Heat the mixture to reflux to azeotropically remove any residual water. The removal of water as it is formed during the reaction drives the equilibrium towards the desired product.[1][4]

  • Substrate Addition: Once the system is dry, begin the slow, controlled addition of the 4-phenyl-1,4-butanediol solution in the same solvent.

  • Reaction Monitoring: Maintain reflux and monitor the reaction's progress by analyzing aliquots.

  • Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine, then dry over an anhydrous salt like sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Problem 2: Stereoselectivity Issues

Question: Our synthesis is producing an undesirable mixture of diastereomers of this compound. How can we improve the stereoselectivity of the reaction?

Answer: Controlling stereochemistry is a critical aspect, especially in pharmaceutical applications. The choice of synthetic route and reaction conditions heavily influences the diastereomeric ratio.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically stable mixture of isomers rather than the kinetically favored product. Some reaction pathways allow for the interconversion of cis and trans isomers under the reaction conditions.[5]

    • Solution: Explore kinetically controlled reactions, which are often run at lower temperatures. Lewis acid-mediated cyclizations can offer better stereocontrol.[5] For example, using a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TBSOTf) has been shown to favor the formation of a specific diastereomer.[5]

  • Substrate Control: The stereochemistry of the starting material directly impacts the product's stereochemistry in many synthetic routes.

    • Solution: If a specific stereoisomer is required, it is often necessary to start with a stereochemically pure precursor. Methods like asymmetric synthesis or chiral resolution of intermediates may be required.

Problem 3: Difficulties in Product Purification at Scale

Question: We are struggling with the purification of this compound on a larger scale. Standard laboratory techniques are proving inefficient. What are the recommended purification strategies for industrial production?

Answer: Purification is a common bottleneck in scaling up chemical syntheses. The choice of method depends on the nature of the impurities.

Recommended Purification Strategies:

  • Fractional Distillation: For volatile impurities with boiling points significantly different from this compound, fractional distillation under reduced pressure is the most common and effective method.

    • Optimization: Use a distillation column with sufficient theoretical plates to achieve the desired separation.

  • Extractive Distillation: If simple distillation is ineffective due to the presence of azeotropes or close-boiling impurities, extractive distillation can be employed. This involves adding a high-boiling solvent that alters the relative volatilities of the components.[6]

  • Adsorbent Treatment: For removing color and polar impurities, passing a solution of the crude product through a bed of activated carbon, silica gel, or bleaching earth can be effective.[7] The choice of adsorbent and solvent is critical for efficient purification.

Problem 4: Safety Concerns with Solvents and Reagents

Question: What are the major safety hazards associated with the solvents and reagents used in this compound synthesis, particularly at a larger scale?

Answer: Safety is paramount in any chemical synthesis, and the risks are amplified at scale.

Key Safety Considerations:

  • Tetrahydrofuran (THF) Peroxide Formation: THF, a common solvent in many synthetic routes, can form explosive peroxides upon exposure to air and light.[8][9]

    • Mitigation: Always use THF with an inhibitor like butylated hydroxytoluene (BHT).[9][10] Test for peroxides before distillation or concentration.[8][10] Never distill THF to dryness.[9] Store in a dark, airtight container.[8]

  • Flammable Solvents: Many organic solvents used are highly flammable.

    • Mitigation: Use appropriate ventilation, such as a fume hood, and eliminate all potential ignition sources.[11] Ensure proper grounding of equipment to prevent static discharge.[11]

  • Corrosive Reagents: Strong acids and bases are often used and can cause severe burns.

    • Mitigation: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis and scale-up of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic pathways exist for this compound. Some of the most common include:

  • Acid-Catalyzed Cyclization of 4-phenyl-1,4-butanediol: This is a classical and straightforward approach.[2]

  • Reductive Cycloetherification of 1-phenyl-1,4-pentanedione: This method can provide high cis-selectivity.[12]

  • Reactions involving Organometallic Reagents: More advanced methods utilize organozinc or other organometallic compounds, which can offer high stereoselectivity.[2]

  • [3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom and a two-atom component to form the tetrahydrofuran ring.[5]

Q2: Are there "greener" or more sustainable synthetic routes to this compound?

A2: Yes, the development of more environmentally friendly synthetic methods is an active area of research. This includes:

  • Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, is a key strategy.[13][14]

  • Catalytic Methods: Employing catalytic rather than stoichiometric amounts of reagents reduces waste. The use of recyclable solid acid catalysts is one such example.[2]

  • Continuous Flow Chemistry: Industrial production may utilize continuous flow reactors to improve efficiency, safety, and yield.[2]

Q3: How can we monitor the progress of the reaction effectively during scale-up?

A3: Real-time reaction monitoring is crucial for process control and optimization.

  • In-process Controls (IPCs): Regularly taking samples for analysis by techniques like GC, HPLC, or NMR spectroscopy allows for the tracking of starting material consumption and product formation.

  • Process Analytical Technology (PAT): For larger-scale manufacturing, PAT tools such as in-situ infrared (IR) or Raman spectroscopy can provide continuous, real-time data on the reaction progress without the need for sampling.

III. Visualizations and Data

Reaction Scheme: Acid-Catalyzed Cyclization

G start 4-Phenyl-1,4-butanediol intermediate Oxonium Ion Intermediate start->intermediate H+ (catalyst) product This compound intermediate->product Intramolecular Nucleophilic Attack water H2O

Caption: Acid-catalyzed cyclization of 4-phenyl-1,4-butanediol.

Troubleshooting Flowchart: Low Yield

G start Low Yield of This compound check_completion Is the reaction going to completion? start->check_completion monitor_reaction Implement in-process monitoring (TLC, GC-MS). Extend reaction time if needed. check_completion->monitor_reaction No check_side_reactions Are side reactions occurring? check_completion->check_side_reactions Yes optimize_conditions Use milder catalyst. Optimize concentration. Control temperature. check_side_reactions->optimize_conditions Yes check_catalyst Is the catalyst active? check_side_reactions->check_catalyst No check_catalyst->start Yes purify_reagents Ensure purity of starting materials and catalyst. check_catalyst->purify_reagents No

Caption: Troubleshooting decision tree for low reaction yield.

Table: Comparison of Synthetic Methods
Synthetic RouteKey Reagents/CatalystsTypical Yield (%)Key AdvantagesKey Challenges
Acid-Catalyzed Dehydration 1,4-Butanediol, H₂SO₄ or solid acid>99[4]High yield, established industrial methodPotential for side reactions, harsh conditions
Catalytic Hydrogenation Furan, Palladous oxide, H₂90-93[4][15]Route from a renewable feedstockUse of hydrogen gas under pressure
Reductive Cycloetherification 1,4-Diketone, Borane catalyst, H₂up to 97[12]High cis-selectivityRequires specialized catalyst

IV. References

  • This compound - 16133-83-8 - Vulcanchem. (URL: )

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (URL: )

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications. (URL: )

  • Common side reactions in the synthesis of furans - Benchchem. (URL: )

  • Organic Syntheses Procedure. (URL: )

  • A Comparative Guide to the Synthesis of Tetrahydrofuran (THF) - Benchchem. (URL: )

  • Tetrahydrofuran - Organic Syntheses Procedure. (URL: )

  • Tetrahydrofuran - Environment, Health & Safety. (URL: )

  • Technical Support Center: Synthesis of (+)-Tetrahydro-2-furoic acid - Benchchem. (URL: )

  • Tetrahydrofuran-Health Hazard and Toxicity - ChemicalBook. (URL: )

  • Purification of Tetrahydrofuran - Chempedia - LookChem. (URL: )

  • US4919765A - Process for the purification of tetrahydrofuran - Google Patents. (URL: )

  • Purification of tetrahydrofuran - US4233228A - Google Patents. (URL: )

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing). (URL: )

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (URL: )

  • Tetrahydrofuran - Safety Data Sheet - Carl ROTH. (URL: )

Sources

Minimizing side product formation in electrophilic substitution of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for electrophilic substitution reactions involving 2-Phenyl-tetrahydrofuran. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this substrate and minimize the formation of common side products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of this compound

This compound is a valuable building block, but its structure presents a classic chemical challenge: achieving selective substitution on the phenyl ring without compromising the integrity of the acid-sensitive tetrahydrofuran (THF) moiety. The molecule contains two key reactive features:

  • An Activated Aromatic Ring: The alkyl-ether substituent acts as an electron-donating group, activating the phenyl ring towards electrophilic aromatic substitution (EAS). This activation, however, is a double-edged sword, as it can lead to a lack of regioselectivity and over-reaction.

  • An Acid-Labile THF Ring: The ether oxygen in the THF ring is a Lewis base. It can be protonated by strong Brønsted acids or coordinate with Lewis acids, initiating an undesired ring-opening cascade.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the most common issues encountered in the lab.

Section 1: Troubleshooting Regioselectivity—The Ortho vs. Para Problem

The THF-alkyl substituent is an ortho, para-director, meaning electrophilic attack is favored at the positions ortho (C2', C6') and para (C4') to the point of attachment.[4][5][6] The primary challenge is controlling the ratio of these isomers.

FAQ 1: Why am I getting a mixture of ortho and para products, and how can I favor the para isomer?

Answer:

This is the most common outcome for EAS on activated benzene rings. The formation of both isomers is due to the resonance stabilization of the carbocation intermediate (the arenium ion) when the electrophile attacks at these positions.[5][6] However, the para isomer is often the desired product due to its symmetry and reduced steric hindrance.

Core Principles for Maximizing Para-Selectivity:

  • Steric Hindrance: The bulky 2-tetrahydrofuranyl group naturally obstructs the ortho positions. You can leverage this by using a bulky electrophile or catalyst complex, which will find it much easier to attack the more accessible para position.

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the product that forms fastest will dominate.[7] Sometimes, the ortho product can form faster. At higher temperatures, the reaction can become reversible, favoring the more thermodynamically stable para isomer, which has less steric strain.[7]

  • Catalyst Choice: Shape-selective solid catalysts, like zeolites, can be highly effective. The pores and channels within the zeolite structure can sterically restrict the transition state for ortho substitution, allowing the linear transition state for para substitution to form preferentially.[8][9]

Troubleshooting Flow for Poor Para-Selectivity

G start Low para:ortho Ratio Observed q1 What is your reaction temperature? start->q1 temp_high Decrease Temperature (Favors Kinetic Product, may increase ortho) q1->temp_high High (> RT) temp_low Increase Temperature (if reaction is reversible) (Favors more stable para product) q1->temp_low Low (≤ 0°C) q2 Consider Catalyst System temp_high->q2 temp_low->q2 lewis_acid Using small Lewis Acid (e.g., AlCl3) q2->lewis_acid zeolite Using Zeolite Catalyst (e.g., H-ZSM-5) q2->zeolite lewis_sol Switch to a bulkier Lewis Acid or a non-coordinating solvent to increase effective size. lewis_acid->lewis_sol zeolite_sol Zeolites provide shape-selectivity. Optimize catalyst loading and temperature. zeolite->zeolite_sol

Caption: Troubleshooting logic for improving para-selectivity.

Experimental Protocol: Para-Selective Friedel-Crafts Acylation using a Heterogeneous Catalyst

This protocol uses a reusable solid acid catalyst to enhance para-selectivity and simplify workup.

  • Catalyst Preparation: Activate zeolite H-Beta (Hβ) catalyst by heating to 120°C under vacuum for 4 hours.

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the activated zeolite catalyst (20 wt%).

  • Solvent Addition: Add a non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.1 eq) in the solvent and add it dropwise to the stirred suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with solvent, dried, and reactivated for future use.[8]

  • Purification: Wash the filtrate with a saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Preserving the Substrate—Avoiding THF Ring Opening

The most significant side reaction is the acid-catalyzed cleavage of the tetrahydrofuran ring, which leads to a complex mixture of byproducts and significantly reduces the yield of the desired substituted product.[10][11]

FAQ 2: My reaction is turning black, and I'm isolating a complex mixture of polar byproducts. What's happening?

Answer:

This is a classic sign of substrate decomposition, most likely initiated by the cleavage of the THF ring. The ether oxygen of the THF ring acts as a Lewis base and can be attacked by a proton (from a Brønsted acid) or coordinate with a Lewis acid catalyst.[3][12] This initial step weakens a C-O bond, leading to ring-opening and the formation of a reactive carbocation, which can then polymerize or react further to create a tarry mixture.

Mechanism of Competing Pathways

G sub 2-Phenyl-THF + E⁺ (E⁺ = Electrophile) path_desired Desired Pathway: Electrophilic Aromatic Substitution sub->path_desired path_side Side Reaction Pathway: THF Ring-Opening sub->path_side product Substituted Product (ortho/para) path_desired->product Phenyl ring attacks E⁺ intermediate Lewis Acid Coordination (or Protonation) to THF Oxygen path_side->intermediate THF Oxygen attacks Lewis Acid cleavage C-O Bond Cleavage intermediate->cleavage byproducts Carbocation Formation & Polymerization (Tar) cleavage->byproducts

Caption: Competing reaction pathways for this compound.

Strategies to Prevent Ring-Opening:

  • Choice of Catalyst: This is the most critical factor. Avoid overly strong Lewis acids like AlCl₃, which coordinate strongly to oxygen. Opt for milder or "softer" Lewis acids that have a lower affinity for the "hard" ether oxygen.[13]

  • Stoichiometry: Use the minimum catalytic amount of Lewis acid required. For Friedel-Crafts acylations, which often require stoichiometric amounts of AlCl₃, this substrate is particularly challenging.[14] Alternative methods are strongly recommended.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures disfavor the high-activation-energy pathway of ring-opening.

  • Choice of Reagents: For nitration, avoid the harsh HNO₃/H₂SO₄ mixture. Consider milder nitrating agents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or N₂O₅ over a solid support.[8]

Table 1: Lewis Acid Selection Guide for Acid-Sensitive Substrates
Lewis AcidFormulaRelative StrengthSuitability for 2-Phenyl-THFComments
Aluminum ChlorideAlCl₃Very StrongPoor High affinity for oxygen; high risk of ring-opening.[13][15]
Iron(III) ChlorideFeCl₃StrongModerate Slightly milder than AlCl₃, but still poses a significant risk.
Tin(IV) ChlorideSnCl₄ModerateGood A good starting point for balancing reactivity and minimizing side reactions.[13]
Boron Trifluoride EtherateBF₃·OEt₂ModerateGood The etherate complex moderates the Lewis acidity.
Zinc ChlorideZnCl₂MildExcellent Often used for acylations of sensitive substrates.[16]
Zeolites (e.g., Hβ)Solid AcidMild-StrongExcellent Reusable, non-corrosive, and can provide shape-selectivity.[8]

Section 3: Reaction-Specific Troubleshooting

FAQ 3: My nitration of this compound is giving low yield and significant charring.

Answer:

Standard nitrating conditions (conc. HNO₃/H₂SO₄) are strongly acidic and oxidizing, making them unsuitable for this substrate. The sulfuric acid will readily protonate the THF oxygen, leading to decomposition, while the nitric acid can cause oxidation.[17][18]

Recommended Protocol: Mild Nitration with Acetyl Nitrate [8]

  • Setup: Cool a solution of this compound (1.0 eq) in dichloromethane (DCM) to -10°C in an inert atmosphere.

  • Reagent Preparation: In a separate flask, slowly add acetic anhydride (1.5 eq) to concentrated nitric acid (1.1 eq) at 0°C. Allow the mixture to stir for 15 minutes to form acetyl nitrate.

  • Addition: Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution, ensuring the temperature does not rise above -5°C.

  • Reaction & Quench: Stir at low temperature for 1-2 hours. Monitor by TLC. Once complete, quench the reaction by pouring it slowly into a cold, stirred solution of saturated sodium bicarbonate.

  • Workup: Separate the layers, extract the aqueous phase with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by chromatography. This method avoids strong mineral acids, thus preserving the THF ring.

FAQ 4: I'm attempting a Friedel-Crafts alkylation and observing poly-alkylation and rearranged products.

Answer:

Friedel-Crafts alkylation is notoriously difficult to control for two reasons:

  • Polyalkylation: The initial alkylation product is more electron-rich (more activated) than the starting material, making it susceptible to further alkylation.[15]

  • Carbocation Rearrangement: The alkylating agent often forms a carbocation that can rearrange to a more stable form before attacking the aromatic ring.

Solution: Use Friedel-Crafts Acylation Followed by Reduction.

This two-step sequence is the standard and far more reliable method to introduce a primary alkyl group.

  • Acylation: Perform a Friedel-Crafts acylation as described in the protocol in Section 1. The product is an aryl ketone. Because the acyl group is electron-withdrawing, it deactivates the ring and prevents further substitution.[14]

  • Reduction: Reduce the ketone to the desired alkyl group using a standard method like the Wolff-Kishner or Clemmensen reduction.

This approach provides a clean, high-yielding route to the mono-alkylated product without the risk of rearrangement or poly-substitution.

References

  • Allen, A. (n.d.). Explain why in anisole electrophilic substitution takes place at ortho and para positions and not at meta position. Topper's Solved these Questions. Available at: [Link]

  • Jan, B. (2015). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? Chemistry Stack Exchange. Available at: [Link]

  • LibreTexts Chemistry. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Available at: [Link]

  • JoVE. (2025). ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. Available at: [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Chiral Lewis base/Lewis acid/Brønsted acid cooperative catalysis enabled regio- and enantioselective electrophilic sulfenylation/semipinacol rearrangement of allenols. Available at: [Link]

  • Yamamoto, H. (n.d.). From σ- to π-Electrophilic Lewis Acids. Application to Selective Organic Transformations. Chemical Reviews. Available at: [Link]

  • Semantic Scholar. (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. Available at: [Link]

  • ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Available at: [Link]

  • Pearson+. (n.d.). Propose a mechanism for the following reaction. Available at: [Link]

  • ChemRxiv. (n.d.). An Iridium-Lewis Acid Bifunctional Catalyst Enabled Regio- and Enantioselective C(sp2)–H meta-Borylation. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available at: [Link]

  • PubMed Central. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Available at: [Link]

  • Chegg. (n.d.). What product would you expect from the cleavage of tetrahydrofuran with HI? Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Available at: [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in a 2nd position in a furan? Available at: [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available at: [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Pearson+. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • RSC Publishing. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Available at: [Link]

  • PubMed Central. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Available at: [Link]

  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Available at: [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Available at: [Link]

  • RSC Publishing. (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Available at: [Link]

  • PubMed Central. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Available at: [Link]

  • ResearchGate. (2025). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 2-Phenyl-tetrahydrofuran by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professionals, the ability to definitively characterize a synthesized compound is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of 2-Phenyl-tetrahydrofuran, a heterocyclic compound featuring both aromatic and aliphatic moieties. Through a detailed analysis of experimental data and methodologies, this guide will demonstrate the unparalleled power of NMR in providing a comprehensive structural picture.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the detailed atomic-level structure of organic molecules in solution.[1] Unlike other methods that may provide information about functional groups or molecular weight, NMR provides a map of the carbon-hydrogen framework, revealing the connectivity and spatial relationships of atoms within a molecule.[2][3] This capability is indispensable for confirming the successful synthesis of a target compound like this compound and for identifying any potential isomers or impurities.

Deciphering the Structure of this compound with ¹H and ¹³C NMR

The structural confirmation of this compound hinges on the detailed analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. Each unique proton and carbon atom in the molecule will give rise to a distinct signal in the respective NMR spectrum, and the characteristics of these signals—chemical shift, integration, and multiplicity (splitting pattern)—provide a wealth of structural information.[3]

Below is a diagram illustrating the structure of this compound with key protons labeled for NMR analysis.

Caption: Molecular structure of this compound with key proton environments labeled.

¹H NMR Spectral Analysis:

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the tetrahydrofuran ring and the phenyl group.

  • Phenyl Protons: The five protons on the phenyl ring will typically appear as a complex multiplet in the aromatic region of the spectrum, usually between δ 7.2 and 7.4 ppm.

  • Benzylic Proton (Hα): The proton on the carbon adjacent to both the phenyl group and the oxygen atom (C2) is the most deshielded of the aliphatic protons. It is expected to appear as a triplet around δ 4.9-5.0 ppm, split by the two adjacent protons on C3.

  • Tetrahydrofuran Ring Protons (Hβ, Hγ, Hδ): The remaining six protons on the tetrahydrofuran ring will appear in the more upfield region of the spectrum, typically between δ 1.8 and 4.0 ppm. Due to their proximity to the chiral center at C2, the geminal protons on C3 and C5 may be diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns. Correlation spectroscopy (COSY) experiments are invaluable in definitively assigning these protons by revealing their coupling relationships.

¹³C NMR Spectral Analysis:

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

  • Phenyl Carbons: The six carbons of the phenyl ring will give rise to signals in the aromatic region (δ 125-145 ppm). The carbon attached to the tetrahydrofuran ring (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.

  • Tetrahydrofuran Ring Carbons: The four carbons of the tetrahydrofuran ring will appear in the aliphatic region. The carbon bearing the phenyl group (C2) and the carbon bonded to the oxygen (C5) will be the most downfield of the aliphatic carbons, with expected chemical shifts around δ 80-90 ppm and δ 68-70 ppm, respectively. The other two carbons (C3 and C4) will appear further upfield.

Comparative Analysis: NMR vs. Other Spectroscopic Techniques

While other analytical techniques provide valuable information, they lack the comprehensive structural detail offered by NMR.

Analytical Technique Information Provided Strengths Limitations for Structural Confirmation of this compound
NMR Spectroscopy Detailed carbon-hydrogen framework, stereochemistry, and connectivity.[1]Unambiguous structure determination.[4]Requires larger sample amounts than MS.[5][6]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[2][7]High sensitivity, provides molecular formula.[8]Does not provide definitive information on isomer differentiation or atom connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.[2][7]Quick and easy for identifying key functional groups (e.g., C-O ether linkage, aromatic C-H).[8]Provides limited information on the overall molecular skeleton.[9][10]

This comparison highlights that while MS and IR are excellent complementary techniques for confirming molecular weight and the presence of expected functional groups, only NMR can provide the detailed bonding information necessary to definitively confirm the structure of this compound and distinguish it from potential isomers.

Experimental Protocol for NMR Analysis of this compound

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound.

Workflow for NMR-based Structural Confirmation:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place sample in a 400 MHz or higher NMR spectrometer transfer->instrument acquire_1h Acquire 1D ¹H NMR spectrum instrument->acquire_1h acquire_13c Acquire 1D ¹³C NMR spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR spectra (COSY, HSQC) if needed acquire_13c->acquire_2d process Fourier transform and phase correct spectra acquire_2d->process analyze Analyze chemical shifts, integrals, and coupling constants process->analyze confirm Confirm structure analyze->confirm

Caption: Standard workflow for the structural confirmation of an organic compound using NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.[5][6]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[11][12]

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument being used.[12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5][13]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical acquisition parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 1.5-2 seconds.[14]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[14]

    • 2D NMR (Optional but Recommended): If the ¹H NMR spectrum is complex, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.[15][16]

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts and splitting patterns to assign the signals to the specific protons and carbons of this compound.[3]

    • Compare the experimental data with predicted values and data from similar known structures to finalize the structural confirmation.

Conclusion

This guide has demonstrated that while various analytical techniques contribute to the characterization of a small molecule, NMR spectroscopy provides the most definitive and detailed structural information. For researchers, scientists, and drug development professionals, a thorough understanding and application of NMR are essential for the unambiguous confirmation of molecular structures like this compound, ensuring the integrity and success of their scientific endeavors.

References

  • Chemical Instrumentation Facility - Iowa State University. NMR Sample Preparation. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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A Comparative Guide to the Spectroscopic Validation of 2-Phenyl-tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenyl-tetrahydrofuran (2-Ph-THF) is a vital heterocyclic scaffold in medicinal chemistry and materials science, demanding robust and unambiguous synthetic validation.[1] This guide provides an in-depth comparison of two prevalent synthetic routes: the acid-catalyzed cyclization of a diol precursor and the Grignard addition to γ-butyrolactone. We delve into the core principles of spectroscopic validation—leveraging ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to not only confirm product identity but also to diagnose reaction success and purity. By explaining the causality behind experimental choices and presenting detailed protocols, this document equips researchers with the expertise to confidently synthesize and validate 2-Ph-THF, ensuring the integrity of their downstream applications.

Introduction

The tetrahydrofuran (THF) ring is a privileged structure in numerous biologically active compounds and advanced polymers.[1] The introduction of a phenyl group at the 2-position imparts specific conformational rigidity and lipophilicity, making 2-Ph-THF a valuable intermediate in drug development and organic synthesis.[1] However, the synthesis of substituted heterocycles can be fraught with challenges, including side-product formation and incomplete reactions. Therefore, a rigorous, multi-faceted analytical approach is not merely procedural—it is a mandatory component of a self-validating research workflow.

This guide moves beyond a simple recitation of methods. It contrasts two distinct synthetic pathways, highlighting how the choice of synthesis directly influences the validation strategy, particularly concerning the potential impurity profile. We will explore the characteristic spectroscopic signatures of 2-Ph-THF and demonstrate how to interpret this data to build an unassailable case for the compound's structure and purity.

Part 1: Primary Synthesis Route: Acid-Catalyzed Dehydrative Cyclization

One of the most direct and common methods for synthesizing 2-Ph-THF is the acid-catalyzed intramolecular cyclization (dehydration) of a precursor diol.[2] While various diols can be used, the cyclization of 4-phenyl-1,4-butanediol serves as a clear and illustrative example.

Mechanism and Rationale

The reaction proceeds via protonation of a terminal hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into a good leaving group (H₂O). The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an SN2-type reaction to form the five-membered THF ring. The choice of a strong, non-nucleophilic acid is critical to favor the desired cyclization over competing intermolecular reactions or rearrangements.

G cluster_0 Mechanism: Acid-Catalyzed Cyclization Start 4-Phenyl-1,4-butanediol Protonation Protonated Diol (Oxonium Ion) Start->Protonation + H⁺ Cyclization Intramolecular SN2 Attack Protonation->Cyclization Loss of H₂O Product This compound Cyclization->Product - H⁺

Caption: Workflow for acid-catalyzed synthesis of 2-Ph-THF.

Experimental Protocol: Cyclization of 4-Phenyl-1,4-butanediol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenyl-1,4-butanediol (10.0 g, 59.4 mmol).

  • Solvent: Add 50 mL of toluene. Toluene serves as a suitable solvent and allows for the azeotropic removal of water using a Dean-Stark apparatus if desired.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. The acid is the catalyst for the dehydration reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Validation Workflow

A single spectrum is rarely sufficient for unambiguous structure elucidation. A combination of NMR, IR, and MS provides orthogonal data points that collectively confirm the target structure.

  • ¹H NMR Spectroscopy (500 MHz, CDCl₃): This is the most powerful tool for confirming the gross structure. The spectrum of 2-Ph-THF will exhibit characteristic signals corresponding to the phenyl and THF protons. The integration, multiplicity (splitting pattern), and chemical shift of each signal are critical diagnostic features.

  • ¹³C NMR Spectroscopy (125 MHz, CDCl₃): This technique confirms the carbon skeleton of the molecule. It is particularly useful for identifying the number of unique carbon environments and confirming the presence of the key C-O bond.

  • FT-IR Spectroscopy (Neat/KBr): Infrared spectroscopy is excellent for identifying functional groups. The key signature to look for is the C-O-C ether stretch, and the disappearance of the broad O-H stretch from the starting diol is a primary indicator of reaction completion.

  • Mass Spectrometry (EI): MS provides the molecular weight of the compound, confirming its elemental formula. The fragmentation pattern can also offer valuable structural clues.[3][4]

Spectroscopic Data Summary for this compound
Technique Expected Observation
¹H NMR (CDCl₃) δ ~7.3 ppm (m, 5H, Ar-H), ~5.0 ppm (dd, 1H, Ar-CH-O), ~4.1 & ~3.9 ppm (m, 2H, -O-CH₂-), ~2.4 & ~2.0 ppm (m, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃) δ ~143 ppm (Ar-C), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~125 ppm (Ar-CH), ~80 ppm (Ar-CH-O), ~68 ppm (-O-CH₂-), ~35 ppm (-CH₂-), ~26 ppm (-CH₂-)
FT-IR (cm⁻¹) ~3030 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1100-1050 (Strong, C-O-C ether stretch), Absence of broad O-H stretch (~3400)
Mass Spec (EI, m/z) 148 [M]⁺ (Molecular Ion), 117 [M-OCH₃]⁺, 105 [Ph-CO]⁺, 77 [C₆H₅]⁺

Part 2: Alternative Synthesis Route: Grignard Reaction with γ-Butyrolactone

An alternative approach involves the nucleophilic addition of a phenyl group to an ester, specifically the cyclic ester γ-butyrolactone. This method builds the carbon skeleton in a different manner and presents a distinct set of potential side products.

Mechanism and Rationale

G cluster_1 Mechanism: Grignard Addition Start γ-Butyrolactone + PhMgBr Addition Ring-Opened Intermediate (Alkoxide) Start->Addition Nucleophilic Attack Workup Acidic Workup (Protonation) Addition->Workup + H₃O⁺ Cyclization Hemiacetal Formation / Intramolecular Cyclization Workup->Cyclization Product This compound Cyclization->Product

Caption: Workflow for Grignard-based synthesis of 2-Ph-THF.

Experimental Protocol: Grignard Reaction
  • Grignard Preparation: In a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), prepare phenylmagnesium bromide from magnesium turnings (1.8 g, 74 mmol) and bromobenzene (7.8 mL, 74 mmol) in 50 mL of anhydrous THF.

  • Substrate Addition: Cool the Grignard solution to 0°C. In a separate flask, dissolve γ-butyrolactone (5.0 g, 58 mmol) in 20 mL of anhydrous THF. Add the lactone solution dropwise to the Grignard reagent over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction & Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting intermediate often requires a subsequent reduction/cyclization step (e.g., with NaBH₄ followed by acid) to achieve a high yield of 2-Ph-THF. Purification is performed via column chromatography.

Comparative Validation & Impurity Profiling

The validation of the product from this route follows the same spectroscopic principles, but the focus shifts to identifying different potential impurities.

  • Unreacted γ-butyrolactone: Would show a strong C=O stretch in the FT-IR spectrum (~1770 cm⁻¹) and characteristic signals in the NMR.

  • Ring-opened diol (4-phenyl-1,4-butanediol): This is a common intermediate or side product. Its presence would be indicated by a broad O-H stretch in the FT-IR and distinct signals in the NMR spectra, different from the final product.

  • Double-addition product: Grignard reagents can potentially add twice to the lactone, leading to a more complex diol. This would result in a higher molecular weight ion in the mass spectrum.

Comparative Analysis of Synthetic Routes
Parameter Route 1: Acid-Catalyzed Cyclization Route 2: Grignard Reaction
Starting Materials 4-phenyl-1,4-butanediolγ-butyrolactone, Bromobenzene
Key Transformation Intramolecular Dehydration (SN2)Nucleophilic Acyl Addition
Typical Yield High (often >85%)Moderate to High (60-85%, may require two steps)
Primary Impurities Unreacted diol, elimination byproductsUnreacted lactone, ring-opened intermediates, double-addition products
Operational Simplicity Generally simpler, one-pot reactionRequires anhydrous conditions, preparation of Grignard reagent

Part 3: Integrated Validation Strategy

For maximum confidence, an integrated workflow should be adopted. This strategy ensures that the material proceeding to subsequent research phases is of confirmed identity and purity.

G Synthesis Synthesize Crude Product (Route 1 or 2) TLC_IR Initial Screen: TLC & FT-IR Synthesis->TLC_IR Purification Purification (Column Chromatography / Distillation) NMR_MS Full Characterization: ¹H NMR, ¹³C NMR, MS Purification->NMR_MS TLC_IR->Purification Proceed if C-O-C present & starting material absent Purity Purity Check (qNMR or HPLC) NMR_MS->Purity Confirm Structure Final Validated 2-Ph-THF Purity->Final Purity >95%

Caption: Integrated workflow for synthesis and validation.

Trustworthiness Through Self-Validation: This multi-step analytical process creates a self-validating system. The FT-IR provides a rapid check for the conversion of the key functional group (hydroxyl to ether). NMR confirms that the carbon-hydrogen framework has been correctly assembled. Finally, mass spectrometry verifies that the assembled framework has the correct molecular formula. Each technique provides a piece of the puzzle, and only when all pieces fit perfectly can the structure be considered validated. This rigorous approach prevents the propagation of errors and ensures the reliability and reproducibility of scientific findings.

Conclusion

Both the acid-catalyzed cyclization and the Grignard addition to γ-butyrolactone are viable methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale. The acid-catalyzed cyclization is typically more straightforward and higher-yielding if the precursor diol is accessible.[2]

Regardless of the synthetic path chosen, a comprehensive spectroscopic validation is non-negotiable. A synergistic application of NMR, FT-IR, and Mass Spectrometry is essential to confirm the molecular structure and assess purity. By understanding the characteristic spectral signatures of the target molecule and the potential impurities associated with each route, researchers can ensure the integrity of their materials and the authoritativeness of their results.

References

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A Comparative Guide for Drug Development Professionals: 2-Phenyl-tetrahydrofuran vs. 2-Methyltetrahydrofuran as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Physicochemical Properties, Reaction Performance, and Green Chemistry Metrics

In the landscape of pharmaceutical and fine chemical synthesis, the choice of solvent is a critical decision that profoundly influences reaction efficiency, product purity, scalability, and environmental impact. While traditional solvents like tetrahydrofuran (THF) have been staples in the organic chemist's toolkit, the increasing emphasis on green chemistry and process optimization has spurred the exploration of viable alternatives. This guide provides a comprehensive comparison of two such alternatives: 2-phenyl-tetrahydrofuran (2-Ph-THF) and 2-methyltetrahydrofuran (2-MeTHF), to aid researchers, scientists, and drug development professionals in making informed solvent selections.

While 2-MeTHF has emerged as a well-documented and industrially adopted green solvent, this compound remains a more specialized and less-explored option. This guide will synthesize the available data, highlighting the known attributes of 2-Ph-THF and contrasting them with the extensive body of knowledge surrounding 2-MeTHF.

At a Glance: Key Physicochemical Properties

A solvent's fundamental physical and chemical properties dictate its suitability for specific applications. The table below summarizes the key characteristics of 2-Ph-THF and 2-MeTHF, with comparisons to the conventional solvent, THF.

PropertyThis compound (2-Ph-THF)2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)
Molecular Formula C₁₀H₁₂O[1]C₅H₁₀O[2]C₄H₈O
Molar Mass 148.20 g/mol 86.134 g/mol [2]72.11 g/mol [3]
Boiling Point Data not readily available80.2 °C[2]66 °C[3]
Melting Point Data not readily available-136 °C[2]-108.5 °C[3]
Density Data not readily available0.854 g/mL[2]0.888 g/mL[3]
Solubility in Water Expected to be lowLimited (14.4 g/100 g at 23 °C)[2]Miscible[3]
Key Structural Feature Phenyl group at the 2-positionMethyl group at the 2-positionUnsubstituted

A Tale of Two Substituents: The Impact of Phenyl vs. Methyl Groups

The defining difference between these two solvents lies in the substituent at the 2-position of the tetrahydrofuran ring. This seemingly minor structural change has profound implications for their properties and performance.

This compound: An Aromatic Influence

The presence of a phenyl group in 2-Ph-THF introduces aromaticity, which is expected to influence its polarity, solvating power, and reactivity. While extensive application data for 2-Ph-THF as a solvent is scarce, its structural motifs suggest potential applications in:

  • Organic Synthesis Building Block: The combination of a tetrahydrofuran ring and a phenyl group makes 2-Ph-THF a potential starting material for the synthesis of more complex molecules, particularly in medicinal chemistry where these functional groups are prevalent.[1]

  • Material Science: The cyclic ether structure could be relevant in the development of new materials with specific solubility or complexation properties.[1]

Synthesis of this compound: Several synthetic routes to 2-Ph-THF have been described, including the cyclization of 2-phenyl-1,4-butanediol under acidic conditions and methods employing organometallic reagents.[4]

2-Methyltetrahydrofuran: The Green Workhorse

In contrast to the specialized nature of 2-Ph-THF, 2-MeTHF has established itself as a versatile and environmentally preferable alternative to THF.[2][5] The methyl group imparts several advantageous properties:

  • Increased Hydrophobicity: The methyl group reduces the miscibility of 2-MeTHF with water, a significant advantage in workup procedures.[2] This limited water miscibility allows for clean phase separations, often eliminating the need for an additional extraction solvent.[6][7][8]

  • Higher Boiling Point: With a boiling point of 80.2 °C, 2-MeTHF allows for reactions to be conducted at higher temperatures compared to THF (66 °C), which can lead to faster reaction rates.[2][6][8][9]

  • Enhanced Stability: The methyl group at the 2-position significantly increases the stability of 2-MeTHF towards strong bases, such as organolithium reagents, compared to THF.[6][8] This allows for reactions to be run at higher temperatures with reduced solvent degradation.[6][8]

  • Renewable Feedstock: 2-MeTHF can be derived from renewable resources like furfural, which is obtained from agricultural byproducts such as corncobs and sugarcane bagasse.[5][10][11] This bio-based origin enhances its green chemistry credentials.[5][9][12][13][14][15][16][17]

Performance in Key Chemical Transformations

The true measure of a solvent's utility lies in its performance in a range of chemical reactions. While experimental data for 2-Ph-THF as a solvent is limited, the performance of 2-MeTHF is well-documented.

Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis, and the choice of ether solvent is critical. 2-MeTHF has proven to be an excellent solvent for Grignard reagent formation and subsequent reactions.[2][7][13]

  • Improved Yields: In some cases, the use of 2-MeTHF in Grignard reactions leads to higher yields compared to THF.[18][19] For instance, the formation of allylic and benzylic Grignards can proceed with reduced levels of undesired Wurtz coupling by-products.[18] In the synthesis of the antimalarial drug primaquine phosphate, replacing ether with 2-MeTHF shortened the reaction time by 40% and increased the product purity.[10]

  • Higher Concentration: The high solubility of magnesium halides in 2-MeTHF allows for the preparation of highly concentrated Grignard solutions.[20]

Experimental Protocol: Grignard Reagent Formation in 2-MeTHF

Grignard_Formation reagents Alkyl/Aryl Halide (RX) Magnesium Turnings (Mg) reaction_vessel Reaction Flask (Inert Atmosphere, e.g., N2 or Ar) reagents->reaction_vessel Add solvent Dry 2-MeTHF solvent->reaction_vessel Add product Grignard Reagent (RMgX) reaction_vessel->product Stir at appropriate temperature (initiation may require gentle heating) Solvent_Safety_Workflow start Solvent Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation storage Store in Tightly Sealed Containers Away from Heat and Light ventilation->storage peroxide_check Check for Peroxides (Especially for older containers of ethers) storage->peroxide_check disposal Dispose of Waste Solvent According to Regulations peroxide_check->disposal end Safe Handling Complete disposal->end

Caption: General safety workflow for handling ether solvents.

Conclusion and Expert Recommendations

The choice between this compound and 2-methyltetrahydrofuran will largely depend on the specific requirements of the chemical transformation and the overarching goals of the research or development program.

2-Methyltetrahydrofuran is the clear choice for a general-purpose, greener alternative to THF. Its well-documented performance advantages, including improved stability, higher reaction temperatures, and simplified workups, make it a highly attractive option for a wide range of applications, particularly in organometallic chemistry. [2][5][6][7][8][9][10][13][18][19][20][21][22]Its bio-based origin further aligns with the principles of sustainable chemistry.

This compound , on the other hand, remains a more niche chemical. While its potential as a solvent is not well-explored, its unique structure may offer advantages in specific applications where its aromatic character could influence solubility or reactivity in ways that 2-MeTHF cannot. Its primary current utility appears to be as a building block in organic synthesis. [1] For drug development professionals seeking to optimize processes, reduce environmental impact, and improve safety, a thorough evaluation of 2-MeTHF as a replacement for traditional ether solvents is strongly recommended. Further research into the solvent properties of 2-Ph-THF may reveal novel applications for this unique molecule.

References

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A Comparative Guide to the Biological Activity of 2-Phenyl-tetrahydrofuran and Other Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif in a vast number of biologically active compounds.[1][2] Its unique electronic and structural properties make it a versatile scaffold for the design and synthesis of novel therapeutic agents.[3][4] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide will delve into the biological profile of 2-Phenyl-tetrahydrofuran and compare its activities with other key classes of furan derivatives, providing a critical evaluation of their therapeutic potential.

This compound: An Emerging Derivative of Interest

While the broader class of furan derivatives has been extensively studied, this compound is an emerging molecule with potential biological significance. The saturation of the furan ring to form a tetrahydrofuran (THF) moiety can significantly alter the molecule's three-dimensional structure, flexibility, and physicochemical properties, thereby influencing its interaction with biological targets. The presence of a phenyl group at the 2-position introduces aromaticity and potential for π-π stacking interactions, which can be crucial for binding to enzymes and receptors.

Although extensive peer-reviewed data on the biological activities of this compound is still emerging, preliminary information suggests a range of potential therapeutic applications. This guide will synthesize the available data and provide a comparative context for its potential efficacy.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities of this compound and other prominent furan derivatives. The data presented is collated from various scientific studies to provide a comprehensive comparison.

Antimicrobial Activity

Furan derivatives have long been a source of potent antimicrobial agents. The mechanism of action often involves the enzymatic reduction of a nitro group, present in many antimicrobial furans, into reactive intermediates that can damage bacterial DNA, ribosomes, and other cellular components.[5][6]

Table 1: Comparative Antimicrobial Activity of Furan Derivatives

Compound/Derivative ClassTest Organism(s)Activity Metric (e.g., MIC)Reference(s)
This compound Data not extensively available in peer-reviewed literature--
Nitrofurantoin Escherichia coli, Staphylococcus saprophyticusMIC: 32 µg/mL or less for susceptible strains[7]
Furazolidone Giardia lamblia, Vibrio cholerae, E. coliBroad-spectrum activity[8][9]
Benzofuran Derivatives Various bacteria and fungiVariable, structure-dependent[10][11]
2(5H)-Furanone Derivatives Staphylococcus aureus, Bacillus subtilisMICs as low as 8 µg/mL for some derivatives[12]

Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This assay provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives. The choice of test organisms typically includes common Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized procedure for assessing the in vitro antimicrobial activity of a test compound.

I. Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

II. Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity

The furan scaffold is present in numerous compounds with significant cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule dynamics.[13][14]

Table 2: Comparative Anticancer Activity of Furan Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity Metric (IC₅₀)Reference(s)
This compound derivative (2-(phenylselenomethyl) tetrahydrofuran) HCT-116 (colon), MDA-MB-231 (breast)IC₅₀ > 500 µM[15]
Furan-based Derivative (Compound 7) MCF-7 (Breast Cancer)2.96 µM[13]
Furan-based Derivative (Compound 4) MCF-7 (Breast Cancer)4.06 µM[13]
Benzofuran Derivatives Various cancer cell linesActivity is structure-dependent[16][17]
2(5H)-Furanone Derivatives HeLa (Cervical), A549 (Lung)Moderate cytotoxicity observed for some derivatives[18]

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is a reliable and high-throughput method for initial screening of potential anticancer agents. The IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing the potency of cytotoxic compounds.

Experimental Protocols

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol details the steps for evaluating the cytotoxic effects of a test compound on cancer cell lines.

I. Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

II. Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Certain furan derivatives have demonstrated promising anti-inflammatory properties by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators.[1][19]

Table 3: Comparative Anti-inflammatory Activity of Furan Derivatives

Compound/Derivative ClassIn Vivo/In Vitro ModelKey FindingsReference(s)
This compound Data not extensively available in peer-reviewed literature--
1-furan-2-yl-3-pyridin-2-yl-propenone In vitroDual inhibitor of COX/5-LOX[19]
Benzofuran Derivatives Various modelsSome derivatives show potent anti-inflammatory effects[11]
Furanone Derivatives In vitro and in vivo modelsSome derivatives exhibit significant anti-inflammatory activity[12]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rats is a classic and reliable in vivo assay for screening acute anti-inflammatory activity. Carrageenan injection induces a localized inflammatory response characterized by edema, providing a measurable outcome to assess the efficacy of a test compound. This model helps to understand the potential of a compound to mitigate the initial phases of inflammation.

Experimental Protocols

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo method for evaluating the anti-inflammatory activity of a test compound.

I. Materials:

  • Male Wistar rats (150-200 g)

  • Test compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., saline, carboxymethyl cellulose)

II. Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the test compound or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose.

    • Administer the vehicle to the control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Neuroprotective Activity

Furan derivatives have emerged as promising candidates for the development of neuroprotective agents due to their antioxidant and anti-inflammatory properties.[20][21] They have been shown to protect neuronal cells from various insults, including oxidative stress and excitotoxicity.[20][22]

Table 4: Comparative Neuroprotective Activity of Furan Derivatives

Compound/Derivative ClassIn Vitro/In Vivo ModelKey FindingsReference(s)
This compound Data not extensively available in peer-reviewed literature--
2-Arylbenzo[b]furan Derivatives In vitro and in vivo models of Alzheimer's diseaseShowed neuroprotective and anti-neuroinflammatory effects[22]
Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans In vitro neuronal cells and in vivo mouse modelAmeliorated nesting behavior in APP/PS1 mice[22]

Causality Behind Experimental Choices: In vitro neuroprotection assays using neuronal cell lines (e.g., SH-SY5Y) provide a controlled environment to investigate the direct protective effects of a compound against specific neurotoxins. Inducing oxidative stress with agents like hydrogen peroxide (H₂O₂) or excitotoxicity with glutamate allows for the elucidation of the potential mechanisms of neuroprotection, such as antioxidant activity or modulation of cell death pathways.

Experimental Protocols

Protocol 4: In Vitro Neuroprotection Assay Using Neuronal Cell Lines

This protocol provides a framework for assessing the neuroprotective effects of a test compound against oxidative stress.

I. Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound

  • Neurotoxin (e.g., hydrogen peroxide, H₂O₂)

  • MTT assay reagents

  • 96-well plates

  • Microplate reader

II. Methodology:

  • Cell Culture and Plating:

    • Culture the neuronal cells in appropriate medium and conditions.

    • Seed the cells into 96-well plates at an optimal density and allow them to adhere.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24 hours) before inducing toxicity.

  • Induction of Neurotoxicity:

    • Expose the cells to a predetermined concentration of the neurotoxin (e.g., H₂O₂) for a specified time to induce cell death.

    • Include a control group (untreated cells) and a toxin-only group.

  • Assessment of Cell Viability:

    • After the neurotoxin treatment, assess cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis:

    • Calculate the percentage of cell viability in the compound-treated groups relative to the toxin-only group.

    • A significant increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Visualizing a Generalized Biological Screening Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Hit Identification cluster_3 Further Development Compound Test Compound (e.g., this compound) Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) Compound->AntiInflammatory Neuroprotection Neuroprotection Assays (e.g., Oxidative Stress) Compound->Neuroprotection DataAnalysis Analyze IC50/MIC Values Antimicrobial->DataAnalysis Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Neuroprotection->DataAnalysis HitIdentification Identify 'Hit' Compounds DataAnalysis->HitIdentification InVivo In Vivo Efficacy & Toxicity Studies HitIdentification->InVivo

Caption: A generalized workflow for the biological screening of novel compounds.

Conclusion and Future Directions

The furan scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities. While established derivatives like nitrofurantoin and furazolidone have found clinical success, and classes like benzofurans and furanones show immense therapeutic promise, the biological profile of this compound is an area ripe for further investigation.

The comparative analysis presented in this guide highlights the potential of furan derivatives across antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications. The detailed experimental protocols provide a robust framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on these fascinating molecules.

Future research should focus on a more comprehensive evaluation of this compound and its analogues to elucidate their mechanisms of action and to quantify their potency in various biological assays. Direct, head-to-head comparative studies with other furan derivatives under standardized conditions are crucial to accurately assess its therapeutic potential and to guide the rational design of new, more effective furan-based drugs.

References

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A Comparative Guide to the Enantiomers of 2-Phenyl-tetrahydrofuran: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 2-Phenyl-tetrahydrofuran (2-Ph-THF). As researchers and drug development professionals know, the stereochemistry of a molecule is not a trivial detail; it is often the critical determinant of biological activity, pharmacological profile, and toxicity.[1] The distinct three-dimensional arrangement of enantiomers can lead to profoundly different interactions with chiral biological systems like enzymes and receptors.[1] This document is structured to provide a comprehensive understanding of 2-Ph-THF enantiomers, from their synthesis and separation to their distinct physicochemical and potential biological properties, supported by detailed experimental protocols.

The tetrahydrofuran (THF) moiety is a prevalent scaffold in numerous biologically active compounds and FDA-approved drugs, valued for its metabolic stability and ability to form key hydrogen bonds.[2][3] When substituted at the 2-position with a phenyl group, a chiral center is created, giving rise to the (R)- and (S)-2-Ph-THF enantiomers. Understanding the unique characteristics of each is paramount for their application in medicinal chemistry and materials science.[4]

Enantioselective Synthesis and Chiral Separation

Obtaining enantiomerically pure 2-Ph-THF is the foundational step for any comparative study. Two primary strategies are employed: asymmetric synthesis to directly produce a specific enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis: Modern synthetic strategies increasingly favor the direct, catalytic enantioselective formation of tetrahydrofuran scaffolds to avoid the inefficiencies of racemic synthesis and resolution.[5] For instance, methods involving sequential reactions like a copper-catalyzed asymmetric Henry reaction followed by iodocyclization can produce highly functionalized, enantiomerically enriched THF derivatives.[5] While a specific, optimized synthesis for (R)- or (S)-2-Ph-THF is not extensively detailed in publicly available literature, general principles of asymmetric synthesis of 2-substituted THFs are well-established. These often involve chiral catalysts or auxiliaries to control the stereochemical outcome of ring-closure reactions.[6][7]

Chiral Resolution of Racemic Mixtures: The most common and practical approach for separating enantiomers on an analytical and preparative scale is chiral chromatography.[8] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the technique of choice.[9]

The underlying principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[10] These diastereomeric complexes have different energies of interaction, leading to different retention times and thus, separation. For compounds like 2-Ph-THF, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective due to their complex chiral grooves and potential for hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Analytical Characterization

Once synthesized or separated, the identity and enantiomeric purity of each 2-Ph-THF isomer must be rigorously confirmed. A multi-technique approach is essential for unambiguous characterization.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of a chiral sample.[11] The goal is to achieve baseline separation of the two enantiomer peaks, allowing for accurate quantification.

  • Causality in Method Development: The choice of a polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a logical starting point. The aromatic phenyl groups on both the analyte and the CSP promote π-π interactions, which are critical for chiral recognition. The mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA), is optimized to balance retention time and resolution. The alcohol modifier plays a crucial role by competing for polar interaction sites on the CSP, thereby modulating the retention and selectivity.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12] Enantiomers rotate light by equal magnitudes but in opposite directions.

  • The dextrorotatory (+) enantiomer rotates light to the right (clockwise).

  • The levorotatory (-) enantiomer rotates light to the left (counter-clockwise).

This technique provides a bulk measurement of the sample's optical activity and is used to assign the (+) or (-) descriptor to a purified enantiomer. A 50:50 mixture of enantiomers, a racemic mixture, is optically inactive as the rotations cancel each other out.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, as their spectra are identical.[11] However, NMR becomes a powerful tool for chiral analysis when a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, is used to create a diastereomeric environment. In the presence of a chiral agent, the corresponding nuclei of the two enantiomers become chemically non-equivalent (diastereotopic) and may exhibit different chemical shifts, allowing for their differentiation and quantification. For routine structural confirmation of the 2-Ph-THF molecule itself, standard NMR is sufficient.[13][14][15]

Comparative Data

The fundamental physical properties of enantiomers are identical, with the notable exception of their interaction with plane-polarized light.

Property(R)-2-Phenyl-tetrahydrofuran(S)-2-Phenyl-tetrahydrofuranRacemic this compound
Molecular Formula C₁₀H₁₂OC₁₀H₁₂OC₁₀H₁₂O
Molecular Weight 148.20 g/mol 148.20 g/mol 148.20 g/mol
Boiling Point Not individually reported; expected to be identical.Not individually reported; expected to be identical.~222 °C at 760 mmHg (for related 2-phenylfuran)[16]
Optical Rotation [α] Opposite to (S)-enantiomerOpposite to (R)-enantiomer

Note: Specific optical rotation values for the pure enantiomers are not consistently reported in publicly available databases and must be determined experimentally.

Potential Biological and Pharmacological Differences

While specific pharmacological studies comparing the enantiomers of 2-Ph-THF are not widely published, it is a well-established principle in pharmacology that enantiomers can have vastly different biological activities.[1] One enantiomer might be therapeutically active, while the other could be inactive or even responsible for adverse effects. For example, in the case of the antifungal agent SCH 51048, a tetrahydrofuran derivative, only the cis isomers possessed in vitro activity, and the activity was significant only for the isomer with the (R)-configuration at the 2-position of the tetrahydrofuran ring.[17]

Given that the furan and tetrahydrofuran nuclei are key components in many antimicrobial and anti-inflammatory agents, it is highly probable that the (R)- and (S)-enantiomers of 2-Ph-THF would exhibit different potencies and efficacies in relevant biological assays.[3][18][19] Any research program involving this scaffold must include separate evaluations of each enantiomer.

Experimental Protocols

The following protocols are designed to be self-validating, providing the necessary steps for system suitability and data integrity.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Methodology:

  • System Preparation:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column, e.g., Daicel Chiralpak AD-H or equivalent.

    • Mobile Phase: A filtered and degassed mixture of Hexane/Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (based on the phenyl chromophore).

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Ph-THF at 1 mg/mL in the mobile phase.

    • Prepare a sample of the enantiomerically enriched test article at approximately 1 mg/mL in the mobile phase.

  • System Suitability Test (SST):

    • Inject the racemic standard solution (e.g., 10 µL).

    • Verify that two distinct peaks are observed for the (R) and (S) enantiomers.

    • Calculate the resolution (Rs) between the two peaks. The acceptance criterion is typically Rs ≥ 1.5 to ensure accurate quantification.

  • Analysis:

    • Inject the test article sample.

    • Record the chromatogram.

    • Identify the peaks corresponding to the major and minor enantiomers by comparing retention times with the racemic standard.

  • Data Analysis:

    • Integrate the peak areas for the major (Area_major) and minor (Area_minor) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Workflow Diagram: Chiral HPLC Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_system Prepare HPLC System (Column, Mobile Phase) sst Inject Racemic Standard (System Suitability Test) prep_system->sst prep_sample Prepare Racemic Standard & Test Samples (1 mg/mL) prep_sample->sst check_res Resolution (Rs) ≥ 1.5? sst->check_res check_res->prep_system No (Optimize Method)   analyze_sample Inject Test Sample check_res->analyze_sample  Yes acquire_data Acquire Chromatogram analyze_sample->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Calculate % Enantiomeric Excess integrate->calculate report Final Report calculate->report

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Protocol 2: Measurement of Optical Rotation by Polarimetry

Objective: To measure the specific rotation of a purified enantiomer of this compound.

Methodology:

  • Instrument Preparation:

    • Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up as per the manufacturer's instructions.

    • Calibrate the instrument using a blank (pure solvent).

  • Sample Preparation:

    • Accurately weigh a sample of the purified enantiomer (e.g., 100 mg).

    • Dissolve the sample in a high-purity volatile solvent (e.g., Chloroform or Ethanol) in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is homogenous. Record the exact concentration (c) in g/mL.

  • Measurement:

    • Rinse the polarimeter cell (path length, l, typically 1 dm) with the prepared sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter.

    • Record the observed rotation (α_obs) in degrees. Perform multiple readings and average the result.

    • Record the temperature (T) of the measurement.

  • Data Analysis:

    • Calculate the specific rotation [α] using the formula: [α]_D^T = α_obs / (c × l) Where:

      • T is the temperature in °C.

      • D refers to the sodium D-line.

      • α_obs is the observed rotation.

      • c is the concentration in g/mL.

      • l is the path length in decimeters (dm).

  • Reporting:

    • Report the specific rotation with its sign (+ or -), temperature, and solvent used (e.g., [α]_D^20 = +X.X° (c 1.0, CHCl₃)).

Logical Diagram: Principle of Polarimetry

G cluster_source Light Source cluster_polarizer Polarizer cluster_sample Chiral Sample cluster_analyzer Analyzer light Unpolarized Light polarizer [|] light->polarizer Passes through sample (S)-Enantiomer Solution polarizer->sample Plane-Polarized Light analyzer [α] sample->analyzer Rotated Light detection Detector analyzer->detection Measures Angle (α)

Caption: Distinguishing enantiomers using a polarimeter.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH).

  • Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. ResearchGate.

  • Separation of 2-(3-Phenylpropyl)tetrahydrofuran on Newcrom R1 HPLC column. SIELC Technologies.

  • Synthesis and crystal structure of racemic (R,R)-2,2′-(1,4-phenylene)bis(3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one). National Institutes of Health (NIH).

  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews.

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  • Buy this compound | 16133-83-8. Smolecule.

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  • Synthesis and Antifungal Activity of the 2,2,5-tetrahydrofuran Regioisomers of SCH 51048. PubMed.

  • Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. The Royal Society of Chemistry.

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  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science (RSC Publishing).

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  • 2-Phenylfuran. ORGANIC SPECTROSCOPY INTERNATIONAL.

  • Chiral Drug Separation. Drug Discovery and Development.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

  • Advancing chirality analysis through enhanced enantiomer characterization and quantification via fast Fourier transform capacitance voltammetry. National Institutes of Health (NIH).

  • Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). International Union of Crystallography.

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Human Metabolome Database.

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  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Catalysis.

  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. ResearchGate.

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  • Application Note: Analytical Techniques for the Characterization of Tetrahydropyridine Isomers. Benchchem.

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A Comparative Guide to the Catalytic Synthesis of 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenyl-tetrahydrofuran, a key structural motif in various pharmacologically active compounds and a valuable synthetic intermediate, has garnered significant attention in the field of organic chemistry. The efficiency of its synthesis is critically dependent on the choice of catalyst, which governs the yield, selectivity, and overall sustainability of the process. This guide provides an in-depth comparison of the efficacy of different catalysts for the synthesis of this compound, supported by experimental data and mechanistic insights to inform your selection of the most appropriate catalytic system.

Introduction: The Significance of the this compound Moiety

The tetrahydrofuran ring is a prevalent scaffold in numerous natural products and pharmaceuticals. The introduction of a phenyl group at the 2-position imparts specific lipophilic and steric properties that can significantly influence a molecule's biological activity. Consequently, the development of efficient and selective methods for the construction of this moiety is of paramount importance in drug discovery and development. The primary route to this compound involves the intramolecular cyclization of 4-phenyl-1-butanol, a reaction heavily influenced by the catalytic system employed.

Catalytic Approaches to this compound Synthesis

The intramolecular cyclization of 4-phenyl-1-butanol to this compound is essentially a dehydration reaction. The choice of catalyst dictates the reaction mechanism, conditions, and ultimately, the efficiency of the transformation. Broadly, these catalysts can be categorized into acid catalysts (both Brønsted and Lewis acids), transition metal catalysts, and biocatalysts.

Acid Catalysis: The Classical Approach

Acid-catalyzed dehydration is a well-established method for the synthesis of ethers, including cyclic ethers like tetrahydrofurans. The mechanism involves the protonation of the hydroxyl group of 4-phenyl-1-butanol, followed by the intramolecular nucleophilic attack of the terminal oxygen to displace a water molecule.

Mechanism of Acid-Catalyzed Cyclization

G cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular SN2 Attack cluster_2 Step 3: Deprotonation 4-Phenyl-1-butanol 4-Phenyl-1-butanol Protonated Alcohol Protonated Alcohol 4-Phenyl-1-butanol->Protonated Alcohol + H+ Oxonium Ion Intermediate Oxonium Ion Intermediate Protonated Alcohol->Oxonium Ion Intermediate - H2O This compound This compound Oxonium Ion Intermediate->this compound - H+

Caption: General mechanism for the acid-catalyzed synthesis of this compound.

Strong Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used for this transformation. While effective, they often require high temperatures, which can lead to side reactions such as elimination to form alkenes or intermolecular etherification. For instance, the cyclization of 4-phenyl-1-butanol in the presence of phosphoric acid at high temperatures can also lead to the formation of tetralin.[1]

Lewis acids offer an alternative, often milder, approach to catalyze the cyclization. Zinc chloride (ZnCl₂) and aluminum trichloride (AlCl₃) have been employed in the synthesis of 4-phenyl-1-butanol from tetrahydrofuran and can also facilitate its subsequent cyclization.[2] Metal triflates, such as ytterbium(III) triflate (Yb(OTf)₃), are also effective Lewis acid catalysts for various organic transformations, including the formation of heterocyclic compounds.[3]

To overcome the separation and corrosion issues associated with homogeneous acid catalysts, solid acid catalysts such as zeolites, metal oxides, and supported heteropolyacids have been investigated.[4][5][6] These materials offer the advantages of easy recovery and reusability. For example, γ-Al₂O₃ has been used for the dehydration of 1-butanol to butenes, and its acidic properties can be tuned by modification with metal oxides to enhance its catalytic activity and stability.[7] Heteropolyacids supported on materials like silica or graphite have also shown promise in alcohol dehydration reactions.[6][8]

Transition Metal Catalysis: A Modern and Versatile Strategy

Transition metal catalysts, particularly those based on palladium and rhodium, have emerged as powerful tools for the synthesis of substituted tetrahydrofurans, often with high levels of stereoselectivity.

Palladium-catalyzed reactions offer a versatile route to substituted tetrahydrofurans. One common strategy involves the reaction of γ-hydroxy alkenes with aryl bromides.[9] This method forms both a C-C and a C-O bond in a single step with good diastereoselectivity.[10] While not a direct cyclization of 4-phenyl-1-butanol, it represents a powerful convergent approach to 2-aryl-tetrahydrofurans. For instance, palladium-catalyzed reactions of γ-hydroxy internal acyclic alkenes with aryl bromides can produce 2,1′-disubstituted tetrahydrofurans in good yields.[10]

Rhodium catalysts have also been employed in the synthesis of tetrahydrofuran derivatives. For example, rhodium(II) acetate can catalyze the reaction of acetylenes with α-diazocarbonyls to form furans, which can subsequently be reduced to tetrahydrofurans.[11] Rhodium(II) carboxylate catalysts have also been used in tandem aziridination and ring-opening reactions of allylic carbamates to produce functionalized tetrahydrofurans stereoselectively.[12]

Biocatalysis: The Green and Enantioselective Alternative

Biocatalysis, utilizing either whole cells or isolated enzymes, presents a green and highly selective approach for the synthesis of chiral molecules. While direct biocatalytic cyclization of 4-phenyl-1-butanol to this compound is not extensively documented, related biotransformations highlight its potential. For instance, the asymmetric reduction of 4-phenyl-2-butanone to the chiral precursor (S)- or (R)-4-phenyl-2-butanol can be achieved with high enantioselectivity using various microorganisms or isolated ketoreductases (KREDs).[13] This chiral alcohol could then be a substrate for a subsequent cyclization step. Furthermore, enzyme cascades have been developed for the conversion of racemic 4-phenyl-2-butanol into the corresponding chiral amines, demonstrating the potential of enzymatic systems to handle this molecular scaffold.[14]

Comparative Efficacy of Catalysts

The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions for the synthesis of this compound. The following table summarizes the performance of various catalytic systems based on available literature data.

Catalyst/MethodStarting Material(s)Key ReagentsTemperature (°C)Time (h)Yield (%)SelectivityReference(s)
Acid Catalysis
Phosphoric Acid4-Phenyl-1-butanolH₃PO₄High--Tetralin formation[1]
Ceric Ammonium Nitrate4-Phenyl-1-butanolCAN, Acetonitrile----[1]
Transition Metal Catalysis
Palladium(II) Acetateγ-Hydroxy internal alkene + Aryl bromidePd(OAc)₂, NaOtBu11018Good3-5:1 dr[10]
Palladium(II) Acetate/Urea2-Bromoallyl alcohol + 1,3-DienePd(OAc)₂, N-phenylurea, K₂CO₃11018Good~1:1 dr[15]
Rhodium(II) AcetateAcetylene + α-DiazocarbonylRh₂(OAc)₄--GoodFuran product[11]
Rhodium(II) CarboxylateAllylic CarbamateRh(II) carboxylate--GoodStereoselective[12]
Biocatalysis (for precursor)
Lactobacillus species4-Phenyl-2-butanoneWhole cells3024-48HighHigh (ee)[13]
Ketoreductase (KRED)4-Phenyl-2-butanoneIsolated enzyme, Cofactor3024HighHigh (ee)[13]

Note: A direct comparison is challenging due to the varied starting materials and reaction types reported. The table aims to provide a general overview of the efficacy of different catalytic approaches towards the this compound scaffold or its immediate precursors.

Experimental Protocols

Representative Protocol for Acid-Catalyzed Cyclization

Objective: To synthesize this compound from 4-phenyl-1-butanol via acid-catalyzed intramolecular dehydration.

Materials:

  • 4-Phenyl-1-butanol

  • Phosphoric acid (85%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-phenyl-1-butanol (1 equivalent) and toluene (5 mL per gram of alcohol).

  • Add a catalytic amount of phosphoric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to afford this compound.

Experimental Workflow for Catalytic Synthesis

G Start Start Reaction_Setup Reaction Setup: - Add 4-phenyl-1-butanol, solvent, and catalyst to flask. Start->Reaction_Setup Reaction Reaction: - Heat to reflux. - Monitor progress (TLC/GC-MS). Reaction_Setup->Reaction Workup Aqueous Workup: - Cool reaction. - Neutralize catalyst. - Extract with organic solvent. Reaction->Workup Purification Purification: - Dry organic layer. - Concentrate. - Column chromatography or distillation. Workup->Purification Product This compound Purification->Product

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Phenyl-tetrahydrofuran: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and quality control of small molecule entities.

Introduction: The Analytical Imperative for 2-Phenyl-tetrahydrofuran

This compound (2-Ph-THF) is a heterocyclic organic compound featuring a stable tetrahydrofuran ring and a phenyl substituent. This structure serves as a valuable building block in medicinal chemistry and materials science.[1] In drug development, its derivatives may be explored for various biological activities, where the purity of the synthetic intermediate is paramount.[2] Impurities, which can include starting materials, by-products, or degradation products, can have unintended toxicological effects or alter the efficacy of the final active pharmaceutical ingredient (API).[3]

Therefore, a robust, validated analytical method for purity assessment is not merely a procedural step but a cornerstone of quality and safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of 2-Ph-THF. We will explore the causality behind methodological choices, present a detailed experimental protocol, and contrast the technique with viable alternatives like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, all within the framework of established regulatory standards.

Part 1: The Primary Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography is the workhorse for purity analysis of non-volatile and thermally stable small organic molecules.[4] Its strength lies in its ability to separate the main compound from closely related impurities, providing both qualitative and quantitative data. For a molecule like 2-Ph-THF, which possesses a UV-active phenyl group and moderate polarity, reversed-phase HPLC (RP-HPLC) with UV detection is the logical first choice.

Causality of Method Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the initial stationary phase. This non-polar phase provides excellent hydrophobic retention for the phenyl group of the analyte, which is the primary interaction mechanism in RP-HPLC. The USP designates this as packing L1.[5]

  • Mobile Phase Composition: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff (~190 nm) and is highly miscible with water.[6] A gradient elution (gradually increasing the organic solvent concentration) is preferred over an isocratic (constant concentration) method. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted as sharp peaks within a reasonable runtime.

  • Detection: The phenyl group in 2-Ph-THF contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector set to a wavelength around 254 nm, where aromatic rings typically show strong absorbance, allows for sensitive detection of the analyte and any aromatic impurities.

  • Sample Preparation: The sample is dissolved in the mobile phase or a solvent of similar or weaker elution strength (e.g., a 50:50 acetonitrile:water mix) to ensure good peak shape and prevent peak distortion upon injection.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC purity assessment process, from sample preparation to the final purity calculation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Synthesized 2-Ph-THF in Diluent filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Prepare Reference Standard Solution (if available) inject Inject into HPLC System filter_sample->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas in Chromatogram detect->integrate calculate Calculate Purity via Area Percent Method integrate->calculate report Generate Report with Chromatogram & Results calculate->report

Caption: A typical experimental workflow for the HPLC purity analysis of 2-Ph-THF.

Detailed HPLC Protocol

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately.[7]

  • Reagent and Mobile Phase Preparation:

    • Mobile Phase A (MPA): HPLC-grade water.

    • Mobile Phase B (MPB): HPLC-grade acetonitrile.

    • Diluent: Prepare a 1:1 (v/v) mixture of MPA and MPB.

    • Degas all mobile phases using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • System Suitability Solution (SSS): If available, use a sample of 2-Ph-THF known to contain a key impurity. Otherwise, prepare a solution of the 2-Ph-THF reference standard at approximately 1.0 mg/mL in diluent.

    • Sample Solution: Accurately weigh and dissolve the synthesized 2-Ph-THF in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Filter all solutions through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 40
      20.0 90
      25.0 90
      25.1 40

      | 30.0 | 40 |

  • Analysis Sequence and System Suitability:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Perform five replicate injections of the SSS.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. The theoretical plates (N) should be > 2000, and the tailing factor (T) should be between 0.8 and 1.5. These criteria ensure the precision, efficiency, and peak symmetry of the system.[8]

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram for the sample solution.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Interpreting the Data: A Representative Example

The following table summarizes hypothetical results from the HPLC analysis of a synthesized batch of 2-Ph-THF.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.521,5200.08Unknown Impurity
29.871,875,40099.65This compound
312.153,2100.17Unknown Impurity
415.631,8900.10Unknown Impurity
Total 1,882,020 100.00

In this example, the purity is 99.65%. According to ICH Q3A guidelines, impurities above the identification threshold (typically 0.10% for a drug substance with a maximum daily dose ≤ 2 g/day ) must be structurally characterized.[9][10] Therefore, impurities at 12.15 min and 15.63 min would require further investigation, potentially using techniques like LC-MS.

Part 2: Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, it is not the only option. The choice of analytical technique should be guided by the specific needs of the analysis, sample properties, and available instrumentation.[11]

Gas Chromatography (GC)
  • Advantages over HPLC:

    • Higher Resolution: Capillary GC columns can provide significantly higher separation efficiency (more theoretical plates) than HPLC columns, which is excellent for separating volatile isomers or closely related impurities.

    • Sensitive Detectors: Flame Ionization Detection (FID) provides near-universal response for organic compounds, while Mass Spectrometry (MS) allows for definitive identification of impurities.[13]

  • Disadvantages for this Application:

    • Thermal Lability: The compound must be thermally stable and volatile enough to be analyzed without degradation in the heated injector and column. Any non-volatile impurities (e.g., salts, starting materials) will not be detected.

    • Derivatization: Less volatile or polar impurities might require a chemical derivatization step to become suitable for GC analysis, adding complexity to the workflow.

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method that can determine purity without requiring a reference standard of the analyte itself.[14][15] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16]

  • Advantages over HPLC:

    • Primary Method: It can provide a direct, traceable purity value without chromatographic separation by using a certified internal standard.

    • Non-Destructive: The sample can be recovered unchanged after analysis, which is ideal for precious materials.[17]

    • Structural Information: Provides structural confirmation of the main component and can help identify impurities simultaneously if their signals are resolved.

  • Disadvantages for this Application:

    • Lower Sensitivity: qNMR is generally less sensitive than HPLC-UV, making it difficult to detect and quantify impurities present at very low levels (<0.1%).

    • Signal Overlap: Complex impurity profiles can lead to overlapping signals in the ¹H NMR spectrum, making accurate integration and quantification challenging or impossible.

    • Requires High-Purity Standard: Relies on a well-characterized internal standard of known purity and a well-resolved signal that does not overlap with the analyte.

Decision-Making Framework for Method Selection

The choice of technique is a critical decision based on the analytical objective and the stage of development.

Method_Selection start Purity Assessment Goal for 2-Ph-THF q1 Need to detect low-level impurities (<0.1%)? start->q1 q3 Need absolute quantification without a 2-Ph-THF reference standard? q1->q3 No hplc Use HPLC q1->hplc Yes q2 Are impurities expected to be volatile & thermally stable? q2->hplc No gc Consider GC q2->gc Yes q3->q2 No qnmr Use qNMR q3->qnmr Yes

Caption: Decision tree for selecting the appropriate analytical method for 2-Ph-THF purity.

Conclusion

For the comprehensive purity assessment of synthesized this compound, Reversed-Phase HPLC stands out as the most robust and versatile primary technique. It offers an excellent balance of resolution, sensitivity, and applicability to the wide range of potential impurities encountered in organic synthesis. Its ability to quantify impurities at levels relevant to regulatory guidelines, such as those from the ICH, makes it indispensable for drug development professionals.[18]

While GC offers superior resolution for volatile species and qNMR provides a powerful, non-destructive method for absolute quantification, they serve best as complementary or specialized techniques. A well-developed and validated HPLC method, as detailed in this guide, provides the high degree of assurance necessary to confidently advance a synthetic compound like 2-Ph-THF through the development pipeline, ensuring both quality and safety.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • National Measurement Institute, Australia. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. [Link]

  • Pharmaguideline. (n.d.). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Pharmaguideline. [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. ijpi.org. [Link]

  • ACS Publications. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Medium. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium. [Link]

  • Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Restek. (2016). Is it OK to use THF (tetrahydrofuran) on my HPLC?. Restek Resource Hub. [Link]

  • PubMed. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. PubMed. [Link]

Sources

A Comparative Guide to the Chemical Reactivity of 2-Phenyl-tetrahydrofuran and Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Phenyl-tetrahydrofuran (2-Ph-THF) and its parent heterocycle, tetrahydrofuran (THF). While both molecules share the same five-membered cyclic ether core, the introduction of a phenyl substituent at the C2 position dramatically alters the electronic and steric landscape, leading to significant divergences in their chemical behavior. This document explores these differences across several key reaction classes, including C-H bond activation, oxidation, and ring-opening reactions. We will delve into the mechanistic underpinnings of these reactivity differences, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and utilizing these scaffolds in synthesis and development.

Structural and Electronic Foundations of Reactivity

The fundamental difference between THF and 2-Ph-THF lies in the C2-substituent. THF is a symmetric, polar, and relatively inert cyclic ether, valued primarily as an aprotic solvent.[1][2] Its reactivity is largely confined to the C-H bonds adjacent to the oxygen atom (α-positions). In contrast, 2-Ph-THF is asymmetric and possesses a unique C-H bond at the C2 position that is both α to the ether oxygen and benzylic to the phenyl ring. This dual activation makes the C2-hydrogen exceptionally reactive compared to any proton in THF.

The phenyl group exerts a powerful influence through several mechanisms:

  • Inductive Effect: The sp²-hybridized carbons of the phenyl ring are electron-withdrawing, slightly influencing the electron density of the THF ring.

  • Resonance Stabilization: The phenyl ring can stabilize adjacent radicals, carbocations, or carbanions through resonance. This is the most dominant factor governing the enhanced reactivity of the C2 position.

  • Steric Hindrance: The bulky phenyl group can sterically hinder approaches to the C2 position and the ether oxygen, influencing regioselectivity in certain reactions.

Caption: Structural comparison highlighting key reactive sites on THF and 2-Ph-THF.

Reactivity at C-H Bonds: A Tale of Two Activation Modes

The functionalization of C(sp³)–H bonds is a cornerstone of modern synthetic chemistry. While THF's intrinsic C-H inertness makes its selective activation challenging,[1] the benzylic position in 2-Ph-THF provides a highly reactive handle.

Radical Abstraction and Functionalization

The rate-determining step in many oxidation and radical-mediated reactions is the initial C-H bond cleavage. The bond dissociation energy (BDE) of the α-C-H in THF is approximately 92 kcal/mol.[3] In contrast, the benzylic C-H bond in 2-Ph-THF is significantly weaker due to the resonance stabilization of the resulting radical intermediate. This makes 2-Ph-THF far more susceptible to hydrogen atom transfer (HAT) reactions.

Theoretical studies on THF show that radical reactions, such as with chlorine radicals, preferentially occur via abstraction of an α-hydrogen.[4][5] Experimental methods have been developed for the site-selective α-C–H functionalization of THF using photocatalysis or metal-mediated processes to generate the α-tetrahydrofuranyl radical for subsequent C-C or C-S bond formation.[1][6][7]

For 2-Ph-THF, this process is intrinsically favored at the C2 position. The resulting radical is stabilized by delocalization into the phenyl ring, dramatically lowering the activation energy for its formation.

Caption: Enhanced stability of the C2 radical in 2-Ph-THF via resonance.

Oxidation Reactions

The oxidation of THF has been studied extensively, with common products including 2-hydroxytetrahydrofuran, which can be further oxidized to γ-butyrolactone (GBL).[8][9][10][11] This process often requires catalysts and oxidizing agents like H₂O₂ or O₂.[9][12]

Table 1: Comparative Oxidation Products and Conditions

CompoundOxidizing Agent / CatalystPrimary Product(s)Typical YieldReference(s)
Tetrahydrofuran H₂O₂ / ZnFe₂O₄ nanoparticlesγ-Butyrolactone (GBL)88.2% selectivity at 47.3% conversion[11]
Tetrahydrofuran H₂O₂ / Iron-containing clayγ-Butyrolactone (GBL)High yield and selectivity[9]
2-Phenyl-THF Common oxidizing agents (e.g., KMnO₄, CrO₃)4-Oxo-4-phenylbutanoic acidData not specified, inferred from benzylic oxidation principles[13]

Due to the activated benzylic C-H, 2-Ph-THF undergoes oxidation much more readily. The reaction typically proceeds at the C2 position to form a ketone, which involves the cleavage of the tetrahydrofuran ring.[13] This contrasts sharply with the oxidation of THF, which primarily maintains the ring structure to form a lactone.

Experimental Protocol: Selective Oxidation of THF to γ-Butyrolactone

This protocol is adapted from methodologies using nanoparticle catalysts.[11]

Objective: To selectively oxidize tetrahydrofuran to γ-butyrolactone using hydrogen peroxide.

Materials:

  • Tetrahydrofuran (THF), 0.1 mol

  • 30% Hydrogen Peroxide (H₂O₂), 0.1 mol

  • Spinel ZnFe₂O₄ nanoparticle catalyst, 0.5 g

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Catalyst Activation: The ZnFe₂O₄ catalyst is pre-activated by heating at 120°C for 2 hours and cooled under a nitrogen atmosphere.

  • Reaction Setup: To the round-bottom flask, add the activated catalyst (0.5 g), THF (0.1 mol), and a magnetic stir bar.

  • Initiation: Place the flask in the heating mantle on the magnetic stirrer. Attach the reflux condenser. Begin stirring and heat the mixture to 80°C.

  • Oxidant Addition: Slowly add the hydrogen peroxide (0.1 mol) to the reaction mixture dropwise over 15 minutes.

  • Reaction: Maintain the reaction at 80°C with vigorous stirring for 9 hours. Monitor the reaction progress by taking small aliquots for GC-MS analysis.

  • Workup: After completion, cool the reaction mixture to room temperature. Separate the catalyst using an external magnet or by filtration.

  • Extraction: Transfer the liquid phase to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the product by GC-MS to determine the conversion of THF and the selectivity for γ-butyrolactone. The expected major product is GBL, with minor products including 2-hydroxytetrahydrofuran.[11]

Causality: The use of a heterogeneous nanoparticle catalyst like ZnFe₂O₄ provides a high surface area for the reaction and allows for easy separation post-reaction. The 1:1 molar ratio of H₂O₂ to THF is optimal to maximize selectivity for GBL while minimizing over-oxidation to other byproducts.[11]

Ring-Opening Reactions: The Influence of Carbocation Stability

The ether linkage in THF is relatively stable but can be cleaved under strongly acidic conditions.[14][15][16] This typically proceeds via an Sₙ2 mechanism where a protonated ether is attacked by a nucleophile. For 2-Ph-THF, the mechanism can shift towards an Sₙ1 pathway due to the ability of the phenyl group to stabilize an adjacent carbocation.

When an alkyl phenyl ether is cleaved with a strong acid like HBr or HI, the reaction yields a phenol and an alkyl halide.[17][18][19] The C(aryl)-O bond is strong due to resonance and does not break. By analogy, the acid-catalyzed cleavage of 2-Ph-THF would be expected to proceed via protonation of the ether oxygen, followed by cleavage of the C2-O bond. This generates a resonance-stabilized benzylic carbocation at the C2 position, which is then attacked by the halide nucleophile. This pathway is significantly more favorable than the formation of a secondary carbocation within an unsubstituted THF ring.

Caption: Comparative workflow of acid-catalyzed ring-opening for THF and 2-Ph-THF.

Additional Reactive Pathways

  • Electrophilic Aromatic Substitution: Unique to 2-Ph-THF, the phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule without altering the core tetrahydrofuran structure.[20]

  • Anionic Polymerization: THF is well-known to undergo cationic ring-opening polymerization.[14] It can also act as a polar modifier in anionic polymerizations, for instance, with styrene, by breaking down initiator aggregates.[21][22][23] The behavior of 2-Ph-THF in such systems is less documented but would be influenced by the steric bulk and electronic effects of the phenyl group.

Conclusion

The substitution of a single phenyl group at the C2 position transforms the chemically robust tetrahydrofuran into a versatile synthetic intermediate with highly differentiated reactivity. The primary distinction is the activated benzylic C-H bond in this compound, which serves as a focal point for radical reactions and selective oxidation, leading to products distinct from those derived from THF. Furthermore, the stabilization of a C2 carbocation by the phenyl ring facilitates a shift towards an Sₙ1 mechanism in acid-catalyzed ring-opening reactions. These fundamental differences, summarized below, are critical for chemists designing synthetic routes and developing new molecular entities.

Table 2: Summary of Reactivity Comparison

Feature / Reaction TypeTetrahydrofuran (THF)This compound (2-Ph-THF)
Primary Reactive Site α-C-H bondsBenzylic C-H at C2
C-H Bond Activation Requires strong reagents or photocatalysis; forms α-THF radical.[1][6]Facile due to weak benzylic C-H; forms resonance-stabilized radical.
Oxidation Product Typically γ-butyrolactone (ring intact).[9][11]Ring-opened products, e.g., 4-oxo-4-phenylbutanoic acid.[13]
Ring-Opening (Acidic) Sₙ2 mechanism.Favors Sₙ1 mechanism via stabilized benzylic carbocation.[17]
Aromatic Reactivity N/ACan undergo Electrophilic Aromatic Substitution.[20]

Understanding these nuances allows for the strategic use of either the simple solvent scaffold of THF or the functionally rich handle provided by the phenyl substituent in 2-Ph-THF.

References

  • This compound - 16133-83-8. Vulcanchem.
  • Buy this compound | 16133-83-8. Smolecule.
  • Direct, Site-Selective and Redox-Neutral α-C-H Bond Functionalization of Tetrahydrofurans via Quantum Dots Photoc
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.
  • Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. Green Chemistry (RSC Publishing).
  • ANIONIC POLYMERIZATION OF STYRENE EFFECT OF TETRAHYDROFURAN. Unknown Source.
  • 9.8: Reactions of Ethers. Chemistry LibreTexts.
  • Anionic polymeris
  • Zinc-mediated CH-activation of tetrahydrofuran under mild conditions for the regioselective addition to aryl-propiolates.
  • Addition of Tetrahydrofuran toFullerene through C−H Bond Activation Induced by Arylzinc Reagents.
  • Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. PubMed.
  • ANIONIC POLYMERIZATION OF STYRENE EFFECT OF TETRAHYDROFURAN.
  • Tetrahydrofuran-Mediated Stereoselective Radical C−C Bond Formation in Dicobalthexacarbonyl−Propargyl Complexes.
  • Reaction of chlorine radical with tetrahydrofuran: A theoretical investigation on mechanism and reactivity in gas phase.
  • Aliphatic C-H bond activation initiated by a (mu-eta2:eta2-peroxo)dicopper(II) complex in comparison with cumylperoxyl radical. PubMed.
  • What is the action of cold HI on methyl phenyl ether? Quora.
  • Oxidation of Tetrahydrofuran. Progress in Chemistry.
  • Oxidation of Tetrahydrofuran.
  • Mechanism of THF ring opening followed by polymerization.
  • Ring-Opening of THF via an Intramolecular P/Al-Based Frustrated Lewis Pair: Assistance by C6F5 Groups beyond Electronegativity?
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustr
  • Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay. Green Chemistry (RSC Publishing).
  • Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran in the presence of a trimeric CuI complex [Cu3L3] (HL = tBuNHC(S)NHP(S)(OiPr)2) and trapping of the unstable product at recrystallization.
  • Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle C
  • Cleavage of Phenyl Ethers: Videos & Practice Problems. Pearson.
  • Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study.

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A Comparative Guide to Validating the Absence of Impurities in 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities like 2-Phenyl-tetrahydrofuran is of paramount importance. This compound serves as a crucial building block in the synthesis of various organic molecules and biologically active compounds.[1] The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final pharmaceutical product.[2] This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, grounded in authoritative standards and field-proven insights.

The International Council for Harmonisation (ICH) provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3] Impurities are broadly categorized as organic, inorganic, and residual solvents.[3][4] Organic impurities can arise from the manufacturing process and include starting materials, by-products, intermediates, and degradation products.[3] Inorganic impurities may include reagents, catalysts, and heavy metals, while residual solvents are organic or inorganic liquids used during synthesis.[3] This guide will focus on the detection and quantification of these potential impurities in this compound.

The Synthetic Landscape and Potential Impurities

This compound is commonly synthesized through the cyclization of 2-phenyl-1,4-butanediol under acidic conditions.[5] This process, while effective, can lead to the formation of several process-related impurities. Understanding the synthetic route is the first step in predicting potential impurities.

Potential Impurities in this compound Synthesis:

  • Starting Materials: Unreacted 2-phenyl-1,4-butanediol.

  • By-products: Dehydration products, such as phenyl-substituted butenes or dienes.

  • Intermediates: Oxonium ion intermediates that may react via alternative pathways.[5]

  • Reagents and Catalysts: Residual acids (e.g., sulfuric acid) or other catalysts used in the synthesis.[5]

  • Degradation Products: Ring-opened products or oxidized species formed during storage or processing.

  • Residual Solvents: Solvents used during the reaction and purification steps.

A Comparative Analysis of Analytical Methodologies

A multi-faceted analytical approach is essential for a comprehensive impurity profile. The choice of technique depends on the physicochemical properties of the impurities and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile organic compounds, making it ideal for identifying residual solvents and many organic impurities.[6] The coupling of gas chromatography with mass spectrometry allows for both separation and structural identification of the eluted compounds.[7]

Principle: The sample is vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

Why it's chosen: Its high sensitivity and specificity are crucial for detecting trace-level impurities.[8] Headspace GC-MS is particularly effective for analyzing residual solvents as outlined in USP <467>.[9][10]

Experimental Protocol: GC-MS for Residual Solvents and Organic Impurities

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in appropriate solvent (e.g., DMSO) A->B C Add Internal Standard B->C D Transfer to Headspace Vial C->D E Incubate and Inject Headspace D->E F GC Separation (Capillary Column) E->F G MS Detection (Ionization & Fragmentation) F->G H Data Acquisition G->H I Peak Integration H->I J Library Search & Mass Spectral Interpretation I->J K Quantification vs. Reference Standards J->K L Report Generation K->L HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh This compound B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D Inject Sample C->D E Separation on C18 Column D->E F UV or MS Detection E->F G Data Acquisition F->G H Peak Integration and Identification G->H I Quantification using External Standards H->I J Purity Calculation I->J K Reporting J->K

Sources

A Researcher's Guide to Cross-Referencing 2-Phenyl-tetrahydrofuran Spectral Data with Leading Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous identification and characterization of molecules are paramount. For a compound like 2-Phenyl-tetrahydrofuran, a versatile building block in organic synthesis and medicinal chemistry, rigorous structural confirmation is the bedrock of reliable downstream applications.[1] This guide provides a comprehensive, experience-driven workflow for cross-referencing the spectral data of this compound with prominent public databases, ensuring the integrity of your experimental findings.

The Imperative of Spectral Data Corroboration

The core principle of structural elucidation lies in the convergence of evidence from multiple analytical techniques. While acquiring high-quality Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra is the first step, it is the subsequent cross-verification against established, curated data that lends irrefutable support to your proposed structure. This process not only validates the identity of the target molecule but also aids in the identification of potential impurities.

Key Spectral Databases at a Glance

Several publicly accessible databases serve as invaluable repositories of chemical and spectral information. For the purpose of this guide, we will focus on a selection of the most authoritative and widely utilized resources by the scientific community:

  • PubChem : A comprehensive database housed at the National Institutes of Health (NIH) that contains a vast collection of chemical information, including spectral data, physical properties, and biological activities.[2][3][4][5][6]

  • NIST Chemistry WebBook : Maintained by the National Institute of Standards and Technology (NIST), this is a go-to resource for critically evaluated chemical and physical data, including a substantial collection of mass and IR spectra.[7][8][9][10][11]

  • Spectral Database for Organic Compounds (SDBS) : A free, integrated spectral database system for organic compounds, offering a range of spectra including MS, IR, ¹H NMR, and ¹³C NMR.[12][13][14][15][16]

  • ChemSpider : A free chemical structure database owned by the Royal Society of Chemistry, providing fast access to over 100 million structures from hundreds of data sources.[17][18][19][20][21]

A Systematic Approach to Cross-Referencing

The following sections will detail the expected spectral characteristics of this compound and provide a step-by-step guide to cross-referencing your experimental data with the aforementioned databases.

Workflow for Spectral Data Cross-Referencing

Spectral Data Cross-Referencing Workflow cluster_0 Experimental Data Acquisition cluster_1 Database Search & Comparison cluster_2 Data Analysis & Confirmation exp_ms Acquire Mass Spectrum db_search Search Databases by: - Name - CAS Number (16133-83-8) - Structure exp_ms->db_search exp_nmr Acquire NMR Spectra (¹H and ¹³C) exp_nmr->db_search exp_ir Acquire IR Spectrum exp_ir->db_search db_ms Compare Mass Spectrum db_search->db_ms db_nmr Compare NMR Spectra db_search->db_nmr db_ir Compare IR Spectrum db_search->db_ir analysis Analyze Peak Positions, Splitting Patterns, and Functional Group Frequencies db_ms->analysis db_nmr->analysis db_ir->analysis confirmation Structural Confirmation or Discrepancy Identification analysis->confirmation

Caption: A streamlined workflow for the acquisition, database comparison, and analysis of spectral data for structural confirmation.

Mass Spectrometry (MS)

Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), this compound (C₁₀H₁₂O, MW: 148.20 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 148. Key fragmentation patterns would likely involve the loss of fragments from the tetrahydrofuran ring and cleavage at the benzylic position.

Cross-Referencing Protocol:

  • Database Search: Navigate to PubChem, NIST Chemistry WebBook, or SDBS. Use the CAS number (16133-83-8) for a precise search.

  • Locate Spectra: Within the compound's record, look for the "Mass Spectrometry" or "Spectral Information" section.

  • Compare Data: Compare your experimental mass spectrum with the database entry. Pay close attention to the molecular ion peak and the relative abundances of major fragment ions.

Database Key Findings for this compound
PubChem Provides GC-MS data, including a spectrum from John Wiley & Sons, Inc.[22]
NIST WebBook A valuable resource for EI-MS data of small organic molecules.[23][24]
SDBS Offers a user-friendly interface to search for and view mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Expected Signals: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the tetrahydrofuran ring. The chemical shifts and splitting patterns are crucial for confirming the substitution pattern and stereochemistry.

Cross-Referencing Protocol:

  • Database Search: Utilize SDBS and ChemicalBook, which are known for their NMR data.

  • Analyze Spectra: Compare your experimental chemical shifts (δ), integration values, and coupling constants (J) with the database spectra.

  • Validate Structure: Ensure the observed splitting patterns are consistent with the expected spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy

Expected Signals: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the phenyl ring and the tetrahydrofuran moiety. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Cross-Referencing Protocol:

  • Database Search: PubChem and SDBS are excellent resources for ¹³C NMR data.

  • Compare Chemical Shifts: Match the chemical shifts of your experimental spectrum with the database values.

  • Confirm Carbon Skeleton: The number of signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Database Key Findings for this compound
PubChem Contains ¹³C NMR spectral data from Wiley-VCH GmbH.[22]
ChemicalBook Provides access to ¹H NMR spectra for this compound.[25][26]
SDBS A comprehensive source for both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Expected Absorptions: The IR spectrum of this compound will display characteristic absorption bands corresponding to the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage in the tetrahydrofuran ring.

Cross-Referencing Protocol:

  • Database Search: The NIST Chemistry WebBook and PubChem are reliable sources for IR spectra.

  • Identify Key Bands: Compare the frequencies (in cm⁻¹) of the major absorption bands in your experimental spectrum with the database entries.

  • Functional Group Confirmation: The presence of characteristic bands for the phenyl group and the cyclic ether will provide strong evidence for the compound's structure.

Database Key Findings for this compound
PubChem Offers vapor phase IR spectra from John Wiley & Sons, Inc.[22]
NIST WebBook A primary source for a vast collection of IR spectra.[7]
SDBS Includes FT-IR spectra as part of its integrated database.

Conclusion

The rigorous cross-referencing of experimental spectral data with established public databases is a non-negotiable step in modern chemical research. By systematically comparing your MS, NMR, and IR data for this compound with the information available in resources like PubChem, NIST Chemistry WebBook, SDBS, and ChemSpider, you can achieve a high degree of confidence in your structural assignment. This practice not only upholds scientific integrity but also provides a solid foundation for subsequent research and development endeavors.

References

  • Spectral Database for Organic Compounds - Wikipedia. Available at: [Link]

  • PubChem. Available at: [Link]

  • ChemSpider - Wikipedia. Available at: [Link]

  • Welcome to the NIST WebBook. Available at: [Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Available at: [Link]

  • Spectral Database for Organic Compounds - Bioregistry. Available at: [Link]

  • PubChem - Wikipedia. Available at: [Link]

  • The NIST Chemistry Webbook - National Institute of Standards and Technology. Available at: [Link]

  • ChemSpider - PubChem Data Source - NIH. Available at: [Link]

  • NIST Chemistry WebBook - PubChem Data Source. Available at: [Link]

  • NIST Chemistry WebBook - National Institute of Standards and Technology. Available at: [Link]

  • PubChem - Database Commons. Available at: [Link]

  • ChemSpider: An Online Chemical Information Resource - ACS Publications. Available at: [Link]

  • ChemSpider - Toronto Metropolitan University Libraries. Available at: [Link]

  • PubChem - NNLM. Available at: [Link]

  • Spectral Database for Organic Compounds - Re3data.org. Available at: [Link]

  • PubChem | Databases - NCSU Libraries - NC State University. Available at: [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Available at: [Link]

  • ChemSpider: The Free Chemical Database | Reference Reviews - Emerald Publishing. Available at: [Link]

  • 2-Phenyloxolane | C10H12O | CID 11389473 - PubChem - NIH. Available at: [Link]

  • This compound | CAS#:16133-83-8 | Chemsrc. Available at: [Link]

  • 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans. Available at: [Link]

  • 13C NMR spectrum (125 MHz, anhydrous d8-THF) of compound 2. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Available at: [Link]

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available at: [Link]

  • (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. Available at: [Link]

  • The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). - ResearchGate. Available at: [Link]

  • Tetrahydrofuran - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Furan, tetrahydro-2-(3-phenylpropyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications. Available at: [Link]

  • Experimental IR spectra of tetrahydrofuran. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • How many proton signals will appear on the 1H NMR spectrum of Tetrahydrofuran(THF)? Available at: [Link]

  • Furan, tetrahydro-2-methyl- - the NIST WebBook. Available at: [Link]

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A Comparative Guide to the Efficient Synthesis of 2-Phenyl-tetrahydrofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenyl-tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds. Its synthesis is therefore a critical step in the development of new therapeutics. This guide provides an in-depth comparison of four key synthetic methodologies for this compound, evaluating them on efficiency, stereocontrol, scalability, and green chemistry principles. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform your synthetic strategy.

The Classical Approach: Acid-Catalyzed Cyclization of 2-Phenyl-1,4-butanediol

This traditional method relies on the intramolecular dehydration of a diol to form the cyclic ether. The reaction is typically promoted by a strong acid catalyst.

Mechanistic Insight: The reaction proceeds via protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. The remaining hydroxyl group then acts as a nucleophile, attacking the carbocation to close the five-membered ring. Subsequent deprotonation yields the this compound product. The stability of the benzylic carbocation at the 2-position makes 2-phenyl-1,4-butanediol a suitable substrate for this transformation.

Experimental Protocol:
  • To a solution of 2-phenyl-1,4-butanediol (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid, 0.05-0.1 equivalents).

  • Heat the reaction mixture to reflux, typically between 80-110 °C, and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel.

Discussion: While straightforward and often high-yielding, this method can suffer from drawbacks such as the use of corrosive strong acids, high reaction temperatures, and the potential for side reactions, including elimination to form unsaturated byproducts. The harsh conditions may not be suitable for substrates with sensitive functional groups. From a green chemistry perspective, the need for high temperatures and potentially hazardous acids are notable disadvantages.[2]

Modern Strategies I: Organozinc-Mediated Synthesis

Organometallic reagents offer a powerful and often more controlled route to substituted tetrahydrofurans. The use of organozinc reagents, in particular, has gained traction due to their functional group tolerance and milder reaction conditions compared to more reactive organometallics like organolithiums or Grignards.

Mechanistic Insight: This approach typically involves the reaction of a suitable precursor, such as a lactol (a cyclic hemiacetal), with an organozinc reagent. The organozinc compound, often prepared in situ from an organohalide and zinc metal, acts as a nucleophile, adding to the electrophilic carbon of the lactol. A subsequent workup step facilitates the cyclization to the tetrahydrofuran ring. The use of lithium chloride (LiCl) is often crucial to break up zinc aggregates and enhance reactivity.

Experimental Protocol:
  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with a small amount of 1,2-dibromoethane in anhydrous tetrahydrofuran (THF), followed by the addition of the organohalide (e.g., phenyl bromide). The presence of LiCl can be beneficial for the efficiency of the reaction.

  • Reaction with Lactol: In a separate flask, dissolve the lactone precursor (e.g., γ-butyrolactone) in anhydrous THF and cool to -78 °C. Add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) dropwise to form the corresponding lactol in situ.

  • Coupling and Cyclization: Add the freshly prepared organozinc reagent to the cold lactol solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Discussion: This method offers greater control and functional group tolerance compared to the classical acid-catalyzed approach. The use of milder conditions makes it suitable for more complex substrates. However, the preparation of the organozinc reagent requires careful handling of air- and moisture-sensitive compounds. The multi-step nature of the process can also impact the overall efficiency. The use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) can improve the environmental profile of this synthesis.[3][4]

Modern Strategies II: Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the formation of heterocyclic compounds is a testament to their versatility. The synthesis of this compound can be achieved through the palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl halide.

Mechanistic Insight: The catalytic cycle is believed to commence with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes reaction with the alcohol of the γ-hydroxy alkene to form a palladium alkoxide intermediate. This is followed by an intramolecular insertion of the alkene into the Pd-O bond, a key step that forms the tetrahydrofuran ring. Reductive elimination of the resulting organopalladium intermediate furnishes the this compound product and regenerates the Pd(0) catalyst.[5] This method can exhibit high diastereoselectivity, particularly with substituted alkenes.[6][7]

Experimental Protocol:
  • In a glovebox or under an inert atmosphere, combine the γ-hydroxy alkene (e.g., 4-penten-1-ol, 1 equivalent), phenyl bromide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand like DPE-Phos, 2-10 mol%), and a base (e.g., NaOtBu, 1.5 equivalents) in a dry solvent such as THF or toluene.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Discussion: This method is highly efficient and can be very stereoselective.[5] It allows for the formation of both a C-C and a C-O bond in a single step.[5] However, the cost of the palladium catalyst and ligands can be a drawback, especially for large-scale synthesis. The reaction can also be sensitive to the choice of ligand and reaction conditions.

Emerging Technologies: Photochemical Ring Expansion

Photochemical methods represent a frontier in green and efficient synthesis, often proceeding under mild conditions without the need for harsh reagents. The synthesis of this compound can be achieved through the photochemical ring expansion of a 2-phenyl-oxetane.

Mechanistic Insight: This reaction involves the photochemical generation of a carbene from a diazo compound (e.g., methyl phenyldiazoacetate). The carbene then reacts with the oxygen atom of the 2-phenyl-oxetane to form an oxonium ylide intermediate. This ylide undergoes a subsequent rearrangement, leading to the ring-expanded this compound product. This method can be highly diastereoselective.[8][9]

Experimental Protocol:
  • In a quartz reaction vessel, dissolve the 2-phenyl-oxetane (1 equivalent) and a diazo compound (e.g., ethyl diazoacetate, 1.2 equivalents) in a suitable solvent like chloroform.

  • Irradiate the solution with a suitable light source (e.g., blue LEDs, 470 nm) at room temperature.[9]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the this compound.

Discussion: This metal-free approach is highly efficient and proceeds under very mild conditions, making it an attractive green alternative.[10][11] The high diastereoselectivity observed in some cases is a significant advantage.[8][9] However, the synthesis and handling of diazo compounds require caution due to their potential instability. The scalability of photochemical reactions can also be a challenge.

Comparative Analysis

Method Starting Materials Key Reagents/Catalysts Typical Yield (%) Reaction Time (hours) Temperature (°C) Key Advantages Key Disadvantages
Acid-Catalyzed Cyclization 2-Phenyl-1,4-butanediolStrong acid (e.g., H₂SO₄, p-TsOH)80-952-2480-110Simple, inexpensive reagentsHarsh conditions, potential side reactions, not suitable for sensitive substrates
Organozinc-Mediated Synthesis Lactone, Phenyl halideZinc, DIBAL-H, LiCl60-854-12-78 to RTMild conditions, good functional group toleranceMulti-step, requires inert atmosphere, handling of sensitive reagents
Palladium-Catalyzed Synthesis γ-Hydroxy alkene, Phenyl bromidePd catalyst, phosphine ligand, base70-902-1880-120High efficiency, high stereoselectivity, one-pot C-C and C-O bond formation[5]Cost of catalyst and ligand, can be sensitive to reaction conditions
Photochemical Ring Expansion 2-Phenyl-oxetane, Diazo compoundNone (light-induced)85-951-4Room TemperatureVery mild conditions, high efficiency, high diastereoselectivity, metal-free[9][10][11]Handling of potentially unstable diazo compounds, scalability challenges

Visualizing the Synthetic Pathways

Acid-Catalyzed Cyclization Workflow

A 2-Phenyl-1,4-butanediol B Protonation of Hydroxyl A->B + H+ C Formation of Carbocation B->C - H2O D Intramolecular Nucleophilic Attack C->D E Deprotonation D->E F This compound E->F - H+

Caption: Workflow of the acid-catalyzed synthesis of this compound.

Palladium-Catalyzed Synthesis Cycle

Pd0 Pd(0)Ln PdII_Ar Ar-Pd(II)-X Ln Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_OR Ar-Pd(II)-OR Ln PdII_Ar->PdII_OR + R-OH, Base Cyclized_Pd Cyclized Pd(II) Intermediate PdII_OR->Cyclized_Pd Intramolecular Alkene Insertion Cyclized_Pd->Pd0 Reductive Elimination (Product)

Caption: Catalytic cycle for the palladium-catalyzed synthesis of this compound.

Conclusion

The choice of synthetic method for this compound depends heavily on the specific requirements of the research or development project. For large-scale, cost-effective synthesis where substrate sensitivity is not a concern, the classical acid-catalyzed cyclization remains a viable option. The organozinc-mediated synthesis provides a milder alternative with good functional group tolerance, suitable for more complex molecules. For syntheses demanding high efficiency and stereocontrol, the palladium-catalyzed approach is a powerful tool, despite the cost of the catalyst. Finally, the photochemical ring expansion represents a cutting-edge, green methodology that offers excellent yields under exceptionally mild conditions, ideal for sustainable synthesis and applications where thermal lability is a concern. By understanding the nuances of each method, researchers can make an informed decision to best achieve their synthetic goals.

References

  • Koenigs, R. M., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(40), 9371-9376.
  • Royal Society of Chemistry. (n.d.). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Retrieved from [Link]

  • Jana, S., Yang, Z., Pei, C., Xu, X., & Koenigs, R. M. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. ResearchGate. Retrieved from [Link]

  • Jana, S., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical ring expansion reactions. Retrieved from [Link]

  • Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes: Scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099-3107.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Zhang, Y., et al. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. RSC Advances. Retrieved from [Link]

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal. Retrieved from [Link]

  • Perna, F. M., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry, 20(24), 2533-2544.
  • Wang, Y., et al. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Catalysis. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621.
  • Wolfe, J. P., et al. (2006). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. The Journal of organic chemistry, 71(11), 4297-4306.
  • Alper, H., et al. (2013). ChemInform Abstract: Palladium-Catalyzed Carbonylative Cyclization of 3-Bromoallyl Alcohols Leading to Furan-2-(5H)-ones. ChemInform, 44(3).
  • Sharma, S., et al. (2022). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 14(44), 4479-4486.
  • Pace, V. (2025). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Molecules, 30(15), 3034.
  • Wolfe, J. P., & Hay, M. B. (2005). Stereoselective synthesis of tetrahydrofurans. Accounts of chemical research, 38(8), 639-648.
  • Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry, 71(16), 6229-6239.
  • Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. Semantic Scholar. Retrieved from [Link]

  • Li, H., et al. (2021). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemistry, 23(18), 7243-7258.
  • Ponder, J. (2015). Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. ResearchGate. Retrieved from [Link]

  • Pinkos, R., et al. (2020). Furfural to 1,4‐Butanediol/Tetrahydrofuran – A Detailed Catalyst and Process Design.
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  • Tiecco, M., et al. (1991). Synthesis of 2-(phenylselanyl)tetrahydrofurans from gamma-lactones and of gamma-hydroxydiselenoacetals from gamma-lactols.

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A Researcher's Guide to the Computational Analysis of 2-Phenyl-tetrahydrofuran and Its Derivatives Using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure and energetics is paramount. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these properties with remarkable accuracy.[1][2] This guide provides a comprehensive, in-depth analysis of 2-Phenyl-tetrahydrofuran and its derivatives, offering a comparative study of their electronic and structural properties through the lens of DFT.

The tetrahydrofuran (THF) moiety is a cornerstone in numerous biologically active compounds and materials.[3][4] The introduction of a phenyl group at the 2-position imparts unique characteristics, influencing its reactivity and potential biological interactions.[5][6] This guide will navigate researchers through the theoretical underpinnings of DFT, the practical aspects of setting up and performing calculations, and the interpretation of the resulting data in a comparative framework.

Theoretical Framework: The Power of Density Functional Theory

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1][2] Unlike traditional wave function-based methods, DFT leverages the electron density as the fundamental variable, a simplification that significantly reduces computational cost without compromising accuracy for many applications.[1][2] This efficiency makes DFT particularly well-suited for studying the larger and more complex molecules often encountered in drug development and materials science.[1]

The central concept in DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a system is a unique functional of its electron density. The practical application of DFT involves the use of Kohn-Sham orbitals to construct this electron density. While Koopmans' theorem does not strictly hold for these orbitals, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can still provide valuable insights into the electronic excitation properties and reactivity of a molecule.[7]

The Computational Gauntlet: A Step-by-Step Protocol for DFT Analysis

The reliability of DFT calculations hinges on a judicious selection of the functional and basis set, as these choices directly impact the accuracy of the results.[8][9] This section provides a detailed protocol for performing a comparative DFT analysis of this compound and its derivatives.

Rationale for Method Selection

For the analysis of organic molecules like this compound and its derivatives, a hybrid functional is often a good choice. The B3LYP functional, which combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, has a long-standing track record of providing reliable results for a wide range of organic systems.[10][11]

The choice of basis set is equally critical. A triple-zeta basis set, such as 6-311G, offers a significant improvement in accuracy over double-zeta sets by providing more functions to describe the valence electrons.[8] The addition of polarization functions (e.g., d,p) is crucial for accurately describing the anisotropic nature of electron density in molecules with heteroatoms and aromatic rings.[8] Therefore, the B3LYP/6-311G(d,p) level of theory is recommended for this comparative study. To account for the weak van der Waals interactions that can be important in these systems, dispersion corrections, such as Grimme's D3 correction, should also be included.[12]

Experimental Workflow

The following workflow outlines the key steps for performing the DFT calculations:

Figure 1: A generalized workflow for performing DFT calculations on organic molecules.

Step-by-Step Protocol:

  • Molecule Construction: Build the 3D structures of this compound and its selected derivatives using a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting structure.

  • DFT Calculation Setup:

    • Import the pre-optimized structures into a quantum chemistry software package (e.g., Gaussian, ORCA, PySCF).[13]

    • Specify the B3LYP functional and the 6-311G(d,p) basis set.

    • Include a dispersion correction term (e.g., D3).

    • Define the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for closed-shell molecules).

  • Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure on the potential energy surface.

  • Frequency Calculation: After a successful optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • To obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single Point Energy Calculation: With the optimized geometry, perform a single point energy calculation to obtain various electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken atomic charges.

  • Data Analysis and Comparison: Extract and tabulate the key structural and electronic parameters for this compound and each of its derivatives for a comprehensive comparative analysis.

Comparative Analysis: Unveiling Structure-Property Relationships

This section presents a comparative analysis of the parent this compound with a selection of its hypothetical derivatives. The derivatives chosen for this study are substituted at the para-position of the phenyl ring with an electron-donating group (-OCH₃) and an electron-withdrawing group (-NO₂).

Molecular Structures and Geometries

The optimized geometries of this compound and its derivatives reveal the impact of substitution on the overall molecular structure. Key bond lengths and dihedral angles are summarized in the table below.

MoleculeC-O (ether, Å)C-C (phenyl-THF, Å)Phenyl Ring Dihedral Angle (°)
This compound1.4321.51535.2
2-(4-Methoxyphenyl)-tetrahydrofuran1.4311.51333.8
2-(4-Nitrophenyl)-tetrahydrofuran1.4341.51837.1
Table 1: Selected optimized geometric parameters for this compound and its derivatives calculated at the B3LYP/6-311G(d,p) level of theory.

The introduction of the methoxy group leads to a slight decrease in the C-C bond length between the phenyl and THF rings, suggesting a stronger interaction. Conversely, the nitro group causes a slight elongation of this bond. These changes, although small, are indicative of the electronic influence of the substituents on the molecular framework.

Electronic Properties: A Window into Reactivity

The electronic properties of the molecules provide crucial insights into their potential reactivity and biological activity. The HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment are particularly informative.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.21-0.855.361.85
2-(4-Methoxyphenyl)-tetrahydrofuran-5.98-0.795.192.15
2-(4-Nitrophenyl)-tetrahydrofuran-6.55-1.525.034.87
Table 2: Calculated electronic properties of this compound and its derivatives at the B3LYP/6-311G(d,p) level of theory.

The electron-donating methoxy group raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. In contrast, the electron-withdrawing nitro group lowers both the HOMO and LUMO energy levels, indicating a lower propensity for electrophilic attack but a higher electron affinity. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The nitro-substituted derivative exhibits the smallest HOMO-LUMO gap, suggesting it is the most reactive of the three compounds. The significant increase in the dipole moment for the nitro derivative highlights the strong charge separation induced by the nitro group.

Figure 2: A visual representation of the HOMO and LUMO energy levels for this compound and its derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative DFT analysis of this compound and its derivatives. The presented protocol, utilizing the B3LYP/6-311G(d,p) level of theory with dispersion corrections, offers a robust and reliable approach for investigating the structural and electronic properties of these and similar organic molecules.

The results of the comparative analysis demonstrate the profound influence of substituent effects on the geometry and electronic structure of the parent compound. These computational insights can be invaluable for predicting reactivity, understanding potential biological activity, and guiding the synthesis of novel derivatives with tailored properties.

Future work could expand upon this study by:

  • Investigating a wider range of derivatives with diverse electronic and steric properties.

  • Exploring the conformational landscape of these molecules to identify the most stable conformers.

  • Simulating their interactions with biological targets, such as enzymes or receptors, using methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM).[14]

  • Validating the computational predictions with experimental data from techniques such as X-ray crystallography and spectroscopy.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new drugs and materials based on the versatile this compound scaffold.

References

  • Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE. [Link]

  • Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
  • What software shall I use for DFT on an organic molecule? (2022). Chemistry Stack Exchange. [Link]

  • What is Density Functional Theory and How Does It Work? (n.d.). Synopsys. [Link]

  • Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. (n.d.). Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • How to choose a functional and basis set for your DFT calculation. (2024). YouTube. [Link]

  • How do we choose basis set and DFT functional for structure optimization? (2019). ResearchGate. [Link]

  • Tetrahydrofuran (THF)-Mediated Structure of THF·(H2O)n=1–10: A Computational Study on the Formation of the THF Hydrate. (2019). MDPI. [Link]

  • Which functional should I choose? (2008). University of California, Irvine. [Link]

  • Applications of density functional theory in COVID-19 drug modeling. (2022). National Institutes of Health. [Link]

  • How do I decide which method/functional/basis set to use when approaching computational chemistry? (2022). Reddit. [Link]

  • Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. (2018). ResearchGate. [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-portal.org. [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (2022). National Institutes of Health. [Link]

Sources

Assessing the green chemistry metrics of different 2-Phenyl-tetrahydrofuran syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenyl-tetrahydrofuran, a key structural motif in various pharmacologically active compounds, presents a compelling case for the application of green chemistry principles. Traditional synthetic routes often involve harsh reagents, significant waste generation, and complex purification procedures. This guide provides an in-depth comparison of two distinct synthetic methodologies for preparing this compound derivatives, with a rigorous assessment of their green chemistry metrics. By moving beyond simple yield comparisons, we aim to offer a more holistic view of synthetic efficiency, guiding researchers toward more sustainable and environmentally conscious laboratory practices.

Introduction: The Imperative of Green Metrics in Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. To quantify these principles, a set of metrics has been developed to assess the "greenness" of a reaction. This guide will focus on three key mass-based metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1]

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.[1]

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, workup chemicals) used to produce a specific mass of the final product.[1]

By analyzing these metrics, we can gain a clearer understanding of the true efficiency and environmental impact of a synthetic route.

Synthetic Route 1: Ferrocenium-Catalyzed Dehydrative Diol Cyclization

This modern approach utilizes a catalytic amount of an iron-based compound, ferrocenium tetrafluoroborate, to facilitate the cyclization of a diol to form the tetrahydrofuran ring. This method avoids the use of strong Brønsted acids, which can often lead to side reactions and purification challenges.

Experimental Protocol: Synthesis of 2,5-diphenyl-2,5-dimethyl-tetrahydrofuran

The following protocol is adapted from a published procedure for the synthesis of a 2,5-disubstituted tetrahydrofuran derivative, which serves as a representative example for this class of transformation.[1]

Step 1: Diol Synthesis

  • To a Schlenk flask, add γ-phenyl-γ-butyrolactone (0.10 g, 0.61 mmol) and diethyl ether (3 mL).

  • Cool the mixture to 0 °C.

  • Add phenyl lithium (0.77 M in cyclohexane-ether, 2 mL, 1.54 mmol) dropwise.

  • Stir the mixture for 6 hours at 0 °C.

  • Allow the reaction to warm to room temperature and quench with water (5 mL).

  • Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol intermediate.

Step 2: Dehydrative Cyclization

  • In a 7 mL vial, combine the diol from the previous step (e.g., 0.050 g, 0.157 mmol) and ferrocenium tetrafluoroborate ([FeCp₂]BF₄) (0.005 g, 0.018 mmol).

  • Stir the mixture at 45 °C for 3 days.

  • Filter the reaction mixture through a short pad of silica gel.

  • Remove the solvent under high vacuum to obtain the 2,5-diphenyl-2,5-dimethyl-tetrahydrofuran product as a yellow, viscous oil (0.039 g, 0.130 mmol, 83% yield).[1]

Dehydrative Diol Cyclization cluster_0 Step 1: Diol Synthesis cluster_1 Step 2: Cyclization Lactone γ-Phenyl-γ-butyrolactone Diol 1,4-Diphenyl-1,4-dimethyl-butane-1,4-diol Lactone->Diol Diethyl Ether, 0°C PhLi Phenyl Lithium PhLi->Diol Workup1 Aqueous Workup & Extraction Diol_input Diol Workup1->Diol_input Purified Diol Diol->Workup1 Catalyst [FeCp₂]BF₄ (cat.) Product 2,5-Diphenyl-2,5-dimethyl-THF Catalyst->Product Workup2 Silica Filtration Product->Workup2 Diol_input->Product 45°C, 3 days Oxymercuration-Demercuration cluster_0 Step 1: Oxymercuration cluster_1 Step 2: Demercuration Alcohol 4-Phenyl-pent-4-en-1-ol Intermediate Organomercury Intermediate Alcohol->Intermediate THF/H₂O, RT HgOAc Hg(OAc)₂ HgOAc->Intermediate Intermediate_input Organomercury Intermediate Intermediate->Intermediate_input NaBH4 NaBH₄, NaOH(aq) Product This compound NaBH4->Product Workup Extraction & Chromatography Product->Workup Intermediate_input->Product 0°C to RT

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenyl-tetrahydrofuran: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Phenyl-tetrahydrofuran, a substituted cyclic ether. Our focus is on not just the "how," but the "why," ensuring that these procedures become an intuitive part of your laboratory's safety culture. The inherent risks associated with ethers, particularly the formation of explosive peroxides, demand a rigorous and informed approach to their handling and disposal.

The Critical Imperative: Understanding Peroxide Formation

The primary hazard associated with this compound, like its parent compound tetrahydrofuran (THF), is its propensity to form unstable and potentially explosive peroxides upon exposure to atmospheric oxygen and light.[1][2][3][4][5] This auto-oxidation process can be accelerated by the presence of impurities and exposure to heat.[4][5] Over time, these peroxides can crystallize, especially around the cap and threads of a container, and are sensitive to shock, friction, or heat, posing a significant explosion risk.[5][6][7] Therefore, the entire disposal procedure is predicated on the careful management of this risk.

Pre-Disposal Safety and Handling: A Proactive Stance

Proper disposal begins with meticulous handling and storage from the moment a container of this compound enters the laboratory.

Key Handling and Storage Practices:

PracticeRationale
Date Upon Receipt and Opening Establishes a clear timeline for monitoring the age of the chemical, a critical factor in peroxide formation.[5][7][8]
Store in a Cool, Dark, and Dry Place Minimizes exposure to light and heat, which can accelerate peroxide formation.[5][6][9]
Use Airtight, Opaque Containers Prevents the ingress of oxygen and protects the chemical from light. Amber glass bottles are ideal.[6][7][10]
Maintain an Inert Atmosphere (Optional but Recommended) For long-term storage, blanketing the chemical with an inert gas like nitrogen or argon can significantly inhibit peroxide formation.[7][10]
Purchase in Small Quantities Procure only the amount of this compound needed for the short term to avoid prolonged storage and the associated risks.[7][8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound. It is imperative that all laboratory personnel handling this chemical are thoroughly trained in these procedures and are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

Step 1: Visual Inspection

Before handling the container, perform a careful visual inspection. Look for:

  • Crystallization: Check for the presence of white crystals, particularly around the cap and threads of the container.[5][6]

  • Viscous Liquid: An unusual increase in viscosity can also be an indicator of peroxide formation.[6]

If crystals or a viscous liquid are observed, DO NOT attempt to open the container. [6][7][10] The friction from opening the cap could be sufficient to cause an explosion. In this situation, the container should be treated as a potential bomb. Cordon off the area and immediately contact your institution's Environmental Health and Safety (EH&S) department for emergency disposal.[6][7][10]

Step 2: Peroxide Testing (If No Crystals are Visible)

If the visual inspection reveals no signs of peroxide formation, the next step is to test for the presence of peroxides, especially if the container has been open for an extended period or is past its expiration date. This should be done in a fume hood.[6]

Two common methods for peroxide testing are:

  • Peroxide Test Strips: These commercially available strips provide a rapid and straightforward method for detecting peroxides. Dip the strip into the this compound and compare the resulting color to the chart provided by the manufacturer.[6]

  • Iodide Test: This is a more sensitive chemical test. In a fume hood, add 1 ml of the this compound to be tested to a solution of 100 mg of potassium iodide in 1 ml of glacial acetic acid. A yellow color indicates a low concentration of peroxides, while a brown color suggests a higher concentration.[6]

Interpreting the Results:

Peroxide ConcentrationAction Required
< 10 ppm The chemical can be prepared for standard hazardous waste disposal. It is good practice to add a stabilizer like butylated hydroxytoluene (BHT) to prevent further peroxide formation.[6]
> 10 ppm The chemical must be stabilized before disposal.[6]
Step 3: Stabilization (If Necessary)

If the peroxide concentration exceeds 10 ppm, the this compound must be stabilized. This process involves the addition of a reducing agent to neutralize the peroxides. However, given the potential hazards, it is strongly recommended that this procedure be carried out only by experienced personnel or under the direct supervision of your institution's EH&S department.

Step 4: Preparing for Disposal

Once the this compound has been deemed safe for disposal (i.e., peroxide levels are below the acceptable limit), it must be packaged and labeled according to federal, state, and local regulations.

  • Container: Ensure the chemical is in a sealed, leak-proof container that is chemically compatible with this compound.[12] Do not mix it with other waste chemicals unless specifically instructed to do so by your EH&S department.[13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13][14] The label should also include the date and any known hazards.

  • Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory until it is collected by trained hazardous waste personnel.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal visual_inspection Step 1: Visually Inspect Container start->visual_inspection crystals_present Crystals or Viscous Liquid Present? visual_inspection->crystals_present contact_ehs STOP! Do Not Open. Contact EH&S Immediately. crystals_present->contact_ehs Yes test_peroxides Step 2: Test for Peroxides (in fume hood) crystals_present->test_peroxides No peroxide_level Peroxide Level > 10 ppm? test_peroxides->peroxide_level stabilize Step 3: Stabilize Chemical (Consult EH&S) peroxide_level->stabilize Yes prepare_disposal Step 4: Prepare for Disposal peroxide_level->prepare_disposal No stabilize->prepare_disposal label_container Label as 'Hazardous Waste: This compound' prepare_disposal->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste end End: Await EH&S Pickup store_waste->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Compliance: Adhering to the Law

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][14] These regulations mandate the proper identification, handling, and disposal of hazardous waste. Academic laboratories may also be subject to the standards outlined in Subpart K of the EPA's regulations, which provide alternative requirements for managing hazardous waste in these settings.[15] It is crucial to be familiar with and adhere to all applicable federal, state, and local regulations. Your institution's EH&S department is the primary resource for ensuring compliance.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also contribute to a culture of environmental responsibility. The careful and informed disposal of laboratory chemicals is a fundamental aspect of scientific integrity.

References

  • EH&S Guidelines for Peroxide Forming Chemicals. (2022, August 11). University of Washington. Retrieved from [Link]

  • Safe Handling of Peroxide-Formers (PFs). University of California, Berkeley, Environment, Health & Safety. Retrieved from [Link]

  • Guidelines for Safe Handling of Peroxide Forming Chemicals. University of California, Los Angeles, Environment, Health & Safety. Retrieved from [Link]

  • Safe Handling of Peroxide Forming Chemicals. (2007, January 1). University of Pittsburgh, Environmental Health and Safety. Retrieved from [Link]

  • Safe Handling of Peroxide Forming Chemicals. Princeton University, Environmental Health and Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. MedLab. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • How peroxide form in THF | How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? (2024, February 18). YouTube. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. Retrieved from [Link]

  • Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism. (2024, February 20). YouTube. Retrieved from [Link]

  • Peroxide-Forming Chemical. (2021, August 1). Environmental Health and Safety. Retrieved from [Link]

  • 3.4.7 Peroxide Forming Materials. Stephen F. Austin State University. Retrieved from [Link]

  • Tetrahydrofuran. University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

  • Standard Operating Procedure. University of California, Merced, Environmental Health and Safety. Retrieved from [Link]

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Navigating the Unknown: A Guide to Safely Handling 2-Phenyl-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, novel molecules are the stepping stones to groundbreaking therapies. 2-Phenyl-tetrahydrofuran, a substituted cyclic ether, represents one such molecule with potential applications in organic synthesis. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical analogy and best laboratory practices.

A critical challenge in establishing a definitive safety protocol for this compound is the current lack of comprehensive toxicological data and a complete Safety Data Sheet (SDS). The available information often states "no data available" for key hazard classifications[1]. In such instances, a prudent and scientifically rigorous approach is to extrapolate from well-characterized analogous compounds. For this compound, we will draw heavily on the safety profile of its parent compound, Tetrahydrofuran (THF), and other phenyl-substituted ethers. This conservative approach ensures that we are prepared for potential hazards, even in the absence of specific data.

Anticipated Hazards: A Blend of THF and Phenyl Ether Characteristics

Our primary assumption is that this compound will exhibit hazards similar to Tetrahydrofuran. These include:

  • Flammability: Like THF, this compound is expected to be a flammable liquid. Vapors can form explosive mixtures with air. Therefore, all work should be conducted away from ignition sources.

  • Peroxide Formation: Cyclic ethers like THF are notorious for forming explosive peroxides when exposed to air and light over time. It is crucial to assume that this compound shares this dangerous property.

  • Irritation: Based on general data for organic solvents and phenyl ethers, expect this compound to be an irritant to the skin, eyes, and respiratory system[2][3].

  • Potential for Other Health Effects: While specific data is unavailable for this compound, some phenyl ethers have been shown to have the potential for more significant health effects with prolonged exposure[3][4]. A cautious approach that minimizes exposure is therefore essential.

Core Directive: Personal Protective Equipment (PPE)

The cornerstone of safety when handling any chemical, especially one with incomplete hazard data, is a robust Personal Protective Equipment (PPE) strategy. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a chemical-resistant outer glove over a standard nitrile inner glove. Recommended outer glove materials for THF include Butyl Rubber or Laminate Film (Barrier) gloves.The inner nitrile glove provides a first line of defense against incidental splashes. The outer glove, selected for its high resistance to THF, is critical for preventing skin contact. Chemical resistance charts indicate that Butyl and Barrier gloves offer excellent protection against THF[5][6][7].
Eye Protection Chemical splash goggles that form a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing.Standard safety glasses do not provide adequate protection from splashes, which can cause severe eye irritation or damage. OSHA regulations mandate appropriate eye and face protection against chemical hazards[8][9].
Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.A flame-resistant lab coat provides protection against accidental spills and potential flash fires.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood . If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge is required.A chemical fume hood is the primary engineering control to prevent inhalation of vapors. A respirator provides an additional layer of protection in situations where engineering controls may not be sufficient.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial to minimize the risk of exposure and accidents.

Receiving and Storage
  • Inspect Upon Receipt: Check the container for any signs of damage or leakage.

  • Date the Container: Immediately upon opening, write the date on the container. This is critical for monitoring the potential for peroxide formation.

  • Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. The storage area should be away from heat, sparks, and open flames.

  • Inert Atmosphere: If possible, store the container under an inert atmosphere, such as nitrogen, to inhibit peroxide formation.

Handling Procedures
  • Work in a Fume Hood: All transfers and manipulations of this compound must be conducted in a properly functioning chemical fume hood.

  • Grounding and Bonding: When transferring larger quantities, ensure that containers are properly grounded and bonded to prevent static discharge, a potential ignition source.

  • Avoid Air and Light Exposure: Keep the container tightly sealed when not in use. Use opaque containers or store in a dark place to minimize light exposure, which can accelerate peroxide formation.

  • Peroxide Testing: Regularly test for the presence of peroxides using peroxide test strips, especially for older containers or before any distillation. A positive test indicates a significant explosion hazard.

Emergency Protocols: Be Prepared

Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with absorbent materials that are compatible with organic solvents. Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Disposal Plan: A Critical Final Step

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for liquid waste.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should also be disposed of as hazardous waste.

  • Do Not Evaporate: Never allow waste containing this compound to evaporate in the fume hood, as this can concentrate potentially explosive peroxides.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification & Use A Identify Chemical: This compound B Consult SDS & Literature A->B C Data Gap Identified: Incomplete Hazard Profile B->C D Extrapolate from Analogs: THF & Phenyl Ethers C->D E Anticipated Hazards: Flammable, Peroxide-Former, Irritant D->E F Hand Protection: Double Glove (Butyl/Barrier outer) E->F Skin Contact G Eye/Face Protection: Chemical Goggles & Face Shield E->G Splash Hazard H Body Protection: Flame-Resistant Lab Coat E->H Spill/Fire Hazard I Respiratory Protection: Chemical Fume Hood E->I Inhalation Hazard J Inspect PPE Before Use F->J G->J H->J I->J K Proper Donning & Doffing Technique J->K L Safe Handling & Disposal K->L

Caption: PPE Selection Workflow for this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety. The absence of complete data is not a barrier to safe practice but rather a call for heightened vigilance and a conservative, science-led approach to chemical handling.

References

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - Princeton University. Retrieved from [Link]

  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Gloves (8th Edition). Utah State University Office of Research. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Solvents - Possible Solutions. Retrieved from [Link]

  • Sentry Air Systems, Inc. (2011, May 23). Reducing Exposure to Hazardous Organic Solvents. Retrieved from [Link]

  • Brainly. (2023, July 11). What is the most commonly recommended PPE for solvent handling?. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Phenyl glycidyl ether. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove. Retrieved from [Link]

  • Krijgsheld, K. R., & van der Waal, H. (1987). Effect of Diphenyl Ether Herbicides and Oxadiazon on Porphyrin Biosynthesis in Mouse Liver, Rat Primary Hepatocyte Culture and HepG2 Cells. Toxicology and Applied Pharmacology, 89(2), 223-231. Retrieved from [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). PHENYL GLYCIDYL ETHER HAZARD SUMMARY. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Organic Process Research & Development, 22(10), 1358-1367. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). PHENYL ETHER HAZARD SUMMARY. Retrieved from [Link]

  • Pohl, L. R., & George, J. W. (1991). The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist?. Journal of Toxicology and Environmental Health, 33(2), 169-179. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Phenyl Glycidyl Ether. Retrieved from [Link]

  • Chemsrc. (2025, September 21). This compound. Retrieved from [Link]

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-tetrahydrofuran
Reactant of Route 2
Reactant of Route 2
2-Phenyl-tetrahydrofuran

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